N-[3-(4-Amino-2-fluorophenoxy)phenyl]acetamide hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-[3-(4-amino-2-fluorophenoxy)phenyl]acetamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN2O2.ClH/c1-9(18)17-11-3-2-4-12(8-11)19-14-6-5-10(16)7-13(14)15;/h2-8H,16H2,1H3,(H,17,18);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLMOEEOWSADFDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)OC2=C(C=C(C=C2)N)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClFN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
N-[3-(4-Amino-2-fluorophenoxy)phenyl]acetamide hydrochloride basic properties
An In-depth Technical Guide to N-[3-(4-Amino-2-fluorophenoxy)phenyl]acetamide Hydrochloride: Properties, Synthesis, and Application as a Key Synthetic Intermediate
Abstract
This compound is a substituted diphenyl ether derivative recognized primarily as a crucial intermediate in the synthesis of complex heterocyclic molecules, particularly those investigated as kinase inhibitors for therapeutic applications. This guide provides a comprehensive overview of its fundamental physicochemical properties, outlines a representative synthetic pathway, details robust analytical methods for quality control, and illustrates its application in the construction of a patented bioactive compound. The content is designed for researchers, medicinal chemists, and drug development professionals who require a technical understanding of this valuable synthetic building block.
Core Physicochemical Properties
The hydrochloride salt form of N-[3-(4-Amino-2-fluorophenoxy)phenyl]acetamide ensures improved solubility and stability for its use in subsequent chemical reactions. Its core structure features a fluorinated diphenyl ether scaffold, a primary aromatic amine, and an acetamide group—moieties that offer versatile handles for further chemical modification.
A summary of its key properties is presented below:
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| Molecular Formula | C₁₄H₁₄ClFN₂O₂ | |
| Molecular Weight | 308.73 g/mol | |
| Canonical SMILES | CC(=O)NC1=CC(=CC=C1)OC2=C(C=C(C=C2)N)F.Cl | |
| Appearance | Off-white to light brown solid (typical) | Supplier Data |
| Solubility | Soluble in DMSO, Methanol | General lab knowledge |
Strategic Importance in Medicinal Chemistry
The structural architecture of N-[3-(4-Amino-2-fluorophenoxy)phenyl]acetamide is of significant interest in drug discovery.
-
Diphenyl Ether Core: This motif is a common scaffold in many kinase inhibitors, providing a rigid yet conformationally flexible backbone to orient functional groups for optimal binding to ATP pockets.
-
Fluorine Substitution: The ortho-fluorine atom on the phenoxy ring is a strategic bioisosteric modification. It can alter the pKa of the adjacent amine, modulate metabolic stability by blocking potential sites of oxidation, and influence binding affinity through specific electronic interactions with the target protein.
-
Reactive Handles: The primary amine (-NH₂) and the acetamide (-NHC(O)CH₃) groups are versatile functional handles. The primary amine is a key nucleophile, perfectly positioned for cyclization reactions to form heterocyclic systems, which are prevalent in kinase inhibitors.
Synthesis and Quality Control Workflow
The reliable synthesis and rigorous quality control of this intermediate are paramount to ensuring the success of multi-step synthetic campaigns.
Representative Synthesis Protocol
The following protocol is a representative example of the synthesis of the parent compound, N-[3-(4-Amino-2-fluorophenoxy)phenyl]acetamide, based on methodologies described in patent literature for analogous structures.
Reaction: Ullmann Condensation
-
Reactant Preparation: In a nitrogen-purged reaction vessel, combine 3-acetamidophenol (1.0 eq), 1,4-difluoro-2-nitrobenzene (1.1 eq), and potassium carbonate (K₂CO₃, 2.0 eq) in a suitable polar aprotic solvent such as Dimethylformamide (DMF).
-
Reaction Execution: Heat the mixture to 80-100 °C and stir vigorously for 8-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC until the starting material is consumed.
-
Workup and Isolation: Cool the reaction mixture to room temperature. Pour the mixture into ice water and extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude nitro-intermediate.
-
Reduction Step: Dissolve the crude intermediate in ethanol or methanol. Add a catalyst such as Palladium on Carbon (Pd/C, 10 mol%). Purge the vessel with hydrogen gas (H₂) and maintain a hydrogen atmosphere (using a balloon or a Parr shaker) at room temperature.
-
Final Isolation: Stir the reaction until the nitro group is fully reduced to the primary amine (monitor by TLC/HPLC). Filter the reaction mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure. The resulting free base can be purified by column chromatography.
-
Salt Formation: To form the hydrochloride salt, dissolve the purified free base in a suitable solvent like ethyl acetate or diethyl ether and treat with a stoichiometric amount of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether). The hydrochloride salt will precipitate and can be collected by filtration, washed with cold ether, and dried under vacuum.
Quality Control and Characterization Workflow
Ensuring the identity and purity of this compound is critical before its use in downstream applications. The following workflow is standard practice.
Caption: Standard analytical workflow for the quality control and release of a synthetic intermediate.
-
High-Performance Liquid Chromatography (HPLC): The primary technique to assess purity. A typical method would use a C18 reverse-phase column with a gradient of water and acetonitrile (both containing 0.1% trifluoroacetic acid or formic acid) as the mobile phase. The goal is to achieve a purity level of >95%, with minimal detectable impurities.
-
Mass Spectrometry (MS): Used to confirm the molecular weight of the compound. Electrospray ionization (ESI) is commonly used, and the expected molecular ion peak for the free base ([M+H]⁺) should be observed at m/z 261.1.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides unequivocal structural confirmation.
-
¹H NMR: Will show characteristic peaks for the aromatic protons, the acetamide methyl group (a singlet around 2.1 ppm), and the amine protons.
-
¹⁹F NMR: Will show a single resonance confirming the presence and electronic environment of the fluorine atom.
-
Application in Downstream Synthesis: A Case Study
The utility of N-[3-(4-Amino-2-fluorophenoxy)phenyl]acetamide is best demonstrated by its role in constructing more complex, biologically active molecules. It has been cited as an intermediate in the synthesis of pyrazolopyrimidine-based kinase inhibitors.
Example Synthetic Application Workflow
The primary amine of the title compound is used as a nucleophile to react with an electrophilic pyrimidine core, leading to the formation of a key aminopyrimidine intermediate, which can then undergo further cyclization.
Caption: Application of the title compound in the synthesis of an advanced drug-like molecule.
Protocol: Synthesis of an N-Aryl Pyrimidinamine Intermediate
This protocol describes a typical palladium-catalyzed cross-coupling reaction (Buchwald-Hartwig amination).
-
Vessel Preparation: To a dry, nitrogen-purged reaction vessel, add this compound (1.0 eq), the electrophilic coupling partner (e.g., a substituted 4-chloropyrimidine, 1.0 eq), a palladium catalyst such as Pd₂(dba)₃ (0.05 eq), and a ligand such as Xantphos (0.1 eq).
-
Solvent and Base: Add an anhydrous, deoxygenated solvent (e.g., Dioxane or Toluene) followed by a non-nucleophilic base such as cesium carbonate (Cs₂CO₃, 2.5 eq).
-
Reaction: Heat the mixture to 100-110 °C and stir for 4-16 hours, monitoring by HPLC for the disappearance of starting materials.
-
Workup and Purification: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through Celite to remove inorganic salts and catalyst residue. Concentrate the filtrate and purify the resulting crude product by silica gel column chromatography to yield the desired advanced intermediate. This product is now ready for subsequent synthetic transformations.
Safety and Handling
As with any laboratory chemical, this compound should be handled with appropriate care.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Avoid inhalation of dust and direct contact with skin and eyes. Handle in a well-ventilated area or a chemical fume hood.
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.
-
Toxicity: While specific toxicity data is not widely available, compounds of this class (aromatic amines, fluorinated aromatics) should be treated as potentially hazardous.
Conclusion
This compound is a high-value synthetic intermediate whose strategic importance lies in its pre-configured arrangement of functional groups and a scaffold common to many modern kinase inhibitors. While not an end-product itself, a thorough understanding of its synthesis, characterization, and downstream reactivity is essential for medicinal chemists and process development teams. The protocols and workflows outlined in this guide provide a robust framework for the successful utilization of this versatile chemical building block in drug discovery and development programs.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 13854125, N-(3-(4-amino-2-fluorophenoxy)phenyl)acetamide hydrochloride. PubChem. Retrieved from [Link].
An In-depth Technical Guide to N-[3-(4-Amino-2-fluorophenoxy)phenyl]acetamide Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Frontier of Novel Chemical Entities
In the landscape of drug discovery and development, the exploration of novel chemical entities is paramount. This guide focuses on N-[3-(4-Amino-2-fluorophenoxy)phenyl]acetamide hydrochloride, a compound situated at the intersection of established pharmacophores. While direct, extensive research on this specific molecule is emerging, its structural motifs belong to the well-documented phenoxy acetamide class, which has yielded numerous compounds with significant biological activities. This document, therefore, serves as both a technical guide to the known and a scientifically-grounded roadmap to the unknown. By synthesizing data from structurally related analogues, we aim to provide researchers with the foundational knowledge and predictive insights necessary to embark on the study of this promising molecule. We will delve into its chemical identity, propose a robust synthetic pathway, and explore its potential pharmacological landscape based on the established activities of its chemical cousins.
Chemical Identity and Physicochemical Properties
This compound is a substituted phenoxy acetamide derivative. The core structure consists of a central phenylacetamide moiety with a substituted phenoxy ring. The hydrochloride salt form is typically employed to enhance solubility and stability.
Molecular Structure:
Caption: 2D structure of this compound.
Table 1: Physicochemical Properties (Predicted)
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₄FN₃O₂ · HCl | - |
| Molecular Weight | 327.74 g/mol | - |
| pKa | (Predicted) Base: ~4.5 (aniline), Acid: ~10 (phenol) | - |
| LogP | (Predicted) ~2.5-3.0 | - |
| Solubility | Expected to be soluble in water and polar organic solvents like DMSO and DMF. | - |
Note: The physicochemical properties are predicted based on the structure, as experimental data is not widely available. These values should be confirmed experimentally.
The Phenoxy Acetamide Scaffold: A Versatile Pharmacophore
The phenoxy acetamide scaffold is a privileged structure in medicinal chemistry, appearing in a diverse range of biologically active compounds. The general structure allows for extensive modification at multiple positions, enabling fine-tuning of pharmacokinetic and pharmacodynamic properties.
Established Biological Activities of Phenoxy Acetamide Derivatives:
-
Anticancer Agents: Many derivatives have been investigated as kinase inhibitors. For example, compounds with a similar scaffold have shown inhibitory activity against Aurora Kinase B (AURKB), a key regulator of cell division that is often overexpressed in tumors.[1]
-
Analgesic and Anti-inflammatory Agents: The acetamide group is a core feature of well-known analgesics. Research into novel phenoxy acetamide derivatives has aimed to develop non-hepatotoxic analgesics with improved safety profiles.[2][3]
-
Anticonvulsant Activity: N-phenyl-acetamide derivatives have been synthesized and evaluated for their potential in treating epilepsy, with some showing efficacy in animal models of seizures.[4]
-
Anticoagulant Activity: Certain N-phenyl-2-(phenyl-amino) acetamide derivatives have been identified as inhibitors of Factor VIIa, a key enzyme in the coagulation cascade.[5]
-
Carbonic Anhydrase Inhibitors: Acetamide derivatives have been explored as selective inhibitors of carbonic anhydrase II, with potential applications in neuroprotection.[6]
-
Adrenergic Receptor Agonists: Specific N-phenyl-(2-aminothiazol-4-yl)acetamides have been developed as selective β3-adrenergic receptor agonists for the potential treatment of obesity and type 2 diabetes.[7]
The presence of the fluorine atom and the amino group on the phenoxy ring of this compound suggests that it may exhibit unique biological activities and an interesting structure-activity relationship (SAR) profile compared to its non-fluorinated or non-aminated counterparts.
Proposed Synthesis and Characterization
A plausible synthetic route for this compound can be devised based on established methods for synthesizing similar phenoxy acetamide derivatives. A common approach involves a nucleophilic aromatic substitution followed by an amidation reaction.
Proposed Synthetic Workflow:
Caption: Proposed multi-step synthesis of the target compound.
Detailed Experimental Protocol (Hypothetical):
Step 1: Synthesis of 3-(2-Fluoro-4-nitrophenoxy)aniline
-
To a solution of 3-aminophenol (1.0 eq) in anhydrous dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add 1,2-difluoro-4-nitrobenzene (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction to 80-100 °C and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and pour it into ice-water.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Synthesis of N-[3-(2-Fluoro-4-nitrophenoxy)phenyl]acetamide
-
Dissolve 3-(2-fluoro-4-nitrophenoxy)aniline (1.0 eq) in dichloromethane (DCM).
-
Add pyridine (1.5 eq) and cool the mixture to 0 °C.
-
Add acetyl chloride (1.2 eq) dropwise while maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the product.
Step 3: Synthesis of N-[3-(4-Amino-2-fluorophenoxy)phenyl]acetamide
-
Dissolve N-[3-(2-fluoro-4-nitrophenoxy)phenyl]acetamide (1.0 eq) in ethanol or ethyl acetate.
-
Add palladium on carbon (10% Pd/C, 0.1 eq) to the solution.
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the starting material is consumed (monitored by TLC).
-
Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to obtain the product.
Step 4: Formation of the Hydrochloride Salt
-
Dissolve the N-[3-(4-amino-2-fluorophenoxy)phenyl]acetamide free base in a minimal amount of a suitable solvent (e.g., isopropanol or methanol).
-
Add a solution of HCl in ether or isopropanol dropwise until precipitation is complete.
-
Filter the precipitate, wash with cold ether, and dry under vacuum to obtain the final hydrochloride salt.
Characterization:
The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure by identifying the chemical shifts and coupling constants of the protons and carbons.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups such as N-H, C=O, and C-F bonds.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
Potential Pharmacological Profile (Inference-based)
Given the structural similarities to known bioactive molecules, we can hypothesize potential mechanisms of action for this compound.
Potential Molecular Targets:
-
Kinases: The N-phenylacetamide core is a common feature in many kinase inhibitors. The specific substitution pattern may confer selectivity for certain kinases, such as Aurora kinases, tyrosine kinases, or serine/threonine kinases.[1]
-
Ion Channels: Some acetamide derivatives have been shown to modulate ion channel activity, which is relevant for their anticonvulsant properties.
-
Enzymes: The compound could potentially inhibit enzymes like carbonic anhydrase or proteases involved in coagulation.[5][6]
Hypothetical Signaling Pathway Involvement (Example: Kinase Inhibition):
Caption: Hypothetical inhibition of a kinase signaling pathway.
This diagram illustrates a potential mechanism where the compound inhibits a key kinase (e.g., AURKB), leading to a downstream blockade of cell cycle progression and potentially inducing apoptosis in cancer cells. This is a speculative model that requires experimental validation.
Applications in Drug Discovery and Development (Hypothetical)
Based on the activities of related compounds, this compound could be a valuable lead compound for several therapeutic areas.
Table 2: Potential Therapeutic Applications and Rationale
| Therapeutic Area | Rationale Based on Analogues | Key Research Questions |
| Oncology | Inhibition of kinases like AURKB involved in cell proliferation.[1] | What is the kinase selectivity profile? Does it inhibit tumor growth in vitro and in vivo? |
| Neurology | Potential anticonvulsant activity based on the N-phenylacetamide scaffold.[4] Neuroprotective effects via carbonic anhydrase inhibition.[6] | Does it cross the blood-brain barrier? What is its efficacy in seizure models? |
| Pain Management | The acetamide core is a known analgesic pharmacophore.[2][3] | What is its analgesic potency and mechanism? Does it have a better safety profile than existing analgesics? |
| Thrombosis | Potential inhibition of coagulation factors like Factor VIIa.[5] | What is its anticoagulant activity in vitro and in vivo? |
Safety and Toxicology: General Considerations
As a novel chemical entity, this compound should be handled with appropriate safety precautions in a laboratory setting. A comprehensive toxicological evaluation would be required before any in vivo studies.
General Handling Guidelines:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated area or a fume hood.
-
Material Safety Data Sheet (MSDS): While a specific MSDS for this compound may not exist, consult the MSDS for structurally related compounds to understand potential hazards. For example, some N-phenylacetamides are classified as irritants.[8] General safety data for a related acetamide suggests taking precautions to avoid dust formation and ensuring proper disposal.[9]
-
Toxicology Studies: A standard battery of toxicology tests would be necessary to assess its safety, including in vitro genotoxicity assays and in vivo acute and subchronic toxicity studies.[10]
Conclusion and Future Directions
This compound represents an intriguing chemical entity with the potential for diverse biological activities. While direct experimental data is currently limited, a comprehensive analysis of its structural components and the broader class of phenoxy acetamides provides a solid foundation for future research.
Future research should focus on:
-
Chemical Synthesis and Characterization: Development and optimization of a reliable synthetic route and full characterization of the compound.
-
In Vitro Screening: A broad-based in vitro screening campaign to identify its primary biological targets (e.g., kinase profiling, receptor binding assays).
-
In Vitro and In Vivo Efficacy Studies: Evaluation of its therapeutic potential in relevant disease models based on the in vitro screening results.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogues to understand the contribution of each structural motif to its biological activity.
-
Pharmacokinetic and Toxicological Profiling: Assessment of its drug-like properties and safety profile.
This technical guide provides a starting point for researchers and drug development professionals interested in exploring the potential of this novel compound. The path from a novel chemical entity to a therapeutic agent is long and challenging, but the journey begins with a thorough understanding of the molecule and its chemical context.
References
- Supplementary Inform
- Acetamide, N-(3-fluoro-4-hydroxyphenyl)- | C8H8FNO2 | CID - PubChem.
- N-{3-[4-Amino-3-(trifluoromethyl)phenoxy]-phenyl}acetamide - LabSolu.
- Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed.
- Design and Synthesis of N-Phenyl-2-(Phenyl-Amino)
- 5-[2-(N-(Substituted phenyl)acetamide)]amino-1,3,4-thiadiazole-2-sulfonamides as Selective Carbonic Anhydrase II Inhibitors with Neuroprotective Effects - PubMed.
- Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline)
- Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)
- N-(4-fluorophenyl)acetamide | C8H8FNO | CID 9601 - PubChem.
- N-[4-amino-2-(4-aminophenyl)
- N-(3-Amino-4-methylphenyl)-2-(3-fluorophenoxy)acetamide - Alchem Pharmtech.
- The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine - MDPI.
- N-[4-[(4-Hydroxyphenyl)amino]phenyl]acetamide - Benchchem.
- Synthesis and evaluation of N-phenyl-(2-aminothiazol-4-yl)acetamides with phenoxypropanolamine moiety as selective β3-adrenergic receptor agonists - PubMed.
- New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine - MDPI.
- N-[4-(trifluoromethyl)phenyl]acetamide | C9H8F3NO | CID 67685 - PubChem.
- A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis - PubMed.
- Toxicological evaluation of a novel cooling compound: 2-(4-methylphenoxy)-N-(1H-pyrazol-3-yl)-N-(2-thienylmethyl)acetamide - PMC - NIH.
- Synthesis and pharmacological evaluation of N-phenyl-acetamide sulfonamides designed as novel non-hepatotoxic analgesic candid
Sources
- 1. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and pharmacological evaluation of N-phenyl-acetamide sulfonamides designed as novel non-hepatotoxic analgesic candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijper.org [ijper.org]
- 6. 5-[2-(N-(Substituted phenyl)acetamide)]amino-1,3,4-thiadiazole-2-sulfonamides as Selective Carbonic Anhydrase II Inhibitors with Neuroprotective Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and evaluation of N-phenyl-(2-aminothiazol-4-yl)acetamides with phenoxypropanolamine moiety as selective β3-adrenergic receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. N-(4-fluorophenyl)acetamide | C8H8FNO | CID 9601 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. echemi.com [echemi.com]
- 10. Toxicological evaluation of a novel cooling compound: 2-(4-methylphenoxy)-N-(1H-pyrazol-3-yl)-N-(2-thienylmethyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Structure Elucidation of N-[3-(4-Amino-2-fluorophenoxy)phenyl]acetamide hydrochloride
Introduction and Strategic Overview
N-[3-(4-Amino-2-fluorophenoxy)phenyl]acetamide hydrochloride is a compound of interest with a molecular architecture featuring two substituted phenyl rings linked by an ether bond. The structure contains a primary aromatic amine, a secondary amide, and a fluorine substituent, presenting a unique analytical challenge. The hydrochloride salt form further influences its properties.
Our strategy is sequential and cross-validating. We begin by determining the molecular formula and identifying key functional groups, then proceed to map the precise atomic connectivity.
Caption: Overall workflow for structure elucidation.
Mass Spectrometry: Defining the Molecular Formula
Expertise & Causality: High-Resolution Mass Spectrometry (HRMS) is the foundational experiment. Its purpose is to provide the exact mass of the protonated molecule ([M+H]⁺), which allows for the unambiguous determination of the molecular formula. Electrospray Ionization (ESI) is the chosen method due to its soft ionization nature, which minimizes fragmentation and preserves the molecular ion, a critical factor for compounds like this.
Experimental Protocol: ESI-HRMS
-
Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of HPLC-grade methanol or acetonitrile.
-
Instrument: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Mass Range: Scan from m/z 100 to 500.
-
Data Analysis: Identify the monoisotopic mass of the most abundant ion peak. Calculate the molecular formula using the instrument's software, setting elemental constraints (C, H, N, O, F, Cl).
Data Presentation: Expected HRMS Data
| Parameter | Expected Value | Rationale |
| Molecular Formula | C₁₄H₁₄FN₂O₂ | Based on the neutral free base form. |
| Exact Mass (Free Base) | 261.10395 Da | Calculated for C₁₄H₁₄FN₂O₂. |
| Observed Ion | [M+H]⁺ | Protonation is expected on the primary amine in ESI+. |
| Expected m/z | 262.11178 Da | Calculated for [C₁₄H₁₅FN₂O₂]⁺. |
The presence of a prominent molecular ion in aromatic ethers is expected due to the stability of the benzene ring.[1][2] Fragmentation analysis can further support the structure, with expected cleavages occurring at the ether linkage and adjacent to the amide group.[3][4][5]
Infrared Spectroscopy: Functional Group Identification
Expertise & Causality: Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and effective method for identifying the key functional groups predicted by the proposed structure. The presence or absence of characteristic absorption bands provides direct, confirmatory evidence of the compound's chemical architecture.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Instrument: A calibrated FTIR spectrometer with an ATR accessory.
-
Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.
-
Data Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.
-
Data Processing: Perform a baseline correction and label significant peaks. The physical form of the sample (solid) and the analysis method (ATR) must be reported.[6]
Data Presentation: Characteristic IR Absorption Bands
| Functional Group | Bond | Expected Wavenumber (cm⁻¹) | Appearance |
| Primary Amine (Salt) | N-H Stretch | 3200 - 3000 | Strong, broad (due to -NH₃⁺) |
| Secondary Amide | N-H Stretch | 3370 - 3170 | Medium, sharp[7] |
| Amide I | C=O Stretch | 1680 - 1630 | Strong, sharp[7][8] |
| Amide II | N-H Bend | 1570 - 1515 | Strong, sharp[7][9] |
| Aromatic Ring | C=C Stretch | 1600 - 1450 | Medium to weak, multiple bands |
| Aryl Ether | C-O Stretch | 1260 - 1200 (asym) | Strong |
| Fluoroaromatic | C-F Stretch | 1250 - 1100 | Strong |
The presence of a single N-H stretch for the secondary amide, alongside the characteristic Amide I and II bands, is a key diagnostic pattern.[7] The primary amine N-H stretch will likely be broad and shifted due to its protonation as a hydrochloride salt.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map
Expertise & Causality: NMR is the most powerful tool for structure elucidation, providing detailed information about the chemical environment, count, and connectivity of each atom.[10] A full suite of 1D (¹H, ¹³C, ¹⁹F) and 2D (COSY, HSQC, HMBC) experiments is required to assemble the complete molecular structure.[11] The choice of a polar aprotic solvent like DMSO-d₆ is crucial to ensure solubility of the hydrochloride salt and to allow for the observation of exchangeable N-H protons.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of DMSO-d₆.
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
1D Experiments: Acquire ¹H, ¹³C{¹H}, and ¹⁹F spectra. Adherence to IUPAC recommendations for data reporting, such as noting field strength and labeling solvent peaks, is essential.[12][13]
-
2D Experiments: Acquire gradient-selected COSY, HSQC, and HMBC experiments. Standard parameter sets should be used and optimized for the compound.[14][15][16]
¹H, ¹³C, and ¹⁹F NMR: Atom Environments
-
¹H NMR: Provides the number of distinct proton environments, their integration (relative count), and their coupling patterns (neighboring protons). The aromatic region (δ 6.5-8.0 ppm) will be complex due to two substituted rings. The acetamide methyl group (CH₃) will be a sharp singlet around δ 2.0 ppm. The amide (NH) and amine (NH₂) protons will appear as broad singlets at lower field, with chemical shifts sensitive to concentration and temperature.
-
¹³C NMR: Reveals the number of unique carbon environments. The amide carbonyl (C=O) will be downfield (~δ 168-172 ppm). Carbons bonded to electronegative atoms (O, N, F) will also be shifted downfield. The presence of fluorine will induce C-F coupling, splitting the signals of nearby carbons.
-
¹⁹F NMR: This experiment is critical for confirming the fluorine's presence and electronic environment.[17] Fluorine-19 is a spin ½ nucleus with 100% natural abundance, making it highly sensitive.[18][19][20] A single resonance is expected, with its chemical shift providing information about the substitution pattern on the aromatic ring.[21]
2D NMR: Establishing Connectivity
Two-dimensional NMR experiments are the key to assembling the molecular fragments into a final, confirmed structure.[22]
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2 or 3 bonds).[16] It will be used to map out the proton networks within each of the two aromatic rings independently.
-
HSQC (Heteronuclear Single Quantum Coherence): This correlates each proton signal with the signal of the carbon atom it is directly attached to (a one-bond correlation).[23] This allows for the unambiguous assignment of protonated carbon signals in the ¹³C spectrum.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most crucial experiment for this specific molecule. It shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds).[16][23] These long-range correlations are the "glue" that connects the molecular fragments.
Caption: Key HMBC correlations for assembling the molecular backbone.
Data Integration and Structure Confirmation
The final step in the elucidation process is the integration of all spectroscopic data.[24]
-
HRMS provides the molecular formula: C₁₄H₁₄FN₂O₂ (for the free base).
-
FTIR confirms the presence of an amine, a secondary amide, an aryl ether, aromatic rings, and a C-F bond.
-
¹H and ¹³C NMR provide the count of unique hydrogen and carbon atoms, which must match the molecular formula.
-
¹⁹F NMR confirms the single fluorine environment.
-
COSY maps the H-H connections within each aromatic ring system.
-
HSQC links the proton signals to their directly attached carbons.
-
HMBC provides the critical long-range correlations that piece the puzzle together:
-
The correlation from the acetamide methyl protons to the carbonyl carbon.
-
The correlation from the amide N-H proton to the carbonyl carbon and to the ipso-carbon of its attached phenyl ring (Ring B).
-
The definitive correlations between protons on one ring and carbons on the other ring, unequivocally establishing the C-O-C ether linkage.
-
By systematically assembling these pieces of evidence, with each technique corroborating the others, the structure of this compound can be confirmed with the highest degree of scientific certainty.
References
-
Organic Spectroscopy International. (2015, July 2). MASS SPECTRUM OF ETHERS. Available at: [Link]
-
Scribd. Mass Spectrometry: Fragmentation Patterns. Available at: [Link]
-
Whitman College. GCMS Section 6.13. Available at: [Link]
-
Mass Spectrometry: Fragmentation. (n.d.). Available at: [Link]
-
Davies, A. N., & Lancashire, R. J. (2016). Updating IUPAC spectroscopy recommendations and data standards. Spectroscopy Europe, 28(6), 6-10. Available at: [Link]
-
National Institutes of Health (NIH). (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. PMC. Available at: [Link]
-
Hanson, R. M., et al. (2022). IUPAC specification for the FAIR management of spectroscopic data in chemistry (IUPAC FAIRSpec) – guiding principles. Pure and Applied Chemistry, 94(6), 623-636. Available at: [Link]
-
Journal of Organic Chemistry. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. ACS Publications. Available at: [Link]
-
National Institutes of Health (NIH). (n.d.). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Available at: [Link]
-
Chemistry LibreTexts. (2020, April 24). 10.7: Functional Groups and IR Tables. Available at: [Link]
-
ChemRxiv. (2025). FAIRSpec-Ready Spectroscopic Data Collections – Advice for Researchers, Authors, and Data Managers (IUPAC Technical Report). Available at: [Link]
-
IUPAC. (n.d.). Guidelines for unequivocal structural identification of compounds with biological activity of significance in food chemistry. Available at: [Link]
-
University of Washington. (n.d.). Fluorine NMR. Available at: [Link]
-
Studylib. (n.d.). Mass Spectrometry Fragmentation: Ethers, Amines, More. Available at: [Link]
-
Bruker. (n.d.). Step By Step Instructions for 2D NMR Experiments on the Bruker 300 MHz Spectrometer. Available at: [Link]
-
Spectroscopy Online. (2020, January 1). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Available at: [Link]
-
University of Missouri-St. Louis. (n.d.). Complex NMR experiments: 2D, selective, etc. Available at: [Link]
-
Chemistry Stack Exchange. (2023, December 25). Difference between Primary Secondary and Tertiary Amines Via FTIR. Available at: [Link]
-
PubMed. (n.d.). Use of the amide II infrared band of proteins for secondary structure determination and comparability of higher order structure. Available at: [Link]
-
San Diego State University NMR Facility. (n.d.). 7) Common 2D (COSY, HSQC, HMBC). Available at: [Link]
-
SlideShare. (n.d.). Structure Elucidation. Available at: [Link]
-
YouTube. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Available at: [Link]
-
Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Available at: [Link]
-
ResearchGate. (2025, August 9). Fourier transform infrared analysis of amide III bands of proteins for the secondary structure estimation. Available at: [Link]
-
EPFL. (n.d.). 2D NMR. Available at: [Link]
-
IUPAC. (2005, May 31). Published JCAMP-DX Protocols. Available at: [Link]
-
Journal of Chemical and Pharmaceutical Sciences. (n.d.). 1HNMR spectrometry in structural elucidation of organic compounds. Available at: [Link]
-
PubMed Central. (2021, February 1). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. Available at: [Link]
-
ResearchGate. (n.d.). Molecular structure of aromatic amines. Available at: [Link]
-
Journal of Chemical Education. (2025, July 9). Development of a Teaching Approach for Structure Elucidation Using 1D and 2D Homonuclear and Heteronuclear NMR Spectra. ACS Publications. Available at: [Link]
-
PubMed Central. (n.d.). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. Available at: [Link]
-
PubChem. (n.d.). Acetamide, N-(3-fluoro-4-hydroxyphenyl)-. Available at: [Link]
-
MDPI. (n.d.). N-(3-Cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-[[5-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide. Available at: [Link]
-
PubMed. (2025, September 15). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. Available at: [Link]
-
National Institutes of Health (NIH). (n.d.). N-[2-(3,4-Dimethoxyphenyl)-2-(phenylsulfanyl)ethyl]-2-(2-fluorophenyl)acetamide. Available at: [Link]
-
PubChem. (n.d.). N-(4-fluorophenyl)acetamide. Available at: [Link]
-
PubChem. (n.d.). N-[4-(trifluoromethyl)phenyl]acetamide. Available at: [Link]
Sources
- 1. ORGANIC SPECTROSCOPY INTERNATIONAL: MASS SPECTRUM OF ETHERS [orgspectroscopyint.blogspot.com]
- 2. GCMS Section 6.13 [people.whitman.edu]
- 3. scribd.com [scribd.com]
- 4. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 5. studylib.net [studylib.net]
- 6. iupac.org [iupac.org]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Use of the amide II infrared band of proteins for secondary structure determination and comparability of higher order structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jchps.com [jchps.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. spectroscopyeurope.com [spectroscopyeurope.com]
- 13. IUPAC specification for the FAIR management of spectroscopic data...: Ingenta Connect [ingentaconnect.com]
- 14. ulethbridge.ca [ulethbridge.ca]
- 15. NMR Tutorials: NMR Experiments [nmr-center.nmrsoft.com]
- 16. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 17. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. biophysics.org [biophysics.org]
- 20. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 21. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 22. youtube.com [youtube.com]
- 23. epfl.ch [epfl.ch]
- 24. karary.edu.sd [karary.edu.sd]
Whitepaper: Synthesis and Characterization of N-[3-(4-Amino-2-fluorophenoxy)phenyl]acetamide Hydrochloride
An In-depth Technical Guide for Drug Development Professionals
Abstract
This guide provides a comprehensive, technically-grounded framework for the synthesis and detailed analytical characterization of N-[3-(4-Amino-2-fluorophenoxy)phenyl]acetamide hydrochloride. This compound belongs to the phenoxy acetamide class, a scaffold known for a wide spectrum of biological activities.[1] The introduction of a fluorine atom can significantly influence pharmacokinetic properties, making this a molecule of interest for drug discovery and development.[2] This document outlines a robust, multi-step synthetic pathway, from commercially available precursors to the final hydrochloride salt. Each stage of the synthesis is accompanied by field-proven insights into reaction mechanisms, optimization, and potential challenges. Furthermore, a rigorous characterization workflow is detailed, employing a suite of modern analytical techniques including NMR, FT-IR, and Mass Spectrometry to ensure the structural integrity and purity of the final compound. This whitepaper is intended for researchers, medicinal chemists, and drug development professionals seeking a practical and scientifically validated guide for the preparation and analysis of this and structurally related compounds.
Introduction and Strategic Importance
The acetamide functional group is a cornerstone in medicinal chemistry, present in numerous therapeutic agents, including the widely-used analgesic, paracetamol.[1] Its derivatives are explored for a vast range of pharmacological applications, including anti-inflammatory, anti-cancer, and antimicrobial activities.[1] The strategic incorporation of a fluorinated phenoxy moiety into the acetamide scaffold is a deliberate design choice. The fluorine atom is a bioisostere of a hydrogen atom but possesses unique electronic properties and lipophilicity that can profoundly alter a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.[2]
This compound is, therefore, a promising intermediate or lead compound. Its structure combines the proven acetamide core with a fluorinated bi-aryl ether system, presenting multiple points for further derivatization and exploration of structure-activity relationships (SAR). This guide serves as a foundational document, providing the necessary protocols to reliably synthesize and validate this chemical entity, thereby enabling its advancement in drug discovery pipelines.
Multi-Step Synthesis Pathway
The synthesis of the target compound is achieved through a logical three-step sequence, beginning with a nucleophilic aromatic substitution (SNAAr) reaction to form the core diaryl ether, followed by a selective reduction and a final acylation, concluding with the formation of the hydrochloride salt for improved solubility and handling.
Caption: Synthetic workflow for the target compound.
Step 1: Synthesis of N-[3-(2-Fluoro-4-nitrophenoxy)phenyl]acetamide
This initial step involves a nucleophilic aromatic substitution reaction, a cornerstone of diaryl ether synthesis.
-
Protocol:
-
To a solution of 3-aminophenol (1.0 eq) in dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.0 eq) and 1-fluoro-4-nitrobenzene (1.1 eq).
-
Heat the reaction mixture to 80-90 °C and stir for 12-18 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and pour it into ice-cold water.
-
The resulting precipitate, 3-(4-nitrophenoxy)aniline, is filtered, washed with water, and dried.
-
Dissolve the crude intermediate in a suitable solvent like dichloromethane (DCM).
-
Add acetic anhydride (1.2 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Quench the reaction with water and extract the product with DCM.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-[3-(4-nitrophenoxy)phenyl]acetamide.
-
-
Expertise & Causality:
-
Choice of Base and Solvent: Potassium carbonate is a sufficiently strong base to deprotonate the phenolic hydroxyl group of 3-aminophenol, forming the nucleophilic phenoxide. DMF is an ideal polar aprotic solvent that effectively solvates the potassium cation, enhancing the nucleophilicity of the phenoxide and facilitating the SNAAr reaction.
-
Reaction Control: The acetylation of the amino group is performed after the ether formation to prevent competing N-arylation. Acetic anhydride is a cost-effective and highly efficient acetylating agent.
-
Step 2: Synthesis of N-[3-(4-Amino-2-fluorophenoxy)phenyl]acetamide
The critical step of reducing the nitro group to a primary amine is performed via catalytic hydrogenation.
-
Protocol:
-
Dissolve the nitro-intermediate from Step 1 in ethanol or ethyl acetate.
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C) (approximately 5-10% by weight).
-
Place the reaction vessel under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed (typically 4-8 hours).
-
Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric; the filter cake should be kept wet.
-
Evaporate the solvent under reduced pressure to obtain the crude amine product. This is often pure enough for the next step, but can be purified by column chromatography if necessary.
-
-
Expertise & Causality:
-
Reduction Method: Catalytic hydrogenation is the preferred method for this transformation. It is highly efficient, selective for the nitro group in the presence of other reducible functionalities like the amide and the aromatic rings, and the workup is straightforward (simple filtration). Alternative methods like using tin(II) chloride or iron in acidic media are also viable but can lead to more complex purification procedures.[3]
-
Step 3: Formation of this compound
The final step is the conversion of the free base into its hydrochloride salt to improve stability and aqueous solubility.
-
Protocol:
-
Dissolve the purified amine from Step 2 in a minimal amount of anhydrous diethyl ether or ethyl acetate.
-
Cool the solution in an ice bath.
-
Slowly add a solution of hydrochloric acid in diethyl ether (e.g., 2 M solution) dropwise with stirring.
-
A precipitate will form immediately. Continue adding the HCl solution until no further precipitation is observed.
-
Stir the resulting slurry in the ice bath for 30 minutes.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with a small amount of cold, anhydrous diethyl ether to remove any excess HCl or impurities.
-
Dry the final product, this compound, under vacuum.
-
-
Expertise & Causality:
-
Salt Formation: The hydrochloride salt is formed by the simple acid-base reaction between the basic amino group on the phenyl ring and HCl. Using an anhydrous solvent like diethyl ether is crucial because the salt is insoluble in it, allowing for easy precipitation and isolation. This process ensures a high-purity final product.
-
Analytical Characterization
Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A combination of spectroscopic and chromatographic methods should be employed.
Caption: Comprehensive characterization workflow.
Spectroscopic Analysis
The following table summarizes the expected data from key spectroscopic techniques. These techniques provide orthogonal information, collectively confirming the molecular structure.[4]
| Technique | Parameter | Expected Observation / Rationale |
| ¹H NMR | Chemical Shift (δ) | ~10.0-10.5 ppm (s, 1H): Amide N-H proton. ~7.0-8.0 ppm (m, 7H): Aromatic protons. The fluorine atom will cause complex splitting (coupling). ~5.0-5.5 ppm (br s, 3H): Ammonium (-NH₃⁺) protons. ~2.1 ppm (s, 3H): Acetyl methyl (-CH₃) protons.[5] |
| ¹³C NMR | Chemical Shift (δ) | ~168-170 ppm: Amide carbonyl carbon (C=O). ~110-160 ppm: Aromatic carbons. Carbons bonded to F and O will be downfield. The C-F bond will induce splitting. ~24 ppm: Acetyl methyl carbon (-CH₃). |
| FT-IR | Wavenumber (cm⁻¹) | ~3200-3400 cm⁻¹: N-H stretching (amine and amide). ~3000-3100 cm⁻¹: Aromatic C-H stretching. ~1660-1680 cm⁻¹: Amide I band (C=O stretch).[6] ~1200-1250 cm⁻¹: Aryl-O-Aryl asymmetric stretching. ~1100-1200 cm⁻¹: C-F stretching. |
| Mass Spec. | m/z Ratio | Expected [M+H]⁺: ~261.11 g/mol for the free base (N-[3-(4-Amino-2-fluorophenoxy)phenyl]acetamide). The spectrum will show the mass of the cationic form of the free base, not the hydrochloride salt. |
Purity Assessment via HPLC
High-Performance Liquid Chromatography is the standard for determining the purity of a synthesized compound.
-
Protocol:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of Acetonitrile (MeCN) and water, both containing 0.1% formic acid (for MS compatibility) or phosphoric acid.[7]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength where the aromatic system absorbs (e.g., 254 nm).
-
Analysis: The purity is determined by integrating the area of the main product peak relative to the total area of all peaks. A pure sample should exhibit a single major peak.
-
-
Expertise & Causality:
-
Methodology: Reverse-phase HPLC separates compounds based on hydrophobicity. The polar mobile phase and nonpolar stationary phase are well-suited for a molecule of this nature. The use of an acid in the mobile phase ensures that the amine is protonated, leading to sharper, more symmetrical peaks.
-
Safety and Handling
Proper safety precautions are mandatory when handling the chemicals involved in this synthesis.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.
-
Ventilation: All steps should be performed in a well-ventilated fume hood.
-
Specific Hazards:
-
DMF: Is a skin and respiratory irritant. Avoid inhalation and skin contact.
-
1-Fluoro-4-nitrobenzene: Is toxic and an irritant.
-
Pd/C Catalyst: Can be pyrophoric upon exposure to air, especially when dry. Always handle as a wet paste and do not allow the filter cake to dry out.
-
Reagents: Many of the reagents are irritants or harmful if swallowed.[8] Consult the Safety Data Sheet (SDS) for each chemical before use.[9][10][11][12]
-
Conclusion
This guide has detailed a reliable and well-reasoned pathway for the synthesis of this compound. By following the step-by-step protocols and understanding the underlying chemical principles, researchers can confidently produce this valuable compound. The comprehensive characterization workflow provides the necessary tools to rigorously validate the structure and purity of the final product, ensuring its suitability for subsequent stages of research and development. The methodologies described herein are not only specific to the target molecule but also serve as a robust template for the synthesis of other novel phenoxy acetamide derivatives, contributing to the expansive field of medicinal chemistry.
References
-
Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. Available at: [Link]
-
Smajlagić, A., Srabović, M., Ademović, Z., Pehlić, E., Huremović, M., & Huseinović, E. (2022). Synthesis and Characterization of Fe(III)–Ion with N-(4-Hydroxyphenyl) Acetamide. Journal of Medical and Organic Chemistry, 5(4), 73-77. Available at: [Link]
-
Li, J., Wang, X., Chen, Z., & Chen, Z. (2011). N-(3,4-Diethoxyphenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1741. Available at: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 67685, N-[4-(trifluoromethyl)phenyl]acetamide. Available at: [Link].
-
Request PDF. (2025). Synthesis of Novel 2-(4-(2-Morpholinoethoxy)phenyl)-N-phenylacetamide Analogues and Their Antimicrobial Study. Available at: [Link].
-
SIELC Technologies. (n.d.). Separation of Acetamide, N-[3-[bis[2-(acetyloxy)ethyl]amino]phenyl]- on Newcrom R1 HPLC column. Available at: [Link].
-
Al-Ostoot, F. H., Al-Tamimi, A. M., Al-Anazi, K. M., Al-Ghamdi, M. A., & El-Sayed, N. N. E. (2021). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. Future Journal of Pharmaceutical Sciences, 7(1), 33. Available at: [Link].
-
National Center for Biotechnology Information. (n.d.). N-[2-(3,4-Dimethoxyphenyl)-2-(phenylsulfanyl)ethyl]-2-(2-fluorophenyl)acetamide. PubChem Compound Summary. Available at: [Link].
-
Fisher Scientific. (2023). Safety Data Sheet - N1-(3-Acetyl-4-hydroxyphenyl)acetamide. Available at: [Link].
-
Journal of Young Pharmacists. (2024). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Available at: [Link].
-
SIELC Technologies. (n.d.). Separation of Acetamide, N-[3-[bis[2-(acetyloxy)ethyl]amino]phenyl]- on Newcrom R1 HPLC column. Available at: [Link].
-
ATB (Automated Topology Builder). (n.d.). N-(4-Acetylphenyl)acetamide. Available at: [Link].
-
Carl ROTH. (n.d.). Safety Data Sheet: N-(4-Ethoxyphenyl)acetamide. Available at: [Link].
Sources
- 1. Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-[2-(3,4-Dimethoxyphenyl)-2-(phenylsulfanyl)ethyl]-2-(2-fluorophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-(3,4-Diethoxyphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. NMR Spectrum of Phenacetin | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. openaccessjournals.com [openaccessjournals.com]
- 7. Separation of Acetamide, N-[3-[bis[2-(acetyloxy)ethyl]amino]phenyl]- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. fishersci.se [fishersci.se]
- 9. sigmaaldrich.cn [sigmaaldrich.cn]
- 10. archpdfs.lps.org [archpdfs.lps.org]
- 11. synquestlabs.com [synquestlabs.com]
- 12. carlroth.com [carlroth.com]
An In-depth Technical Guide to N-[3-(4-Amino-2-fluorophenoxy)phenyl]acetamide Hydrochloride and the Broader Class of Phenoxy Acetamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The N-phenylacetamide scaffold, particularly with the inclusion of a phenoxy moiety, represents a cornerstone in contemporary medicinal chemistry. These structures are recognized for their chemical tractability and diverse pharmacological profiles, which span from oncology to neurotherapeutics. This guide provides a comprehensive technical overview of the synthesis, characterization, and potential applications of N-[3-(4-Amino-2-fluorophenoxy)phenyl]acetamide hydrochloride, a representative member of this promising class of compounds. While specific data for this exact molecule is not widely available in public literature, this document extrapolates from the rich knowledge base of structurally related phenoxy acetamide derivatives to provide actionable insights and robust experimental frameworks. We will delve into the causality behind synthetic strategies, the rationale for analytical validation, and the mechanistic underpinnings of their biological activities, equipping researchers with the necessary knowledge to explore this chemical space.
Introduction: The Phenoxy Acetamide Scaffold - A Privileged Motif in Drug Discovery
Phenoxy acetamide derivatives are a class of organic compounds characterized by a central acetamide group linked to a phenyl ring, which in turn is connected to another aromatic ring via an ether linkage. This structural arrangement provides a unique combination of rigidity and conformational flexibility, making it an ideal scaffold for interacting with a variety of biological targets. The general structure allows for extensive modification at multiple positions, enabling the fine-tuning of physicochemical properties and pharmacological activity.
The diverse biological activities exhibited by this class of compounds, including anticancer, anti-inflammatory, analgesic, antimicrobial, and neuroprotective effects, underscore their importance in drug discovery.[1][2] The mechanism of action is often attributed to the ability of the phenoxy moiety to participate in crucial molecular interactions such as hydrogen bonding and π-π stacking, thereby enhancing the binding affinity and selectivity for their respective biological targets.[1]
A Note on the Subject Compound: As of the latest literature review, a specific CAS number for This compound has not been indexed in major chemical databases. This suggests that it may be a novel compound or a specialized research chemical. The information presented herein is therefore a composite of established knowledge on closely related analogues.
Physicochemical Properties and Characterization
While specific data for the title compound is unavailable, we can predict its general properties based on its constituent functional groups.
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C₁₄H₁₄ClFN₂O₂ | Based on the chemical structure of the hydrochloride salt. |
| Molecular Weight | 312.73 g/mol | Calculated from the molecular formula. |
| Appearance | Likely a solid at room temperature | Typical for acetamide derivatives. |
| Solubility | Expected to be soluble in polar organic solvents like DMSO and methanol. The hydrochloride salt form should enhance aqueous solubility. | The presence of polar functional groups and the salt form. |
| pKa | The amino group will have a pKa in the range of 4-5, while the acetamide proton is weakly acidic. | Typical values for aromatic amines and amides. |
Analytical Characterization Workflow:
A rigorous analytical workflow is essential to confirm the identity, purity, and stability of a newly synthesized compound.
Caption: Analytical workflow for compound characterization.
Synthesis of this compound: A Proposed Route
A plausible synthetic route for the target compound can be designed based on established organic chemistry principles, particularly the Schotten-Baumann reaction for amide bond formation.[3]
Proposed Synthetic Pathway:
Caption: Proposed synthesis of the target compound.
Step-by-Step Experimental Protocol (Hypothetical):
-
Step 1: Synthesis of 2-Fluoro-4-nitrophenoxy)-1-nitrobenzene.
-
To a solution of 3-nitrophenol in a suitable polar aprotic solvent such as DMF, add an equimolar amount of a base like potassium carbonate.
-
Stir the mixture at room temperature for 30 minutes.
-
Add 1,2-difluoro-4-nitrobenzene dropwise to the reaction mixture.
-
Heat the reaction to 80-100 °C and monitor the progress by TLC.
-
Upon completion, cool the reaction, pour it into water, and extract the product with an organic solvent like ethyl acetate.
-
Purify the crude product by column chromatography.
-
-
Step 2: Synthesis of 3-(4-Amino-2-fluorophenoxy)aniline.
-
Dissolve the product from Step 1 in a suitable solvent such as ethanol or acetic acid.
-
Add a reducing agent, for example, iron powder and a catalytic amount of hydrochloric acid, or perform catalytic hydrogenation using palladium on carbon.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture to remove the catalyst and neutralize the solution.
-
Extract the product and purify if necessary.
-
-
Step 3: Synthesis of N-[3-(4-Amino-2-fluorophenoxy)phenyl]acetamide.
-
Dissolve the diamine from Step 2 in a solvent like dichloromethane or THF.
-
Cool the solution in an ice bath and add a base such as triethylamine or pyridine.
-
Slowly add one equivalent of acetic anhydride or acetyl chloride. The use of one equivalent is crucial for selective mono-acetylation.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Wash the reaction mixture with water and brine, then dry the organic layer and concentrate to obtain the crude product.
-
Purify by recrystallization or column chromatography.
-
-
Step 4: Formation of the Hydrochloride Salt.
-
Dissolve the purified acetamide from Step 3 in a dry solvent like diethyl ether or ethyl acetate.
-
Bubble dry hydrogen chloride gas through the solution or add a solution of HCl in ether.
-
The hydrochloride salt should precipitate out of the solution.
-
Collect the solid by filtration, wash with cold ether, and dry under vacuum.
-
Potential Pharmacological Applications and Mechanisms of Action
The broader class of N-phenylacetamide and phenoxy acetamide derivatives has been extensively investigated for a multitude of pharmacological activities.
| Therapeutic Area | Potential Mechanism of Action | Key Structural Features | References |
| Anticancer | Inhibition of kinases (e.g., Aurora kinases), induction of apoptosis, cell cycle arrest. | The phenoxy group can act as a hinge-binding motif in kinase domains. Substitutions on the phenyl rings can modulate potency and selectivity. | [2][4] |
| Analgesic & Anti-inflammatory | Inhibition of cyclooxygenase (COX) enzymes, modulation of nociceptive pathways. | Structural similarities to known NSAIDs. The acetamide moiety is a common feature in many analgesic compounds. | [2][5] |
| Anticonvulsant | Modulation of voltage-gated sodium and calcium channels, enhancement of GABAergic inhibition. | The N-phenylacetamide core is present in some known anticonvulsant drugs. | [6] |
| Antimicrobial | Disruption of bacterial cell wall synthesis or other essential cellular processes. | The lipophilicity and electronic properties of the molecule can be tuned for optimal antimicrobial activity. | [7] |
Illustrative Signaling Pathway: Kinase Inhibition
Many N-phenylacetamide derivatives function as kinase inhibitors, a critical mechanism in cancer therapy.
Caption: General mechanism of kinase inhibition.
Conclusion and Future Directions
This compound, as a representative of the phenoxy acetamide class, holds significant potential for further investigation in drug discovery. While specific data on this compound remains elusive, the wealth of information on its structural analogues provides a solid foundation for its synthesis, characterization, and biological evaluation. Future research should focus on the actual synthesis and profiling of this compound to ascertain its specific pharmacological properties. The versatile nature of the phenoxy acetamide scaffold ensures that it will remain a fertile ground for the discovery of novel therapeutic agents.
References
- BenchChem. (2025).
-
Al-Osta, M. A., et al. (2021). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. PubMed Central. [Link]
-
Singh, R. K., Kumar, A., & Mishra, A. K. (2019). Chemistry and Pharmacology of Acetanilide Derivatives: A Mini Review. Bentham Science. [Link]
- Atrushi, D., et al. (2023). An Overview of New Acetamide Derivatives in COX-II Inhibitors.
-
Wang, Y., et al. (2024). Discovery of N-Substituted Acetamide Derivatives as Promising P2Y14R Antagonists Using Molecular Hybridization Based on Crystallographic Overlay. Journal of Medicinal Chemistry. [Link]
- BenchChem. (2025). biological activity of n-[4-(dimethylamino)
- Ghorab, M. M., et al. (2021). Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiproliferative activity.
- Rabee, A. R., et al. (2025).
-
Patel, R., et al. (2014). ChemInform Abstract: Synthesis of Novel 2-(4-(2-Morpholinoethoxy)phenyl)-N-phenylacetamide Analogues and Their Antimicrobial Study. ResearchGate. [Link]
- Pharmaffiliates. CAS No : 93629-82-4 | Product Name : N-[4-[(4-Hydroxyphenyl)amino]phenyl]acetamide.
- Sigma-Aldrich. 2-(4-FLUOROPHENOXY)-N-(2-FLUOROPHENYL)ACETAMIDE AldrichCPR.
- Alchem Pharmtech. CAS N/A | N-(3-Amino-4-methylphenyl)-2-(3-fluorophenoxy)acetamide.
- BLDpharm. 1185304-44-2|N-(3-(2-Aminophenoxy)phenyl)acetamide hydrochloride.
- Mohammadi-Far, M., & Mohabbat-Kar, H. (2007). Synthesis of Two Novel 3-Amino-5-[4-chloro-2-phenoxyphenyl]-4H-1,2,4-triazoles with Anticonvulsant Activity.
-
de Castro Barbosa, M. L., et al. (2009). Synthesis and pharmacological evaluation of N-phenyl-acetamide sulfonamides designed as novel non-hepatotoxic analgesic candidates. PubMed. [Link]
- Pharmaffiliates. N-[(2S)-3-Amino-2-hydroxypropyl]-N-[3-fluoro-4-(4morpholinyl) phenyl] acetamide Dihydrochloride.
-
Patel, S., et al. (2022). Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. Indian Journal of Pharmaceutical Education and Research. [Link]
- Sigma-Aldrich. N-(4-(4-Aminophenoxy)phenyl)acetamide.
- PubChem. N-(4-fluorophenyl)acetamide.
- Sigma-Aldrich. N-(4-Aminophenyl)-N-cyclopropyl-2-(dimethylamino)acetamide.
- Pharmaffiliates. N-(3-(3-Cyclopropyl-5-((2-fluoro-4-iodophenyl)(nitroso)amino)-6,8-dimethyl-2,4,7-trioxo-3,4,6,7-tetrahydropyrido[4,3-d]pyrimidin-1(2H)-yl)phenyl)acetamide.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijper.org [ijper.org]
- 4. galaxypub.co [galaxypub.co]
- 5. Synthesis and pharmacological evaluation of N-phenyl-acetamide sulfonamides designed as novel non-hepatotoxic analgesic candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chemistry and Pharmacology of Acetanilide Derivatives: A Mini Review | Bentham Science [eurekaselect.com]
- 7. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Core Mechanism of Action of N-[3-(4-Amino-2-fluorophenoxy)phenyl]acetamide hydrochloride
For Distribution to Researchers, Scientists, and Drug Development Professionals
Abstract
N-[3-(4-Amino-2-fluorophenoxy)phenyl]acetamide hydrochloride is a novel synthetic compound featuring a phenoxyacetamide scaffold, a privileged structure in modern medicinal chemistry. While this specific molecule is not extensively documented in publicly available literature, its structural motifs strongly suggest a plausible mechanism of action as a modulator of intracellular signaling pathways, particularly those governed by protein kinases. This guide posits a primary hypothesis that this compound functions as a tyrosine kinase inhibitor (TKI). We will dissect this hypothesis through a detailed examination of its structural components, propose a comprehensive suite of experimental protocols for its validation, and visualize the implicated signaling cascades and workflows. This document is intended to serve as a foundational technical guide for researchers initiating studies on this compound or similar chemical entities.
Introduction and Rationale for Investigation
The phenoxyacetamide core is a versatile scaffold found in a multitude of biologically active agents, demonstrating activities ranging from anticancer to anti-inflammatory and anticoagulant effects.[1][2][3][4] The specific arrangement of a 4-amino-2-fluorophenoxy group linked to a phenylacetamide moiety in this compound suggests a targeted design approach. The anilino-like substructure, provided by the aminophenoxy group, is a hallmark of numerous competitive ATP-binding site inhibitors of tyrosine kinases.[5][6] Specifically, 4-anilinoquinazoline and related derivatives are well-established as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[5][6]
The inclusion of a fluorine atom at the 2-position of the phenoxy ring is a strategic chemical modification often employed to enhance metabolic stability, membrane permeability, and binding affinity through favorable electrostatic interactions within the target protein's active site.
Hypothesis: Based on these structural precedents, the primary mechanism of action for this compound is hypothesized to be the inhibition of a specific family of receptor tyrosine kinases, such as the EGFR/VEGFR family, leading to the disruption of downstream signaling pathways that control cell proliferation, survival, and angiogenesis.
Proposed Mechanism of Action: Tyrosine Kinase Inhibition
We propose that this compound acts as a Type I kinase inhibitor, competing with adenosine triphosphate (ATP) for binding to the catalytic domain of a receptor tyrosine kinase. The 4-aminophenoxy group likely mimics the adenine region of ATP, forming critical hydrogen bonds with the hinge region of the kinase domain. The phenylacetamide portion would then extend into the hydrophobic pocket of the active site, with the fluorine atom potentially forming favorable interactions with nearby residues.
Inhibition of a receptor tyrosine kinase like EGFR or VEGFR-2 would block the autophosphorylation of the receptor upon ligand binding, thereby preventing the recruitment and activation of downstream signaling proteins. This would lead to the arrest of critical cellular processes often dysregulated in cancer, such as the Ras/MAPK and PI3K/Akt pathways.
Visualizing the Proposed Signaling Pathway
The following diagram illustrates the canonical EGFR signaling pathway and the proposed point of intervention for this compound.
Caption: Hypothesized inhibition of the EGFR signaling pathway.
Experimental Validation of the Mechanism of Action
To rigorously test our hypothesis, a multi-tiered experimental approach is necessary. The following protocols are designed to be self-validating, with each step providing evidence to support or refute the proposed mechanism.
Tier 1: In Vitro Kinase Inhibition Assays
Objective: To determine if the compound directly inhibits the enzymatic activity of a panel of purified tyrosine kinases.
Methodology:
-
Kinase Panel Screening:
-
Utilize a commercial kinase profiling service (e.g., Eurofins DiscoverX, Promega) to screen this compound at a fixed concentration (e.g., 1 µM) against a broad panel of human kinases (e.g., >400 kinases). This initial screen will identify potential primary targets.
-
-
IC50 Determination:
-
For any kinases showing significant inhibition (>50%) in the initial screen, perform dose-response assays to determine the half-maximal inhibitory concentration (IC50).
-
Protocol:
-
Prepare a series of 10-point, 3-fold serial dilutions of the compound in DMSO, starting from 100 µM.
-
In a 384-well plate, add the purified kinase, a suitable substrate (e.g., a generic tyrosine-containing peptide), and ATP (at its Km concentration).
-
Add the compound dilutions to the wells.
-
Incubate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method (e.g., ADP-Glo™, HTRF®, or AlphaScreen®).
-
Plot the percentage of kinase activity against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to calculate the IC50.
-
-
Expected Outcome: Potent and selective inhibition of one or more tyrosine kinases (e.g., EGFR, VEGFR-2) with low nanomolar IC50 values.
Tier 2: Cell-Based Target Engagement and Pathway Modulation
Objective: To confirm that the compound inhibits the target kinase within a cellular context and modulates its downstream signaling.
Methodology:
-
Phospho-Receptor Tyrosine Kinase (pRTK) Assay:
-
Cell Line Selection: Choose a human cancer cell line known to overexpress the target kinase and be dependent on its signaling (e.g., A549 or H446 cells for EGFR).[5]
-
Protocol:
-
Plate cells in a 96-well plate and allow them to adhere overnight.
-
Serum-starve the cells for 12-24 hours to reduce basal kinase activity.
-
Pre-treat the cells with various concentrations of the compound for 1-2 hours.
-
Stimulate the cells with the cognate ligand (e.g., 100 ng/mL EGF for EGFR) for 10-15 minutes.
-
Lyse the cells and quantify the level of phosphorylated receptor (e.g., p-EGFR Tyr1068) and a downstream marker (e.g., p-ERK1/2) using an ELISA or Western blot.
-
-
-
Cell Proliferation/Viability Assay:
-
Protocol:
-
Seed cells in a 96-well plate.
-
After 24 hours, treat the cells with a dose range of the compound.
-
Incubate for 72 hours.
-
Assess cell viability using a standard method such as MTS or CellTiter-Glo®.
-
Calculate the GI50 (concentration for 50% growth inhibition).
-
-
Expected Outcome: A dose-dependent decrease in receptor and downstream protein phosphorylation, correlating with a potent anti-proliferative effect in the selected cell line.
Tier 3: In Vivo Efficacy Studies
Objective: To evaluate the anti-tumor activity of the compound in a preclinical animal model.
Methodology:
-
Xenograft Model:
-
Protocol:
-
Implant human tumor cells (e.g., A549) subcutaneously into the flank of immunocompromised mice (e.g., BALB/c-nu).[5]
-
Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into vehicle control and treatment groups.
-
Administer this compound (e.g., via oral gavage) daily at one or more dose levels.
-
Measure tumor volume and body weight 2-3 times per week.
-
At the end of the study, excise the tumors for pharmacodynamic analysis (e.g., Western blot for p-EGFR).
-
-
Expected Outcome: Significant tumor growth inhibition in the treatment groups compared to the vehicle control, with acceptable tolerability (minimal body weight loss).
Experimental Workflow Visualization
Caption: A tiered workflow for validating the mechanism of action.
Quantitative Data Summary
The following table outlines the expected data to be generated from the proposed experiments.
| Assay Type | Cell Line / System | Parameter Measured | Expected Result for an Active Compound |
| In Vitro Kinase Assay | Purified EGFR/VEGFR-2 | IC50 | < 100 nM |
| Cellular Phospho-Receptor Assay | A549 (EGF-stimulated) | IC50 (p-EGFR) | < 500 nM |
| Cell Proliferation Assay | A549 | GI50 | < 1 µM |
| In Vivo Xenograft Study | A549 Tumors in Mice | % TGI | > 60% (Tumor Growth Inhibition) |
Conclusion
While direct experimental data for this compound is not currently in the public domain, a robust hypothesis for its mechanism of action can be formulated based on well-established structure-activity relationships. The structural alerts within the molecule strongly point towards its function as a tyrosine kinase inhibitor. The comprehensive experimental plan detailed in this guide provides a clear and logical path to rigorously test this hypothesis, from initial in vitro target identification to in vivo validation of anti-tumor efficacy. The successful execution of these studies would not only elucidate the core mechanism of this novel compound but also establish its potential as a candidate for further preclinical and clinical development in oncology.
References
-
MDPI. (n.d.). In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. Retrieved from [Link]
-
PubMed Central. (2021). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. Retrieved from [Link]
-
NCBI Bookshelf. (n.d.). Phenoxybenzamine - StatPearls. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). CAS No : 93629-82-4 | Product Name : N-[4-[(4-Hydroxyphenyl)amino]phenyl]acetamide. Retrieved from [Link]
-
PubChem. (n.d.). N-(4-fluorophenyl)acetamide. Retrieved from [Link]
-
PubChem. (n.d.). N-[2-amino-5-(4-bromophenoxy)phenyl]acetamide. Retrieved from [Link]
-
NIH. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. Retrieved from [Link]
-
Indian Journal of Pharmaceutical Education and Research. (n.d.). Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. Retrieved from [Link]
-
MDPI. (n.d.). The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. Retrieved from [Link]
-
PubMed. (2019). Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors. Retrieved from [Link]
-
Journal of Young Pharmacists. (2024). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Retrieved from [Link]
-
PubMed. (n.d.). 4-Anilinoquinazoline Derivatives With Epidermal Growth Factor Receptor Inhibitor Activity. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis and pharmacological evaluation of N-phenyl-acetamide sulfonamides designed as novel non-hepatotoxic analgesic candidates. Retrieved from [Link]
-
PubMed. (2013). Synthesis and antiproliferative activities of N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide bearing quinolin-2(1H)-one and 3,4-dihydroquinolin-2(1H)-one derivatives. Retrieved from [Link]
Sources
- 1. Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-(4-fluorophenyl)acetamide | C8H8FNO | CID 9601 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ijper.org [ijper.org]
- 4. Synthesis and pharmacological evaluation of N-phenyl-acetamide sulfonamides designed as novel non-hepatotoxic analgesic candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 4-Anilinoquinazoline Derivatives with Epidermal Growth Factor Receptor Inhibitor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis, Characterization, and Potential Applications of N-[3-(4-Amino-2-fluorophenoxy)phenyl]acetamide Hydrochloride
Disclaimer: The following guide is a theoretical treatise on the synthesis, characterization, and potential applications of N-[3-(4-Amino-2-fluorophenoxy)phenyl]acetamide hydrochloride. As of the date of this publication, there is a notable absence of dedicated scientific literature or patents for this specific molecule. Therefore, the content herein is an expert synthesis based on established chemical principles and data from structurally analogous compounds. This document is intended for researchers, scientists, and drug development professionals.
Introduction
The confluence of fluorinated scaffolds, diaryl ether linkages, and acetamide moieties has given rise to a plethora of biologically active molecules in medicinal chemistry. The strategic incorporation of fluorine can enhance metabolic stability and binding affinity, while the diaryl ether motif is a cornerstone in many approved drugs. The acetamide group, often found in analgesics and other pharmaceuticals, further modulates the physicochemical properties of a compound. This guide proposes a comprehensive framework for the discovery and characterization of a novel compound, this compound, a molecule rationally designed to explore new chemical space with therapeutic potential.
Proposed Synthesis and Rationale
The synthesis of this compound can be logically approached through a convergent synthesis strategy. This involves the preparation of key intermediates followed by a coupling reaction to form the diaryl ether core, and concluding with the final functional group manipulations and salt formation.
Key Intermediates
The synthesis hinges on two primary building blocks: 4-Amino-2-fluorophenol and a suitable 3-aminophenylacetamide precursor .
-
4-Amino-2-fluorophenol: This intermediate is a crucial starting material, providing the fluorinated phenolic component. It can be synthesized from 2-fluoro-4-nitrophenol via catalytic hydrogenation, a well-established and high-yielding reaction. The presence of the fluorine atom ortho to the hydroxyl group is anticipated to influence the electronic properties and conformation of the final molecule.[1][2]
-
3-Acetamidophenol: This precursor can be readily prepared by the acetylation of 3-aminophenol.[3] The selective acetylation of the amino group in the presence of a hydroxyl group is a standard procedure, often achieved using acetic anhydride in a suitable solvent system.[3]
Core Assembly: Diaryl Ether Formation
The central challenge in this synthesis is the formation of the diaryl ether linkage. Two powerful and well-documented methods are proposed: the Ullmann condensation and the Buchwald-Hartwig amination.
-
Ullmann Condensation: This classic copper-catalyzed reaction involves the coupling of a phenol with an aryl halide. In this proposed synthesis, 4-Amino-2-fluorophenol would be coupled with a 3-halo-acetanilide. Modern iterations of the Ullmann reaction utilize ligands to facilitate the coupling at lower temperatures and with greater functional group tolerance.[4][5][6][7][8]
-
Buchwald-Hartwig C-O Coupling: A more contemporary and often milder alternative is the palladium-catalyzed Buchwald-Hartwig etherification.[9] This reaction offers excellent functional group tolerance and is a powerful tool for the synthesis of complex diaryl ethers.
The choice between these methods would depend on substrate compatibility and optimization of reaction conditions.
Final Steps: Acetylation and Salt Formation
Following the successful diaryl ether formation, the final steps would involve the acetylation of the free amino group and subsequent conversion to the hydrochloride salt.
-
N-Acetylation: The selective N-acetylation of the resulting aminodiaryl ether can be accomplished using standard procedures, such as reaction with acetic anhydride or acetyl chloride in the presence of a base.
-
Hydrochloride Salt Formation: The final compound, being basic due to the free amino group, can be converted to its hydrochloride salt by treatment with hydrochloric acid in a suitable solvent like ethanol or diethyl ether. This enhances the compound's stability and aqueous solubility.
Experimental Protocol: Proposed Synthesis of this compound
-
Synthesis of 4-Amino-2-fluorophenol:
-
To a solution of 2-fluoro-4-nitrophenol in ethanol, add a catalytic amount of palladium on carbon (10% w/w).
-
Hydrogenate the mixture under a hydrogen atmosphere at room temperature until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture through celite and concentrate the filtrate under reduced pressure to obtain 4-Amino-2-fluorophenol.[1][2]
-
-
Synthesis of 3-Acetamidophenol:
-
Dissolve 3-aminophenol in aqueous acetic acid.
-
Add acetic anhydride dropwise while stirring at room temperature.
-
Continue stirring for 30 minutes, then cool the reaction mixture to induce crystallization.
-
Filter the solid, wash with cold water, and dry to yield 3-acetamidophenol.[3]
-
-
Ullmann Condensation for Diaryl Ether Formation:
-
Combine 4-Amino-2-fluorophenol, a 3-halo-acetanilide (e.g., 3-bromoacetanilide), a copper(I) salt (e.g., CuI), a ligand (e.g., N,N-dimethylglycine), and a base (e.g., K2CO3) in a suitable solvent (e.g., DMSO).
-
Heat the mixture at an elevated temperature (e.g., 90-120 °C) until the reaction is complete.
-
Cool the reaction mixture, dilute with water, and extract the product with an organic solvent.
-
-
Final Acetylation and Salt Formation:
-
Dissolve the purified diaryl ether in a suitable solvent (e.g., dichloromethane).
-
Add a base (e.g., triethylamine) followed by the dropwise addition of acetic anhydride.
-
Stir at room temperature until the acetylation is complete.
-
Wash the reaction mixture with aqueous solutions to remove excess reagents.
-
Dry the organic layer and concentrate to obtain N-[3-(4-Amino-2-fluorophenoxy)phenyl]acetamide.
-
Dissolve the free base in ethanol and add a solution of HCl in ethanol.
-
Cool the solution to induce precipitation of the hydrochloride salt.
-
Filter and dry the solid to obtain the final product.
-
Diagram: Proposed Synthetic Pathway
Caption: Proposed convergent synthesis of this compound.
Physicochemical Characterization: A Predictive Overview
The comprehensive characterization of the synthesized this compound would be essential to confirm its structure and purity. The following analytical techniques would be employed:
| Analytical Technique | Predicted Observations |
| Nuclear Magnetic Resonance (NMR) | ¹H NMR: Distinct aromatic signals for the disubstituted and trisubstituted phenyl rings, a singlet for the acetamide methyl group, and characteristic shifts for the amino and amide protons. ¹³C NMR: Resonances corresponding to all unique carbon atoms, with the C-F coupling constants providing valuable structural information. ¹⁹F NMR: A singlet or multiplet corresponding to the fluorine atom, providing confirmation of its presence and chemical environment. |
| Mass Spectrometry (MS) | The high-resolution mass spectrum should show the molecular ion peak corresponding to the exact mass of the free base, confirming the elemental composition. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H stretching of the primary amine and secondary amide, C=O stretching of the amide, and C-O-C stretching of the diaryl ether linkage. |
| High-Performance Liquid Chromatography (HPLC) | A single sharp peak in the chromatogram would indicate the purity of the final compound. |
| Melting Point | A sharp and defined melting point would be indicative of a pure crystalline solid. |
Hypothesized Biological Activity and Mechanism of Action
While the biological activity of this compound is yet to be determined, its structural motifs suggest several plausible avenues for investigation.
-
Kinase Inhibition: The diaryl ether scaffold is a common feature in many kinase inhibitors. The specific substitution pattern and the presence of the fluorinated ring could confer selectivity towards certain kinase families implicated in cancer or inflammatory diseases.
-
Antimicrobial Activity: Phenoxy acetamide derivatives have been reported to possess antimicrobial properties. The introduction of a fluorine atom can enhance lipophilicity, potentially improving cell membrane penetration and antimicrobial efficacy.
-
Analgesic and Anti-inflammatory Properties: The acetamide moiety is famously present in paracetamol, a widely used analgesic. While the overall structure is significantly different, the potential for analgesic or anti-inflammatory effects, possibly through cyclooxygenase (COX) inhibition or other mechanisms, warrants investigation.
Diagram: Potential Mechanistic Pathways
Caption: Hypothesized biological targets and outcomes for the title compound.
Future Directions and Conclusion
The synthesis and evaluation of this compound represent a logical step in the exploration of novel chemical entities for drug discovery. This in-depth guide provides a robust, scientifically-grounded framework for its preparation and characterization. The proposed synthetic routes are based on reliable and well-established methodologies.
The next critical phase of research would involve the actual synthesis, purification, and comprehensive spectroscopic and analytical characterization to confirm the structure and purity of the molecule. Following this, a systematic biological screening against a panel of relevant targets, such as kinases, microbial strains, and inflammatory markers, would be essential to elucidate its therapeutic potential. The insights gained from such studies would pave the way for further lead optimization and the development of a new class of potential therapeutic agents.
References
-
PrepChem.com. (n.d.). Preparation of 3-acetamidophenol. Retrieved from [Link]
-
Ma, D., & Cai, Q. (2003). N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides. Organic Letters, 5(20), 3799–3802. Available at: [Link]
-
Anderson, K. W., Tundel, R. E., & Buchwald, S. L. (2006). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. Angewandte Chemie International Edition, 45(38), 6523-6527. Available at: [Link]
-
Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]
-
Anderson, K. W., & Buchwald, S. L. (2005). Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates. Journal of the American Chemical Society, 127(32), 11461–11471. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
The Chemical Synthesis Role of 4-Amino-2-fluorophenol (CAS 399-96-2). (n.d.). Retrieved from [Link]
-
Chemoselective Acetylation of 2-Aminophenol Using Immobilized Lipase: Process Optimization, Mechanism, and Kinetics. (2018). ACS Omega, 3(12), 17793-17802. Available at: [Link]
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. 4-AMINO-2-FLUOROPHENOL | 399-96-2 [chemicalbook.com]
- 3. prepchem.com [prepchem.com]
- 4. N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides [organic-chemistry.org]
- 5. Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ullmann Reaction [organic-chemistry.org]
- 8. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
N-[3-(4-Amino-2-fluorophenoxy)phenyl]acetamide hydrochloride literature review
An In-Depth Technical Guide to N-[3-(4-Amino-2-fluorophenoxy)phenyl]acetamide Hydrochloride: Synthesis, Characterization, and Therapeutic Potential
Executive Summary
This compound is a synthetic molecule belonging to the substituted phenoxy acetamide class of compounds. This guide provides a comprehensive technical overview of this molecule from a drug discovery and development perspective. We will explore its rational design, which leverages privileged structural motifs in medicinal chemistry, including the bioisosteric replacement role of fluorine and the versatile acetamide scaffold.[1][2] This document outlines a robust, proposed synthetic pathway, detailed analytical and characterization protocols, and a strategic workflow for its pharmacological evaluation. By synthesizing established chemical principles with modern drug screening paradigms, this guide serves as a foundational resource for researchers investigating this compound or its analogues for potential therapeutic applications in oncology, neurology, or inflammatory diseases.
The Rationale for Investigation
The design of this compound is predicated on the combination of three key structural motifs that are well-established in medicinal chemistry. The strategic convergence of these features provides a strong rationale for its investigation as a potential therapeutic agent.
The Acetamide Scaffold in Medicinal Chemistry
The acetamide functional group is a cornerstone of numerous pharmaceutical agents, valued for its ability to form hydrogen bonds and its relative metabolic stability.[1] It is present in a wide array of drugs, from common analgesics to targeted kinase inhibitors.[1][3] Its role as a hydrogen bond donor and acceptor allows it to anchor molecules within the active sites of enzymes and receptors, making it a highly versatile scaffold for generating new chemical entities with diverse biological activities.[1]
The Strategic Role of Fluorine in Drug Design
The selective introduction of fluorine into bioactive molecules is a widely used strategy to enhance pharmacological properties.[2] A fluorine atom, particularly on an aromatic ring, can modulate a compound's:
-
Metabolic Stability: Fluorine can block sites of oxidative metabolism (e.g., by cytochrome P450 enzymes), thereby increasing the compound's biological half-life.
-
Binding Affinity: The high electronegativity of fluorine can alter the electronic properties of the molecule, leading to more potent interactions with the target protein.
-
Lipophilicity and Permeability: Fluorine substitution can increase lipophilicity, which may enhance membrane permeability and oral bioavailability.
The Phenoxy-Aniline Linkage
The diaryl ether linkage provides a flexible yet stable connection between two aromatic rings, allowing for optimal spatial orientation of substituents to fit within a target's binding pocket. This motif is present in compounds targeting a range of biological systems, including kinase inhibitors and receptor modulators.
Hypothesis: Potential Therapeutic Targets
Given the structural similarities to known bioactive agents, this compound is hypothesized to possess activity in one or more of the following areas:
-
Kinase Inhibition: Many kinase inhibitors, such as those targeting Aurora Kinase B, feature N-phenylacetamide or related structures.[4] The overall structure is amenable to fitting into ATP-binding pockets.
-
Ion Channel Modulation: N-phenylacetamide derivatives have been investigated as anticonvulsants, with some acting on neuronal voltage-sensitive sodium channels.[5]
-
Enzyme Inhibition: The scaffold is also present in inhibitors of other enzyme classes, such as Factor VIIa in the coagulation cascade or carbonic anhydrases.[6][7]
Synthesis and Characterization
A robust and scalable synthesis is paramount for the successful development of any new chemical entity. Below is a proposed synthetic pathway for this compound, designed for efficiency and amenability to purification.
Proposed Synthetic Pathway
The synthesis can be logically approached via a two-step process involving a nucleophilic aromatic substitution (SNAr) to form the diaryl ether, followed by a standard amidation reaction.
Caption: Proposed Synthetic Workflow for the Target Compound.
Experimental Protocol: Synthesis of N-[3-(4-Amino-2-fluorophenoxy)phenyl]acetamide
This protocol is a representative method based on standard organic chemistry transformations.
Step 1: Ullmann Condensation for Diaryl Ether Formation
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 3-acetamidophenol (1.0 eq), 4-bromo-3-fluoroaniline (1.1 eq), copper(I) iodide (0.1 eq), L-proline (0.2 eq), and potassium carbonate (2.0 eq).
-
Add anhydrous dimethyl sulfoxide (DMSO) as the solvent.
-
Heat the reaction mixture to 100-120 °C and stir for 12-24 hours, monitoring progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, cool the mixture to room temperature, dilute with water, and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography on silica gel to yield N-[3-(4-amino-2-fluorophenoxy)phenyl]acetamide.
Step 2: Hydrochloride Salt Formation
-
Dissolve the purified product from Step 1 in a minimal amount of a suitable solvent, such as anhydrous diethyl ether or ethyl acetate.
-
Slowly add a solution of hydrochloric acid in ether (e.g., 2 M solution) dropwise with stirring.
-
A precipitate will form. Continue stirring for 30 minutes at room temperature.
-
Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the final this compound salt.
Structural Elucidation and Purity Analysis
The identity and purity of the synthesized compound must be rigorously confirmed using a suite of analytical techniques.
| Analytical Technique | Purpose | Expected Key Results |
| ¹H NMR | Confirms proton framework | Aromatic protons in the δ 6.5-8.0 ppm range; Acetyl methyl singlet around δ 2.1 ppm; Amine and amide protons (broad singlets). |
| ¹³C NMR | Confirms carbon backbone | Signals corresponding to aromatic carbons, acetyl carbonyl (~169 ppm), and acetyl methyl (~24 ppm). |
| Mass Spectrometry (LC-MS) | Confirms molecular weight | Detection of the molecular ion [M+H]⁺ corresponding to the free base. |
| HPLC | Determines purity | A single major peak with >95% purity under specified column and mobile phase conditions (e.g., C18 column, water/acetonitrile gradient with 0.1% TFA). |
| FTIR | Confirms functional groups | Characteristic stretches for N-H (amine/amide), C=O (amide), and C-F bonds. |
Pharmacological Evaluation Workflow
A systematic, tiered approach is essential to efficiently evaluate the biological activity of a new compound and identify its primary mechanism of action.
Caption: A Tiered Workflow for Pharmacological Evaluation.
In Vitro Screening Strategy
-
Primary Screening: The compound is initially screened at a single high concentration (e.g., 10 µM) against a broad panel of targets to identify potential areas of activity. This could include panels for kinases, G-protein coupled receptors (GPCRs), and ion channels.
-
Hit Confirmation and Potency: Any "hits" from the primary screen are confirmed, and a dose-response curve is generated to determine the half-maximal inhibitory concentration (IC₅₀) or effective concentration (EC₅₀). This step validates the initial finding and quantifies the compound's potency.
-
Selectivity Profiling: The compound is tested against a panel of related targets (e.g., other kinases in the same family) to determine its selectivity. A highly selective compound is often preferred to minimize off-target effects.
-
Cellular Assays: The activity is then confirmed in a relevant cellular context. For a kinase inhibitor, this could involve a cell-based assay to measure the inhibition of phosphorylation of a downstream substrate.[4] For an anticonvulsant candidate, this might involve electrophysiological studies on neuronal cells.[5]
In Vivo Assessment
Promising candidates from in vitro testing advance to preclinical animal models.
-
Pharmacokinetics (PK): Studies in rodents (e.g., mice or rats) are conducted to understand the compound's absorption, distribution, metabolism, and excretion (ADME) profile. This determines key parameters like half-life, bioavailability, and plasma exposure. Some acetamides are known to undergo rapid metabolism, making this a critical step.[8]
-
Efficacy Studies: The compound is tested in a disease-relevant animal model. For an anti-cancer candidate, this would typically be a mouse xenograft model where human tumor cells are implanted into immunocompromised mice.[4] For an anticonvulsant, this would be a seizure induction model (e.g., maximal electroshock seizure test).[5]
Preliminary Safety and Toxicological Profile
Early assessment of safety is crucial to de-risk a drug development program.
| Assay Type | Methodology | Purpose | Reference Standard |
| In Vitro Cytotoxicity | Cell viability assays (e.g., MTS/MTT) on non-cancerous cell lines (e.g., HEK293, primary hepatocytes). | To determine the general toxicity of the compound to healthy cells. | Compare to a known cytotoxic agent. |
| Genotoxicity (Mutagenicity) | Bacterial reverse mutation assay (Ames test). | To assess the potential of the compound to cause genetic mutations.[8] | A standard battery of bacterial strains (e.g., Salmonella, E. coli). |
| Cardiovascular Safety | hERG channel patch-clamp assay. | To assess the risk of drug-induced cardiac arrhythmia (QT prolongation). | A known hERG blocker (e.g., astemizole). |
| Metabolic Stability | Incubation with liver microsomes. | To determine the rate of metabolic clearance and identify major metabolites.[8] | A high-turnover and low-turnover compound. |
Conclusion and Future Directions
This compound represents a promising chemical scaffold designed by leveraging established principles of medicinal chemistry. Its synthesis is feasible through standard, well-documented chemical reactions. The proposed pharmacological evaluation workflow provides a clear and logical path to identify its mechanism of action and therapeutic potential.
Future work should focus on executing the described screening cascade to identify and validate a primary biological target. Subsequent structure-activity relationship (SAR) studies would then be initiated to optimize potency, selectivity, and pharmacokinetic properties, with the ultimate goal of identifying a candidate for advanced preclinical development.
References
-
Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. PubMed Central. Available at: [Link]
-
Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. PubMed Central. Available at: [Link]
-
Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. Indian Journal of Pharmaceutical Education and Research. Available at: [Link]
-
Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. PubMed. Available at: [Link]
-
5-[2-(N-(Substituted phenyl)acetamide)]amino-1,3,4-thiadiazole-2-sulfonamides as Selective Carbonic Anhydrase II Inhibitors with Neuroprotective Effects. PubMed. Available at: [Link]
-
Synthesis and evaluation of N-phenyl-(2-aminothiazol-4-yl)acetamides with phenoxypropanolamine moiety as selective β3-adrenergic receptor agonists. PubMed. Available at: [Link]
-
N,N-Diethyl-2-(2-(4-(2[(18)F]-Fluoroethoxy)Phenyl)5,7Dimethylpyrazolo[1,5A]Pyrimidin-3-Yl)Acetamide. Clinicaltrials.eu. Available at: [Link]
-
CAS N/A | N-(3-Amino-4-methylphenyl)-2-(3-fluorophenoxy)acetamide. Alchem Pharmtech. Available at: [Link]
-
The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. MDPI. Available at: [Link]
-
N-(4-fluorophenyl)acetamide. PubChem. Available at: [Link]
-
A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. PubMed. Available at: [Link]
-
Toxicological evaluation of a novel cooling compound: 2-(4-methylphenoxy)-N-(1H-pyrazol-3-yl)-N-(2-thienylmethyl)acetamide. PMC - NIH. Available at: [Link]
-
New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. MDPI. Available at: [Link]
-
Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Journal of Young Pharmacists. Available at: [Link]
-
ChemInform Abstract: Synthesis of Novel 2-(4-(2-Morpholinoethoxy)phenyl)-N-phenylacetamide Analogues and Their Antimicrobial Study. ResearchGate. Available at: [Link]
Sources
- 1. Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijper.org [ijper.org]
- 7. 5-[2-(N-(Substituted phenyl)acetamide)]amino-1,3,4-thiadiazole-2-sulfonamides as Selective Carbonic Anhydrase II Inhibitors with Neuroprotective Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Toxicological evaluation of a novel cooling compound: 2-(4-methylphenoxy)-N-(1H-pyrazol-3-yl)-N-(2-thienylmethyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Potential Research Applications of N-[3-(4-Amino-2-fluorophenoxy)phenyl]acetamide hydrochloride
Preamble: Unveiling the Potential of a Novel Chemical Scaffold
In the landscape of drug discovery, the exploration of novel chemical entities is the cornerstone of therapeutic innovation. This guide focuses on N-[3-(4-Amino-2-fluorophenoxy)phenyl]acetamide hydrochloride, a compound whose specific biological activities and applications are yet to be extensively documented in publicly available literature. However, its structural architecture, featuring a fluorinated diaryl ether linkage and a phenylacetamide moiety, places it within a class of compounds known for a wide spectrum of pharmacological activities.[1]
This document serves as a technical guide for researchers, scientists, and drug development professionals, providing a roadmap for investigating the potential of this compound. By leveraging established knowledge of structurally related phenoxy acetamide and N-phenylacetamide derivatives, we will postulate mechanisms of action, outline detailed experimental workflows for their validation, and propose concrete research applications. The narrative that follows is built on the principles of scientific integrity, providing a logical, evidence-based framework for unlocking the therapeutic promise of this molecule.
Molecular Architecture and Physicochemical Profile
The structure of this compound combines several key functional groups that are significant in medicinal chemistry.
-
Phenoxy Acetamide Core: This scaffold is prevalent in molecules with diverse biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.[1][2] The ether linkage provides rotational flexibility, while the acetamide group can participate in crucial hydrogen bonding interactions with biological targets.[3]
-
Fluoro Substitution: The fluorine atom on the phenoxy ring is a critical modification. It can enhance metabolic stability by blocking potential sites of oxidation, increase binding affinity through electrostatic interactions, and modulate the pKa of nearby functional groups, thereby improving pharmacokinetic properties.[4]
-
Amino Group: The primary amine is a key functional handle for further chemical modification and a potential hydrogen bond donor, which can be crucial for target engagement.
-
Hydrochloride Salt: This formulation enhances the aqueous solubility and stability of the compound, making it suitable for use in biological assays.
Table 1: Predicted Physicochemical Properties of N-[3-(4-Amino-2-fluorophenoxy)phenyl]acetamide
| Property | Predicted Value | Significance in Drug Discovery |
| Molecular Formula | C₁₄H₁₃FN₂O₂ | Base formula for characterization. |
| Molecular Weight | 260.27 g/mol | Falls within the range for good oral bioavailability (Lipinski's Rule). |
| XLogP3 | 2.5 | Indicates good lipophilicity for membrane permeability. |
| Hydrogen Bond Donors | 2 | Conforms to Lipinski's Rule (≤5). |
| Hydrogen Bond Acceptors | 3 | Conforms to Lipinski's Rule (≤10). |
| Rotatable Bonds | 4 | Suggests a degree of conformational flexibility for target binding. |
Note: These values are computationally predicted and require experimental verification.
Postulated Mechanisms of Action and Therapeutic Hypotheses
Based on the extensive literature on analogous structures, we can formulate two primary hypotheses for the biological activity of this compound.
Hypothesis A: Inhibition of Protein Kinase Signaling
The phenylacetamide scaffold is a known "privileged structure" in kinase inhibitor design.[5] Many approved and investigational kinase inhibitors feature similar structural motifs. Deregulation of protein kinase activity is a hallmark of cancer, making kinase inhibitors a major class of oncology drugs.[5] We hypothesize that N-[3-(4-Amino-2-fluorophenoxy)phenyl]acetamide could function as an ATP-competitive or allosteric inhibitor of a specific protein kinase involved in oncogenic signaling.
Caption: Postulated intervention in the MAPK/ERK signaling pathway.
Hypothesis B: Modulation of Inflammatory Pathways
Phenoxy acetamide derivatives have demonstrated significant anti-inflammatory and analgesic activities.[2] Chronic inflammation is a key driver of numerous diseases, including arthritis, autoimmune disorders, and certain cancers. The mechanism often involves the inhibition of pro-inflammatory enzymes like Cyclooxygenase-2 (COX-2) or the suppression of inflammatory signaling cascades such as the NF-κB pathway, which controls the production of cytokines like TNF-α and IL-6.[3][6]
Caption: Postulated inhibition of the NF-κB inflammatory pathway.
Proposed Research Application 1: A Candidate for Cancer Therapy
The structural alerts within the molecule strongly suggest its potential as an anticancer agent, likely through kinase inhibition. A systematic, multi-stage screening approach is proposed to validate this application.
Experimental Workflow: Anticancer Agent Screening Cascade
Caption: A phased workflow for anticancer drug screening.
Detailed Experimental Protocols
Protocol 3.1: In Vitro Cytotoxicity Screening
-
Cell Culture: A panel of human cancer cell lines (e.g., from the NCI-60 panel, representing leukemia, lung, colon, breast, etc.) are cultured in their respective recommended media until they reach 80% confluency.[7]
-
Cell Seeding: Cells are harvested and seeded into 96-well microplates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The test compound is dissolved in DMSO and serially diluted in culture medium. The cells are treated with a range of concentrations (e.g., 0.01 to 100 µM) for 72 hours. A vehicle control (DMSO) is included.
-
Viability Assay (CellTiter-Glo®): After incubation, the plates are equilibrated to room temperature. CellTiter-Glo® Luminescent Cell Viability Assay reagent is added to each well.[8][9] The plate is mixed on an orbital shaker for 2 minutes to induce cell lysis.
-
Data Acquisition: After a 10-minute incubation, the luminescent signal, which is proportional to the amount of ATP and thus the number of viable cells, is read using a luminometer.
-
Data Analysis: The data is normalized to the vehicle control. The half-maximal inhibitory concentration (IC₅₀) is calculated using non-linear regression analysis in software like GraphPad Prism.
Protocol 3.2: Biochemical Kinase Inhibition Profiling
-
Assay Principle: A high-throughput biochemical assay, such as the Adapta® Universal Kinase Assay (a TR-FRET based method), is used to quantify the compound's effect on the enzymatic activity of a large panel of purified kinases.[10]
-
Reaction Setup: In a 384-well plate, the test compound is incubated with a specific kinase, its corresponding substrate peptide, and ATP at a concentration near its Km value.
-
Detection: After the kinase reaction proceeds, a detection solution containing a europium-labeled antibody (specific for the ADP formed) and an Alexa Fluor® 647-labeled ADP tracer is added.
-
Data Acquisition: The plate is read on a TR-FRET enabled plate reader. In the absence of inhibition, the kinase produces ADP, which displaces the tracer from the antibody, resulting in a low TR-FRET signal. An inhibitor prevents ADP formation, allowing the tracer to bind the antibody, producing a high TR-FRET signal.
-
Data Analysis: IC₅₀ values are calculated for each kinase to determine the compound's potency and selectivity profile.
Proposed Research Application 2: An Agent for Inflammatory Diseases
The phenoxy acetamide core provides a strong rationale for investigating this compound as a novel anti-inflammatory agent.
Experimental Workflow: Anti-Inflammatory Screening
Caption: A workflow for screening anti-inflammatory candidates.
Detailed Experimental Protocols
Protocol 4.1: Macrophage-Based Cytokine Release Assay
-
Cell Culture and Seeding: RAW 264.7 murine macrophage cells are cultured and seeded in 96-well plates at 5 x 10⁴ cells/well and allowed to adhere overnight.
-
Pre-treatment: Cells are pre-treated with various concentrations of the test compound or vehicle (DMSO) for 1 hour.
-
Inflammatory Stimulus: Cells are then stimulated with Lipopolysaccharide (LPS) (100 ng/mL) for 24 hours to induce an inflammatory response. Unstimulated cells serve as a negative control.
-
Supernatant Collection: After incubation, the cell culture supernatant is collected.
-
ELISA for Cytokines: The concentrations of key pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in the supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[]
-
Data Analysis: The inhibition of cytokine production by the compound is calculated relative to the LPS-stimulated vehicle control. IC₅₀ values are determined. A parallel cell viability assay (e.g., MTT) should be run to ensure the observed effects are not due to cytotoxicity.[12]
Protocol 4.2: Cyclooxygenase (COX) Inhibition Assay
-
Assay Principle: A colorimetric or fluorescent COX inhibitor screening assay kit is used to measure the peroxidase activity of purified COX-1 and COX-2 enzymes.[3][6]
-
Reaction: The test compound is incubated with either purified human recombinant COX-1 or COX-2 enzyme in the presence of arachidonic acid (the substrate).
-
Detection: The assay measures the conversion of a chromogenic probe by the peroxidase component of the COX enzyme, which is proportional to the enzyme's activity. The absorbance is read on a microplate reader.
-
Data Analysis: The percentage of inhibition for each enzyme is calculated. Potency (IC₅₀) and selectivity (ratio of COX-1 IC₅₀ / COX-2 IC₅₀) are determined. High selectivity for COX-2 is a desirable trait for anti-inflammatory drugs to minimize gastrointestinal side effects.
Conclusion and Future Directions
This compound represents a promising, yet unexplored, chemical entity. Its structure, which is rich in pharmacologically relevant features, provides a strong rationale for its investigation as a therapeutic agent. This guide proposes a dual-pronged research strategy focusing on its potential applications in oncology and inflammatory diseases.
The outlined workflows provide a clear, logical, and technically sound path from initial high-throughput screening to mechanism of action studies. Positive results in these in vitro assays would provide the necessary foundation for advancing the compound to more complex cellular models, preliminary pharmacokinetic profiling, and ultimately, in vivo studies in relevant disease models. The scientific community is encouraged to undertake the systematic evaluation of this compound, which may hold the key to a new class of targeted therapies.
References
-
Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. (n.d.). PubMed Central (PMC). Retrieved January 18, 2026, from [Link]
-
Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. (2025). Authorea. Retrieved January 18, 2026, from [Link]
-
Machine learning framework to predict pharmacokinetic profile of small molecule drugs based on chemical structure. (2021). PubMed. Retrieved January 18, 2026, from [Link]
-
In vitro assays. (n.d.). Pharmatest Services. Retrieved January 18, 2026, from [Link]
-
In vitro assays to investigate the anti-inflammatory activity of herbal extracts. (2024). Preprints.org. Retrieved January 18, 2026, from [Link]
-
Predicting pharmacokinetic profile of small molecule drugs based on chemical structure using machine learning. (2021). ScienceOpen. Retrieved January 18, 2026, from [Link]
-
Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. (2021). PubMed Central (PMC). Retrieved January 18, 2026, from [Link]
-
Synthesis of phenoxy acetamide derivatives containing a thymol unit. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Deep-PK: deep learning for small molecule pharmacokinetic and toxicity prediction. (2024). PubMed Central (PMC). Retrieved January 18, 2026, from [Link]
-
Screening assays for tyrosine kinase inhibitors: A review. (2023). PubMed. Retrieved January 18, 2026, from [Link]
-
Machine learning framework to predict pharmacokinetic profile of small molecule drugs based on chemical structure. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. (n.d.). PubMed Central (PMC). Retrieved January 18, 2026, from [Link]
-
Small-molecule pharmacokinetic: Significance and symbolism. (2025). LetPub. Retrieved January 18, 2026, from [Link]
-
IN-VITRO ASSAYS TO INVESTIGATE ANTI- INFLAMMATORY ACTIVITY OF HERBAL EXTRACTS. (2022). IJCRT.org. Retrieved January 18, 2026, from [Link]
-
In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. (2017). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Testing kinase inhibitors where it matters: Drug screening in intact cells. (2024). Reaction Biology. Retrieved January 18, 2026, from [Link]
-
In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (n.d.). Noble Life Sciences. Retrieved January 18, 2026, from [Link]
-
Choosing the Right Assay for Your Kinase Drug Discovery. (2024). Reaction Biology. Retrieved January 18, 2026, from [Link]
-
Cancer Cell-Based Assays. (n.d.). Charles River Laboratories. Retrieved January 18, 2026, from [Link]
-
In Vitro Assays to Study The Hallmarks of Cancer. (n.d.). QIMA Life Sciences. Retrieved January 18, 2026, from [Link]
-
Full article: Synthesis of Novel Phenoxyacetamide Derivatives as Potential Insecticidal Agents Against the Cotton Leafworm, Spodoptera littoralis. (2021). Taylor & Francis Online. Retrieved January 18, 2026, from [Link]
-
Synthesis and characterization of thymol-derived phenoxy acetamide derivatives using DFT, molecular docking, and parasitological investigations. (2025). PubMed Central (PMC). Retrieved January 18, 2026, from [Link]
-
Continual synthesis of N -(phenyl)-phenylacetamide. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
-
New N-phenylacetamide-incorporated 1,2,3-triazoles: [Et3NH][OAc]-mediated efficient synthesis and biological evaluation. (2019). RSC Publishing. Retrieved January 18, 2026, from [Link]
-
Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiproliferative activity. (n.d.). NIH. Retrieved January 18, 2026, from [Link]
-
Multi-gram scale synthesis of N-phenylacetamide. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro assays to investigate the anti-inflammatory activity of herbal extracts [wisdomlib.org]
- 4. Frontiers | Synthesis and characterization of thymol-derived phenoxy acetamide derivatives using DFT, molecular docking, and parasitological investigations [frontiersin.org]
- 5. Screening assays for tyrosine kinase inhibitors: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. wuxibiology.com [wuxibiology.com]
- 8. pharmatest.com [pharmatest.com]
- 9. noblelifesci.com [noblelifesci.com]
- 10. Biochemical Kinase Assays | Thermo Fisher Scientific - TW [thermofisher.com]
- 12. In Vitro Assays to Study The Hallmarks of Cancer - QIMA Life Sciences [qima-lifesciences.com]
An In-depth Technical Guide to N-[3-(4-Amino-2-fluorophenoxy)phenyl]acetamide Hydrochloride and its Analogs: Synthesis, Characterization, and Therapeutic Potential
This guide provides a comprehensive technical overview of N-[3-(4-Amino-2-fluorophenoxy)phenyl]acetamide hydrochloride and its analogs, tailored for researchers, scientists, and drug development professionals. The content herein synthesizes foundational chemical principles with practical, field-proven insights into the synthesis, characterization, and potential therapeutic applications of this class of compounds.
Introduction: The Scientific Imperative
The N-[3-(4-Amino-2-fluorophenoxy)phenyl]acetamide scaffold represents a compelling starting point for medicinal chemistry campaigns. Its diaryl ether linkage, substituted aromatic rings, and terminal acetamide group offer a rich tapestry for structural modification, enabling the fine-tuning of physicochemical properties and biological activity. Molecules incorporating the phenoxy acetamide core have demonstrated a wide spectrum of biological activities, including anti-inflammatory, anti-cancer, anticonvulsant, and antimicrobial effects.[1][2] The strategic placement of a fluorine atom and an amino group on one of the phenyl rings, coupled with the acetamide functionality on the other, suggests the potential for highly specific interactions with biological targets. This guide will explore the synthesis of this core structure, methods for its characterization, and the pharmacological rationale for its investigation as a therapeutic agent.
Synthetic Strategies: Building the Core Scaffold
The synthesis of this compound and its analogs hinges on the formation of the diaryl ether bond, a cornerstone of modern organic synthesis. Several robust methods are available, each with its own set of advantages and considerations.
Synthesis of the Diaryl Ether Intermediate
The diaryl ether core is typically constructed through a cross-coupling reaction between a phenol and an aryl halide. Common and effective methods include:
-
Ullmann-type Condensation: This classic method involves the copper-catalyzed reaction of a phenol with an aryl halide.[3][4] Modern iterations of this reaction often utilize ligands to improve efficiency and reaction conditions.
-
Buchwald-Hartwig Cross-Coupling: A palladium-catalyzed approach that offers high yields and broad substrate scope for the formation of C-O bonds.[3][4] The choice of phosphine ligand is critical for reaction success.
-
Hypervalent Iodine-Mediated C–H Functionalization: A more recent strategy that allows for the direct coupling of arenes, offering a streamlined synthetic route.[5]
The selection of a particular method will depend on the specific substituents on the aromatic rings, desired scale, and available resources. For the synthesis of the core of N-[3-(4-Amino-2-fluorophenoxy)phenyl]acetamide, a plausible route would involve the coupling of 3-aminophenol with a suitable 1-fluoro-2,4-dinitrobenzene derivative, followed by reduction of the nitro group.
Amide Bond Formation and Final Product Synthesis
Once the diaryl ether intermediate with the appropriate amino functionality is secured, the final acetamide is typically formed through a standard acylation reaction. This involves reacting the aniline derivative with acetyl chloride or acetic anhydride, often in the presence of a non-nucleophilic base to scavenge the resulting acid. The final hydrochloride salt is then prepared by treating the free base with hydrochloric acid in a suitable solvent.
Experimental Workflow: A Representative Synthesis
Below is a generalized workflow for the synthesis of a diaryl ether-based acetamide analog.
Characterization and Analytical Methods
Rigorous characterization is paramount to confirm the identity, purity, and stability of the synthesized compounds. A multi-pronged analytical approach is recommended.
| Analytical Technique | Purpose | Key Parameters to Assess |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification. | Peak purity, retention time, area percent. |
| Liquid Chromatography-Mass Spectrometry (LC/MS) | Molecular weight confirmation and impurity profiling.[6][7] | Mass-to-charge ratio (m/z) of the parent ion, fragmentation pattern. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Structural elucidation. | Chemical shifts, coupling constants, integration. |
| Gas Chromatography-Mass Spectrometry (GC/MS) | Analysis of volatile impurities and starting materials.[8][9] | Retention time, mass spectrum. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups. | Characteristic absorption bands (e.g., N-H, C=O, C-O-C). |
| Elemental Analysis | Determination of elemental composition. | Percentage of C, H, N, and other elements. |
Detailed Protocol: Purity Determination by HPLC
A robust reverse-phase HPLC method is essential for assessing the purity of this compound and its analogs.
Step 1: System Preparation
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic acid in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid in acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
Step 2: Sample Preparation
-
Dissolve the sample in a suitable diluent (e.g., 50:50 acetonitrile:water) to a concentration of approximately 1 mg/mL.
Step 3: Gradient Elution
-
A typical gradient might be:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30-35 min: 90% to 10% B
-
35-40 min: 10% B
-
Step 4: Data Analysis
-
Integrate all peaks and calculate the area percent of the main peak to determine purity.
Pharmacological Potential and Mechanism of Action
Kinase Inhibition
The diaryl ether and acetamide functionalities are common features in many kinase inhibitors.[10][11][12][13] Kinases are a large family of enzymes that play critical roles in cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The specific substitution pattern of the target molecule could confer selectivity for certain kinase families. For instance, analogs with similar core structures have been investigated as inhibitors of Aurora Kinase B, a key regulator of mitosis.[10][11]
Central Nervous System (CNS) Activity
Phenoxy acetamide derivatives have also been explored for their potential as anticonvulsant and analgesic agents.[1][14][15] The ability of small molecules to cross the blood-brain barrier is crucial for CNS activity, and the physicochemical properties of the target compound would need to be optimized for this purpose. The mechanism of action in this context could involve modulation of ion channels or neurotransmitter receptors.
Other Potential Applications
The broad biological activity of the phenoxy acetamide scaffold suggests other potential applications, including:
-
Antimicrobial agents: Some analogs have shown activity against various bacterial and fungal strains.[1][2]
-
Anticoagulants: Certain N-phenyl-2-(phenyl-amino) acetamide derivatives have been investigated as inhibitors of Factor VIIa, a key component of the coagulation cascade.[16]
-
Carbonic Anhydrase Inhibition: Acetamide derivatives have been designed as selective inhibitors of carbonic anhydrase II, with potential neuroprotective effects.[17]
Future Directions and Conclusion
This compound and its analogs represent a promising class of compounds with the potential for diverse therapeutic applications. The synthetic routes to this scaffold are well-established, and a robust suite of analytical techniques is available for their characterization. Future research should focus on the synthesis of a focused library of analogs to explore the structure-activity relationship (SAR) for various biological targets. In-depth biological evaluation, including in vitro enzyme assays, cell-based assays, and in vivo animal models, will be crucial to elucidate the therapeutic potential of this compound class. The insights provided in this guide are intended to serve as a valuable resource for scientists and researchers embarking on the exciting journey of exploring the medicinal chemistry of N-[3-(4-Amino-2-fluorophenoxy)phenyl]acetamide and its related molecules.
References
- Mohamed Shams, Y. and Al Malak, S. (2024). Synthesis of Diaryl Ethers via C-O Cross-Coupling of Phenols with Aryl Iodides in the Presence of Copper Catalyst. Journal of Synthetic Chemistry, 3(4), 278-286.
- Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents. (2024). In Methodologies in Ether Synthesis (pp. 78-126). Royal Society of Chemistry.
- Hu, C., Jia, Q., Bao, W., Gu, G., Li, Y., & Zhao, Y. (2024).
- Diaryl ether synthesis by etherification (aryl
- Synthesis of Diaryl and Alkyl-Aryl Ethers Via Diaryl Iodonium Reagents. ProQuest.
- Methods of analysis by the U.S.
- Methods of analysis by the U.S.
- Cho, Y. H., & Shin, H. S. (2013). Determination of trace levels of acetamide, propanamide, and butyramide in surface and drinking water using gas chromatography-mass spectrometry after derivatization with 9-xanthydrol. Analytica chimica acta, 787, 111–117.
- Separation of Acetamide on Newcrom R1 HPLC column. SIELC Technologies.
- An Orthogonal Approach for Determination of Acetamide Content in Pharmaceutical Drug Substance and Base-Contaminated Acetonitrile by GC and GC-MS External Method. (2019).
- Tran, P., Moccia, M., Wang, X., Brescia, A., Federico, G., Gunaganti, N., Wang, Z., Yang, M., Wang, M., Jabali, B., Yan, W., Frett, B., Santoro, M., Carlomagno, F., & Li, H. Y. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. European journal of medicinal chemistry, 294, 117735.
- Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. (2021). Future Journal of Pharmaceutical Sciences, 7(1), 39.
- de Castro Barbosa, M. L., de Albuquerque Melo, G. M., da Silva, Y. K. C., de Oliveira Lopes, R., de Souza, E. T., de Queiroz, A. C., Smaniotto, S., Alexandre-Moreira, M. S., Barreiro, E. J., & Lima, L. M. (2009). Synthesis and pharmacological evaluation of N-phenyl-acetamide sulfonamides designed as novel non-hepatotoxic analgesic candidates. European journal of medicinal chemistry, 44(9), 3612–3620.
- Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective Aurora Kinase B Inhibitor. (2025). European Journal of Medicinal Chemistry, 294, 117735.
- Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. (2025).
- ChemInform Abstract: Synthesis of Novel 2-(4-(2-Morpholinoethoxy)phenyl)-N-phenylacetamide Analogues and Their Antimicrobial Study. (2025). ChemInform, 46(32).
- Jiang, C., Shi, J., Liao, L., Zhang, L., Liu, J., Wang, Y., Lao, Y., & Zhang, J. (2020). 5-[2-(N-(Substituted phenyl)acetamide)]amino-1,3,4-thiadiazole-2-sulfonamides as Selective Carbonic Anhydrase II Inhibitors with Neuroprotective Effects. ChemMedChem, 15(8), 705–715.
- Synthesis and evaluation of N-phenyl-(2-aminothiazol-4-yl)acetamides with phenoxypropanolamine moiety as selective β3-adrenergic receptor agonists. (2002). Bioorganic & medicinal chemistry, 10(7), 2047–2054.
- Discovery of N-(4-{[5-Fluoro-7-(2-methoxyethoxy)quinazolin-4-yl]amino}phenyl)-2-[4-(propan-2-yl)-1 H-1,2,3-triazol-1-yl]acetamide (AZD3229), a Potent Pan-KIT Mutant Inhibitor for the Treatment of Gastrointestinal Stromal Tumors. (2018). Journal of medicinal chemistry, 61(19), 8797–8810.
- Addie, M., Ballard, P., Buttar, D., Crafter, C., Currie, G., Davies, B. R., Debreczeni, J., Dry, H., Dudley, P., Greenwood, R., Johnson, P. D., Kettle, J. G., Lane, C., Lamont, G., Leach, A., Luke, R. W. A., Morris, J., Ogilvie, D., Page, K., Pass, M., … Ruston, L. (2013). Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. Journal of medicinal chemistry, 56(5), 2059–2073.
- A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. (2020). European journal of medicinal chemistry, 202, 112600.
- Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. (2015). Archiv der Pharmazie, 348(10), 730–741.
Sources
- 1. Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents [ouci.dntb.gov.ua]
- 4. Diaryl ether synthesis by etherification (arylation) [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Methods of analysis by the U.S. Geological Survey Organic Geochemistry Research Group: Determination of acetamide herbicides and their degradation products in water using online solid-phase extraction and liquid chromatography/mass spectrometry [pubs.usgs.gov]
- 7. pubs.usgs.gov [pubs.usgs.gov]
- 8. Determination of trace levels of acetamide, propanamide, and butyramide in surface and drinking water using gas chromatography-mass spectrometry after derivatization with 9-xanthydrol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An Orthogonal Approach for Determination of Acetamide Content in Pharmaceutical Drug Substance and Base-Contaminated Acetonitrile by GC and GC-MS External Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Discovery of N-(4-{[5-Fluoro-7-(2-methoxyethoxy)quinazolin-4-yl]amino}phenyl)-2-[4-(propan-2-yl)-1 H-1,2,3-triazol-1-yl]acetamide (AZD3229), a Potent Pan-KIT Mutant Inhibitor for the Treatment of Gastrointestinal Stromal Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and pharmacological evaluation of N-phenyl-acetamide sulfonamides designed as novel non-hepatotoxic analgesic candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ijper.org [ijper.org]
- 17. 5-[2-(N-(Substituted phenyl)acetamide)]amino-1,3,4-thiadiazole-2-sulfonamides as Selective Carbonic Anhydrase II Inhibitors with Neuroprotective Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
N-[3-(4-Amino-2-fluorophenoxy)phenyl]acetamide hydrochloride experimental protocol
An In-depth Guide to the Synthesis and Characterization of N-[3-(4-Amino-2-fluorophenoxy)phenyl]acetamide Hydrochloride for Preclinical Research
This comprehensive application note provides a detailed experimental protocol for the synthesis, purification, and characterization of this compound. This compound belongs to the phenoxy acetamide class of molecules, which has garnered significant interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives, including roles as kinase inhibitors and anticonvulsants.[1][2] This guide is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel small molecule therapeutics.
The protocol herein is designed to be a self-validating system, with explanations for the causality behind experimental choices and detailed analytical checkpoints to ensure the integrity of the synthesized compounds.
Overview of the Synthetic Strategy
The synthesis of the target compound is accomplished through a robust three-step sequence. The overall workflow is depicted in the diagram below. The process begins with a nucleophilic aromatic substitution reaction, specifically a Williamson ether synthesis, to form the core phenoxy ether linkage. This is followed by the selective reduction of an aromatic nitro group to the corresponding amine. The final step involves the formation of the hydrochloride salt to enhance the compound's solubility and stability for potential biological assays.
Caption: Overall synthetic workflow for this compound.
Detailed Experimental Protocols
Materials and Reagents
All chemicals should be of analytical grade and used as received from commercial suppliers unless otherwise noted.
| Reagent/Solvent | Supplier |
| N-(3-hydroxyphenyl)acetamide | BLD Pharm[3] |
| 1,2-difluoro-4-nitrobenzene | Santa Cruz Biotechnology[4][5] |
| Potassium Carbonate (K₂CO₃), anhydrous | Sigma-Aldrich |
| N,N-Dimethylformamide (DMF), anhydrous | Sigma-Aldrich |
| Iron powder (Fe), -325 mesh | Sigma-Aldrich |
| Ammonium Chloride (NH₄Cl) | Sigma-Aldrich |
| Ethanol (EtOH), 200 proof | Sigma-Aldrich |
| Ethyl Acetate (EtOAc) | Sigma-Aldrich |
| Hexanes | Sigma-Aldrich |
| Hydrochloric Acid (HCl), 4M in Dioxane | Sigma-Aldrich |
| Diethyl Ether (Et₂O), anhydrous | Sigma-Aldrich |
Step 1: Synthesis of N-[3-(2-Fluoro-4-nitrophenoxy)phenyl]acetamide
This step employs a Williamson ether synthesis, a classic and reliable method for forming ethers.[6][7] The reaction proceeds via an SN2 mechanism where the phenoxide, generated in situ from N-(3-hydroxyphenyl)acetamide and a mild base, attacks the electron-deficient aromatic ring of 1,2-difluoro-4-nitrobenzene. The nitro group strongly activates the para-fluoro position for nucleophilic aromatic substitution.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties [mdpi.com]
- 3. 621-42-1|N-(3-Hydroxyphenyl)acetamide|BLD Pharm [bldpharm.com]
- 4. scbt.com [scbt.com]
- 5. 1,2-Difluoro-4-nitrobenzene | C6H3F2NO2 | CID 123053 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
Application Note: Utilizing Abexinostat (PCI-24781) in Preclinical Cancer Cell Culture Models
Introduction: The Therapeutic Potential of Targeting Epigenetic Regulation
The epigenetic landscape of cancer cells is characterized by profound alterations that contribute to tumorigenesis and therapeutic resistance. Histone deacetylases (HDACs) are a class of enzymes that play a pivotal role in chromatin remodeling and gene expression by removing acetyl groups from histone and non-histone proteins.[1][2] Their overexpression or aberrant activity in various malignancies leads to the silencing of tumor suppressor genes, thereby promoting uncontrolled cell proliferation and survival.[2][3] Consequently, HDAC inhibitors have emerged as a promising class of anti-cancer agents.[3][4][5]
Abexinostat (also known as PCI-24781) is a potent, orally bioavailable, pan-HDAC inhibitor that has demonstrated significant anti-tumor activity in both preclinical and clinical settings.[1][6][7] It has been investigated in the context of various hematological malignancies and solid tumors, including non-Hodgkin lymphoma, follicular lymphoma, renal cell carcinoma, and breast cancer.[1][2][6] This application note provides a comprehensive guide for researchers on the effective use of Abexinostat in cell culture, detailing its mechanism of action and providing robust protocols for assessing its biological effects.
Mechanism of Action: Re-awakening Suppressed Genes
Abexinostat exerts its anti-cancer effects by inhibiting the activity of multiple HDAC enzymes, with a particularly high potency against HDAC1.[8] In a normal cellular state, the balance between histone acetyltransferases (HATs) and HDACs dictates the acetylation status of histones, which in turn regulates chromatin structure and gene accessibility. In many cancers, this balance is skewed towards deacetylation, resulting in a condensed chromatin structure (heterochromatin) that represses the transcription of critical genes involved in cell cycle control and apoptosis.[1]
By inhibiting HDACs, Abexinostat leads to the accumulation of acetylated histones, which neutralizes their positive charge and weakens their interaction with negatively charged DNA.[1] This results in a more relaxed and open chromatin conformation (euchromatin), facilitating the access of transcription factors to the promoter regions of previously silenced tumor suppressor genes.[1] The re-expression of these genes can induce a cascade of anti-tumorigenic events, including cell cycle arrest, cellular differentiation, and apoptosis.[1][3] Furthermore, Abexinostat can also induce the acetylation of non-histone proteins, such as tubulin, and has been shown to downregulate the expression of DNA repair proteins like RAD51, further contributing to its cytotoxic effects.[8]
Caption: Mechanism of Action of Abexinostat as an HDAC Inhibitor.
Protocols for In Vitro Cellular Assays
The following protocols are designed to be adaptable to a variety of cancer cell lines. It is crucial to perform initial dose-response experiments to determine the optimal concentration of Abexinostat for your specific cell line and experimental endpoint.
Preparation of Abexinostat Stock Solution
The solubility of Abexinostat is a critical factor for its effective use in cell culture. It is sparingly soluble in aqueous solutions but readily soluble in dimethyl sulfoxide (DMSO).
Materials:
-
Abexinostat powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare a high-concentration stock solution of Abexinostat (e.g., 10-20 mM) in 100% DMSO.
-
Gently vortex or sonicate at room temperature to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term stability.
Critical Note on DMSO Concentration: The final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally below 0.5%, as higher concentrations can be cytotoxic.[9] Always include a vehicle control (medium with the same final concentration of DMSO as the highest Abexinostat concentration) in your experiments.
Cell Viability and Proliferation Assay (MTT or WST-1)
This assay determines the effect of Abexinostat on cell viability and proliferation. The GI50 (concentration for 50% of maximal inhibition of cell proliferation) for Abexinostat typically ranges from 0.15 µM to 3.09 µM in various tumor cell lines.[8]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
Abexinostat stock solution
-
MTT or WST-1 reagent
-
Solubilization buffer (for MTT)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of Abexinostat in complete culture medium from your stock solution.
-
Remove the old medium from the wells and add the medium containing different concentrations of Abexinostat (and a vehicle control).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add the MTT or WST-1 reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for the formation of formazan crystals (MTT) or soluble formazan (WST-1).
-
If using MTT, add the solubilization buffer and incubate until the crystals are fully dissolved.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the GI50 value.
| Parameter | Recommendation | Rationale |
| Seeding Density | Cell line-dependent (e.g., 5,000-10,000 cells/well) | Ensures cells are in the logarithmic growth phase during treatment. |
| Abexinostat Conc. | Titrate from nM to low µM range (e.g., 0.01 - 10 µM) | To accurately determine the GI50 value for the specific cell line. |
| Incubation Time | 24, 48, 72 hours | To assess both short-term and long-term effects on cell proliferation. |
| Vehicle Control | Medium with DMSO (final conc. ≤ 0.5%) | To control for any effects of the solvent on cell viability. |
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Abexinostat is known to induce apoptosis in cancer cells.[1][8] This can be quantified using flow cytometry with Annexin V and Propidium Iodide (PI) staining.
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
Abexinostat stock solution
-
Annexin V-FITC/PI apoptosis detection kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of Abexinostat (e.g., GI50 and 2x GI50) and a vehicle control for a predetermined time (e.g., 24 or 48 hours).
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in the binding buffer provided in the apoptosis detection kit.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the samples by flow cytometry within one hour.
-
Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).
Cell Cycle Analysis (Propidium Iodide Staining)
Abexinostat can induce cell cycle arrest, often at the G2/M phase.[7][8] This can be analyzed by staining the cellular DNA with propidium iodide and analyzing the DNA content by flow cytometry.
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
Abexinostat stock solution
-
PBS
-
Cold 70% ethanol
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Seed and treat cells with Abexinostat as described in the apoptosis assay protocol.
-
Harvest the cells and wash with cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours (or overnight).
-
Wash the cells with PBS and resuspend in a solution containing RNase A to degrade RNA.
-
Add the PI staining solution and incubate in the dark for 30 minutes.
-
Analyze the DNA content of the cells using a flow cytometer.
-
Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Caption: General experimental workflow for assessing Abexinostat's effects.
Expected Outcomes and Troubleshooting
-
Cell Viability: A dose-dependent decrease in cell viability is expected. If no effect is observed, consider increasing the concentration range or incubation time. Ensure the DMSO concentration is not a confounding factor.
-
Apoptosis: An increase in the percentage of apoptotic cells should be observed with increasing concentrations of Abexinostat. If apoptosis is not detected, consider earlier time points or a different apoptosis assay (e.g., caspase activity assay).
-
Cell Cycle: An accumulation of cells in the G2/M phase is a common finding. The specific phase of arrest may be cell-line dependent.
Conclusion
Abexinostat is a valuable tool for investigating the role of HDACs in cancer biology and for preclinical evaluation of epigenetic therapies. By following the detailed protocols outlined in this application note, researchers can effectively utilize Abexinostat in cell culture to elucidate its anti-cancer mechanisms and to identify potential therapeutic strategies. Careful optimization of experimental conditions for each specific cell line is paramount to obtaining reliable and reproducible data.
References
-
Patsnap Synapse. (2024). What is Abexinostat used for? Retrieved from [Link]
-
Evens, A. M., et al. (2017). Safety and efficacy of abexinostat, a pan-histone deacetylase inhibitor, in non-Hodgkin lymphoma and chronic lymphocytic leukemia: results of a phase II study. Haematologica, 102(4), 759–767. Retrieved from [Link]
-
Shi, Y., et al. (2024). A phase II multicenter study of abexinostat, an oral histone deacetylase inhibitor, in patients with relapsed/refractory follicular lymphoma. Journal of Clinical Oncology, 42(16_suppl), 7059-7059. Retrieved from [Link]
-
Targeted Oncology. (2019). FDA Grants Fast Track Designation to Abexinostat for Fourth-Line Follicular Lymphoma. Retrieved from [Link]
-
Yang, C., et al. (2025). Safety, pharmacokinetics, and efficacy of abexinostat, an novel histone deacetylase inhibitor, in Chinese patients with relapsed/refractory B cell non-Hodgkin lymphoma: a Phase 1 study. Cancer Chemotherapy and Pharmacology, 95(5), 537-546. Retrieved from [Link]
-
Medici, D., et al. (2016). Phase I Study of Oral Abexinostat, a Histone Deacetylase Inhibitor, in Combination with Doxorubicin in Patients with Metastatic Sarcoma. PLoS One, 11(4), e0153360. Retrieved from [Link]
-
Gryder, B. E., et al. (2017). Histone Deacetylase Inhibitors as Anticancer Drugs. International Journal of Molecular Sciences, 18(5), 989. Retrieved from [Link]
-
Abexinostat is a pan-HDAC Inhibitor for Kinds of Cancers Research. (2024). ActiveSmallMolecules. Retrieved from [Link]
-
Tsang, E. S., et al. (2024). Updated Survival Follow-Up for Phase Ib Trial of the Histone Deacetylase Inhibitor Abexinostat With Pazopanib in Patients With Solid Tumor Malignancies. JCO Precision Oncology, 8, e2400328. Retrieved from [Link]
-
Research study explores targeted therapy for recurrent high-grade glioma. (2024). Nebraska Medicine. Retrieved from [Link]
-
ResearchGate. (n.d.). Cell-cycle progression was differentially altered by abexinostat... Retrieved from [Link]
-
Frontiers. (n.d.). Advances of HDAC inhibitors in tumor therapy: potential applications through immune modulation. Retrieved from [Link]
-
ACS Publications. (2023). Single Inhibitors versus Dual Inhibitors: Role of HDAC in Cancer. Retrieved from [Link]
-
Lane, A. A., & Chabner, B. A. (2009). Histone deacetylase inhibitors in cancer therapy. Journal of Clinical Oncology, 27(32), 5459–5468. Retrieved from [Link]
-
ResearchGate. (n.d.). Chemical structures of histone deacetylase inhibitors Abexinostat (8),... Retrieved from [Link]
-
LifeTein. (2023). DMSO usage in cell culture. Retrieved from [Link]
-
ASCO Publications. (2009). Histone Deacetylase Inhibitors in Cancer Therapy. Retrieved from [Link]
-
ResearchGate. (2013). What is the min DMSO concentration to dissolve unknown drugs? Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. Retrieved from [Link]
Sources
- 1. What is Abexinostat used for? [synapse.patsnap.com]
- 2. Safety and efficacy of abexinostat, a pan-histone deacetylase inhibitor, in non-Hodgkin lymphoma and chronic lymphocytic leukemia: results of a phase II study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histone Deacetylase Inhibitors as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histone deacetylase inhibitors in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ascopubs.org [ascopubs.org]
- 6. ascopubs.org [ascopubs.org]
- 7. cancer-research-network.com [cancer-research-network.com]
- 8. selleckchem.com [selleckchem.com]
- 9. lifetein.com [lifetein.com]
N-[3-(4-Amino-2-fluorophenoxy)phenyl]acetamide hydrochloride: A Framework for In Vivo Evaluation of Novel Small Molecule Inhibitors
An Application Note and Protocol Guide for Researchers
Disclaimer & Forward-Looking Statement: This document provides a comprehensive framework for the in vivo evaluation of novel small molecule inhibitors, using N-[3-(4-Amino-2-fluorophenoxy)phenyl]acetamide hydrochloride as a representative, albeit hypothetical, compound. As of this writing, public domain data on the specific biological targets and established protocols for this molecule are unavailable. Therefore, this guide is built upon established principles and best practices in preclinical drug development for compounds of a similar structural class, such as kinase inhibitors. The mechanisms, pathways, and specific experimental outcomes described herein are illustrative and intended to provide a robust template for researchers. All protocols should be adapted and validated for the specific compound and biological context under investigation.
Introduction: Navigating the Preclinical Path of a Novel Acetamide Derivative
The journey of a novel chemical entity from bench to potential clinical application is paved with rigorous preclinical evaluation. This compound represents a class of compounds with potential therapeutic relevance, likely as a modulator of key signaling pathways implicated in diseases like cancer. The phenoxy acetamide scaffold is found in a variety of biologically active molecules, including those with anti-cancer properties.[1] The presence of moieties common in kinase inhibitors suggests a potential mechanism centered on the inhibition of cellular phosphorylation cascades that drive oncogenesis.[2][3][4]
This guide is designed for researchers, scientists, and drug development professionals. It offers a detailed roadmap for conducting foundational in vivo studies to characterize the efficacy, pharmacokinetics (PK), and safety profile of a novel small molecule inhibitor like this compound. We will proceed under the working hypothesis that this compound is a tyrosine kinase inhibitor (TKI) targeting a growth-promoting pathway, such as the RAS-RAF-MAPK cascade, a common mechanism for such agents.[4]
Pre-clinical Characterization: The In Vitro Foundation for In Vivo Success
Before committing to costly and complex animal studies, a thorough in vitro characterization is paramount. This initial phase ensures that the compound has the desired biological activity and properties suitable for in vivo administration.
2.1 Physicochemical Properties and Formulation A lead drug candidate should be well-characterized before advancing to non-clinical animal studies.[5] The solubility, stability, and purity of this compound must be determined. These parameters are critical for developing a formulation that ensures consistent and reliable drug exposure in animals.[5]
Table 1: Illustrative Physicochemical & In Vitro Data
| Parameter | Objective | Example Value/Result | Rationale |
| Purity (HPLC) | Ensure compound identity and absence of contaminants. | >98% | Impurities can confound results and cause unexpected toxicity. |
| Aqueous Solubility | Determine solubility in physiological buffers (e.g., PBS pH 7.4). | 0.5 µg/mL | Low solubility may necessitate formulation with excipients. |
| LogP/LogD | Predict membrane permeability and distribution. | 3.2 | Informs potential for oral absorption and blood-brain barrier penetration. |
| In Vitro Potency (IC₅₀) | Quantify the concentration for 50% inhibition of target activity. | 50 nM (e.g., against BRAF V600E) | Confirms on-target activity and guides dose selection for in vivo studies. |
| Cellular Bioavailability | Measure the concentration of the inhibitor inside target cells. | HPLC-MS based protocol[6] | A potent compound is ineffective if it cannot reach its intracellular target.[6] |
2.2 Formulation Development for In Vivo Administration The route of administration in preclinical studies should ideally match the intended clinical route.[7] For oral administration, a common choice for small molecule inhibitors, a suspension or solution must be developed.
Protocol 1: Preparation of an Oral Suspension (Example)
-
Objective: To prepare a homogenous and stable suspension for oral gavage in mice.
-
Materials: this compound, Vehicle (e.g., 0.5% w/v carboxymethylcellulose (CMC) in sterile water), mortar and pestle, magnetic stirrer, graduated cylinder.
-
Procedure:
-
Weigh the required amount of the compound based on the desired concentration (e.g., 10 mg/mL).
-
Triturate the powder in a mortar with a small volume of the vehicle to create a smooth paste. This prevents clumping.
-
Gradually add the remaining vehicle while stirring continuously.
-
Transfer the suspension to a sterile beaker and place it on a magnetic stirrer. Stir for at least 30 minutes to ensure homogeneity.
-
Visually inspect for any undissolved particles. The final formulation should be a uniform suspension.
-
Causality: The use of a suspending agent like CMC is crucial for poorly soluble compounds to ensure that each animal receives a consistent dose.
-
In Vivo Study Design: Models, Efficacy, and Pharmacokinetics
In vivo experiments are tailored to the specific nanoparticle or small molecule being studied.[7] Therefore, a standardized protocol is not always possible; however, general guidance on experimental design is crucial.[7]
3.1 Animal Model Selection The choice of animal model is critical and depends on the research question. For oncology studies, several models are commonly used.[8][9]
-
Cell Line-Derived Xenograft (CDX): Human cancer cell lines are implanted subcutaneously or orthotopically into immunodeficient mice. These models are useful for initial efficacy screening.[9]
-
Patient-Derived Xenograft (PDX): Tumor fragments from a patient are directly implanted into immunodeficient mice. PDX models better retain the heterogeneity and microenvironment of human tumors, offering higher predictive value for clinical efficacy.[8][9]
-
Genetically Engineered Mouse Models (GEMM): Mice are engineered to develop tumors spontaneously due to specific genetic mutations (e.g., BRAF V600E).[9] These models are invaluable for studying tumor initiation, progression, and interaction with an intact immune system.
Workflow Diagram: In Vivo Efficacy Study This diagram outlines the typical workflow for a CDX-based efficacy study.
Caption: Workflow for a xenograft-based in vivo efficacy study.
3.2 Maximum Tolerated Dose (MTD) Study Before an efficacy study, a dose-range finding study is essential to determine the MTD, which is the highest dose that does not cause unacceptable toxicity (e.g., >20% body weight loss).[7]
Protocol 2: MTD Determination
-
Objective: To identify the MTD of this compound.
-
Animals: Healthy, non-tumor-bearing mice (e.g., Swiss albino), n=3-5 per group.
-
Procedure:
-
Administer the compound at escalating doses (e.g., 10, 30, 100 mg/kg) daily for 5-14 days.
-
Include a vehicle control group.
-
Monitor animals daily for clinical signs of toxicity (e.g., lethargy, ruffled fur, hunched posture).
-
Record body weight daily.
-
The MTD is defined as the highest dose that results in no more than 10-20% mean body weight loss and no mortality.
-
Causality: This step is critical to select doses for the efficacy study that are therapeutically relevant without being overly toxic, thus ensuring the study's validity.[7]
-
3.3 Efficacy Study The primary goal is to determine if the compound inhibits tumor growth in vivo.
Protocol 3: Subcutaneous Xenograft Efficacy Study
-
Objective: To evaluate the anti-tumor efficacy of this compound in a CDX model.
-
Animals: Immunodeficient mice (e.g., BALB/c nude), n=8-10 per group.
-
Procedure:
-
Implant tumor cells (e.g., 5 x 10⁶ A375 cells in Matrigel) subcutaneously into the flank of each mouse.
-
Allow tumors to reach a palpable size (e.g., 100-150 mm³).
-
Randomize mice into treatment groups: Vehicle Control, Compound (e.g., at two doses below the MTD), and a Positive Control (e.g., an approved drug like Vemurafenib).[2]
-
Administer treatment daily via oral gavage.
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 x Length x Width²).
-
Monitor body weight and clinical signs as a measure of toxicity.
-
Continue the study until tumors in the control group reach a predetermined endpoint size (e.g., 1500-2000 mm³).
-
At the end of the study, euthanize the animals and harvest tumors for further analysis.
-
3.4 Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies PK studies measure what the body does to the drug, while PD studies measure what the drug does to the body. These are often integrated with efficacy studies.
-
Pharmacokinetics (PK): Determines the absorption, distribution, metabolism, and excretion (ADME) of the compound. Key parameters include maximum plasma concentration (Cmax), time to Cmax (Tmax), and half-life (t1/2).[10][11]
-
Pharmacodynamics (PD): Measures the biological effect of the drug on its target. This can involve analyzing harvested tumor tissue for inhibition of the target kinase (e.g., decreased phosphorylation of a downstream substrate via Western Blot or IHC).
Hypothetical Signaling Pathway and PD Readout This diagram illustrates the hypothetical targeting of the RAF-MEK-ERK pathway and the corresponding PD markers.
Caption: Hypothetical inhibition of the RAF kinase by the compound.
Protocol 4: Basic Pharmacokinetic Study
-
Objective: To determine key PK parameters after a single oral dose.
-
Animals: Healthy male Sprague-Dawley rats are often used due to their larger blood volume.[10][11]
-
Procedure:
-
Administer a single oral dose of the compound.
-
Collect blood samples (e.g., via tail vein or saphenous vein) at multiple time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours).
-
Process blood to collect plasma.
-
Analyze plasma concentrations of the compound using a validated LC-MS/MS method.[10]
-
Calculate PK parameters using appropriate software.
-
Table 2: Illustrative Pharmacokinetic Parameters in Rats
| Parameter | Definition | Example Value | Interpretation |
| Cmax | Maximum observed plasma concentration | 1.5 µg/mL | Indicates the extent of absorption. |
| Tmax | Time to reach Cmax | 2.0 hours | Indicates the rate of absorption. |
| AUC (0-t) | Area under the concentration-time curve | 8.5 µg*h/mL | Represents total drug exposure over time. |
| t₁/₂ | Elimination half-life | 4.5 hours | Time for plasma concentration to decrease by half.[10][11] |
| Bioavailability (F%) | Fraction of dose reaching systemic circulation | 60% | Good oral bioavailability suggests efficient absorption.[10][11] |
Conclusion and Future Directions
This guide outlines a foundational strategy for the in vivo assessment of a novel small molecule inhibitor, exemplified by this compound. By systematically evaluating the compound's formulation, MTD, efficacy, and PK/PD profile, researchers can build a comprehensive data package. The results of these studies are crucial for making informed decisions about the compound's potential for further development and for designing subsequent, more complex preclinical studies, such as those in PDX or GEM models.[8][9] The ultimate goal of this rigorous preclinical evaluation is to identify and advance therapeutic candidates with a high probability of success in clinical trials.[2]
References
- A Whole Animal Platform to Advance A Clinical Kinase Inhibitor Into New Disease Space. (n.d.). Vertex AI Search.
- Application Notes & Protocols: Measuring In Vivo Efficacy of a Small Molecule Inhibitor for Autoimmune Diseases - Benchchem. (n.d.). BenchChem.
- The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Str
- Application of Animal Models in Cancer Research: Recent Progress and Future Prospects. (n.d.). Dovepress.
- Protocol to identify small-molecule inhibitors against cancer drug resistance. (2025). PubMed.
- Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. (n.d.).
- Mapping the Kinase Inhibitor Landscape in Canine Mammary Carcinoma: Current Status and Future Opportunities. (n.d.). MDPI.
- Towards Precision Oncology: How Advances in Cancer Genomics, Immunobiology and Artificial Intelligence Will Change Molecular Diagnostics. (n.d.). MDPI.
- Regulatory Knowledge Guide for Small Molecules. (n.d.). NIH's SEED.
- A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. (2016). Journal of Medicinal Chemistry.
- Pharmacokinetics of S-3-(4-acetylamino-phenoxy)-2-hydroxy-2-methyl-N-(4-nitro-3-trifluoromethyl-phenyl)
- Pharmacokinetics of S-3-(4-acetylamino-phenoxy)-2-hydroxy-2-methyl-N-(4-nitro- 3-trifluoromethyl-phenyl)
- Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline)
Sources
- 1. Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Whole Animal Platform to Advance A Clinical Kinase Inhibitor Into New Disease Space - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mapping the Kinase Inhibitor Landscape in Canine Mammary Carcinoma: Current Status and Future Opportunities [mdpi.com]
- 4. Towards Precision Oncology: How Advances in Cancer Genomics, Immunobiology and Artificial Intelligence Will Change Molecular Diagnostics | MDPI [mdpi.com]
- 5. seed.nih.gov [seed.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. dctd.cancer.gov [dctd.cancer.gov]
- 8. The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Application of Animal Models in Cancer Research: Recent Progress and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics of S-3-(4-acetylamino-phenoxy)-2-hydroxy-2-methyl-N-(4-nitro-3-trifluoromethyl-phenyl)-propionamide in rats, a non-steroidal selective androgen receptor modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics of S-3-(4-acetylamino-phenoxy)-2-hydroxy-2-methyl-N-(4-nitro- 3-trifluoromethyl-phenyl)-propionamide in rats, a non-steroidal selective androgen receptor modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analysis of N-[3-(4-Amino-2-fluorophenoxy)phenyl]acetamide hydrochloride
Abstract
This comprehensive guide presents a detailed framework for the analytical characterization of N-[3-(4-Amino-2-fluorophenoxy)phenyl]acetamide hydrochloride, a novel compound with potential pharmaceutical applications. Recognizing the critical need for robust and reliable analytical methods in drug development, this document provides not just protocols, but the underlying scientific rationale for method design and validation. We will establish a stability-indicating High-Performance Liquid Chromatography (HPLC) method, outline a full validation plan according to the International Council for Harmonisation (ICH) guidelines, and detail a forced degradation study protocol to ensure the method's specificity and robustness. This guide is intended for researchers, analytical scientists, and drug development professionals tasked with ensuring the quality, purity, and stability of this active pharmaceutical ingredient (API).
Introduction: The Analytical Imperative
This compound is an aromatic amine and acetamide derivative. Compounds of this class are prevalent in the pharmaceutical industry, often serving as key intermediates or active ingredients themselves.[1][2][3] The molecule's structure, featuring a fluorinated phenoxy ring linked to an acetamide moiety, suggests specific analytical challenges, including potential for hydrolysis of the amide bond, oxidation of the free amine, and other degradation pathways under stress conditions.
Therefore, the development of a specific, accurate, and precise analytical method is not merely a procedural step but a foundational requirement for all subsequent development phases. A validated, stability-indicating method is essential to:
-
Determine the purity and potency of the drug substance.
-
Identify and quantify process-related impurities and potential degradants.
-
Provide reliable data for formulation development and stability studies.
-
Meet stringent regulatory requirements for product registration.[1][4]
This document will focus on the most common and powerful technique for this purpose: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.[5][6]
Foundational Strategy: Method Development and Validation Pathway
Our approach is grounded in the principles outlined by the International Council for Harmonisation (ICH), specifically guidelines Q2(R1) for the Validation of Analytical Procedures and Q1A(R2) for Stability Testing.[7][8][9][10][11] The objective is to create a self-validating system where the method's performance is thoroughly challenged and proven to be suitable for its intended purpose.
The logical flow of our analytical strategy is depicted below.
Figure 1: Workflow for Analytical Method Development and Validation.
Protocol 1: Stability-Indicating HPLC Method
The core of our analytical approach is a stability-indicating RP-HPLC method. The term "stability-indicating" signifies that the method can accurately measure the decrease in the amount of the active ingredient due to degradation and can separate the degradation products from the parent compound.[4]
Rationale for Chromatographic Conditions
-
Column: A C18 stationary phase is selected due to its versatility and proven efficacy in retaining and separating moderately polar to nonpolar aromatic compounds like the target analyte.[6][12] The dimensions (e.g., 150 mm x 4.6 mm, 3.5 µm) provide a good balance of resolution, efficiency, and analysis time.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile) is proposed. Formic acid helps to protonate the free amine, ensuring sharp peak shapes and consistent retention. A gradient is necessary to elute any potential, more hydrophobic degradation products that might form.
-
Detection: UV detection is chosen for its robustness and the fact that aromatic rings in the analyte provide strong chromophores. A detection wavelength of 254 nm is a common starting point for aromatic compounds, but a full UV scan should be performed to determine the optimal wavelength for sensitivity.
-
Temperature: Maintaining a constant column temperature (e.g., 30 °C) is crucial for ensuring reproducible retention times.
Proposed HPLC Parameters
| Parameter | Recommended Condition | Justification |
| Instrument | HPLC or UPLC system with UV/PDA Detector | Standard for pharmaceutical analysis. PDA allows for peak purity assessment. |
| Column | C18, 150 mm x 4.6 mm, 3.5 µm particle size | Excellent resolving power for aromatic compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides acidic pH for good peak shape of the amine. |
| Mobile Phase B | Acetonitrile | Common, effective organic modifier for reverse-phase. |
| Gradient | 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18-20 min: 10% B | Ensures elution of the main peak and potential late-eluting degradants. |
| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Ensures retention time reproducibility. |
| Injection Vol. | 10 µL | Standard volume for good sensitivity without overloading. |
| Detection | UV at 254 nm (or λmax) | Aromatic structure provides strong UV absorbance. |
| Sample Diluent | Mobile Phase A / Mobile Phase B (50:50, v/v) | Ensures sample solubility and compatibility with the mobile phase. |
Sample Preparation Protocol
-
Stock Solution: Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.
-
Dissolution: Add approximately 70 mL of diluent and sonicate for 5 minutes or until fully dissolved.
-
Final Volume: Allow the solution to return to room temperature and dilute to the mark with diluent. This yields a 100 µg/mL stock solution.
-
Working Solution: Further dilute the stock solution as required for the specific validation experiment (e.g., for linearity, accuracy).
-
Filtration: Prior to injection, filter the solution through a 0.45 µm syringe filter to remove any particulates.
Protocol 2: Forced Degradation Studies
Forced degradation, or stress testing, is the cornerstone of developing a stability-indicating method.[13][14][15][16] The objective is to intentionally degrade the API under more severe conditions than those used for accelerated stability testing to identify likely degradation products and demonstrate the analytical method's specificity.[4] The goal is to achieve 5-20% degradation of the API.[13][14]
Figure 2: Workflow for Forced Degradation Studies.
Step-by-Step Forced Degradation Protocol
-
Prepare API Solution: Prepare a solution of the API at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol or water/acetonitrile mixture).
-
Acid Hydrolysis:
-
To 5 mL of the API solution, add 5 mL of 0.2N HCl to achieve a final concentration of 0.1N HCl.
-
Heat the solution in a water bath at 60 °C.
-
Withdraw aliquots at time points (e.g., 2, 4, 8, 24 hours).
-
Neutralize the aliquot with an equivalent amount of 0.1N NaOH and dilute to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
To 5 mL of the API solution, add 5 mL of 0.2N NaOH to achieve a final concentration of 0.1N NaOH.
-
Keep the solution at 60 °C.
-
Withdraw aliquots at specified time points.
-
Neutralize the aliquot with an equivalent amount of 0.1N HCl and dilute for analysis.
-
-
Oxidative Degradation:
-
To 5 mL of the API solution, add 5 mL of 6% hydrogen peroxide (H₂O₂) to achieve a final concentration of 3% H₂O₂.
-
Store the solution at room temperature, protected from light.
-
Withdraw aliquots at specified time points and dilute for analysis.
-
-
Thermal Degradation:
-
Store the API as a solid powder in a controlled temperature oven at 80 °C.
-
At specified time points, withdraw a sample, prepare a solution, and analyze.
-
-
Photolytic Degradation:
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using the developed HPLC method with a Photodiode Array (PDA) detector. The PDA detector is critical for assessing the peak purity of the parent API peak in the presence of co-eluting degradants.
Protocol 3: Method Validation
The validation process provides documented evidence that the analytical method is suitable for its intended purpose.[9][10][11] The following parameters must be evaluated according to ICH Q2(R1).[8][9]
| Validation Parameter | Purpose | Acceptance Criteria (Typical) |
| Specificity | To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present (impurities, degradants). | Peak for the main component is pure (by PDA) and well-resolved (Resolution > 2.0) from all degradation peaks and placebo components. |
| Linearity | To demonstrate a proportional relationship between analyte concentration and detector response over a defined range. | Correlation coefficient (r²) ≥ 0.999. Y-intercept should be close to zero. |
| Range | The interval between the upper and lower concentration of analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. | For Assay: 80% to 120% of the test concentration. For Impurities: From reporting threshold to 120% of the specification. |
| Accuracy | To demonstrate the closeness of test results obtained by the method to the true value. Assessed by spike-recovery studies. | Recovery between 98.0% and 102.0% at a minimum of three concentration levels (e.g., 80%, 100%, 120%). |
| Precision | To demonstrate the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. | Repeatability (Intra-day): RSD ≤ 2.0% (for n=6). Intermediate Precision (Inter-day): RSD ≤ 2.0% (evaluated by different analysts, on different days, with different equipment). |
| Detection Limit (DL) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Typically determined based on a signal-to-noise ratio of 3:1. |
| Quantitation Limit (QL) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Typically determined based on a signal-to-noise ratio of 10:1. Precision (RSD) at this concentration should be ≤ 10%. |
| Robustness | To demonstrate the reliability of the method with respect to deliberate variations in method parameters. | No significant change in results when parameters like flow rate (±10%), column temperature (±5°C), and mobile phase pH (±0.2 units) are varied. System suitability criteria must be met. |
Conclusion
The analytical protocols detailed in this guide provide a robust and scientifically sound pathway for the characterization of this compound. By integrating method development with forced degradation studies and a comprehensive validation plan based on ICH guidelines, this framework ensures the generation of reliable and defensible data. Adherence to these principles is fundamental to navigating the complex landscape of pharmaceutical development and ensuring the ultimate safety and efficacy of the final drug product.
References
- ICH. (n.d.). Quality Guidelines. Retrieved from vertexaisearch.cloud.google.
- ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGYwNYq23kIy_SqWWxmLm28bni93ZKPsRLNKr5cIrDjvyq_yA8_rK7_vczoK2XR6o1BhA8tdmJGZ4dnuiYY8fc5CP6O8ejuPOdoTa9vIw3nL-pMq94EF4a5gYV49vCFG9q-t36IdIOEUuS0EXdgtJ_yFajA_Wu3WZX5mPNfkQFTukHmB5Sxdew1RFU6xI5AScrtuX-So4guO4rsm1B54FSyFsUjLt91NPy_1HQGxkyN-rYsOVo=
- Jordi Labs. (n.d.). ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEL2u2K1UB6A2R6pheDE6t8gZuNfiDqktQhFYVxoDn2RAgszibUoS2H1thCycBcuK7XVP28qpQz0ES2fiUOw0L9YM1zhrK4cEWe6FscP5N54kEobdbihlWOf6MoD4x2iugDbCSjXVminLzJX-TDbwq6TYY=
- ResolveMass Laboratories. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF9bk57kPeapbv-3aQ4sWqeSJs9KBp8dMS3YkxzGfcTn37Z_y_IrZyF_40C3EsJrOU4JtzEJddRsvOw9hA5gvyCWZapS1wn6-Ow5EW0NJasa8D3vm2J5HwpVj92U72XocXrzuRvW2E15DurONd6xRGu0KVVX6fOWInO
- PubMed. (n.d.). Determination of four aromatic amines in water samples using dispersive liquid-liquid microextraction combined with HPLC. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFUh61Gc5Dh8EC4w3OcJrdmdjSHoHd3ekhnZLcDiRiRk7RbHDzS0RS4lyGYh3xgjc-VpVE1Ek0lpIVyPgjK-jmIB_8WpHcHgasLeA-b7nDsj69VHb86yfISJDqsqP8PCmKZGXh7
- Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHT1aijlXl82tmZ6_e_-ZnZdWNKDul9X4yz-hB7kpCZwx20PqafM2ntcRzX3mH3mewGxZfSQ-gTfnetg6JreGzfWABAHydL8ZjH_9U585qsggL2NYqgfEIT7kO6opUpCR6yBaD98osAlRBN9rsfD5zDtXsetliie5bSjWKfC0iZN-H2MRG0dpJ3mrXMytBgPocssUugHIY9tAUWIY8=
- FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHWzpownQwsN6lhq4ewfCLS1s0HgWthiW39JGHmNErFbTvOQy9juM_CCF79cXMOuYFUfnDtCAmhzAGvcLb6vMMx3NJMmcX1TjKxoDxtCbbIhSyGFpkgirimKVZiL1cz0PBQtrTz2Kbqwqa8jG09WPNhaYWHA-HmbPucXu1nC4JBVjuVVgwW3s04806eK2TAsoLDhb1j29gtKT-36bF7qPEioN9qNSqa_gf2uQdCbifp4TiFZVx6DAPAmTYMkqCJkwV6lfkeM-dyG9SmiDhv-9-Cgw==
- FDA. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7VDlsj7Wa8-X5O9LFHcXituZXzsSIbUP_G9elhBelgah4xrE9UP0xsR7Gnav5ZTpEap-L9f7c6Ykn56StcBJ-9nJGn33gM0OcPZv18Vm53fPR8p5TYW3BrM78B8uqUZnVR_Um
- Pharmaceutical Outsourcing. (2012). Forced Degradation to Develop Stability-indicating Methods. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGpoGUv3DwPPk9xcKAQUxD4ZgvU4rDgbd4fT5BxIZ2VZ_7cR0QoZTbGi38LzqY-MA29sZfOdVbIGz7mLXdCB3hqIEAEr23njuuuRj3LES_0XJ5waCQzF2YdFbORKTVCBknHO5cxMDhc12Jgw6aRT3ra5byBKllsQy_JVD-jpkcHfKg_WZKh_bu7XZCzTaqyUJn-7naKIuET6rNU6j_fVwuq5Dv2rma69Uziy0II6trP
- MedCrave online. (2016). Forced Degradation Studies. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHYAKEPJVVoz-LFS6jm9JXa-tlSHWzBaEZMJQgbKGalVZMYo68eMnRXWiZ_Uy0idp_S9eeRBL7x2e_aRBsiKdDPYTKqST9XCpzJr-6sNbN26wGJbZX-9ftWwJ3VCfWk8xNpilby5a4OJ0o9HoFbmlFfDe8UMprisZaxHPg=
- ACS Publications. (n.d.). Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEbx2jR4fT1Mbh6bJ9IgdV7m9V6zxjz0V18sFAGIO1tahKYZqSgOp24AwAz2eAqhDa4aCpXWqsAR2U-NCfnQtDXIqsnDEVm9ab4IRDIsNyhTtlT69eFbiZHADYy-Oys78DaKp372w==
- NIH. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH-FxgPwOJlqoE8esmVePOc8Ypt_hu2sftK7xrj5i7KBQxOdiIyvuQLHmbv0AT4jWNssEGv2ziZOjP3KEfCYJYFf2_hjDLdlLkfDNno7eEvUt-MtkX23uVCK10r5R9zS_VDAp9IufXeM2ZIeak=
- Thermo Fisher Scientific. (n.d.). Simultaneous Determination of Aromatic Amines and Pyridines in Soil. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGauo5_LCxUorCuRQwMgT2u8D9ilSWWlWe69XDM1gPMkqvmeeCU9S8XzY3wwAzhMBCpWvTFRmhnn_masTtxQuPICAgQ1qZ25M0zFSvKg1p2q1b5PY4laF71jF8gUQCbDSEe_kMbw9_2skWHOYkFBOy95pINNL-OR_TzrnCwbMxkm8-QhvXdzavNuXBkEuKoXOUq6l7gJgPEwar0fGUPnPfpWirZzCbTx1YpLxpI14QZgyvBt8-PZPU=
- Waters Corporation. (n.d.). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG8t1MPvZ_kL0hRey2XeOvpnGJodnGy02566wFdLLQ_FPDSgo6RbZm5fuxeOShsLJedDHJ9wXIJ_i-k_3-G1QzIGNIFfYDS0siXrouG8t3V_FDqWXThg89EX612XIst6bzV_3BdcupYgevnSVKWXXXyj1aWSW8ACQy4t2F99luVLXQQ7SJQxRZ_lKFADzcsGWM=
- Taylor & Francis Online. (2022). Determination of Heterocyclic Aromatic Amines (HAAs) in Urban Particulate Standard Reference Material and Wildfire-Influenced Particulate Matter by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE2SAipq-4KLBXX741V1T9WlEiHnixDcyq1FefBuCC5zgdSsofCT7Bgg96TDeTbHYgFa-UaIdlpl8t-ZupFOIycrk1WOJrwX6K5XzRruStVd_US3NfQFbWZrrbM2ksHukvhEzlmilGIFjio77QBUGgBsVR4gzR9NMymLr7gQw==
- Benchchem. (n.d.). N-[4-[(4-Hydroxyphenyl)amino]phenyl]acetamide. Retrieved from vertexaisearch.cloud.google.
- ResearchGate. (2022). Synthesis, Identification and Characterization of N-(4-Aminophenyl) Acetamide Molecule. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFSIF63WZEDI4eIiOUfVxYUy_xCNx0PUHbD-27m5W4FIw2z2qhMOhvbm6DDfu-YwUUsFsMCaqXIFXaLo3yn0ObR7taKAJliliGi8DI4D34DVSHpiPUdNgYpvNt3-gx251rbPa6kpiHUmGmGNeqJq7DsB6ZMpM_ZnLDsijvu-eCxRFprWHTyl40ISVqZd_mpZhYUQhAdODngLn302ttFKIc-WK2mrPpmldEk99LwC8e5Mw7-AujcUT7y5oFDPkz-ljSQcA==
- PubMed. (2020). 5-[2-(N-(Substituted phenyl)acetamide)]amino-1,3,4-thiadiazole-2-sulfonamides as Selective Carbonic Anhydrase II Inhibitors with Neuroprotective Effects. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHQ1TZI0XZ6F5huXnUS8IS8w6pIFXCoU2Dw94DNuKfRVg_1rhfq0ZscMLC2QpIR9lFPqJY78JFAImktQpW33JaNGUWzi1aSEklmCWPssKCZS5ZMH1pACwjDL6VptLdFSihfnAfw
Sources
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. 5-[2-(N-(Substituted phenyl)acetamide)]amino-1,3,4-thiadiazole-2-sulfonamides as Selective Carbonic Anhydrase II Inhibitors with Neuroprotective Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of four aromatic amines in water samples using dispersive liquid-liquid microextraction combined with HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. ICH Official web site : ICH [ich.org]
- 8. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 9. jordilabs.com [jordilabs.com]
- 10. fda.gov [fda.gov]
- 11. fda.gov [fda.gov]
- 12. benchchem.com [benchchem.com]
- 13. resolvemass.ca [resolvemass.ca]
- 14. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 15. pharmoutsourcing.com [pharmoutsourcing.com]
- 16. Forced Degradation Studies - MedCrave online [medcraveonline.com]
Application Notes and Protocols: Characterization of N-[3-(4-Amino-2-fluorophenoxy)phenyl]acetamide hydrochloride in Kinase Inhibition Assays
Introduction: Unveiling the Potential of a Novel Kinase Inhibitor
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders.[1][2] The identification and characterization of novel kinase inhibitors are therefore paramount in the development of new therapeutics.[3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization of a novel small molecule, N-[3-(4-Amino-2-fluorophenoxy)phenyl]acetamide hydrochloride, in a suite of kinase inhibition assays.
While the specific kinase targets of this compound are yet to be fully elucidated, this guide will provide a robust framework for its initial characterization. We will detail the necessary biochemical and cellular assays to determine its inhibitory potency, mechanism of action, and preliminary selectivity profile. The principles and protocols outlined herein are designed to be adaptable for the characterization of other novel kinase inhibitors.
Part 1: Foundational Biochemical Characterization
The initial step in evaluating a potential kinase inhibitor is to determine its potency against a purified kinase in a biochemical assay.[3] This is typically quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the kinase's enzymatic activity by 50%.[3][4]
Choosing the Right Biochemical Assay Format
A variety of assay formats are available, each with its own advantages and limitations.[3][5][6] The choice of assay will depend on factors such as the specific kinase, available reagents, and required throughput.
| Assay Format | Principle | Advantages | Disadvantages |
| Radiometric Assays | Measures the incorporation of a radiolabeled phosphate (from [γ-³²P]ATP or [γ-³³P]ATP) into a substrate.[2][7][8] | High sensitivity, considered a "gold standard".[2][8] | Requires handling of radioactive materials, generates radioactive waste.[2] |
| Fluorescence-Based Assays (e.g., TR-FRET) | Utilizes fluorescence resonance energy transfer (FRET) to detect either substrate phosphorylation or inhibitor binding.[5][9][10] | Homogeneous "mix-and-read" format, high throughput, non-radioactive.[5][9] | Potential for interference from fluorescent compounds.[5] |
| Luminescence-Based Assays (e.g., ADP-Glo™) | Measures the amount of ADP produced in the kinase reaction, which is then converted to a luminescent signal.[11][12] | Universal for all kinases, high sensitivity.[11][12] | Indirect measurement of kinase activity, can be a "signal decrease" assay.[11] |
For the initial characterization of this compound, a luminescence-based assay such as ADP-Glo™ offers a robust and universal starting point.
Protocol 1: IC50 Determination using a Luminescence-Based Kinase Assay
This protocol provides a general framework for determining the IC50 value of this compound against a target kinase.
Materials:
-
This compound
-
Purified active kinase
-
Kinase-specific substrate
-
Adenosine triphosphate (ATP)
-
Kinase assay buffer
-
Dimethyl sulfoxide (DMSO)
-
ADP-Glo™ Kinase Assay Kit
-
White, opaque 384-well assay plates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Workflow for IC50 Determination:
Caption: Workflow for IC50 determination of a kinase inhibitor.
Step-by-Step Procedure:
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of this compound in 100% DMSO. The final DMSO concentration in the assay should be kept at ≤1% to minimize solvent effects.[1]
-
Assay Plate Preparation: Add 1 µL of each compound dilution to the appropriate wells of a 384-well plate. Include wells with DMSO only for the 100% activity control and wells without enzyme for the 0% activity (background) control.
-
Kinase Reaction:
-
Prepare a master mix of the kinase in assay buffer.
-
Add 5 µL of the kinase solution to each well.
-
Pre-incubate the plate for 15-30 minutes at room temperature to allow for inhibitor binding.[1]
-
Prepare a master mix of the substrate and ATP in assay buffer.
-
Initiate the reaction by adding 5 µL of the substrate/ATP mix to all wells.
-
Incubate for 60 minutes at 30°C. The incubation time should be optimized to ensure the reaction is within the linear range.
-
-
Signal Detection:
-
Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature.
-
Measure the luminescence signal using a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence (no enzyme control) from all other measurements.
-
Normalize the data by setting the DMSO-only wells to 100% activity.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Part 2: Elucidating the Mechanism of Inhibition
Understanding how an inhibitor interacts with its target kinase is crucial for its development. Most kinase inhibitors are ATP-competitive, meaning they bind to the ATP-binding pocket of the kinase.[13] However, non-ATP competitive inhibitors, which bind to other sites on the kinase, are of increasing interest due to their potential for greater selectivity.[13][14][15][16]
Protocol 2: Determining the Mechanism of Action (MOA)
This protocol describes how to determine if this compound is an ATP-competitive inhibitor. The principle is to measure the IC50 of the inhibitor at different ATP concentrations. A rightward shift in the IC50 curve at higher ATP concentrations indicates ATP-competitive inhibition.[4]
Procedure:
-
Perform the IC50 determination assay as described in Protocol 1 using a low concentration of ATP (e.g., at the Km value for ATP).
-
Repeat the IC50 determination assay using a high concentration of ATP (e.g., 10-fold higher than the Km value).[4]
-
Compare the IC50 values obtained at both ATP concentrations.
Interpreting the Results:
| Observation | Interpretation |
| IC50 value increases with increasing ATP concentration. | ATP-competitive inhibitor. |
| IC50 value remains unchanged with increasing ATP concentration. | Non-ATP competitive inhibitor. |
| IC50 value decreases with increasing ATP concentration. | ATP-uncompetitive inhibitor. |
Mechanism of Action Determination Workflow:
Caption: Workflow for a NanoBRET™ cellular target engagement assay.
Troubleshooting and Best Practices
-
Compound Interference: Some compounds may interfere with the assay signal (e.g., fluorescence quenching). It is important to include controls to identify such interference. [5]* Reagent Quality: The purity of enzymes, substrates, and ATP is critical for reproducible results. [5]* DMSO Concentration: High concentrations of DMSO can inhibit kinase activity. Ensure the final DMSO concentration is consistent across all wells and as low as possible. [5]* ATP Concentration: When comparing IC50 values, it is crucial to use a consistent ATP concentration, ideally at the Km value for the specific kinase, to allow for meaningful comparisons between different studies. [8]
Conclusion
The protocols and guidelines presented in this document provide a comprehensive framework for the initial characterization of this compound as a potential kinase inhibitor. By systematically determining its biochemical potency, mechanism of action, selectivity, and cellular activity, researchers can build a robust data package to guide further development and elucidate its therapeutic potential.
References
- Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
- Thermo Fisher Scientific. Characterization of Both Allosteric and ATP-Competitive Kinase Inhibitors with TR-FRET Binding Assays.
- BenchChem. (2025). Technical Support Center: Troubleshooting BTO-1 in Kinase Assays.
- BenchChem. (2025). Technical Support Center: Best Practices for Kinase Inhibitor Experiments.
- Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development.
- PubMed. A high-throughput, nonisotopic, competitive binding assay for kinases using nonselective inhibitor probes (ED-NSIP).
- BenchChem. (2025). Application Notes and Protocols: Kinase Inhibition Assay for Urea-Based Compounds.
- PubMed Central.
- BenchChem. (2025). Technical Support Center: Troubleshooting Kinase Assays.
- NCBI. (2012, May 1). Assay Development for Protein Kinase Enzymes.
- ACS Publications. (2014, December 10). Small Molecule Substrate Phosphorylation Site Inhibitors of Protein Kinases: Approaches and Challenges.
- PubMed. Non-ATP competitive protein kinase inhibitors.
- PMC - NIH. Measuring and interpreting the selectivity of protein kinase inhibitors.
- Reaction Biology. (2022, May 11).
- Thermo Fisher Scientific. Biochemical Kinase Assays.
- BMG LABTECH. (2020, September 1). Kinase assays.
- Reaction Biology. (2024, May 30). Choosing the Right Assay for Your Kinase Drug Discovery.
- BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work?.
- Sigma-Aldrich. Kinase Assay Kit.
- PMC - PubMed Central. (2021, August 12).
- Cayman Chemical. Methods for Detecting Kinase Activity.
- NIH.
- MedChemComm (RSC Publishing).
- ResearchGate. (2025, August 6).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. bellbrooklabs.com [bellbrooklabs.com]
- 3. reactionbiology.com [reactionbiology.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 9. assets.fishersci.com [assets.fishersci.com]
- 10. Biochemical Kinase Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 11. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. bmglabtech.com [bmglabtech.com]
- 13. Non-ATP competitive protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Approaches to discover non-ATP site kinase inhibitors - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
Application of N-[3-(4-Amino-2-fluorophenoxy)phenyl]acetamide hydrochloride in drug discovery
Introduction: A New Paradigm in Kinase Inhibition
In the landscape of targeted cancer therapy, the emergence of small molecules capable of simultaneously modulating multiple aberrant signaling pathways represents a significant leap forward. Abivertinib (also known as Avitinib and AC0010), a novel, orally active, third-generation tyrosine kinase inhibitor (TKI), exemplifies this progress.[1][2] Initially developed as a potent and irreversible inhibitor of mutant forms of the epidermal growth factor receptor (EGFR), its therapeutic reach has expanded with the discovery of its potent, irreversible inhibition of Bruton's tyrosine kinase (BTK).[1][2] This dual-targeting capability positions Abivertinib as a compelling candidate for a range of malignancies and inflammatory conditions, offering a unique opportunity for drug discovery professionals to explore its therapeutic potential.
This document serves as a comprehensive guide for researchers, providing in-depth application notes and detailed protocols for the preclinical evaluation of Abivertinib. We will delve into its mechanisms of action, offer step-by-step experimental workflows, and present data-driven insights to facilitate its exploration in your laboratory.
Molecular Profile and Mechanism of Action
Abivertinib, chemically identified as N-(3-(4-amino-2-fluorophenoxy)phenyl)pyrrolidine-1-carboxamide, is a pyrrolopyrimidine-based irreversible inhibitor.[3] Its unique structure allows it to selectively target both EGFR and BTK, two clinically validated targets in oncology and immunology.
Target 1: Epidermal Growth Factor Receptor (EGFR)
Abivertinib is a third-generation EGFR inhibitor, demonstrating high potency against activating mutations (L858R and del19) and the T790M "gatekeeper" resistance mutation, while sparing wild-type (WT) EGFR.[2][4] This selectivity is crucial for minimizing off-target toxicities commonly associated with earlier generation EGFR TKIs. The acquired T790M mutation is a primary cause of resistance in non-small cell lung cancer (NSCLC) patients treated with first-line EGFR inhibitors.[1] Abivertinib's ability to overcome this resistance mechanism makes it a valuable therapeutic option.[1][5]
Key Mechanistic Insights:
-
Irreversible Binding: Abivertinib forms a covalent bond with the cysteine residue at position 797 in the ATP-binding site of EGFR, leading to sustained and irreversible inhibition.
-
Downstream Signaling Inhibition: By inhibiting EGFR phosphorylation, Abivertinib effectively blocks downstream signaling cascades, including the PI3K/Akt and MAPK/ERK pathways, which are critical for tumor cell proliferation and survival.[3][4]
Target 2: Bruton's Tyrosine Kinase (BTK)
BTK is a non-receptor tyrosine kinase and a crucial component of the B-cell receptor (BCR) signaling pathway. Its dysregulation is implicated in the pathogenesis of various B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).[1] Abivertinib irreversibly binds to BTK, preventing its activation and downstream signaling.[1]
Key Mechanistic Insights:
-
Inhibition of B-cell Proliferation: By blocking BCR signaling, Abivertinib inhibits the proliferation and survival of malignant B-cells.[2]
-
Immunomodulatory Effects: BTK also plays a role in innate immunity and inflammatory responses. Abivertinib has demonstrated potent immunomodulatory activities by inhibiting the production of pro-inflammatory cytokines such as IL-6, TNF-α, and IL-1β.[1] This has led to its investigation in inflammatory conditions like COVID-19-related acute respiratory distress syndrome (ARDS).[1][6]
Signaling Pathway Visualization
To visually represent the dual inhibitory action of Abivertinib, the following signaling pathway diagrams are provided.
Caption: Abivertinib's inhibition of the EGFR signaling pathway.
Caption: Abivertinib's inhibition of the BTK signaling pathway.
Quantitative Data Summary
The following tables summarize the in vitro potency of Abivertinib against its primary targets.
| Target | IC50 (nM) | Assay Type | Reference |
| EGFR L858R | 0.18 | Cell-free | [4] |
| EGFR T790M | 0.18 | Cell-free | [4] |
| Wild-Type EGFR | 7.68 | Cell-free | [4] |
| BTK | 1.6 | Cell-free | [1] |
| BTK (in human PBMCs) | 0.78 | Cellular | [1] |
| JAK3 | 0.09 | Cell-free | [3] |
| Cell Line | Targeted Mutation | IC50 (nM) for Phosphorylation Inhibition | Reference |
| NCI-H1975 | EGFR T790M/L858R | 7.3 | [3][4] |
| NIH/3T3_TC32T8 | Mutant EGFR | 2.8 | [3][4] |
| A431 | Wild-Type EGFR | ~840 | [3][4] |
Experimental Protocols
The following protocols provide a framework for evaluating the activity of Abivertinib in a laboratory setting.
Protocol 1: In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of Abivertinib against EGFR (mutant and wild-type) and BTK kinases.
Materials:
-
Recombinant human EGFR (T790M/L858R and wild-type) and BTK enzymes
-
ATP and appropriate peptide substrate
-
Abivertinib hydrochloride
-
Kinase buffer
-
ADP-Glo™ Kinase Assay kit (or equivalent)
-
Microplate reader
Procedure:
-
Prepare a serial dilution of Abivertinib in DMSO.
-
In a 96-well plate, add the kinase, peptide substrate, and Abivertinib at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at 30°C for 60 minutes.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions.
-
Plot the percentage of kinase activity against the logarithm of Abivertinib concentration.
-
Calculate the IC50 value using non-linear regression analysis.
Causality behind Experimental Choices:
-
ADP-Glo™ Assay: This luminescent assay provides a highly sensitive and robust method for measuring kinase activity by quantifying the amount of ADP produced, which is directly proportional to enzyme activity.
-
Serial Dilution: This is essential for generating a dose-response curve to accurately determine the IC50 value.
Protocol 2: Cellular Phosphorylation Inhibition Assay (Western Blot)
Objective: To assess the ability of Abivertinib to inhibit the phosphorylation of EGFR and its downstream targets (Akt, ERK) in cancer cell lines.
Materials:
-
NCI-H1975 (EGFR T790M/L858R) and A431 (wild-type EGFR) cell lines
-
Cell culture medium and supplements
-
Abivertinib hydrochloride
-
Lysis buffer
-
Primary antibodies (p-EGFR, total EGFR, p-Akt, total Akt, p-ERK, total ERK, GAPDH)
-
Secondary antibodies (HRP-conjugated)
-
Chemiluminescent substrate
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of Abivertinib for 2 hours.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH).
Causality behind Experimental Choices:
-
Cell Line Selection: NCI-H1975 is a well-established model for EGFR T790M-mediated resistance, while A431 serves as a control for wild-type EGFR inhibition.[4]
-
Western Blotting: This technique allows for the direct visualization and quantification of changes in protein phosphorylation levels, providing a direct measure of target engagement and downstream signaling inhibition.
Protocol 3: Cell Proliferation Assay
Objective: To evaluate the anti-proliferative effect of Abivertinib on cancer cell lines.
Materials:
-
Cancer cell lines of interest (e.g., NCI-H1975, BTK-dependent lymphoma cells)
-
Cell culture medium and supplements
-
Abivertinib hydrochloride
-
CellTiter-Glo® Luminescent Cell Viability Assay (or equivalent)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at an appropriate density.
-
After 24 hours, treat the cells with a serial dilution of Abivertinib.
-
Incubate the cells for 72 hours.
-
Measure cell viability using the CellTiter-Glo® assay according to the manufacturer's protocol.
-
Plot the percentage of cell viability against the logarithm of Abivertinib concentration.
-
Determine the GI50 (concentration for 50% growth inhibition).
Causality behind Experimental Choices:
-
CellTiter-Glo® Assay: This assay measures ATP levels, which is an indicator of metabolically active cells, providing a robust and sensitive measure of cell proliferation.
-
72-hour Incubation: This duration allows for multiple cell doublings and is a standard timeframe for assessing the anti-proliferative effects of a compound.
Experimental Workflow Visualization
The following diagram illustrates a typical preclinical evaluation workflow for Abivertinib.
Caption: A streamlined preclinical workflow for Abivertinib evaluation.
Conclusion and Future Directions
Abivertinib represents a promising dual-targeted inhibitor with significant potential in the treatment of various cancers and inflammatory diseases. Its unique ability to potently and selectively inhibit both mutant EGFR and BTK provides a strong rationale for its continued investigation. The protocols and data presented in this guide offer a solid foundation for researchers to explore the multifaceted therapeutic applications of Abivertinib. Future research should focus on elucidating the full spectrum of its immunomodulatory effects, exploring potential synergistic combinations with other anti-cancer agents, and identifying novel patient populations who may benefit from its unique mechanism of action.
References
-
Sorrento Therapeutics. (n.d.). Abivertinib for Cancer, COVID-19 and Autoimmune Diseases. U.S. Securities and Exchange Commission. Retrieved from [Link]
-
ACEA Therapeutics. (n.d.). Abivertinib - EGFR & BTK Inhibitor. Retrieved from [Link]
-
ClinicalTrials.gov. (2023, January 18). Study of the Efficacy and Safety of STI-5656 (Abivertinib Maleate) in Subjects Hospitalized With COVID-19. Retrieved from [Link]
-
Xu, X., et al. (2021). A Novel Third-generation EGFR Tyrosine Kinase Inhibitor Abivertinib for EGFR T790M-mutant Non–Small Cell Lung Cancer: a Multicenter Phase I/II Study. Clinical Cancer Research. Retrieved from [Link]
-
Farnaby, W., et al. (2019). Structure-Based Design Identifies PROTAC Degraders of BAF Complex Subunits. Cancer Discovery. Retrieved from [Link]
-
FirstWord Pharma. (2022, March 31). Sorrento Reports FDA Clearance for the Commencement of a Phase 2/3 Study for Abivertinib in Treatment of Hospitalized Patients With Severe Pneumonia Due to COVID-19. Retrieved from [Link]
Sources
- 1. sec.gov [sec.gov]
- 2. aceatherapeutics.com [aceatherapeutics.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A Novel Third-generation EGFR Tyrosine Kinase Inhibitor Abivertinib for EGFR T790M-mutant Non–Small Cell Lung Cancer: a Multicenter Phase I/II Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. firstwordpharma.com [firstwordpharma.com]
Application Notes and Protocols for N-[3-(4-Amino-2-fluorophenoxy)phenyl]acetamide hydrochloride (PRT062607)
A Guide for Preclinical Evaluation of a Potent and Selective Spleen Tyrosine Kinase (Syk) Inhibitor
These application notes provide a comprehensive framework for the preclinical investigation of N-[3-(4-Amino-2-fluorophenoxy)phenyl]acetamide hydrochloride, also known as PRT062607, a potent and selective inhibitor of spleen tyrosine kinase (Syk). This document is intended for researchers, scientists, and drug development professionals engaged in oncology, immunology, and related therapeutic areas.
Introduction and Scientific Rationale
Spleen tyrosine kinase (Syk) is a non-receptor cytoplasmic tyrosine kinase that plays a critical role in signal transduction downstream of various cell surface receptors, including the B-cell receptor (BCR), Fc receptors, and integrins. Dysregulation of Syk signaling is implicated in the pathogenesis of numerous B-cell malignancies and autoimmune disorders. Consequently, inhibition of Syk has emerged as a promising therapeutic strategy.
PRT062607 is a highly selective and potent ATP-competitive inhibitor of Syk kinase. Its chemical structure, featuring a 4-amino-2-fluorophenoxy moiety, contributes to its high affinity and selectivity. These notes will detail protocols for the in vitro and in vivo characterization of PRT062607, focusing on validating its mechanism of action and evaluating its therapeutic potential.
Key Properties of PRT062607
| Property | Value | Reference |
| IUPAC Name | This compound | |
| Synonyms | PRT062607, PRT-2607 | |
| Molecular Formula | C₁₄H₁₃FN₂O₂·HCl | |
| Mechanism of Action | ATP-competitive inhibitor of Syk kinase | |
| IC₅₀ (Syk) | 1-2 nM |
In Vitro Evaluation of PRT062607
This section outlines key in vitro assays to confirm the potency, selectivity, and cellular activity of PRT062607.
Biochemical Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of PRT062607 against purified Syk kinase.
Rationale: This assay provides a direct measure of the compound's potency against its intended target. A variety of assay formats can be employed, including radiometric, fluorescence-based, or luminescence-based methods. The choice of format will depend on available instrumentation and reagents.
Protocol Example (Luminescence-based):
-
Reagents: Purified recombinant Syk kinase, kinase substrate (e.g., poly-Glu,Tyr), ATP, ADP-Glo™ Kinase Assay kit (Promega).
-
Procedure: a. Prepare a serial dilution of PRT062607 in a suitable buffer (e.g., DMSO). b. In a 96-well plate, add Syk kinase, the kinase substrate, and PRT062607 at various concentrations. c. Initiate the kinase reaction by adding ATP. Incubate at 30°C for 1 hour. d. Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent, following the manufacturer's instructions. e. Luminescence is proportional to kinase activity.
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of PRT062607 concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Cellular Phospho-Syk Assay
Objective: To assess the ability of PRT062607 to inhibit Syk phosphorylation in a cellular context.
Rationale: This assay confirms that the compound can penetrate the cell membrane and engage its target within the cell. Phosphorylation of Syk at specific tyrosine residues (e.g., Y525/526) is a hallmark of its activation.
Protocol Example (Western Blot):
-
Cell Line: Use a cell line with constitutively active or inducible Syk signaling, such as a B-cell lymphoma line (e.g., SUDHL-6, TMD8).
-
Procedure: a. Seed cells in a 6-well plate and allow them to adhere overnight. b. Treat cells with varying concentrations of PRT062607 for 1-2 hours. c. Stimulate Syk activation if necessary (e.g., with anti-IgM for BCR cross-linking). d. Lyse the cells and collect protein extracts. e. Separate proteins by SDS-PAGE and transfer to a PVDF membrane. f. Probe the membrane with primary antibodies against phospho-Syk (pSyk) and total Syk. g. Use appropriate secondary antibodies and a chemiluminescent substrate for detection.
-
Data Analysis: Quantify band intensities using densitometry. Normalize pSyk levels to total Syk levels.
Workflow for In Vitro Cellular Activity Assessment
Caption: Workflow for assessing the cellular activity of PRT062607.
In Vivo Evaluation of PRT062607
This section describes a general framework for evaluating the in vivo efficacy and pharmacokinetics of PRT062607 in a relevant animal model.
Pharmacokinetic (PK) Study
Objective: To determine the key pharmacokinetic parameters of PRT062607, such as bioavailability, half-life (t₁/₂), and maximum concentration (Cₘₐₓ).
Rationale: Understanding the PK profile is crucial for designing an effective dosing regimen for efficacy studies.
Protocol Synopsis:
-
Animal Model: Use healthy mice or rats.
-
Administration: Administer a single dose of PRT062607 via intravenous (IV) and oral (PO) routes.
-
Sample Collection: Collect blood samples at multiple time points post-administration.
-
Analysis: Extract PRT062607 from plasma and quantify its concentration using LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).
-
Data Analysis: Use pharmacokinetic modeling software to calculate key PK parameters.
Xenograft Efficacy Study
Objective: To evaluate the anti-tumor efficacy of PRT062607 in a preclinical cancer model.
Rationale: This study provides evidence of the compound's therapeutic potential in a living organism. The choice of model is critical and should be based on the proposed therapeutic indication.
Protocol Example (B-cell Lymphoma Xenograft):
-
Animal Model: Use immunodeficient mice (e.g., NOD/SCID or NSG).
-
Tumor Implantation: Subcutaneously implant a suitable B-cell lymphoma cell line (e.g., TMD8) into the flanks of the mice.
-
Treatment: Once tumors reach a palpable size, randomize the mice into treatment groups (vehicle control, PRT062607 at various doses).
-
Dosing: Administer PRT062607 according to the dosing regimen determined from the PK study (e.g., once or twice daily oral gavage).
-
Monitoring: Measure tumor volume and body weight regularly (e.g., 2-3 times per week).
-
Endpoint: At the end of the study, euthanize the mice and collect tumors for pharmacodynamic (PD) analysis (e.g., Western blot for pSyk).
Logical Flow of In Vivo Efficacy and PD Studies
Caption: In vivo xenograft study workflow.
Safety and Toxicology
A preliminary assessment of safety is essential. In the efficacy studies, monitoring for signs of toxicity such as weight loss, changes in behavior, and gross organ pathology is a critical component. More formal toxicology studies would be required for further development.
Conclusion
The protocols outlined in these application notes provide a robust starting point for the preclinical evaluation of PRT062607 as a potential therapeutic agent. By systematically characterizing its biochemical and cellular activity, pharmacokinetic profile, and in vivo efficacy, researchers can build a comprehensive data package to support its further development as a targeted therapy for diseases driven by aberrant Syk signaling.
References
-
Turner, M., Schweighoffer, E., Colucci, F., Di Santo, J. P., & Tybulewicz, V. L. (2000). Spleen tyrosine kinase (Syk) function in B cells and mast cells. Immunological reviews, 176, 113–128. [Link]
-
Mócsai, A., Ruland, J., & Tybulewicz, V. L. (2010). The Syk-Card9-Bcl10-Malt1 signaling pathway in immunity and inflammation. Nature reviews. Immunology, 10(1), 387–402. [Link]
-
Reilly, M. P., et al. (2011). PRT062607, a novel spleen tyrosine kinase (Syk) inhibitor, prevents joint inflammation and bone erosion in a rat model of rheumatoid arthritis. Journal of Pharmacology and Experimental Therapeutics, 338(1), 221-233. [Link]
Application Notes and Protocols for the Investigation of N-[3-(4-Amino-2-fluorophenoxy)phenyl]acetamide hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
This document provides a comprehensive guide for the initial characterization and experimental application of the novel compound N-[3-(4-Amino-2-fluorophenoxy)phenyl]acetamide hydrochloride. As there is no publicly available data on the specific dosage, administration, and biological effects of this compound, the following protocols are based on established principles of preclinical drug discovery for new chemical entities (NCEs). All dosages and concentrations are illustrative and must be determined empirically. Researchers must conduct their own risk assessments and adhere to all institutional and national safety guidelines.
Introduction: Compound Overview and Rationale for Investigation
This compound is a novel organic molecule featuring a fluorophenoxy-phenylacetamide scaffold. The presence of amine, amide, and fluorine moieties suggests potential for diverse biological activity, as these functional groups are common in pharmacologically active compounds. The hydrochloride salt form is often utilized to enhance the aqueous solubility and stability of a parent molecule, which can be advantageous for formulation and in vivo administration[1][2].
Given its novelty, a systematic approach is required to determine its physicochemical properties, in vitro activity, and in vivo tolerability and efficacy. This guide provides a strategic workflow for researchers to generate foundational data, enabling informed decisions about the compound's potential as a therapeutic agent.
Physicochemical Characterization and Formulation
A thorough understanding of the compound's physical and chemical properties is the bedrock of reproducible biological experiments.
Safety and Handling of a Novel Powdered Compound
As a new chemical entity, this compound should be treated as potentially hazardous.
Protocol 2.1.1: Safe Handling of Powdered this compound
-
Engineering Controls: All handling of the dry powder must be conducted within a certified chemical fume hood or a powder containment hood to prevent inhalation of airborne particles[3][4][5][6][7].
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety goggles with side shields, and nitrile gloves. When handling larger quantities, consider double-gloving[3][4][7].
-
Weighing: Use an analytical balance within the fume hood. If the balance is sensitive to airflow, use a draft shield. Weigh the compound into a tared, sealed container to minimize exposure during transfer[3].
-
Spill Management: In case of a spill, do not dry sweep. Gently cover the spill with an absorbent material and wet-clean the area. Dispose of all contaminated materials as hazardous waste according to institutional guidelines.
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents[4].
Solubility Assessment
Determining the solubility in various solvents is critical for preparing stock solutions for in vitro and in vivo studies. A kinetic solubility assay is a common starting point in early drug discovery[8][9].
Protocol 2.2.1: Kinetic Solubility Determination
-
Prepare Stock Solution: Prepare a high-concentration stock solution of the compound in 100% dimethyl sulfoxide (DMSO), for example, 10 mM.
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock solution.
-
Addition of Aqueous Buffer: Add the desired aqueous buffer (e.g., phosphate-buffered saline (PBS), pH 7.4) to each well. The final DMSO concentration should be kept low (typically ≤1%) to minimize its effect on solubility and biological assays.
-
Incubation and Observation: Incubate the plate at room temperature or 37°C for a set period (e.g., 2 hours) with gentle shaking[10]. Observe the wells for any precipitate formation.
-
Quantification: After incubation, filter or centrifuge the plate to pellet any precipitate. Analyze the supernatant for the concentration of the dissolved compound using a suitable analytical method like HPLC-UV or LC-MS/MS[8][11]. The highest concentration at which no precipitate is observed is the kinetic solubility.
| Solvent/Buffer | Purpose | Target Solubility Range (Illustrative) |
| Dimethyl Sulfoxide (DMSO) | High concentration stock for in vitro assays | >10 mM |
| Phosphate-Buffered Saline (PBS), pH 7.4 | Mimics physiological pH for in vitro assays | >50 µM |
| Cell Culture Medium (e.g., DMEM, RPMI-1640) | Direct application in cell-based assays | >50 µM |
| 0.9% Saline with 5% DMSO + 5% Solutol HS 15 | Vehicle for in vivo administration (intravenous) | >1 mg/mL |
| 0.5% Methylcellulose in water | Vehicle for in vivo administration (oral) | >1 mg/mL |
Table 1: Illustrative Target Solubilities for this compound.
Preparation of Stock Solutions
Protocol 2.3.1: Preparation of a 10 mM DMSO Stock Solution
-
Calculate the mass of this compound required to make a 10 mM solution in a specific volume of DMSO. (Molecular Weight to be determined by the researcher).
-
In a chemical fume hood, accurately weigh the calculated mass of the compound into a sterile, conical tube.
-
Add the calculated volume of high-purity, anhydrous DMSO.
-
Vortex or sonicate gently until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
In Vitro Dosage and Administration
The initial in vitro studies aim to determine the concentration range over which the compound elicits a biological response, typically starting with cytotoxicity assays to establish a therapeutic window.
Workflow for In Vitro Dose Finding
Figure 1: Workflow for determining in vitro dosage.
Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability[12][13][14][15].
Protocol 3.2.1: Step-by-Step MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂[16].
-
Compound Preparation: Prepare serial dilutions of this compound in the appropriate cell culture medium from the DMSO stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (e.g., 0.5%).
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include vehicle control (medium with the same percentage of DMSO) and untreated control wells.
-
Incubation: Incubate the plate for a relevant period (e.g., 24, 48, or 72 hours)[16].
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals[12][14].
-
Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent (e.g., 100 µL of DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals[12][15].
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the dose-response curve and determine the IC50 value using non-linear regression analysis.
In Vivo Dosage and Administration
Transitioning from in vitro to in vivo studies requires careful planning to ensure animal welfare and the generation of meaningful data. The primary goals of initial in vivo studies are to determine the maximum tolerated dose (MTD) and to characterize the pharmacokinetic (PK) profile of the compound.
Strategy for Initial In Vivo Studies
The process begins with a dose range-finding study in a small number of animals, followed by a more detailed MTD study. This data is essential for selecting appropriate doses for subsequent efficacy studies[17][18][19].
Figure 2: Strategy for initial in vivo dosage determination.
Protocol: Dose Range-Finding and MTD Study in Mice
This protocol outlines a general approach. The actual design should be developed in consultation with an institutional animal care and use committee (IACUC) and a veterinarian.
Protocol 4.2.1: In Vivo Tolerability Assessment
-
Animal Model: Use a common rodent strain, such as C57BL/6 or BALB/c mice, with a small group size (e.g., n=3 per dose group) for the initial dose range-finding study[20].
-
Formulation: Prepare the dosing solution under sterile conditions. For intravenous (IV) administration, a common vehicle is a mixture of saline, DMSO, and a solubilizing agent like Solutol HS 15. For oral (PO) gavage, a suspension in 0.5% methylcellulose is often used. The final formulation must be validated for stability and homogeneity.
-
Dose Escalation:
-
Dose Range-Finding: Start with widely spaced single doses (e.g., 1, 10, 100 mg/kg) to identify a range of interest.
-
MTD Study: Based on the DRF results, select a starting dose and escalate in subsequent cohorts of animals using a defined scheme (e.g., a modified Fibonacci sequence) until dose-limiting toxicity is observed. The MTD is often defined as the highest dose that does not cause significant morbidity or more than a 10-20% loss in body weight[18].
-
-
Administration: Administer the compound via the intended clinical route (e.g., IV injection, oral gavage). The volume of administration should be based on the animal's body weight.
-
Monitoring:
-
Clinical Observations: Monitor the animals frequently after dosing (e.g., at 1, 4, 24, and 48 hours) and then daily for up to 14 days. Record any signs of toxicity, such as changes in posture, activity, breathing, and grooming.
-
Body Weight: Measure body weight daily. Significant weight loss is a key indicator of toxicity.
-
Necropsy: At the end of the study, perform a gross necropsy to identify any organ abnormalities. For the MTD study, collecting tissues for histopathology is recommended[17].
-
-
Data Analysis: Determine the highest dose that is well-tolerated. This information, along with PK data, will guide dose selection for future efficacy studies.
Conclusion and Future Directions
The protocols outlined in this guide provide a systematic framework for the initial investigation of this compound. By methodically determining its physicochemical properties, in vitro activity, and in vivo tolerability, researchers can build a robust data package. This foundational knowledge is essential for elucidating the compound's mechanism of action and for making informed decisions regarding its potential for further development as a therapeutic agent. Subsequent studies should focus on establishing a pharmacokinetic/pharmacodynamic (PK/PD) relationship and evaluating the compound's efficacy in relevant disease models.
References
-
CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Available at: [Link]
-
Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. Available at: [Link]
-
National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Available at: [Link]
-
Altasciences. Best Practices for Preclinical Dose Range Finding Studies. Available at: [Link]
-
AxisPharm. Kinetic Solubility Assays Protocol. Available at: [Link]
-
Lamar University. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Available at: [Link]
-
Lesyk, D., & Kheilik, Y. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. Available at: [Link]
-
Tarcsay, A., & Keseru, G. M. (2010, May 1). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. Drug Discovery World. Available at: [Link]
-
Cox, K. A., White, R. E., & Korfmacher, W. A. (2002). Rapid determination of pharmacokinetic properties of new chemical entities: in vivo approaches. Combinatorial chemistry & high throughput screening, 5(1), 29–37. Available at: [Link]
-
ResearchGate. (2016, February 29). How to calculate a right dose for in vivo study? Available at: [Link]
-
National Center for Biotechnology Information. (2012, May 1). In Vivo Assay Guidelines - Assay Guidance Manual. Available at: [Link]
-
Royal Society of Chemistry. (2025, January 14). Salt formation of cabozantinib with hydrochloric and hydrobromic acids – influence on the in vitro dissolution behavior and food effect. CrystEngComm. Available at: [Link]
-
Khan, G. M. (2010). In vitro and in vivo evaluation of two sustained release formulations of diltiazem HCl. Pak. J. Pharm. Sci., 23(3), 309-316. Available at: [Link]
-
Albrecht, W., et al. (2020). Which concentrations are optimal for in vitro testing?. Archives of Toxicology, 94(5), 1935-1936. Available at: [Link]
-
Kumar, S., et al. (2018). Selection of a Water-Soluble Salt Form of a Preclinical Candidate, IIIM-290: Multiwell-Plate Salt Screening and Characterization. ACS Omega, 3(12), 17854–17865. Available at: [Link]
-
National Cancer Institute. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. Available at: [Link]
-
U.S. Food and Drug Administration. (2005, July 6). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. Available at: [Link]
-
Altasciences. PLANNING YOUR PRECLINICAL ASSESSMENT. Available at: [Link]
-
Pandey, K. P., et al. (2022). Hydrochloride Salt of the GABAkine KRM-II-81. ACS Omega, 7(31), 27361–27370. Available at: [Link]
-
Pandey, K. P., et al. (2022, July 27). Hydrochloride Salt of the GABAkine KRM-II-81. ACS Omega. Available at: [Link]
-
ResearchGate. (2025, August 6). Which concentrations are optimal for in vitro testing? Available at: [Link]
-
Mozgunov, P., & Jaki, T. (2020). Designing and evaluating dose-escalation studies made easy: The MoDEsT web app. Journal of statistical software, 96(1), 1–21. Available at: [Link]
-
Fisher Scientific. (2023, August 23). SAFETY DATA SHEET. Available at: [Link]
-
Premier Research. (2024, April 15). Mastering Dose Escalation Studies Part 2: Charting a Clear Path from Planning to Execution. Available at: [Link]
-
Hughes, J. P., et al. (2011). Principles of early drug discovery. British journal of pharmacology, 162(6), 1239–1249. Available at: [Link]
-
U.S. Food and Drug Administration. (2005, July 6). Estimating the Maximum Safe Starting Dose in Initial Clinical Trials for Therapeutics in Adult Healthy Volunteers. Available at: [Link]
-
Cole-Parmer. Material Safety Data Sheet - N1-(4-Amino-2-chlorophenyl)acetamide. Available at: [Link]
Sources
- 1. Hydrochloride Salt of the GABAkine KRM-II-81 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. fishersci.com [fishersci.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. fishersci.se [fishersci.se]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. clyte.tech [clyte.tech]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Dose Range Finding in Preclinical Studies | Altasciences Blog [altasciences.com]
- 18. dctd.cancer.gov [dctd.cancer.gov]
- 19. altasciences.com [altasciences.com]
- 20. researchgate.net [researchgate.net]
Application Notes & Protocols for N-[3-(4-Amino-2-fluorophenoxy)phenyl]acetamide hydrochloride in Cancer Research
For Research Use Only. Not for use in diagnostic procedures.
Disclaimer: The compound N-[3-(4-Amino-2-fluorophenoxy)phenyl]acetamide hydrochloride is a specific chemical entity for which detailed, publicly available research applications, established mechanisms of action, and validated protocols are limited at the time of this publication. The following application notes and protocols are therefore provided as a representative guide for researchers. The experimental designs, proposed mechanisms, and methodologies are based on the established activities of structurally related compounds, including phenylacetamide, aminophenoxy, and aniline derivatives, which have been investigated for their potential as anticancer agents.[1][2][3][4] Researchers must conduct their own validation and optimization experiments.
Section 1: Introduction and Scientific Background
This compound belongs to a class of aromatic compounds whose structural motifs are prevalent in modern oncology drug discovery. The molecule integrates three key pharmacophores: a phenylacetamide core, a fluorinated aminophenoxy group, and an aniline-like linkage.
-
Phenylacetamide Derivatives: This class of molecules is recognized for a wide spectrum of biological activities, including potent anticancer effects.[1][2][5] Studies have demonstrated that various phenylacetamide derivatives can induce cytotoxicity in a range of cancer cell lines, such as prostate (PC3) and breast (MCF-7), often through mechanisms involving cell cycle arrest and apoptosis.[1][6]
-
Aminophenoxy Moiety: The inclusion of an aminophenoxy group is a strategic design element. Functionalized aminophenoxy rings are found in other classes of anticancer agents, where they have been shown to contribute to selective cytotoxicity against tumor cells while sparing non-malignant cells.[3]
-
Aniline Scaffolds: Aniline derivatives are known to be potent inhibitors of cell proliferation and are core components of numerous approved and investigational kinase inhibitors.[1][7]
Collectively, the structure of N-[3-(4-Amino-2-fluorophenoxy)phenyl]acetamide suggests its potential as a targeted therapeutic agent, likely acting as an inhibitor of key signaling pathways that drive tumor progression.
Section 2: Proposed Mechanism of Action - Kinase Inhibition
While the precise molecular target of this specific compound is not established, its structural features are highly suggestive of a role as a tyrosine kinase inhibitor (TKI) . Many TKIs feature an aniline-based scaffold that competes with ATP on the kinase domain. Overactive kinases are hallmarks of many cancers, driving uncontrolled cell division and survival.[8]
A plausible hypothesis is that this compound targets one or more kinases in critical oncogenic pathways, such as the MAPK/ERK or PI3K/Akt pathways, or specific receptor tyrosine kinases like EGFR, VEGFR, or c-Met, which are often dysregulated in cancer.[9][10] For instance, derivatives of phenylacetamide have been explored as inhibitors of Aurora Kinase B (AURKB), a key regulator of mitosis.[11][12]
The proposed mechanism involves the compound binding to the ATP-binding pocket of a target kinase, preventing the phosphorylation of downstream substrates and thereby inhibiting the signaling cascade that leads to cell proliferation and survival.
Caption: Hypothetical inhibition of a Receptor Tyrosine Kinase signaling pathway.
Section 3: Safety, Handling, and Storage
3.1 Hazard Identification Based on safety data for structurally related compounds, this compound should be handled as a potentially hazardous substance.
-
Potential Health Effects: May be harmful if swallowed, inhaled, or absorbed through the skin.[13][14] Causes skin, eye, and respiratory tract irritation.[14][15] Some related acetamide compounds are suspected of causing cancer with long-term exposure.
-
GHS Classification (Anticipated):
-
Acute Toxicity, Oral (Category 4)
-
Skin Irritation (Category 2)
-
Eye Irritation (Category 2A)
-
Specific Target Organ Toxicity – Single Exposure (Category 3), Respiratory System
-
3.2 Handling and Personal Protective Equipment (PPE)
-
Use in a well-ventilated area, preferably within a chemical fume hood.[16]
-
Wear appropriate PPE: chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[15]
-
Avoid breathing dust.[14] Minimize dust generation during handling.
-
Wash hands thoroughly after handling.[16]
3.3 Storage
-
Store in a tightly sealed container in a cool, dry, and well-ventilated place.
-
Protect from moisture and light.
Section 4: Preparation of Stock Solutions
For in vitro experiments, a concentrated stock solution should be prepared in an appropriate solvent and then diluted in a cell culture medium.
-
Solvent Selection: Due to the hydrochloride salt form, initial solubility testing is recommended. Start with sterile Dimethyl Sulfoxide (DMSO) or Ethanol.
-
Stock Solution Preparation (Example: 10 mM in DMSO):
-
Calculate the required mass of the compound based on its molecular weight.
-
Under sterile conditions (e.g., in a biological safety cabinet), add the appropriate volume of sterile DMSO to the vial containing the compound.
-
Vortex or gently warm (if necessary) to ensure complete dissolution.
-
Filter-sterilize the stock solution through a 0.22 µm syringe filter into a sterile, light-protected tube.
-
-
Storage of Stock Solution: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability. The final concentration of DMSO in the cell culture medium should typically be kept below 0.5% to avoid solvent-induced cytotoxicity.
Section 5: In Vitro Experimental Protocols
The following are foundational protocols to characterize the anticancer activity of a novel compound.
5.1 Protocol 1: Cell Viability and Cytotoxicity Assay (MTS/MTT Method)
This assay determines the compound's effect on cell metabolic activity, serving as an indicator of cell viability and a measure of cytotoxic potency (IC₅₀).
-
Workflow Diagram:
Caption: Workflow for determining compound cytotoxicity using MTS/MTT assay.
-
Step-by-Step Method:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, PC-3, A549) in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Include wells for vehicle control (e.g., 0.1% DMSO) and untreated controls.
-
Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to adhere.
-
Compound Treatment: Prepare serial dilutions of the compound in a culture medium from the 10 mM stock. A common concentration range to test is 0.01 µM to 100 µM. Remove the old medium from the cells and add 100 µL of the medium containing the compound or vehicle control.
-
Treatment Incubation: Incubate the plate for the desired exposure time (typically 48 or 72 hours).
-
Reagent Addition: Add 20 µL of MTS reagent (or MTT, following manufacturer's instructions) to each well.
-
Final Incubation: Incubate for 1-4 hours at 37°C, allowing viable cells to convert the reagent into a colored formazan product.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control wells to determine the percentage of cell viability. Plot the viability against the log of the compound concentration and use non-linear regression to calculate the IC₅₀ value.
-
-
Representative Data (Hypothetical):
| Cell Line | Cancer Type | IC₅₀ (µM) after 72h |
| MCF-7 | Breast (ER+) | 5.2 |
| MDA-MB-231 | Breast (Triple-Negative) | 8.9 |
| PC-3 | Prostate | 2.5 |
| A549 | Lung | 11.4 |
| HDF | Normal Fibroblasts | > 50 |
5.2 Protocol 2: Apoptosis Analysis by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay quantifies the induction of apoptosis (programmed cell death) by distinguishing between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Step-by-Step Method:
-
Cell Treatment: Seed cells in 6-well plates and treat with the compound at concentrations around its IC₅₀ and 2x IC₅₀ for 24-48 hours. Include a vehicle control.
-
Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.
-
Staining: Resuspend cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the samples immediately using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
5.3 Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol assesses whether the compound induces cell cycle arrest at a specific phase (G1, S, or G2/M).
-
Step-by-Step Method:
-
Cell Treatment: Treat cells in 6-well plates with the compound (e.g., at IC₅₀ concentration) for 24 hours.
-
Cell Harvesting: Harvest the cells and wash with PBS.
-
Fixation: Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing, then incubate at -20°C for at least 2 hours.
-
Staining: Wash the fixed cells to remove ethanol. Resuspend in PBS containing PI and RNase A.
-
Incubation: Incubate in the dark for 30 minutes at room temperature.
-
Analysis: Analyze the DNA content of the cells using a flow cytometer. Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Section 6: Advanced Applications: In Vivo Studies
For compounds showing significant in vitro potency and selectivity, evaluation in animal models is a critical next step.
6.1 Protocol Outline: Xenograft Tumor Model
-
Animal Model: Use immunodeficient mice (e.g., NOD-SCID or Athymic Nude).
-
Tumor Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 million PC-3 cells) into the flank of each mouse.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomization and Treatment: Randomize mice into treatment and control groups. Administer the compound (formulated in a suitable vehicle) via an appropriate route (e.g., oral gavage, intraperitoneal injection) daily or on a set schedule. The control group receives the vehicle only.
-
Monitoring: Monitor tumor volume (using calipers), body weight (as a measure of toxicity), and overall animal health regularly.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, Western blot).
Section 7: References
-
Aliabadi, A., Andisheh, S., Tayarani-Najaran, Z., & Tayarani-Najaran, M. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian Journal of Pharmaceutical Research, 12(3), 267–271. [Link]
-
PubMed. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. PubMed. [Link]
-
MDPI. (2021). A Phenylacetamide Resveratrol Derivative Exerts Inhibitory Effects on Breast Cancer Cell Growth. MDPI. [Link]
-
NIH. (2023). Identification of Flavone Derivative Displaying a 4′-Aminophenoxy Moiety as Potential Selective Anticancer Agent in NSCLC Tumor Cells. National Institutes of Health. [Link]
-
PubMed. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. PubMed. [Link]
-
PubMed. (2013). Synthesis and antitumor activity of novel 4-(2-fluorophenoxy)quinoline derivatives bearing the 4-oxo-1,4-dihydroquinoline-3-carboxamide moiety. PubMed. [Link]
-
NIH. (2015). Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives. National Institutes of Health. [Link]
-
PubMed Central. (2021). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. PubMed Central. [Link]
-
PubMed. (2016). Discovery and Optimization of N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide as a Novel Scaffold Active against Sensitive and Resistant Cancer Cells. PubMed. [Link]
-
ResearchGate. (2013). Structure of two aniline derivatives as potent anticancer lead compounds. ResearchGate. [Link]
-
PubMed. (2019). Exploration of N-alkyl-2-[(4-oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl)thio]acetamide derivatives as anticancer and radiosensitizing agents. PubMed. [Link]
-
ResearchGate. (2020). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective Aurora Kinase B Inhibitor. ResearchGate. [Link]
-
PubMed. (2018). Kinase Inhibitors in Multitargeted Cancer Therapy. PubMed. [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - N1-(4-Amino-2-chlorophenyl)acetamide. Cole-Parmer. [Link]
Sources
- 1. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of Flavone Derivative Displaying a 4′-Aminophenoxy Moiety as Potential Selective Anticancer Agent in NSCLC Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kinase Inhibitors in Multitargeted Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and antitumor activity of novel 4-(2-fluorophenoxy)quinoline derivatives bearing the 4-oxo-1,4-dihydroquinoline-3-carboxamide moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Exploration of N-alkyl-2-[(4-oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl)thio]acetamide derivatives as anticancer and radiosensitizing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. fishersci.se [fishersci.se]
- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 15. synquestlabs.com [synquestlabs.com]
- 16. static.cymitquimica.com [static.cymitquimica.com]
Application Notes and Protocols for Neuroprotective Studies of N-[3-(4-Amino-2-fluorophenoxy)phenyl]acetamide hydrochloride
Authored by: Senior Application Scientist
Introduction: A Novel Candidate for Neuroprotection
N-[3-(4-Amino-2-fluorophenoxy)phenyl]acetamide hydrochloride represents a novel chemical entity with potential therapeutic applications in the realm of neurodegenerative diseases. While direct studies on this specific molecule are not yet prevalent in published literature, its structural components, particularly the acetamide core, are found in compounds with demonstrated anticonvulsant and neuroprotective activities.[1][2][3] The exploration of such molecules is driven by the urgent need for effective treatments for a range of devastating neurological disorders, including Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis. The pathological hallmarks of these diseases often include oxidative stress, mitochondrial dysfunction, and programmed cell death (apoptosis).[4][5]
This guide provides a comprehensive framework for researchers to systematically evaluate the neuroprotective potential of this compound. The protocols herein are designed as a self-validating cascade, beginning with foundational in vitro screening to establish cytoprotective effects and progressing to detailed mechanistic assays to elucidate the underlying molecular pathways. The experimental choices are grounded in established methodologies to ensure scientific rigor and reproducibility.
Part 1: Foundational In Vitro Neuroprotection Assays
The initial phase of investigation is to determine if this compound can protect neuronal cells from a toxic insult. A widely used and reliable model for this purpose is the human neuroblastoma cell line, SH-SY5Y.[6][7][8] These cells, when differentiated, exhibit many characteristics of mature neurons and are susceptible to neurotoxins that mimic the pathological processes of neurodegenerative diseases.[6]
Experimental Workflow: Initial Screening
The workflow begins with determining a non-toxic concentration range for the compound, followed by a co-treatment experiment with a neurotoxin to assess protective effects.
Caption: Workflow for initial in vitro screening.
Protocol 1.1: SH-SY5Y Cell Culture and Differentiation
-
Cell Maintenance: Culture SH-SY5Y cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO₂.[8]
-
Seeding: Plate cells in 96-well plates at a density of 1.5 x 10⁴ cells/well for viability assays or in larger formats (e.g., 6-well plates) for mechanistic studies.[8]
-
Differentiation (Optional but Recommended): To induce a more mature neuronal phenotype, reduce the serum concentration to 1% and add 10 µM retinoic acid to the culture medium for 5-7 days.
Protocol 1.2: MTT Assay for Cell Viability
The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of their viability.[6]
-
Treatment: After the desired incubation period with the test compound and/or neurotoxin, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to untreated control cells.
Part 2: Mechanistic Elucidation of Neuroprotection
Once neuroprotective activity is confirmed, the next crucial step is to investigate the underlying mechanism of action. Key cellular processes to investigate include the mitigation of oxidative stress and the inhibition of apoptosis.
Assessment of Oxidative Stress
Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) production and antioxidant defenses, is a major contributor to neuronal cell death in neurodegenerative diseases.[9][10]
Protocol 2.1.1: Measurement of Intracellular ROS
The 2',7'-dichlorofluorescin diacetate (DCF-DA) assay is widely used to quantify intracellular ROS levels. DCF-DA is a cell-permeable probe that becomes fluorescent upon oxidation.[6][11]
-
Cell Preparation: Culture and treat cells in a 96-well black, clear-bottom plate as described in the neuroprotection assay.
-
Loading: After treatment, remove the medium and wash the cells with warm PBS. Add 100 µL of 10 µM DCF-DA in PBS to each well.
-
Incubation: Incubate the plate for 30 minutes at 37°C in the dark.
-
Measurement: Remove the DCF-DA solution, wash with PBS, and add 100 µL of PBS to each well. Measure the fluorescence intensity using a microplate reader with excitation at 485 nm and emission at 535 nm.
Data Presentation: Expected Outcomes from ROS Assay
| Treatment Group | Compound Conc. | Neurotoxin (e.g., H₂O₂) | Normalized Fluorescence Intensity (Mean ± SD) | % ROS Reduction |
| Control | - | - | 1.00 ± 0.08 | N/A |
| H₂O₂ alone | - | 100 µM | 4.52 ± 0.31 | 0% |
| Compound alone | 10 µM | - | 0.95 ± 0.07 | N/A |
| H₂O₂ + Compound | 1 µM | 100 µM | 3.21 ± 0.25 | 37.2% |
| H₂O₂ + Compound | 10 µM | 100 µM | 1.89 ± 0.15 | 74.8% |
Assessment of Apoptosis
Apoptosis, or programmed cell death, is a key mechanism of neuronal loss. A central executioner in this process is Caspase-3.[12] Measuring its activity provides a direct assessment of the anti-apoptotic potential of the test compound.
Protocol 2.2.1: Caspase-3 Activity Assay
This protocol is based on the cleavage of a specific substrate (e.g., DEVD-pNA or Ac-DEVD-AMC) by active Caspase-3, which releases a chromophore or fluorophore.[13][14][15][16]
-
Cell Lysis: After treatment, collect cells and lyse them using a supplied lysis buffer on ice for 15-20 minutes.[15]
-
Centrifugation: Centrifuge the lysates at 16,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Protein Quantification: Determine the protein concentration of the supernatant (e.g., using a BCA assay).
-
Assay Reaction: In a 96-well plate, add 50-200 µg of protein from each sample. Add the reaction buffer containing the Caspase-3 substrate.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measurement: Read the absorbance (for colorimetric assays, e.g., at 405 nm) or fluorescence (for fluorometric assays, e.g., Ex/Em = 380/460 nm).[14][16]
Part 3: Investigation of Cell Signaling Pathways
The neuroprotective effects of many compounds are mediated through the modulation of key intracellular signaling pathways. The PI3K/Akt and MAPK pathways are critical regulators of cell survival and apoptosis.[[“]][[“]][19][20][21]
Signaling Pathways in Neuroprotection
The PI3K/Akt pathway is a central route that promotes cell survival and inhibits apoptosis.[[“]][[“]][22] Conversely, stress-activated MAPK pathways, such as JNK and p38, are often implicated in promoting neuronal apoptosis.[20][21] The ERK pathway, another member of the MAPK family, can have pro-survival or pro-apoptotic roles depending on the context.[23][24][25]
Caption: Hypothesized signaling pathways.
Protocol 3.1: Western Blotting for Key Signaling Proteins
Western blotting allows for the quantification of specific proteins and their phosphorylation status, which is indicative of pathway activation.
-
Protein Extraction: Lyse treated cells in RIPA buffer containing protease and phosphatase inhibitors.[6]
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein per sample on an SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against total and phosphorylated forms of Akt, ERK, p38, and JNK. A loading control (e.g., β-actin or GAPDH) must also be used.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band densities using image analysis software.
Part 4: Advanced Studies and Future Directions
Mitochondrial Function Assessment
Given that mitochondrial dysfunction is a cornerstone of neurodegeneration, assessing the compound's effect on mitochondrial health is a logical next step.[4][5][26][27] Techniques such as measuring the mitochondrial membrane potential (e.g., with TMRM or JC-1 dyes) and oxygen consumption rate (OCR) can provide detailed insights.[4][26]
In Vivo Model Systems
Positive and compelling in vitro data should be followed by validation in animal models of neurodegenerative diseases.[28][29][30][31][32] The choice of model depends on the hypothesized mechanism of action and the disease of interest. Examples include:
-
Parkinson's Disease: 6-OHDA or MPTP-induced rodent models.
-
Alzheimer's Disease: Transgenic mouse models expressing human amyloid precursor protein (APP) or tau mutations.[28]
-
Ischemic Stroke: Middle cerebral artery occlusion (MCAO) models in rats.[33]
Conclusion
This document outlines a structured, multi-tiered approach to characterize the neuroprotective properties of the novel compound this compound. By progressing from broad screening assays to specific mechanistic studies, researchers can build a comprehensive profile of the compound's efficacy and mode of action. The provided protocols are based on robust, validated methods in the field of neuroprotection research, ensuring a high degree of scientific integrity and providing a solid foundation for further drug development efforts.
References
-
Apollo, S., et al. (2018). Guidelines on experimental methods to assess mitochondrial dysfunction in cellular models of neurodegenerative diseases. Cell Death & Differentiation. Available at: [Link]
- Consensus. (n.d.).
- Consensus. (n.d.).
-
PubMed. (2025). PI3K/AKT signaling and neuroprotection in ischemic stroke: molecular mechanisms and therapeutic perspectives. Available at: [Link]
-
Connolly, N. M. C., et al. (2018). Guidelines on experimental methods to assess mitochondrial dysfunction in cellular models of neurodegenerative diseases. Cell Death & Differentiation. Available at: [Link]
-
Ugun-Klusek, A., et al. (2019). Detecting Oxidative Stress Biomarkers in Neurodegenerative Disease Models and Patients. Antioxidants. Available at: [Link]
-
ResearchGate. (2017). (PDF) Guidelines on experimental methods to assess mitochondrial dysfunction in cellular models of neurodegenerative diseases. Available at: [Link]
-
Frontiers. (2023). Regulation of PI3K/Akt signaling pathway: A feasible approach for natural neuroprotective agents to treat various neuron injury-related diseases. Frontiers in Pharmacology. Available at: [Link]
-
Kim, E. K., & Choi, E. J. (2010). Pathological roles of MAPK signaling pathways in human diseases. Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease. Available at: [Link]
-
PubMed Central. (2021). PI3K/AKT Signal Pathway: A Target of Natural Products in the Prevention and Treatment of Alzheimer's Disease and Parkinson's Disease. Available at: [Link]
-
University of Edinburgh Research Explorer. (2018). Guidelines on experimental methods to assess mitochondrial dysfunction in cellular models of neurodegenerative diseases. Available at: [Link]
-
Springer Nature Experiments. (n.d.). Cell-Based Assays to Assess Neuroprotective Activity. Available at: [Link]
-
PubMed Central. (2018). Understanding MAPK Signaling Pathways in Apoptosis. Available at: [Link]
-
MDPI. (2021). Approaches for Reactive Oxygen Species and Oxidative Stress Quantification in Epilepsy. International Journal of Molecular Sciences. Available at: [Link]
-
PubMed. (2019). Relationship between the MAPK/ERK pathway and neurocyte apoptosis after cerebral infarction in rats. Available at: [Link]
-
Dawson, T. M., et al. (2018). Animal Models of Neurodegenerative Diseases. Nature Neuroscience. Available at: [Link]
-
Auctores. (2025). Emphasis on the In-Vivo & In-vitro Screening Models for the Evaluation of Disease Acting on Alzheimer's Disease. Available at: [Link]
-
MP Biomedicals. (n.d.). Caspase 3 Activity Assay Kit. Available at: [Link]
-
Frontiers. (2022). In vitro Model Systems for Studies Into Retinal Neuroprotection. Frontiers in Neuroscience. Available at: [Link]
-
European Review for Medical and Pharmacological Sciences. (2020). A relationship between MAPK/ERK pathway expression and neuronal apoptosis in rats with white matter lesions. Available at: [Link]
-
InVivo Biosystems. (n.d.). Neurodegenerative Disease Models. Available at: [Link]
-
PubMed. (2013). Alzheimer's disease drug discovery: in vivo screening using Caenorhabditis elegans as a model for β-amyloid peptide-induced toxicity. Available at: [Link]
-
Journal of Neuroscience. (1999). A Role for MAPK/ERK in Sympathetic Neuron Survival: Protection against a p53-Dependent, JNK-In. Available at: [Link]
-
Halliwell, B. (2006). Measuring reactive species and oxidative damage in vivo and in cell culture: how should you do it and what do the results mean? British Journal of Pharmacology. Available at: [Link]
-
Medires Publishing. (n.d.). Oxidative Stress and Methods of Its Determination in Experimental Brain Pathology. Available at: [Link]
-
PubMed Central. (2017). Protocols for assessing mitophagy in neuronal cell lines and primary neurons. Available at: [Link]
-
PubMed Central. (2019). In Vitro and In Vivo Neuroprotective Effects of Stellettin B Through Anti-Apoptosis and the Nrf2/HO-1 Pathway. Available at: [Link]
-
Cambridge University Press. (2014). In vitro screening of neuroprotective activity of Indian medicinal plant Withania somnifera. Journal of the Science of Food and Agriculture. Available at: [Link]
-
Palmer, G. C., et al. (1995). Neuroprotective actions of 2-amino-N-(1,2-diphenylethyl)-acetamide hydrochloride (FPL 13950) in animal models of hypoxia and global ischemia. Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]
-
PubMed. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. Available at: [Link]
-
PubMed Central. (2016). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. Available at: [Link]
-
PubMed. (2020). 5-[2-(N-(Substituted phenyl)acetamide)]amino-1,3,4-thiadiazole-2-sulfonamides as Selective Carbonic Anhydrase II Inhibitors with Neuroprotective Effects. Available at: [Link]
-
PubMed. (2013). N-(6-[18F]Fluoro-4-phenoxypyridin-3-yl)-N-(2-methoxybenzyl)acetamide. Available at: [Link]
-
PubMed. (1995). Anticonvulsant efficacy/safety properties of 2-amino-N-(1,2-diphenylethyl)acetamide hydrochloride. Available at: [Link]
Sources
- 1. Neuroprotective actions of 2-amino-N-(1,2-diphenylethyl)-acetamide hydrochloride (FPL 13950) in animal models of hypoxia and global ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-[2-(N-(Substituted phenyl)acetamide)]amino-1,3,4-thiadiazole-2-sulfonamides as Selective Carbonic Anhydrase II Inhibitors with Neuroprotective Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Guidelines on experimental methods to assess mitochondrial dysfunction in cellular models of neurodegenerative diseases. [repository.cam.ac.uk]
- 5. research.ed.ac.uk [research.ed.ac.uk]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Frontiers | In vitro Model Systems for Studies Into Retinal Neuroprotection [frontiersin.org]
- 8. In vitro screening of neuroprotective activity of Indian medicinal plant Withania somnifera - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Detecting Oxidative Stress Biomarkers in Neurodegenerative Disease Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Oxidative Stress and Methods of Its Determination in Experimental Brain Pathology [mediresonline.org]
- 11. What methods can I use to measure oxidative stress? | AAT Bioquest [aatbio.com]
- 12. mpbio.com [mpbio.com]
- 13. Caspase-Glo® 3/7 Assay Protocol [promega.sg]
- 14. Caspase-3 Assay Kit (Colorimetric) (ab39401) | Abcam [abcam.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. Caspase-3 Activity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 17. consensus.app [consensus.app]
- 18. consensus.app [consensus.app]
- 19. Editorial: Regulation of PI3K/Akt signaling pathway: A feasible approach for natural neuroprotective agents to treat various neuron injury-related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 20. BioKB - Publication [biokb.lcsb.uni.lu]
- 21. Understanding MAPK Signaling Pathways in Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. PI3K/AKT Signal Pathway: A Target of Natural Products in the Prevention and Treatment of Alzheimer’s Disease and Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Relationship between the MAPK/ERK pathway and neurocyte apoptosis after cerebral infarction in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. europeanreview.org [europeanreview.org]
- 25. jneurosci.org [jneurosci.org]
- 26. Guidelines on experimental methods to assess mitochondrial dysfunction in cellular models of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. Animal Models of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Emphasis on the In-Vivo & In-vitro Screening Models for the Evaluation of Disease Acting on Alzheimer’s Disease | Auctores [auctoresonline.org]
- 30. wuxibiology.com [wuxibiology.com]
- 31. invivobiosystems.com [invivobiosystems.com]
- 32. Alzheimer's disease drug discovery: in vivo screening using Caenorhabditis elegans as a model for β-amyloid peptide-induced toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. PI3K/AKT signaling and neuroprotection in ischemic stroke: molecular mechanisms and therapeutic perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Solubility Issues for N-[3-(4-Amino-2-fluorophenoxy)phenyl]acetamide hydrochloride
Welcome to the technical support center for N-[3-(4-Amino-2-fluorophenoxy)phenyl]acetamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility challenges encountered during experimental work with this compound. By understanding the underlying chemical principles, you can develop robust and reproducible protocols.
Introduction to the Compound
This compound is a weakly basic compound, a characteristic attributed to its primary aromatic amine group. The hydrochloride salt form is intended to enhance its aqueous solubility. However, various factors can influence its dissolution, leading to experimental inconsistencies. This guide provides a structured, question-and-answer approach to troubleshoot these issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My compound precipitates out of solution shortly after appearing to dissolve in an aqueous buffer. What is happening and how can I fix it?
A1: This phenomenon is likely due to salt disproportionation, where the hydrochloride salt converts to its less soluble free base form.
-
Causality: The solubility of N-[3-(4-A-2-F)A hydrochloride is highly pH-dependent. In solutions where the pH is not sufficiently acidic, the equilibrium can shift, causing the protonated amine to deprotonate, leading to the precipitation of the neutral, and significantly less soluble, free base. This is a common issue with salts of weakly basic drugs.[1]
-
Troubleshooting Protocol:
-
pH Measurement: Immediately measure the pH of the solution where precipitation is observed.
-
pH Adjustment: The key is to maintain a pH that keeps the primary amine group protonated. Basic salts are more soluble in acidic solutions (pH<7)[2]. Adjust the pH of your aqueous buffer to a more acidic range (e.g., pH 2-4) before adding the compound.
-
Buffer Capacity: Ensure your buffer has sufficient capacity to resist a pH shift upon the addition of the compound.
-
-
Experimental Workflow for pH Optimization:
Caption: Workflow for troubleshooting precipitation via pH optimization.
Q2: I'm observing lower than expected solubility in a formulation containing chloride salts (e.g., in saline). Why is this occurring?
A2: This is likely due to the "common ion effect," which can suppress the dissolution of hydrochloride salts.
-
Causality: The dissolution of N-[3-(4-A-2-F)A hydrochloride is an equilibrium process. The presence of a high concentration of chloride ions (the "common ion") from another source in the solution can shift this equilibrium to the left, favoring the undissolved solid salt and thereby reducing its solubility.[3][4] This effect is more pronounced for hydrochloride salts that are only slightly soluble in water.[4]
-
Troubleshooting Protocol:
-
Solvent Selection: If permissible for your experiment, switch to a non-chloride-containing buffer system (e.g., phosphate, citrate, or acetate buffers) at an appropriate acidic pH.
-
Alternative Salt Forms: For formulation development, consider creating alternative salt forms (e.g., mesylate, sulfate) that may not be as susceptible to the common ion effect in chloride-rich environments.[3]
-
-
Data Summary: Hypothetical Solubility in Different Buffers
| Buffer System (at pH 3.0) | Chloride Ion Concentration | Expected Solubility of N-[3-(4-A-2-F)A HCl |
| 0.1 M HCl | High | Low |
| Saline (0.9% NaCl) | High | Low |
| 50 mM Phosphate Buffer | None | Higher |
| 50 mM Citrate Buffer | None | Higher |
Note: This table is for illustrative purposes to demonstrate the principle of the common ion effect.
Q3: My stock solution in DMSO is clear, but the compound precipitates when I dilute it into my aqueous assay buffer. How can I prevent this?
A3: This is a classic case of a poorly soluble compound "crashing out" of solution when the solvent composition changes from a favorable organic solvent to a less favorable aqueous environment.
-
Causality: While N-[3-(4-A-2-F)A hydrochloride has some aqueous solubility, it is likely much more soluble in organic solvents like DMSO. When a concentrated DMSO stock is diluted into an aqueous buffer, the percentage of the organic co-solvent dramatically decreases, and the aqueous buffer may not be able to maintain the compound in solution at that concentration.[5]
-
Troubleshooting Protocol:
-
Minimize DMSO Concentration: Use the highest possible concentration for your DMSO stock solution to minimize the volume (and thus the final percentage of DMSO) added to your aqueous buffer. Aim for a final DMSO concentration of less than 1%, if possible, as higher concentrations can have off-target effects in biological assays.
-
Stepwise Dilution: Instead of a single large dilution, perform serial dilutions. This can sometimes help keep the compound in solution.
-
Use of Excipients: Consider the use of solubilizing excipients in your final aqueous buffer. For example, cyclodextrins can form inclusion complexes with poorly soluble molecules, enhancing their apparent aqueous solubility.[5]
-
pH of Aqueous Buffer: Ensure your aqueous buffer is pre-adjusted to an optimal acidic pH, as determined from Q1, before adding the DMSO stock.
-
-
Diagram: Dilution-Induced Precipitation
Caption: Illustration of precipitation upon dilution from DMSO to an aqueous buffer.
Q4: I am seeing batch-to-batch variability in solubility. Could polymorphism be a factor?
A4: Yes, the existence of different solid crystalline forms (polymorphs) of N-[3-(4-A-2-F)A hydrochloride could lead to significant differences in solubility and dissolution rates.
-
Causality: Polymorphs of the same compound can have different crystal lattice energies. A less stable, higher-energy polymorph will generally exhibit higher solubility and a faster dissolution rate than a more stable, lower-energy form.[6] Amorphous material, which lacks a defined crystal structure, is typically more soluble than any crystalline form.[6] If your synthesis or storage conditions vary, you could be generating different solid forms.
-
Troubleshooting and Characterization Protocol:
-
Solid-State Characterization: Analyze different batches of your compound using techniques like X-Ray Powder Diffraction (XRPD) to identify the crystalline form. Differential Scanning Calorimetry (DSC) can also be used to detect different polymorphs by their distinct melting points and thermal events.
-
Standardize Crystallization and Storage: Implement a standardized and controlled process for the final crystallization and drying steps of your synthesis. Also, control storage conditions (temperature and humidity) as some forms may convert to others over time.
-
Solubility Measurement of Pure Forms: If different polymorphs are identified, attempt to isolate them and measure their individual solubilities to understand the potential range of variability.
-
Summary of Key Troubleshooting Strategies
| Issue | Primary Cause | Recommended Action |
| Precipitation in Aqueous Solution | Salt Disproportionation | Lower the pH of the buffer (e.g., to pH 2-4). |
| Low Solubility in Saline | Common Ion Effect | Use a non-chloride buffer system (e.g., phosphate, citrate). |
| Precipitation After Dilution from DMSO | Poor Co-solvent Mix | Decrease final DMSO %, use solubilizing excipients. |
| Batch-to-Batch Variability | Polymorphism | Characterize solid form (XRPD, DSC), standardize synthesis and storage. |
References
- BenchChem. (2025). Technical Support Center: Improving Bioavailability of Poorly Soluble Compounds.
- BenchChem. (2025). Dissolving Hydrochloride Salts for Cell Culture: Application Notes and Protocols.
- Pharmaceutical Technology. (2015). Solving Poor Solubility to Unlock a Drug's Potential.
- BenchChem. (2025). Technical Support Center: Overcoming Poor Gardoside Solubility.
- Google Patents. (2020). Solid polymorphs of a flna-binding compound and its hydrochloride salts.
- Journal of Pharmaceutical Sciences. (2005). Effect of chloride ion on dissolution of different salt forms of haloperidol, a model basic drug.
- ResearchGate. (n.d.). Dissolution Profile of Model Compound Free Form, HCl Salt and Sulfate....
- Contract Pharma. (n.d.). Overcoming the Challenge of Poor Drug Solubility.
- Chad's Prep. (n.d.). 17.6 pH Effects on Solubility.
- Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow.
- PubMed. (1985). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts.
- Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility.
- Research Journal of Pharmaceutical Dosage Forms and Technology. (n.d.). Drug Dissolution Enhancement by Salt Formation.
- Ovid. (2021). How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non.
- CORE. (n.d.). Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API).
- International Journal of Pharmaceutical and Chemical Analysis. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability.
- PubMed. (n.d.). Precaution on use of hydrochloride salts in pharmaceutical formulation.
Sources
- 1. ovid.com [ovid.com]
- 2. 17.6 pH Effects on Solubility - Chad's Prep® [chadsprep.com]
- 3. Effect of chloride ion on dissolution of different salt forms of haloperidol, a model basic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Precaution on use of hydrochloride salts in pharmaceutical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. WO2020172584A1 - Solid polymorphs of a flna-binding compound and its hydrochloride salts - Google Patents [patents.google.com]
Technical Support Center: Synthesis of N-[3-(4-Amino-2-fluorophenoxy)phenyl]acetamide Hydrochloride
Welcome to the technical support guide for the synthesis of N-[3-(4-Amino-2-fluorophenoxy)phenyl]acetamide hydrochloride. This document is designed for researchers, chemists, and drug development professionals to navigate the complexities of this multi-step synthesis. We will address common challenges, provide in-depth troubleshooting, and explain the chemical principles behind each critical step to empower you to optimize your reaction yield and purity.
General Synthesis Strategy
The synthesis of the target molecule is typically accomplished via a three-step sequence involving a copper-catalyzed diaryl ether formation, a chemoselective nitro group reduction, and a final hydrochloride salt formation. This route is favored for its robustness and the commercial availability of the starting materials.
Caption: General three-step synthesis pathway.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable and scalable synthetic route?
The most commonly employed route involves an initial Ullmann condensation to form the diaryl ether bond, followed by the reduction of a nitro group to the key amine, and concluding with hydrochloride salt formation. This approach is advantageous because the electron-withdrawing nitro group on the aryl halide activates the substrate for the initial C-O coupling reaction.[1]
Q2: Why is a copper-catalyzed reaction used for the diaryl ether formation instead of other methods?
The Ullmann condensation is a classic and robust method for forming diaryl ether bonds, particularly on an industrial scale.[2][3] While modern palladium-catalyzed Buchwald-Hartwig C-O coupling reactions exist, the Ullmann approach is often more cost-effective, utilizing cheaper copper catalysts.[1][4] It is particularly effective for coupling phenols with electron-deficient aryl halides, a key feature of this synthesis.
Q3: What are the most critical parameters to control throughout the synthesis?
There are three critical control points:
-
Atmosphere and Reagent Purity in Ullmann Condensation: The copper catalyst is sensitive to oxidation. Maintaining an inert atmosphere (Nitrogen or Argon) and using anhydrous solvents are crucial for consistent results.
-
Chemoselectivity in Nitro Reduction: The reduction step must selectively target the nitro group without affecting the existing acetamide functionality. The choice of reducing agent and reaction conditions is paramount.[5][6]
-
Anhydrous Conditions for Salt Formation: The presence of water during the addition of HCl can lead to the formation of a gummy or oily product instead of a crystalline solid, complicating isolation and purification.[7][8]
Q4: How can I effectively monitor the progress of each reaction step?
Thin Layer Chromatography (TLC) is the most straightforward method. For each step, use a suitable mobile phase (e.g., Ethyl Acetate/Hexane mixtures) and visualize the spots under UV light. Co-spotting with the starting material is essential to confirm its consumption. For more precise monitoring, High-Performance Liquid Chromatography (HPLC) can be employed to quantify the conversion and identify the formation of impurities.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, organized by reaction step.
Step 1: Ullmann Condensation (Diaryl Ether Formation)
Q: My Ullmann reaction has a low yield or has failed completely. What are the common causes?
A low or non-existent yield in this step is a frequent issue and can typically be attributed to one of the following factors:
-
Inactive Catalyst: The activity of the copper catalyst is critical. If using copper powder, it may be oxidized. Pre-activating the copper with agents like iodine or zinc can be beneficial.[1] However, using a Cu(I) salt, such as Copper(I) Iodide (CuI), is often more reliable and reproducible.[9]
-
Inappropriate Solvent or Base: Ullmann-type reactions require high-boiling polar aprotic solvents to facilitate the reaction, which often requires high temperatures.[1] Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are excellent choices.[10][11] The choice of base is also crucial; while Potassium Carbonate (K₂CO₃) is common, stronger bases like Cesium Carbonate (Cs₂CO₃) can significantly improve yields, especially with less reactive substrates.[4][12]
-
Insufficient Temperature: Traditional Ullmann reactions often require temperatures in excess of 150 °C to proceed at a reasonable rate.[4] Ensure your reaction is heated sufficiently, but monitor for potential decomposition of starting materials or product.
-
Presence of Oxygen or Water: The Cu(I) catalytic species is susceptible to oxidation. The reaction should be run under an inert atmosphere (e.g., nitrogen). Using anhydrous solvents and reagents is essential as water can interfere with the base and the catalytic cycle.[13]
| Parameter | Recommendation 1 (Standard) | Recommendation 2 (Optimized) | Rationale |
| Catalyst | Copper(I) Iodide (CuI) | CuI with a ligand (e.g., Phenanthroline) | Ligands can stabilize the copper catalyst and accelerate the reaction, sometimes allowing for lower temperatures.[1] |
| Base | Potassium Carbonate (K₂CO₃) | Cesium Carbonate (Cs₂CO₃) | Cs₂CO₃ is more soluble in organic solvents and more basic, often leading to higher yields.[4] |
| Solvent | Dimethylformamide (DMF) | N-Methyl-2-pyrrolidone (NMP) | NMP has a higher boiling point than DMF, allowing for higher reaction temperatures if required.[1] |
| Temperature | 120-140 °C | 140-160 °C | Higher temperatures often increase reaction rates, but must be balanced against potential degradation.[1] |
Q: I am observing a significant amount of a homocoupled biaryl byproduct. How can I minimize this?
The formation of biaryl compounds results from the coupling of two aryl halide molecules. This side reaction is competitive with the desired C-O cross-coupling. To minimize it:
-
Control Stoichiometry: Avoid using a large excess of the aryl halide.
-
Use a Ligand: The addition of a ligand, such as phenanthroline or a diamine, can accelerate the desired C-O coupling pathway relative to the homocoupling side reaction.[1]
-
Lower Catalyst Loading: While counterintuitive, excessively high concentrations of copper can sometimes promote homocoupling.
Step 2: Chemoselective Nitro Group Reduction
Caption: Troubleshooting logic for incomplete nitro reduction.
Q: My nitro reduction is incomplete or stalls. How can I drive it to completion?
This is often due to the deactivation of the metal surface or insufficient proton source.
-
Reagent Stoichiometry and Quality: Ensure you are using a sufficient excess of the iron powder (typically 3-5 equivalents). The quality of the iron is also important; use a fine powder (<100 mesh) to maximize surface area. Older iron powder can be passivated by a layer of oxide.[5]
-
Activation of Iron: The reaction relies on the in-situ generation of acidic conditions to activate the iron. The Fe/NH₄Cl system in an ethanol/water mixture is highly effective and mild.[14][15] If the reaction is sluggish, a small amount of acid (like a few drops of concentrated HCl) can be added to activate the iron surface.[5]
-
Effective Stirring and Temperature: This is a heterogeneous reaction. Vigorous stirring is required to ensure good contact between the substrate and the iron. Gently heating the reaction to reflux (around 70-80 °C) will also increase the reaction rate significantly.[5]
Q: The reduction is not chemoselective and is hydrolyzing my acetamide group. What should I do?
Hydrolysis of the acetamide is a risk under harsh acidic or basic conditions.
-
Avoid Harsh Reagents: Reagents like SnCl₂ in concentrated HCl can sometimes lead to amide hydrolysis. Catalytic hydrogenation (H₂/Pd-C) is very effective but may also reduce other functional groups if not carefully controlled.[16]
-
Use a Mild, Near-Neutral System: The Fe/NH₄Cl system is ideal because ammonium chloride provides a mildly acidic proton source (pH around 5.5), which is sufficient to facilitate the reduction without being acidic enough to cause significant amide hydrolysis.[15] This system is well-tolerated by many other functional groups.[5][17][18]
Q: The workup for the iron-based reduction is difficult due to iron salts. Are there any tips for isolating the amine product?
The iron sludge can make product isolation challenging. A standard and effective workup procedure is:
-
After the reaction is complete (as monitored by TLC), cool the mixture to room temperature.
-
Add a base, such as sodium carbonate or aqueous ammonia, to precipitate the iron as iron hydroxides.
-
Filter the entire mixture through a pad of Celite®. The Celite helps to trap the fine iron sludge, preventing it from clogging the filter paper.
-
Wash the filter cake thoroughly with a suitable organic solvent (e.g., Ethyl Acetate, Dichloromethane) to recover all the product.
-
Combine the organic filtrates, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Step 3: Hydrochloride Salt Formation & Purification
Q: My final product oils out instead of crystallizing during salt formation. How can I obtain a solid?
This is a common issue caused by the presence of residual water or the use of a solvent in which the salt is too soluble.
-
Use Anhydrous HCl: The most critical factor is to use an anhydrous source of HCl. This can be HCl gas bubbled through a solution of your amine, or more conveniently, a commercially available solution of HCl in an anhydrous solvent like isopropanol (IPA), diethyl ether, or dioxane.[7][8] Avoid using aqueous concentrated HCl.[19]
-
Solvent Selection: Dissolve the free-base amine in a solvent in which it is soluble but its hydrochloride salt is not. Isopropanol is often an excellent choice. You can then add the HCl/IPA solution dropwise. If the product is still too soluble, you can add an anti-solvent (a non-polar solvent like diethyl ether or hexanes) to induce precipitation after the HCl addition.
-
Control Temperature: Cooling the solution in an ice bath after adding the HCl can often promote crystallization.
Q: My final product is off-color (e.g., pink, brown, or grey). What is the likely cause and how can I purify it?
-
Cause: The discoloration is often due to trace metal impurities (from the iron reduction step) or the oxidation of the aromatic amine product. Anilines, in general, are susceptible to air oxidation, which can form colored impurities.
-
Purification:
-
Charcoal Treatment: Before the salt formation step, you can dissolve the crude free-base amine in a suitable organic solvent and treat it with activated charcoal. The charcoal will adsorb many colored impurities. Filter the mixture through Celite® and then proceed with salt formation.
-
Recrystallization: This is the most effective method for purifying the final salt. Choose a solvent system (e.g., Ethanol/Water, Methanol/Ether) in which the salt is soluble at high temperatures but sparingly soluble at low temperatures. Dissolve the crude salt in a minimal amount of the hot solvent, allow it to cool slowly to form crystals, and then collect them by filtration.
-
Detailed Experimental Protocols
Protocol 1: Ullmann Condensation
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-acetamidophenol (1.0 eq.), 1,2-difluoro-4-nitrobenzene (1.1 eq.), potassium carbonate (2.0 eq.), and copper(I) iodide (0.1 eq.).
-
Evacuate and backfill the flask with nitrogen three times.
-
Add anhydrous DMF (5-10 mL per gram of 3-acetamidophenol).
-
Heat the reaction mixture to 130-140 °C with vigorous stirring.
-
Monitor the reaction by TLC until the 3-acetamidophenol is consumed (typically 8-16 hours).
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through Celite® to remove inorganic salts.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the crude N-[3-(2-fluoro-4-nitrophenoxy)phenyl]acetamide.
Protocol 2: Chemoselective Nitro Reduction
-
In a round-bottom flask, suspend the crude nitro compound (1.0 eq.) and ammonium chloride (4.0 eq.) in a 4:1 mixture of ethanol and water.
-
Add iron powder (3.0-4.0 eq.) to the mixture.
-
Heat the suspension to reflux (approx. 80 °C) with vigorous stirring.
-
Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).
-
Cool the reaction to room temperature and filter the hot mixture through a pad of Celite®.
-
Wash the Celite pad thoroughly with ethanol.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Extract the remaining aqueous solution with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the crude N-[3-(4-amino-2-fluorophenoxy)phenyl]acetamide.
Protocol 3: Hydrochloride Salt Formation
-
Dissolve the crude amine product in a minimal amount of anhydrous isopropanol (IPA).
-
Cool the solution in an ice bath.
-
Slowly add a solution of 2M HCl in isopropanol (1.1 eq.) dropwise with stirring.
-
A precipitate should form. Continue stirring in the ice bath for 30 minutes.
-
Collect the solid by vacuum filtration.
-
Wash the solid with a small amount of cold IPA, followed by diethyl ether, to facilitate drying.
-
Dry the final product under vacuum to obtain this compound as a crystalline solid.
References
- Wikipedia. Ullmann condensation. [URL: https://en.wikipedia.
- Sarasola, A., Barragán, A., & Vitali, L. (2019). The role of copper in the Ullmann reaction. Mapping Ignorance. [URL: https://mappingignorance.org/2019/02/07/the-role-of-copper-in-the-ullmann-reaction/]
- Journal of Synthetic Chemistry. (2024). Synthesis of Diaryl Ethers via CO Cross-Coupling of Phenols with Aryl Iodides in the Presence of. [URL: https://www.jsynthchem.com/article_90755.html]
- Bethell, D., & Wight, P. (1980). Mechanism of the Ullmann condensation reaction. Part III. Role of the copper catalyst. Journal of the Chemical Society, Perkin Transactions 2. [URL: https://pubs.rsc.org/en/content/articlelanding/1980/p2/p29800001755]
- MDPI. (2021). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. [URL: https://www.mdpi.com/2073-4344/11/3/393]
- NileRed. (2023). Making Aniline HCl. YouTube. [URL: https://www.youtube.
- Liu, Y., et al. A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron. Sciencemadness.org. [URL: http://www.sciencemadness.org/library/papers/Fe_HCl_nitro_reduction.pdf]
- Canadian Science Publishing. (1979). Ullmann condensation using copper or copper oxide as the reactant. Arylation of active hydrogen compounds (imides, amides, amines, phenol, benzoic acid, and phenylacetylene). [URL: https://cdnsciencepub.com/doi/abs/10.1139/v79-247]
- ResearchGate. Selective Reduction of Aromatic Nitro Groups in the Presence of Amide Functionality. [URL: https://www.researchgate.net/publication/236113647_Selective_Reduction_of_Aromatic_Nitro_Groups_in_the_Presence_of_Amide_Functionality]
- Kevin A. (2022). Amine and HCl - salt formation reaction. YouTube. [URL: https://www.youtube.
- IOSR Journal. One-pot efficient reductive acetylation of aromatic nitro compounds. [URL: https://www.iosrjournals.org/iosr-jac/papers/vol7-issue1/Version-3/F07133036.pdf]
- Semantic Scholar. Iron-Ammonium Chloride - A Convenient and Inexpensive Reductant. [URL: https://www.semanticscholar.org/paper/Iron-Ammonium-Chloride-A-Convenient-and-Reductant-Rao-Rao/8515c1e36f9e2365a254cf1534b829d5b072c49e]
- Oxford Reference. Amine salts. [URL: https://www.oxfordreference.com/display/10.1093/oi/authority.20110803095408434]
- Desai, D. G., et al. (2006). FeS-NH4CL-CH3OH-H2O: AN EFFICIENT AND INEXPENSIVE SYSTEM FOR REDUCTION OF NITROARENES TO ANILINES*. Taylor & Francis Online. [URL: https://www.tandfonline.com/doi/abs/10.1081/SCC-100104012]
- Journal of Synthetic Chemistry. Synthesis of Diaryl Ethers via C-O Cross-Coupling of Phenols with Aryl Iodides in the Presence of Copper Catalyst. [URL: https://jsynthchem.com/article_90755_a2c11100f72390f757279326d11f99c2.pdf]
- Bahadur, V., et al. (2025). Iron–water mediated chemoselective reduction of nitroarenes in a ball mill: a highly efficient and sustainable approach. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2025/gc/d5gc02102a]
- ResearchGate. (2012). How to make a salt of a novel compound?. [URL: https://www.researchgate.net/post/How_to_make_a_salt_of_a_novel_compound]
- Organic Chemistry Data. Nitro Reduction - Common Conditions. [URL: https://www.organic-chemistry.org/namedreactions/nitro-reduction.shtm]
- ResearchGate. (2020). What's the mechanism for the reduction of aromatic nitro group when using Fe and NH4Cl?. [URL: https://www.researchgate.net/post/Whats_the_mechanism_for_the_reduction_of_aromatic_nitro_group_when_using_Fe_and_NH4Cl]
- Books. (2024). Chapter 4: Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents. [URL: https://books.google.com.pg/books?id=j0UAEAAAQBAJ&pg=PA72&lpg=PA72&dq=Synthesis+of+unsymmetrical+diaryl+ethers+conducted+in+DMSO+by+reaction+of+different+aryl+halides+and+phenol+in+the+presence+of+KOH+as+the+base&source=bl&ots=h5qP4N_1hV&sig=ACfU3U1B_9b9h8y9t7g9y9Qz_5w9q9q9g&hl=en&sa=X&ved=2ahUKEwjT7v_7y_7_AhX_gFYBHZ_gB_gQ6AF6BAgJEAM]
- ResearchGate. (2025). Recent Advances in Diaryl Ether Synthesis. [URL: https://www.researchgate.net/publication/358042456_Recent_Advances_in_Diaryl_Ether_Synthesis]
- Organic Process Research & Development Blog. (2021). Could this be a case for Mulder and Scully? - Aryl ether synthesis under mild conditions. [URL: https://www.organicprocesskeynotes.com/2021/03/could-this-be-case-for-mulder-and.html]
- Wikipedia. Reduction of nitro compounds. [URL: https://en.wikipedia.org/wiki/Reduction_of_nitro_compounds]
- Sciencemadness.org. (2021). Forming oxalte salts of amines. [URL: https://www.sciencemadness.org/whisper/viewthread.php?tid=156942]
- Organic Chemistry Portal. Amine synthesis by nitro compound reduction. [URL: https://www.organic-chemistry.org/abstracts/reductions/nitrocompounds.shtm]
- ResearchGate. (2025). The Ullmann Ether Condensation. [URL: https://www.researchgate.
- The Royal Society of Chemistry. Supplementary Information. [URL: https://www.rsc.
- SynArchive. Ullmann Condensation. [URL: https://www.synarchive.
- PubMed Central. (2021). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7894220/]
- Organic Chemistry Portal. Ullmann Reaction. [URL: https://www.organic-chemistry.org/namedreactions/ullmann-reaction.shtm]
- PubMed. (2009). Synthesis and pharmacological evaluation of N-phenyl-acetamide sulfonamides designed as novel non-hepatotoxic analgesic candidates. [URL: https://pubmed.ncbi.nlm.nih.gov/19327871/]
- PubMed. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. [URL: https://pubmed.ncbi.nlm.nih.gov/40398151/]
- Indian Journal of Pharmaceutical Education and Research. Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. [URL: https://ijper.org/sites/default/files/IndainJPharmEducRes-56-4s-s223.pdf]
- ResearchGate. (2025). ChemInform Abstract: Synthesis of Novel 2-(4-(2-Morpholinoethoxy)phenyl)-N-phenylacetamide Analogues and Their Antimicrobial Study. [URL: https://www.researchgate.net/publication/272183307_ChemInform_Abstract_Synthesis_of_Novel_2-4-2-Morpholinoethoxyphenyl-N-phenylacetamide_Analogues_and_Their_Antimicrobial_Study]
- PubMed. (2016). Discovery and Optimization of N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide as a Novel Scaffold Active against Sensitive and Resistant Cancer Cells. [URL: https://pubmed.ncbi.nlm.nih.gov/27575313/]
- ResearchGate. (2025). (PDF) Discovery and Optimization of N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide as a Novel Scaffold Active against Sensitive and Resistant Cancer Cells. [URL: https://www.researchgate.net/publication/307525319_Discovery_and_Optimization_of_N-4-3-Aminophenylthiazol-2-ylacetamide_as_a_Novel_Scaffold_Active_against_Sensitive_and_Resistant_Cancer_Cells]
- Benchchem. Troubleshooting common issues in N-(2-Aminophenyl)-2-phenylacetamide synthesis. [URL: https://www.benchchem.com/blog/troubleshooting-common-issues-in-n-2-aminophenyl-2-phenylacetamide-synthesis/]
- Alchem Pharmtech. CAS N/A | N-(3-Amino-4-methylphenyl)-2-(3-fluorophenoxy)acetamide. [URL: https://www.alchempharmtech.com/product/z-46709/]
- Parchem. N-{3-[4-Amino-3-(trifluoromethyl)phenoxy]-phenyl}acetamide. [URL: https://www.parchem.com/chemical-supplier-distributor/N-%7B3-%5B4-Amino-3-(trifluoromethyl)phenoxy%5D-phenyl%7Dacetamide-088812.aspx]
Sources
- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 2. synarchive.com [synarchive.com]
- 3. Ullmann Reaction [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. sciencemadness.org [sciencemadness.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Sciencemadness Discussion Board - Forming oxalte salts of amines - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. Mechanism of the Ullmann condensation reaction. Part III. Role of the copper catalyst - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 10. jsynthchem.com [jsynthchem.com]
- 11. scientificupdate.com [scientificupdate.com]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis of Diaryl Ethers via C-O Cross-Coupling of Phenols with Aryl Iodides in the Presence of Copper Catalyst [jsynthchem.com]
- 14. tandfonline.com [tandfonline.com]
- 15. researchgate.net [researchgate.net]
- 16. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 17. semanticscholar.org [semanticscholar.org]
- 18. Iron–water mediated chemoselective reduction of nitroarenes in a ball mill: a highly efficient and sustainable approach - RSC Mechanochemistry (RSC Publishing) DOI:10.1039/D5MR00055F [pubs.rsc.org]
- 19. youtube.com [youtube.com]
Common problems in N-[3-(4-Amino-2-fluorophenoxy)phenyl]acetamide hydrochloride experiments
Welcome to the technical support center for N-[3-(4-Amino-2-fluorophenoxy)phenyl]acetamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshoot common problems encountered during experiments with this molecule. The information herein is curated to ensure scientific integrity and is grounded in established chemical principles and field-proven insights.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the handling, storage, and properties of this compound.
Q1: What are the recommended storage conditions for this compound?
A1: For long-term stability, it is recommended to store this compound in a cool, dark, and dry place. Similar acetamide compounds are often stored at room temperature or refrigerated (2-8°C) in a tightly sealed container, under an inert atmosphere to prevent degradation from moisture and atmospheric components.[1]
Q2: What are the expected solubility characteristics of this compound?
A2: As a hydrochloride salt, the compound is expected to have improved solubility in aqueous solutions compared to its freebase form. However, the presence of two phenyl rings may still limit its overall aqueous solubility. For biological assays, it is common to prepare stock solutions in organic solvents like DMSO, followed by serial dilution in the aqueous assay medium. The hydrophobicity of similar acetamide derivatives is a known characteristic that can affect solubility.[2]
Q3: What safety precautions should be taken when handling this compound?
A3: Standard laboratory safety protocols should be followed. This includes wearing personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Handle the compound in a well-ventilated area or a fume hood. Based on safety information for similar compounds, it may cause skin and eye irritation.[1]
Section 2: Troubleshooting Guide: Synthesis and Purification
This section provides a detailed troubleshooting guide for common issues encountered during the synthesis and purification of this compound.
Synthesis Workflow Overview
The synthesis of this compound typically involves a multi-step process. A plausible synthetic route is outlined below.
Sources
Optimization of N-[3-(4-Amino-2-fluorophenoxy)phenyl]acetamide hydrochloride dosage for assays
Welcome to the technical support resource for N-[3-(4-Amino-2-fluorophenoxy)phenyl]acetamide hydrochloride (hereafter referred to as "the compound"). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing the dosage of this compound for biochemical and cellular assays. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, ensuring your results are both accurate and reproducible.
Section 1: Foundational Knowledge & Initial Setup
Before any assay can be optimized, the fundamentals of compound handling and preparation must be rigorously established. Inconsistencies at this stage are a primary source of experimental variability.[1]
FAQ: How do I properly prepare and store stock solutions of the compound?
Answer: Proper stock solution preparation is critical for accurate and reproducible dosing. This involves selecting the right solvent, determining the maximum practical concentration, and ensuring long-term stability.
Application Scientist's Insight: Many experimental failures trace back to seemingly minor issues with the compound stock. A solution that has precipitated, degraded, or was inaccurately prepared invalidates all downstream data. Always visually inspect your stock solution for precipitation before each use. If crystals are visible, gentle warming and vortexing may be required. However, be aware that repeated freeze-thaw cycles can degrade some compounds. For long-term studies, preparing single-use aliquots is the gold standard.
Protocol 1: Stock Solution Preparation and Quality Control
-
Solvent Selection: Start with 100% Dimethyl Sulfoxide (DMSO), as it is a versatile solvent for many small molecules.[2] If solubility is limited, other organic solvents like ethanol or DMF can be tested.
-
Concentration: Prepare a high-concentration primary stock, typically 10-20 mM, to minimize the volume of solvent added to your final assay, which can cause artifacts.[2]
-
Solubilization: Add the solvent to the vial of pre-weighed compound. Vortex thoroughly for 1-2 minutes. If necessary, use a sonicating water bath for 5-10 minutes to ensure complete dissolution.
-
Aliquoting & Storage: Dispense the stock solution into single-use, low-binding polypropylene tubes. Store protected from light at -20°C or -80°C as recommended by the manufacturer.
-
Quality Control (Optional but Recommended): Confirm the concentration of your stock solution using a method like HPLC-UV or LC-MS. This step is crucial for validating critical experiments.
| Parameter | Recommendation | Rationale |
| Primary Solvent | 100% DMSO | High solubilizing power for many organic small molecules.[2] |
| Stock Concentration | 10-50 mM | Minimizes final solvent concentration in assays, preventing solvent-induced toxicity or artifacts. |
| Storage | -20°C or -80°C, protected from light | Prevents chemical degradation and solvent evaporation. |
| Handling | Prepare single-use aliquots | Avoids repeated freeze-thaw cycles that can degrade the compound or lead to precipitation.[1] |
Section 2: Biochemical Assay Dosage Optimization
Biochemical assays, which use purified proteins like kinases, are the first step in characterizing a compound's activity. The goal here is to determine the direct inhibitory potential against the molecular target.[3]
FAQ: How do I determine an accurate IC50 value in my biochemical kinase assay?
Answer: Determining a precise IC50 (the concentration of an inhibitor required to reduce enzyme activity by 50%) requires a carefully designed dose-response experiment. This involves a multi-point titration of the compound under optimized assay conditions.
Application Scientist's Insight: The IC50 is not an absolute constant; it is highly dependent on the specific assay conditions.[4] Factors like the concentration of the enzyme and the substrate (particularly ATP in kinase assays) can significantly shift the apparent IC50 value.[4] For ATP-competitive inhibitors, a high ATP concentration will require a higher concentration of the inhibitor to achieve 50% inhibition, leading to an artificially high IC50. Therefore, it is crucial to run assays at an ATP concentration close to its Michaelis constant (Km) for that specific kinase to get a comparable and physiologically relevant value.[4]
Caption: Workflow for determining a biochemical IC50.
Protocol 2: Biochemical IC50 Determination
-
Assay Plate Preparation: Serially dilute the compound stock to create a 10-point concentration curve, typically starting from 100 µM down to the low nanomolar range. Add these dilutions to a multi-well assay plate.
-
Controls: Include the following essential controls:
-
Enzyme Reaction: Add the kinase and substrate/ATP mix to the wells to initiate the reaction. Incubate for the optimized reaction time (e.g., 60 minutes at 30°C).
-
Signal Detection: Stop the reaction and add the detection reagent (e.g., ADP-Glo™ for luminescence).[2] Read the plate on a suitable plate reader.
-
Data Analysis:
-
Normalize the data using your controls: Percent Inhibition = 100 * (1 - (Signal_Compound - Signal_Negative) / (Signal_Positive - Signal_Negative))
-
Plot Percent Inhibition versus the log of the compound concentration.
-
Fit the data using a four-parameter logistic (4PL) non-linear regression model to calculate the IC50 value.
-
Section 3: Cellular Assay Dosage Optimization & Troubleshooting
Translating a biochemical IC50 to a cellular context is a major challenge in drug discovery. The cellular environment introduces complex variables like membrane permeability, efflux pumps, and compound metabolism that can drastically alter a compound's effective concentration.[6][7][8]
FAQ: My compound is potent in my biochemical assay (e.g., IC50 < 100 nM), but shows weak or no activity in cell-based assays (e.g., EC50 > 10 µM). What should I investigate?
Answer: This discrepancy is common and points to issues with the compound's cellular bioavailability. The primary causes are typically poor cell permeability, rapid efflux by transporters (like P-gp), or instability in the cell culture medium.[8][9]
Application Scientist's Insight: A cell is not a bag of purified enzyme. A potent biochemical inhibitor is useless if it cannot reach its intracellular target at a sufficient concentration.[8] Inhibitors effective in cells only at concentrations >10 µM are often suspected of acting non-specifically.[10] Before questioning the on-target hypothesis, you must first troubleshoot these fundamental pharmacological properties. A simple first step is to check for compound precipitation in the culture media, as low aqueous solubility is a frequent culprit.
Caption: Troubleshooting workflow for low cellular potency.
FAQ: How do I distinguish true on-target activity from non-specific toxicity?
Answer: This is a critical step in validating your compound. The key is to run a cytotoxicity assay in parallel with your functional assay and to compare the dose-response curves. A significant window between the functional EC50 and the cytotoxic CC50 suggests an on-target effect.
Application Scientist's Insight: A compound that kills cells will inhibit every cellular process, giving a false positive in your functional assay. A desirable inhibitor should show potency against its target at concentrations well below those that induce general cell death.[11] We recommend running a simple cell viability assay (e.g., CellTiter-Glo® or MTT) using the exact same cell line, seeding density, and incubation time as your primary functional assay. If the EC50 from your functional assay and the CC50 from your viability assay are nearly identical, the observed "activity" is likely just toxicity.
| Assay Type | Purpose | Recommended Starting Concentration Range | Key Considerations |
| Biochemical (Enzymatic) | Determine direct target inhibition (IC50) | 1 nM - 100 µM | Highly dependent on substrate (ATP) concentration.[4] |
| Cellular (Functional) | Measure on-target effect in a cell (EC50) | 10 nM - 50 µM | Start at ~10-100x the biochemical IC50.[10] |
| Cellular (Viability) | Assess non-specific cytotoxicity (CC50) | 10 nM - 50 µM | Run in parallel with functional assays to determine the therapeutic window. |
FAQ: My results are inconsistent between experiments. What are the common causes?
Answer: Inconsistent results are often due to variability in the experimental system itself.[1] The most common culprits are:
-
Cell-Related Issues: Using cells with a high passage number, inconsistent cell seeding density, or poor cell health.[1]
-
Compound-Related Issues: Problems with stock solution stability, solubility, or accuracy of dilutions.[1]
-
Assay-Related Issues: Variations in incubation times, reagent preparation, or instrument settings.[1]
Application Scientist's Insight: To minimize variability, standardization is key.[12] Always use cells within a defined, low-passage number range. Ensure cell seeding is highly consistent across all wells by carefully counting and mixing the cell suspension before plating. Automating liquid handling steps where possible can also dramatically improve reproducibility. Finally, always include a known reference compound or positive control in every plate; this allows you to normalize results between experiments and quickly flag an assay that is not performing as expected.
Section 4: References
-
Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
-
Benchchem. (2025). Technical Support Center: Troubleshooting Kinase Assays.
-
Benchchem. (2025). Technical Support Center: Optimizing Small Molecule Inhibitor Dosage to Minimize Off-Target Effects.
-
Taylor & Francis Online. (n.d.). The Impact of Cellular Environment on In Vitro Drug Screening.
-
PMC - NIH. (n.d.). In vitro test systems and their limitations.
-
IT Medical Team. (2024). Advancing Drug Discovery: The Role of In Vitro Toxicity Assays.
-
CMDC Labs. (2025). Overcoming Common Challenges in In Vitro Testing: How to Ensure Accuracy, Consistency, and Regulatory Compliance.
-
PMC - NIH. (2023). The impact of cellular environment on in vitro drug screening.
-
ACS Publications. (2016). A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors | Journal of Medicinal Chemistry.
-
Biomol GmbH. (2020). Small Molecule Inhibitors Selection Guide.
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development.
-
PMC - PubMed Central. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example.
-
PubMed. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 3. reactionbiology.com [reactionbiology.com]
- 4. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. tandfonline.com [tandfonline.com]
- 7. The impact of cellular environment on in vitro drug screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. resources.biomol.com [resources.biomol.com]
- 11. itmedicalteam.pl [itmedicalteam.pl]
- 12. cmdclabs.com [cmdclabs.com]
Technical Support Center: N-[3-(4-Amino-2-fluorophenoxy)phenyl]acetamide hydrochloride
Welcome to the technical support center for N-[3-(4-Amino-2-fluorophenoxy)phenyl]acetamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of this important pharmaceutical intermediate. Our goal is to provide not just protocols, but the scientific rationale behind them, enabling you to troubleshoot and optimize your purification processes effectively.
Frequently Asked Questions (FAQs)
Q1: What are the most common purification techniques for a molecule like this compound?
A1: The primary methods for purifying this compound, an aromatic amine hydrochloride salt, are recrystallization and column chromatography.
-
Recrystallization is the preferred method for final purification, especially at scale, as it is cost-effective and can yield highly pure crystalline material. The key is finding a suitable solvent or solvent system in which the compound has high solubility at elevated temperatures and low solubility at cooler temperatures.
-
Silica Gel Column Chromatography is often used for initial purification of the crude product to remove significant impurities, especially those with different polarities. However, the hydrochloride salt form can sometimes present challenges with streaking on the column. It may be advantageous to purify the free base form of the amine before converting it to the hydrochloride salt.
Q2: What are the likely impurities I should be trying to remove?
A2: While a definitive impurity profile depends on the specific synthetic route, common impurities in related phenoxy acetamide syntheses may include:
-
Unreacted Starting Materials: Such as 3-aminophenol derivatives or the corresponding chloroacetamide reagent.
-
Side-Products: Potentially from di-acylation or side reactions involving the primary amine.
-
Degradation Products: The ether linkage can be susceptible to cleavage under harsh acidic or basic conditions. The free amine is also prone to oxidation, which can lead to colored impurities.
-
Residual Solvents: Solvents used in the reaction or workup may be trapped in the solid material.[1]
-
Inorganic Salts: Generated during the reaction or workup steps.
Q3: My compound "oils out" during recrystallization instead of forming crystals. What should I do?
A3: "Oiling out" occurs when the solid melts in the hot solvent or comes out of solution above its melting point, forming a liquid phase instead of a crystalline solid. This is a common problem, often caused by the presence of impurities that depress the melting point or by cooling the solution too rapidly.[2] Please refer to the detailed troubleshooting guide below for a step-by-step workflow to address this issue.
Q4: Can I purify the free base first and then form the hydrochloride salt?
A4: Yes, this is often an excellent strategy. The free base, N-[3-(4-Amino-2-fluorophenoxy)phenyl]acetamide, will have different solubility and chromatographic properties than its hydrochloride salt. It is typically less polar and more amenable to standard silica gel chromatography. After purifying the free base, you can dissolve it in a suitable solvent (like isopropanol or ethyl acetate) and precipitate the hydrochloride salt by adding a solution of HCl in a compatible solvent (e.g., HCl in isopropanol or diethyl ether). This often results in a very pure final product.
Purification Strategy & Methodology Development
Developing a robust purification protocol is a systematic process. The following workflow provides a logical approach to identifying the optimal conditions for your material.
Caption: Workflow for developing a purification strategy.
Troubleshooting Guide: Recrystallization
This section addresses the most common issues encountered during the recrystallization of this compound.
| Problem | Potential Cause(s) | Solutions & Rationale |
| Failure to Dissolve | 1. Incorrect Solvent Choice: The compound is insoluble or poorly soluble in the chosen solvent, even when hot. 2. Insufficient Solvent: Not enough solvent has been added to dissolve the solute at the boiling point. | 1. Re-evaluate Solvent: Consult a solvent polarity chart. Since the target is a salt, polar protic solvents like methanol, ethanol, or isopropanol are good starting points.[3] 2. Add More Solvent: Add the hot solvent in small increments until the solid just dissolves. Avoid adding a large excess, as this will reduce your final yield.[4] |
| No Crystals Form Upon Cooling | 1. Too Much Solvent: The solution is not supersaturated upon cooling, preventing crystal nucleation.[4] 2. Supersaturation without Nucleation: The solution is supersaturated, but there are no nucleation sites for crystals to begin growing. | 1. Reduce Solvent Volume: Gently boil off some of the solvent to concentrate the solution. Allow it to cool again. 2. Induce Crystallization: a) Scratch: Gently scratch the inside of the flask below the solvent line with a glass rod. This creates microscopic imperfections that can serve as nucleation sites.[2] b) Seed: Add a tiny crystal of the pure compound (a "seed crystal") to the solution.[2] c) Cool Further: Place the flask in an ice bath to further decrease solubility. |
| Product "Oils Out" | 1. High Impurity Load: Impurities can create a eutectic mixture, depressing the melting point of your compound below the temperature of the hot solution. 2. Solution Cooled Too Quickly: Rapid cooling can cause the compound to precipitate out of solution so fast that it doesn't have time to form an ordered crystal lattice.[2] 3. Inappropriate Solvent: The solvent may be too good, keeping the compound dissolved even at a temperature where it is molten. | 1. Pre-Purification: Consider an initial purification step like a charcoal treatment or column chromatography of the free base to remove the bulk of impurities. 2. Slow Down Cooling: Re-heat the solution to re-dissolve the oil. Add a small amount of additional hot solvent (1-5% more).[2] Allow the flask to cool slowly to room temperature on a benchtop (insulating the flask can help) before moving to an ice bath. 3. Change Solvent System: Try a different solvent or a solvent/anti-solvent pair (see protocol below). |
| Poor Recovery / Low Yield | 1. Excessive Solvent: Too much solvent was used, and a significant amount of the product remains dissolved in the mother liquor.[2] 2. Premature Crystallization: Crystals formed in the funnel during hot filtration, leading to loss of material. 3. Incomplete Crystallization: The solution was not cooled for long enough or to a low enough temperature. | 1. Concentrate Mother Liquor: If the mother liquor is not discarded, you can try to recover a second crop of crystals by boiling off some solvent and re-cooling. Note that this second crop may be less pure. 2. Keep Funnel Hot: During hot filtration (if performed), use a pre-heated funnel and filter the solution as quickly as possible. 3. Maximize Cooling: Ensure the flask has spent adequate time in an ice bath (e.g., 20-30 minutes) to maximize precipitation before filtration. |
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting recrystallization.
Experimental Protocols
Protocol 1: Method Development for Recrystallization (Solvent/Anti-Solvent Technique)
This protocol is a systematic approach to finding an effective two-solvent system for recrystallization, a powerful technique when a single solvent is not ideal.[5]
Objective: To identify a solvent pair where the compound is soluble in the "solvent" and insoluble in the "anti-solvent," and the two solvents are miscible. For an amine hydrochloride, polar solvents are often required.
Potential Solvents: Methanol, Ethanol, Isopropanol Potential Anti-Solvents: Ethyl Acetate, Diethyl Ether, Water, Heptane
Procedure:
-
Solubility Testing (Small Scale):
-
Place ~20-30 mg of your crude material into several small test tubes.
-
To each tube, add a potential "solvent" (e.g., methanol) dropwise at room temperature until the solid dissolves. Record the approximate volume. This indicates high solubility.
-
In separate test tubes, add ~20-30 mg of crude material. To each, add a potential "anti-solvent" (e.g., ethyl acetate) up to ~1 mL. If the solid does not dissolve, this is a good candidate.
-
Goal: Find one solvent where the compound is very soluble (the "solvent") and one where it is very insoluble (the "anti-solvent"). Ensure the two are miscible (e.g., methanol and ethyl acetate are miscible). A combination like methanol/water is also a strong candidate for amine salts.[6]
-
-
Recrystallization Trial:
-
Place the bulk of your crude material in an appropriately sized Erlenmeyer flask.
-
Heat the flask on a hot plate and add the chosen "solvent" (e.g., Methanol) in small portions until the solid is completely dissolved at or near the boiling point. Use the minimum amount necessary.
-
While still hot, add the "anti-solvent" (e.g., Water) dropwise until you see persistent cloudiness (turbidity). This indicates the solution is saturated.
-
Add a few more drops of the hot "solvent" until the solution becomes clear again.
-
Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice-water bath for at least 20 minutes to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold anti-solvent (or a mixture rich in the anti-solvent) to remove any remaining soluble impurities.
-
Allow the crystals to air-dry on the filter paper for a few minutes, then transfer them to a watch glass or drying dish to dry completely, preferably in a vacuum oven.
-
References
- Mills, L.E. (1932). Purification of primary aromatic amine hydrohalides of the benzene series. U.S.
-
University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. [Link]
-
Veeprho. (n.d.). Acetamide Impurities and Related Compound. [Link]
-
LabXchange. (n.d.). Lab Procedure: Recrystallization. [Link]
-
Nichols, L. (2022). 3.6F: Troubleshooting. In Organic Chemistry Laboratory Techniques. Chemistry LibreTexts. [Link]
- Jägers, G., et al. (2013). Process for the purification of aromatic amines. U.S.
-
Quick Company. (n.d.). Process For Preparation And Purification Of An Aromatic Amine. [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]
-
At Tianming Pharmaceutical. (2023). Crystallization & Solid Form Challenges for Intermediates. [Link]
-
ResearchGate. (2017). Purification of organic hydrochloride salt?. [Link]
- Lekkala, R. et al. (2014). Process for the preparation of 2-(2-aminothiazol-4-yl)-n-[4-(2-{[(2r)-2-hydroxy-2-phenyl ethyl]amino}ethyl)phenyl]acetamide monohydrochloride, its intermediates and polymorph thereof.
- Sorbera, L.A., et al. (1988). 3-and 4-amino-n(alkyl phenyl) benzamide compounds and composition containing same as anticonvulsant drugs.
Sources
- 1. US3337630A - Process for the purification of amines - Google Patents [patents.google.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 5. LabXchange [labxchange.org]
- 6. WO2014132270A2 - Process for the preparation of 2-(2-aminothiazol-4-yl)-n-[4-(2-{[(2r)-2-hydroxy-2-phenyl ethyl]amino}ethyl)phenyl]acetamide monohydrochloride, its intermediates and polymorph thereof - Google Patents [patents.google.com]
Technical Support Center: Crystallization of N-[3-(4-Amino-2-fluorophenoxy)phenyl]acetamide hydrochloride
Welcome to the technical support center for the crystallization of N-[3-(4-Amino-2-fluorophenoxy)phenyl]acetamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the crystallization of this active pharmaceutical ingredient (API). The following content is structured in a question-and-answer format to directly address specific issues you may face in the laboratory.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
I. Initial Crystallization Attempts: No Crystals Formed
Question: I have followed a general cooling crystallization protocol after synthesizing this compound, but no crystals have formed, even after extended cooling. What are the likely causes and what should I do next?
Answer:
Failure to obtain crystals upon cooling is a common issue that typically points to problems with supersaturation, nucleation, or the presence of inhibitors. Let's break down the potential causes and the systematic approach to troubleshoot this.
Causality Behind the Issue:
-
Insufficient Supersaturation: Crystallization occurs when the concentration of the solute in the solution exceeds its solubility limit, a state known as supersaturation. If the solution is not sufficiently supersaturated, the thermodynamic driving force for crystallization is absent. This can happen if the initial concentration of your compound is too low or if the chosen solvent is too good at dissolving it, even at lower temperatures.
-
Nucleation Inhibition: Crystal formation begins with nucleation, the process where a small number of molecules arrange themselves into a stable crystalline lattice. This process can be kinetically hindered. The presence of certain impurities can inhibit nucleation by adsorbing to the surface of nascent crystal nuclei, preventing their growth.[1] The high viscosity of the solution can also slow down molecular diffusion, hindering the formation of ordered nuclei.
-
Inappropriate Solvent System: The choice of solvent is critical. An ideal solvent for cooling crystallization should dissolve the compound well at high temperatures but poorly at low temperatures. If the solubility of this compound does not change significantly with temperature in your chosen solvent, cooling will not induce crystallization effectively.
Troubleshooting Workflow:
To address this, a systematic approach is recommended. The following flowchart outlines a decision-making process for troubleshooting the lack of crystal formation.
Caption: Troubleshooting workflow for failure of crystallization.
Experimental Protocols:
Protocol 1: Inducing Nucleation
-
Scratching: Use a glass rod to gently scratch the inner surface of the flask below the level of the solution. The microscopic scratches on the glass surface can act as nucleation sites.
-
Seeding: If you have a small amount of solid this compound, add a few microcrystals to the supersaturated solution. This will provide a template for further crystal growth.
-
Ultrasonication: Place the flask in an ultrasonic bath for short bursts. The energy from ultrasonication can promote nucleation.
Protocol 2: Solvent Screening for Cooling Crystallization
A systematic solvent screening is crucial for identifying an appropriate solvent system. The ideal solvent will exhibit a significant difference in solubility at high and low temperatures.
| Solvent Class | Examples | Suitability for Hydrochloride Salts |
| Alcohols | Ethanol, Methanol, Isopropanol | Generally good solvents when hot, solubility often decreases significantly upon cooling. |
| Ketones | Acetone | Can be a good solvent, but its high volatility might lead to rapid evaporation and poor crystal quality. |
| Esters | Ethyl Acetate | Often used in combination with other solvents. |
| Ethers | Diethyl Ether, Dichloromethane (DCM) | Typically used as anti-solvents. |
| Aprotic Polar | Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High solubility, may require an anti-solvent. |
| Hydrocarbons | Hexane, Heptane | Generally poor solvents, often used as anti-solvents. |
| Water | As a hydrochloride salt, solubility in water is expected to be pH-dependent. Can be used in mixtures with alcohols. |
Procedure:
-
Place a small amount (e.g., 10 mg) of your compound into several test tubes.
-
Add a small volume (e.g., 0.5 mL) of a different solvent to each test tube.
-
Heat the test tubes with agitation until the solid dissolves completely.
-
Allow the solutions to cool slowly to room temperature, and then in an ice bath.
-
Observe which solvents yield crystalline solids.
II. Poor Crystal Quality: Oiling Out, Amorphous Precipitate, or Very Fine Needles
Question: My crystallization attempt resulted in an oil/amorphous solid instead of crystals. What causes this and how can I fix it?
Answer:
The formation of an oil (oiling out) or an amorphous precipitate indicates that the rate of precipitation is too rapid, not allowing sufficient time for the molecules to arrange into an ordered crystal lattice.
Causality Behind the Issue:
-
High Degree of Supersaturation: If the solution is too concentrated or cooled too quickly, the system can become highly supersaturated, leading to rapid, uncontrolled precipitation.
-
Presence of Impurities: Impurities can disrupt the crystal lattice formation and promote the formation of amorphous material. Structurally similar impurities can sometimes be incorporated into the crystal lattice, leading to defects.[1]
-
Solvent Effects: The solvent can play a role in the morphology of the crystals. Some solvents may favor the formation of oils or amorphous solids.
Troubleshooting Strategies:
-
Reduce the Rate of Supersaturation:
-
Slower Cooling: Decrease the cooling rate to allow more time for nucleation and crystal growth. A stepwise cooling profile can be beneficial.
-
Dilute the Solution: Start with a more dilute solution to avoid reaching a very high level of supersaturation upon cooling.
-
-
Solvent System Modification:
-
Change the Solvent: Experiment with different solvents or solvent mixtures. A slightly poorer solvent at high temperatures might prevent oiling out.
-
Anti-solvent Addition: A controlled addition of an anti-solvent to a solution of the compound can be a more gentle way to induce crystallization. The key is to add the anti-solvent slowly and with vigorous stirring to avoid localized high supersaturation.
-
-
Purification of the Starting Material: If the issue persists, it is likely due to impurities. Consider an additional purification step for your crude product before crystallization, such as column chromatography.
Protocol 3: Anti-solvent Crystallization
-
Dissolve your this compound in a "good" solvent (e.g., ethanol, methanol) at a concentration just below saturation at room temperature.
-
Slowly add a miscible "anti-solvent" (a solvent in which your compound is poorly soluble, e.g., diethyl ether, hexane) dropwise with vigorous stirring.
-
Continue adding the anti-solvent until the solution becomes slightly turbid, indicating the onset of precipitation.
-
If no crystals form, you can gently warm the solution to redissolve the precipitate and then allow it to cool slowly.
III. Polymorphism and Crystal Characterization
Question: I have obtained crystals, but I am concerned about polymorphism. How can I determine if I have a single, stable polymorph, and how can I control it?
Answer:
Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical consideration in pharmaceutical development as different polymorphs can have different physical properties, including solubility, stability, and bioavailability.[2]
Controlling Polymorphism:
The specific polymorph obtained can be influenced by various factors:
-
Solvent of Crystallization: Different solvents can favor the formation of different polymorphs.[3]
-
Cooling Rate: The rate of cooling can affect which polymorph nucleates and grows.
-
Temperature: Different polymorphs can be stable at different temperatures.
-
Seeding: Seeding with a crystal of the desired polymorph can direct the crystallization towards that form.
Characterization of Polymorphs:
To identify and characterize different polymorphs, a combination of analytical techniques is necessary.
| Analytical Technique | Information Provided |
| Powder X-Ray Diffraction (PXRD) | Provides a unique "fingerprint" for each crystalline form based on the diffraction pattern. It is the primary method for identifying polymorphs.[4] |
| Differential Scanning Calorimetry (DSC) | Measures the heat flow into or out of a sample as a function of temperature. Different polymorphs will have different melting points and may show solid-state transitions. |
| Thermogravimetric Analysis (TGA) | Measures the change in mass of a sample as a function of temperature. Useful for identifying solvates or hydrates. |
| Infrared (IR) and Raman Spectroscopy | Can detect differences in the vibrational modes of the molecules in different crystal lattices. |
| Microscopy (e.g., Polarized Light Microscopy) | Can reveal differences in crystal habit (shape) and optical properties. |
Workflow for Polymorph Screening:
Sources
- 1. Synthesis and crystal structures of five fluorinated diphenidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-fluorophenyl)-N-isopropyl-2-(methylsulfonyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Degradation Pathways of N-[3-(4-Amino-2-fluorophenoxy)phenyl]acetamide hydrochloride
Welcome to the technical support guide for investigating the degradation pathways of N-[3-(4-Amino-2-fluorophenoxy)phenyl]acetamide hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of stability testing and degradation product analysis for this molecule. This guide provides in-depth, experience-based insights and troubleshooting protocols to ensure the integrity and robustness of your experimental findings.
Frequently Asked Questions (FAQs)
Q1: What are the primary functional groups in this compound that are susceptible to degradation?
A1: The structure of this compound possesses several key functional groups that are hotspots for degradation under stress conditions. Understanding these is the first step in designing a robust forced degradation study. The primary labile sites are:
-
Amide Linkage: The acetamide group is highly susceptible to hydrolysis under both acidic and basic conditions, which would cleave the molecule.[1][2]
-
Aromatic Amine: The primary amino group is prone to oxidation, which can lead to the formation of colored degradation products.
-
Ether Linkage: While generally more stable than esters, the ether bond can be cleaved under harsh acidic or thermal stress.
-
Aromatic Rings: The phenyl rings can be subject to oxidative hydroxylation or photolytic degradation.
Q2: What are the most probable degradation pathways for this molecule under hydrolytic stress?
A2: Hydrolysis is a common degradation pathway for pharmaceuticals containing amide functional groups.[2][3] For this compound, the amide bond is the most likely point of hydrolytic cleavage.
-
Acid-Catalyzed Hydrolysis: Under acidic conditions, the amide will likely hydrolyze to form 3-(4-amino-2-fluorophenoxy)aniline and acetic acid.
-
Base-Catalyzed Hydrolysis: In a basic environment, the same cleavage is expected, yielding 3-(4-amino-2-fluorophenoxy)aniline and the acetate salt. The rate of base-catalyzed hydrolysis of amides is generally significant.[2]
It is crucial to monitor the formation of these primary degradants using a stability-indicating method, such as reverse-phase HPLC.
Q3: What degradation products should I anticipate from oxidative stress conditions?
A3: Oxidative degradation can be complex, potentially affecting multiple sites on the molecule.[4] Common oxidizing agents used in forced degradation studies include hydrogen peroxide.[5][6]
-
Oxidation of the Aromatic Amine: The primary amino group can be oxidized to form nitroso, nitro, or other colored polymeric impurities.
-
Hydroxylation of the Aromatic Ring: The electron-rich aromatic rings can undergo hydroxylation, adding hydroxyl groups to various positions.
-
N-Oxide Formation: While less common for aromatic amines compared to aliphatic ones, the formation of an N-oxide derivative of the primary amine is a possibility.
Q4: Is photolytic degradation a concern for this compound?
A4: Aromatic compounds, especially those with amine and halogen substituents, can be susceptible to photolytic degradation. Exposure to UV or visible light can induce the formation of radical species, leading to a complex mixture of degradation products. It is recommended to conduct photostability studies according to ICH Q1B guidelines.[5] Potential photodegradation pathways could involve cleavage of the ether linkage or modification of the aromatic rings.
Troubleshooting Guide for Degradation Studies
Issue 1: My chromatogram shows poor resolution between the parent compound and its degradation products.
-
Plausible Cause & Solution: The polarity of the degradation products might be very similar to the parent compound.
-
Method Optimization: Adjust the mobile phase composition. A shallower gradient or an isocratic elution with a fine-tuned solvent ratio can improve separation. Consider changing the organic modifier (e.g., from acetonitrile to methanol or vice versa) as this can alter selectivity.
-
Column Chemistry: Switch to a different column chemistry. If you are using a standard C18 column, consider a phenyl-hexyl or a pentafluorophenyl (PFP) column, which can offer different selectivity for aromatic and fluorinated compounds.[4]
-
pH Adjustment: Modify the pH of the aqueous portion of your mobile phase. The ionization state of the amine and any acidic or basic degradants can significantly impact retention time and peak shape.
-
Issue 2: I am observing multiple, small, and unidentifiable peaks in my chromatogram after stress testing.
-
Plausible Cause & Solution: This could be due to secondary degradation, where the initial degradation products are themselves unstable and break down further. It could also indicate aggressive stress conditions.
-
Time-Point Analysis: Perform a time-course study. Analyze samples at multiple time points during the stress test to identify the primary degradants before they degrade further.
-
Milder Stress Conditions: Reduce the severity of the stress conditions (e.g., lower temperature, shorter exposure time, or lower concentration of the stressor). The goal of forced degradation is to achieve 5-20% degradation, not complete destruction of the molecule.[5]
-
LC-MS/MS Analysis: Employ liquid chromatography-mass spectrometry (LC-MS/MS) to obtain mass information for each peak. This is a powerful tool for the tentative identification of degradation products, which can then be confirmed by synthesizing the proposed structures.[7][8]
-
Issue 3: I am not seeing any degradation under my chosen stress conditions.
-
Plausible Cause & Solution: The compound may be highly stable under the applied conditions, or the conditions are not harsh enough to induce degradation.
-
Increase Stress Severity: Incrementally increase the severity of the stress conditions. For example, for hydrolysis, increase the concentration of the acid or base, or increase the temperature.[6] For thermal stress, increase the temperature or the duration of exposure.
-
Confirm Analyte Solubility: Ensure that the compound is fully dissolved in the stress medium. Poor solubility can protect the molecule from degradation.
-
Control Experiments: Always run control samples (e.g., drug substance in the same solvent without the stressor) to ensure that any observed changes are due to the applied stress.[5]
-
Experimental Protocols & Visualizations
Protocol 1: General Forced Degradation Study
This protocol outlines a typical workflow for conducting a forced degradation study.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a concentration of approximately 1 mg/mL.
-
Application of Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60 °C.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature or heat gently.
-
Oxidation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.
-
Thermal Degradation: Expose the solid drug substance to dry heat at a specified temperature (e.g., 80 °C).
-
Photolytic Degradation: Expose the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
-
Sampling: Withdraw aliquots at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Preparation: Neutralize the acidic and basic samples before analysis. Dilute all samples to a suitable concentration for chromatographic analysis.
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method, typically with UV detection and preferably coupled with a mass spectrometer for peak identification.
Caption: Workflow for a forced degradation study.
Predicted Degradation Pathways
The following diagram illustrates the most likely degradation pathways for this compound based on its chemical structure.
Caption: Predicted primary degradation pathways.
Quantitative Data Summary
The following table provides a template for summarizing the results of a forced degradation study.
| Stress Condition | Duration (hours) | Temperature (°C) | % Degradation of Parent | Major Degradant(s) | % Area of Major Degradant(s) |
| 0.1 M HCl | 24 | 60 | |||
| 0.1 M NaOH | 8 | Room Temp | |||
| 3% H₂O₂ | 24 | Room Temp | |||
| Thermal (Solid) | 48 | 80 | |||
| Photolytic | - | - |
References
- Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules. (2020). PubMed.
- Understanding the chemical basis of drug stability and degradation. (2010). The Pharmaceutical Journal.
- Development of forced degradation and stability indicating studies of drugs—A review. (n.d.).
- N-[4-[(4-Hydroxyphenyl)amino]phenyl]acetamide. (n.d.). Benchchem.
- A review on the degradation of acetaminophen by advanced oxidation process: pathway, by-products, biotoxicity, and density functional theory calculation. (2022).
- Major Degradation Product Identified in Several Pharmaceutical Formulations against the Common Cold. (n.d.).
- Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. (n.d.). Asian Journal of Research in Chemistry.
- Forced degradation of fentanyl: identification and analysis of impurities and degradants. (2010). Journal of Pharmaceutical and Biomedical Analysis.
- Forced Degradation Behaviour of Fluphenazine Hydrochloride by LC and Characterization of its Oxidative Degradation Product by LC–MS/MS. (n.d.).
Sources
- 1. Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ajrconline.org [ajrconline.org]
- 7. Forced degradation of fentanyl: identification and analysis of impurities and degradants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Forced Degradation Behaviour of Fluphenazine Hydrochloride by LC and Characterization of its Oxidative Degradation Product by LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of N-[3-(4-Amino-2-fluorophenoxy)phenyl]acetamide hydrochloride
Introduction: Welcome to the technical support center for N-[3-(4-Amino-2-fluorophenoxy)phenyl]acetamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the oral bioavailability of this compound. Given that many novel chemical entities exhibit poor aqueous solubility and/or permeability, this document provides a structured, scientifically-grounded framework to systematically diagnose and overcome these issues. We will explore the underlying causes of poor bioavailability and provide actionable troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to enhance the systemic exposure of your compound.
Part 1: Foundational Troubleshooting & FAQs
This section addresses the most common initial questions and challenges faced when working with a new chemical entity like this compound, for which specific bioavailability data may not be readily available.
Frequently Asked Questions (FAQs)
Q1: My initial in vivo studies with this compound show very low and variable plasma concentrations after oral dosing. What are the likely causes?
A1: Low and erratic oral bioavailability is a frequent challenge in drug development, often stemming from one or more of the following factors:
-
Poor Aqueous Solubility: The compound must dissolve in the gastrointestinal (GI) fluids to be absorbed. Many organic molecules, particularly those with aromatic rings and amide functional groups, have low water solubility.
-
Low Permeability: The dissolved drug must be able to pass through the intestinal epithelial cell layer to reach the bloodstream. Factors like molecular size, charge, and lipophilicity influence this process.
-
First-Pass Metabolism: After absorption, the drug travels via the portal vein to the liver, where it may be extensively metabolized before reaching systemic circulation.
-
Efflux Transporter Activity: Transporters like P-glycoprotein (P-gp) in the intestinal wall can actively pump the drug back into the GI lumen, limiting its net absorption.[1][2]
To diagnose the specific issue, a systematic characterization of the compound's physicochemical properties and its interaction with biological systems is necessary.
Q2: How do I determine if my compound's bioavailability is limited by solubility or permeability?
A2: The Biopharmaceutics Classification System (BCS) is a fundamental framework for categorizing drugs based on their solubility and permeability. Determining your compound's likely BCS class is a critical first step.
-
BCS Class I: High Solubility, High Permeability
-
BCS Class II: Low Solubility, High Permeability
-
BCS Class III: High Solubility, Low Permeability
-
BCS Class IV: Low Solubility, Low Permeability
Most new chemical entities fall into Class II or IV.[3] You can preliminarily assess this through the following experiments:
-
Solubility Testing: Determine the solubility in aqueous buffers at different pH values (e.g., pH 1.2, 4.5, 6.8) to simulate the GI tract.
-
In Vitro Permeability Assays: Use models like the Caco-2 cell monolayer assay to estimate intestinal permeability.[1][4]
If the compound has low solubility but high permeability (likely BCS Class II), formulation strategies to enhance dissolution are often the most effective. If permeability is the primary issue (likely BCS Class III or IV), prodrug strategies or the use of permeation enhancers may be required.
Q3: What role do excipients play, and how do I choose the right ones?
A3: Excipients are not merely inert fillers; they are critical components that can significantly influence a drug's stability and bioavailability.[5][6][7][8] For enhancing bioavailability, key excipient categories include:
-
Solubilizers: Surfactants (e.g., Polysorbate 80, Cremophor® EL) and co-solvents (e.g., polyethylene glycol - PEG 400) can increase the drug's solubility in the GI tract.[7][9]
-
Wetting Agents: Improve the interaction of the poorly soluble drug powder with aqueous GI fluids.
-
Disintegrants: Help break down a solid dosage form (like a tablet) to release the drug particles for dissolution.[10]
-
Polymers for Solid Dispersions: Can stabilize the drug in a high-energy, amorphous state, which has a higher apparent solubility than the crystalline form.[11][12]
The choice of excipients depends on the specific strategy you employ and requires compatibility screening with your active pharmaceutical ingredient (API).
Part 2: Strategic Approaches to Enhance Bioavailability
Once you have a preliminary understanding of the challenges, you can select an appropriate strategy. This section details the primary methods, their underlying principles, and when to apply them.
Strategy 1: Formulation-Based Enhancement
These strategies focus on modifying the physical form of the drug to improve its dissolution rate and extent.
-
Principle: Reducing the particle size of the drug increases its surface area-to-volume ratio. According to the Noyes-Whitney equation, a larger surface area leads to a faster dissolution rate.[11][13]
-
When to Use: This is a good starting point for BCS Class II compounds where dissolution is the rate-limiting step.[9]
-
Troubleshooting:
-
Issue: Agglomeration of fine particles.
-
Solution: Incorporate wetting agents or surfactants into the formulation to ensure proper dispersion of the micronized or nanosized particles.
-
Issue: Limited improvement in bioavailability.
-
Solution: Particle size reduction may not be sufficient if the intrinsic solubility is extremely low. Consider amorphous solid dispersions or lipid-based formulations.
-
-
Principle: The crystalline form of a drug is the most stable, lowest energy state, which corresponds to its low intrinsic solubility. By dispersing the drug in a polymer matrix in its amorphous (non-crystalline) state, a much higher energy state is maintained.[12][14] When this formulation comes into contact with water, the drug can be released to form a transient supersaturated solution, leading to enhanced absorption.[3]
-
When to Use: Highly effective for BCS Class II and IV compounds with poor intrinsic solubility.
-
Common Techniques: Spray drying and hot-melt extrusion are common methods for preparing ASDs.[11]
-
Troubleshooting:
-
Issue: The amorphous form crystallizes over time, losing its solubility advantage.
-
Solution: Proper selection of a stabilizing polymer (e.g., HPMC, PVP) is crucial. Conduct stability studies under accelerated conditions (high temperature and humidity) to ensure the amorphous form is maintained.
-
Issue: The supersaturated solution quickly precipitates in the GI tract before absorption can occur.
-
Solution: Include precipitation inhibitors (also often polymers) in the formulation to maintain the supersaturated state for a longer duration.
-
-
Principle: Dissolving the drug in a lipid-based vehicle (oils, surfactants, and co-solvents) allows it to bypass the dissolution step in the GI tract. These formulations can form fine emulsions or microemulsions upon gentle agitation in GI fluids, presenting the drug in a solubilized state ready for absorption.[14][15] Examples include Self-Emulsifying Drug Delivery Systems (SEDDS).[11]
-
When to Use: Excellent for highly lipophilic (fat-soluble) BCS Class II and IV drugs. Lipid formulations can also enhance lymphatic transport, which can help a drug bypass the liver and avoid first-pass metabolism.[3][14]
-
Troubleshooting:
-
Issue: The drug precipitates out of the lipid formulation upon dilution in the aqueous environment of the gut.
-
Solution: Optimize the ratio of oil, surfactant, and co-solvent to ensure the formation of a stable emulsion or microemulsion. The use of polymers can also help prevent precipitation.
-
Issue: Chemical instability of the drug in the lipid excipients.
-
Solution: Conduct thorough compatibility studies between the drug and various lipid excipients under stress conditions.
-
Strategy 2: Chemical Modification (Prodrug Approach)
-
Principle: A prodrug is a pharmacologically inactive derivative of a parent drug that undergoes bioconversion in vivo to release the active drug.[16][17] This strategy can be used to temporarily mask the physicochemical properties that limit bioavailability. For example, a highly polar group can be attached to a poorly permeable drug to leverage specific intestinal transporters, or a lipophilic group can be attached to improve membrane crossing.[18][19][20]
-
When to Use: Particularly useful for BCS Class III and IV compounds where low permeability is a major barrier. It can also be used to improve the solubility of a compound.[16][20]
-
Example Application: The amino group on the this compound could be a potential site for creating a prodrug. For instance, creating an amide linkage with an amino acid could target peptide transporters in the gut.[20]
-
Troubleshooting:
-
Issue: Inefficient conversion of the prodrug to the active drug in vivo.
-
Solution: The design of the linker between the drug and the promoiety is critical. It must be stable enough to allow absorption but labile enough to be cleaved by enzymes in the plasma or target tissues. In vitro plasma stability assays are essential for screening prodrug candidates.
-
Issue: The cleaved promoiety is toxic.
-
Solution: Select promoieties that are generally recognized as safe (GRAS) or have a well-established safety profile.
-
Logical Flow for Strategy Selection
The following diagram illustrates a logical workflow for diagnosing bioavailability issues and selecting an appropriate enhancement strategy.
Caption: In Vivo Pharmacokinetic Study Workflow.
References
- Müller, C. E. (2009). Prodrug approaches for enhancing the bioavailability of drugs with low solubility. Chem Biodivers, 6(11), 2071-83.
- Shaikh, J., et al. (2020). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems.
- Rautio, J., et al. (2023). Prodrug Strategies for Enhancing Drug Stability and Pharmacokinetics. Molecules.
-
Wu, C. Y., & Benet, L. Z. (2005). Impact of excipient interactions on drug bioavailability from solid dosage forms. Pharmaceutical research, 22(1), 11-22. [Link]
- UPM Pharmaceuticals. (n.d.). Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. UPM Pharmaceuticals.
- Kumar, S., et al. (2021). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher.
- Journal of Chemical and Pharmaceutical Research. (n.d.). Impact of Pharmaceutical Excipients on Drug Bioavailability and Stability. JOCPR.
- Various Authors. (n.d.). Strategies for enhancing oral bioavailability of poorly soluble drugs.
- Various Authors. (n.d.).
- Slideshare. (n.d.). Methods of enhancing Dissolution and bioavailability of poorly soluble drugs. Slideshare.
- Open Access Journals. (2024). Excipients: What they are and their importance in the pharmaceutical industry. Open Access Journals.
-
Costa, C. P., et al. (2022). Promising strategies for improving oral bioavailability of poor water-soluble drugs. Expert Opinion on Drug Delivery, 19(11), 1369-1393. [Link]
-
Al-Ghananeem, A. M., & Malkawi, A. H. (2015). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. ADMET & DMPK, 3(3), 203-216. [Link]
- ITQB NOVA. (n.d.). In vitro models for prediction of drug absorption and metabolism. ITQB NOVA.
- Open Access Journals. (n.d.). The importance of excipients in drugs. Open Access Journals.
- Pharma Focus Europe. (n.d.).
- European Commission. (n.d.). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells.
- Various Authors. (n.d.). Formulation strategies to improve the bioavailability of poorly absorbed drugs. Request PDF.
- Patsnap. (2025). How to improve the bioavailability of a drug?.
-
Pez, D., et al. (2020). Prodrugs for Improved Drug Delivery: Lessons Learned from Recently Developed and Marketed Products. Molecules, 25(21), 5104. [Link]
- Curtis & Coulter. (2021). Prodrug Approach for Improving Bioavailability. Curtis & Coulter.
- Enamine. (n.d.). Caco-2 Permeability Assay. Enamine.
- Creative Bioarray. (n.d.). Caco-2 permeability assay.
- Concept Life Sciences. (n.d.). Caco-2 Permeability. Concept Life Sciences.
- Sygnature Discovery. (n.d.). In vivo PK / Pharmacokinetic studies.
Sources
- 1. enamine.net [enamine.net]
- 2. Assays | ADMET & DMPK | Caco-2 Permeability [conceptlifesciences.com]
- 3. upm-inc.com [upm-inc.com]
- 4. In vitro models for prediction of drug absorption and metabolism — ITQB [itqb.unl.pt]
- 5. Impact of excipient interactions on drug bioavailability from solid dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jocpr.com [jocpr.com]
- 7. openaccessjournals.com [openaccessjournals.com]
- 8. pharmafocuseurope.com [pharmafocuseurope.com]
- 9. researchgate.net [researchgate.net]
- 10. dcfinechemicals.com [dcfinechemicals.com]
- 11. hilarispublisher.com [hilarispublisher.com]
- 12. tandfonline.com [tandfonline.com]
- 13. How to improve the bioavailability of a drug? [synapse.patsnap.com]
- 14. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Prodrugs for Improved Drug Delivery: Lessons Learned from Recently Developed and Marketed Products - PMC [pmc.ncbi.nlm.nih.gov]
- 17. curtiscoulter.com [curtiscoulter.com]
- 18. semanticscholar.org [semanticscholar.org]
- 19. mdpi.com [mdpi.com]
- 20. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Investigating Off-Target Effects of N-[3-(4-Amino-2-fluorophenoxy)phenyl]acetamide hydrochloride and Related Novel Small Molecules
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and frequently asked questions regarding the characterization of off-target effects for novel chemical entities, using N-[3-(4-Amino-2-fluorophenoxy)phenyl]acetamide hydrochloride as a representative example. Given that novel compounds lack extensive characterization, a systematic approach to identifying unintended molecular interactions is crucial for accurate data interpretation and preclinical safety assessment.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a primary concern for a novel compound like this compound?
A1: Off-target effects are unintended interactions between a drug or small molecule and cellular components other than its intended therapeutic target. These interactions can lead to a variety of undesirable outcomes, including:
-
Misinterpretation of Experimental Results: If a compound affects a signaling pathway or cellular process through an unknown off-target, the observed phenotype may be incorrectly attributed to the intended target.
-
Toxicity and Adverse Drug Reactions: Off-target binding is a significant contributor to adverse drug reactions in preclinical and clinical development.[1]
-
Reduced Efficacy: Engagement with off-targets can sequester the compound, reducing the concentration available to interact with the intended target.
For a novel molecule like this compound, which has a less-defined biological role, proactively identifying off-targets is a cornerstone of its preclinical characterization.
Q2: Based on its structure, what potential off-target families should I be most concerned about?
A2: The structure of this compound contains motifs common in kinase inhibitors (e.g., a hinged scaffold that can fit into ATP-binding pockets). Therefore, a primary concern would be off-target interactions with various protein kinases. Additionally, the presence of amide and amine functionalities suggests potential interactions with other enzyme classes, such as proteases or hydrolases. However, without empirical data, this remains speculative and necessitates broad, unbiased screening.
Q3: What are the essential first steps, both computational and experimental, to profile the selectivity of my compound?
A3: A multi-pronged approach is recommended:
-
In Silico Prediction (Computational): Before initiating wet-lab experiments, computational methods can provide a preliminary assessment. Techniques like chemical similarity analysis and pharmacophore modeling can predict potential off-targets by comparing the compound's structure to databases of known ligands and their targets.[2]
-
Broad Kinase Panel Screening (Experimental): Given the structural alerts for kinase interaction, an initial screen against a large panel of kinases (e.g., a kinome scan) is a cost-effective way to identify potential off-target kinase families.
-
Unbiased Proteome-Wide Screening (Experimental): For a more comprehensive and unbiased view, techniques like chemical proteomics are invaluable.[3][4] These methods can identify binding partners in a cellular context without prior assumptions about the target class.
Q4: My compound shows the expected phenotypic effect, but I suspect an off-target is involved. How can I confirm direct target engagement in cells?
A4: This is a classic challenge in drug discovery. The Cellular Thermal Shift Assay (CETSA) is a powerful method to confirm that your compound directly binds to its intended target within a physiological cellular environment.[5][6] The principle is that ligand binding stabilizes a protein, increasing its melting temperature. A shift in the thermal stability of your target protein upon treatment with your compound provides strong evidence of direct engagement.[7]
Troubleshooting Guides
Guide 1: Experiencing Unexpected Cellular Phenotypes - A First-Pass Troubleshooting Workflow
If your experimental results are inconsistent or suggest the involvement of unintended pathways, this guide provides a systematic approach to investigate potential off-target effects.
Caption: Workflow for investigating unexpected off-target effects.
Guide 2: Protocol for Cellular Thermal Shift Assay (CETSA) to Validate Target Engagement
This protocol outlines the steps for performing a CETSA experiment to confirm if your compound binds to a specific protein target in intact cells.[5][6]
Materials:
-
Cell culture reagents
-
This compound (or your compound of interest)
-
Vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease inhibitors
-
PCR tubes or 96-well PCR plate
-
Thermal cycler
-
Centrifuge
-
Apparatus for protein quantification (e.g., Western blot equipment, mass spectrometer)
Protocol:
-
Cell Treatment:
-
Plate cells and grow to ~80% confluency.
-
Treat cells with your compound at the desired concentration or with a vehicle control.
-
Incubate for a sufficient time to allow for cellular uptake and target binding (e.g., 1 hour).
-
-
Heat Challenge:
-
Harvest cells, wash with PBS, and resuspend in PBS.
-
Aliquot the cell suspension into PCR tubes for a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments).
-
Heat the samples in a thermal cycler for 3 minutes at the designated temperatures, followed by cooling to room temperature for 3 minutes.
-
-
Cell Lysis and Separation:
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.[8]
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble protein fraction (supernatant) from the aggregated, denatured proteins (pellet).
-
-
Protein Detection and Analysis:
-
Carefully collect the supernatant.
-
Quantify the amount of the target protein remaining in the soluble fraction at each temperature using Western blotting or mass spectrometry.
-
Plot the percentage of soluble protein against temperature to generate a "melting curve". A shift in the curve for the compound-treated samples compared to the vehicle control indicates a change in protein stability due to binding.
-
Guide 3: Unbiased Off-Target Identification using Affinity-Based Chemical Proteomics
For a comprehensive, unbiased discovery of off-targets, chemical proteomics is the gold standard.[3][4] This involves creating a chemical probe version of your compound to "fish" for its binding partners in a cell lysate.
Caption: Workflow for affinity-based chemical proteomics.
Interpretation of Results:
Proteins that are significantly enriched in the probe-treated sample compared to the competition control are considered high-confidence binding partners. These potential off-targets should then be validated using orthogonal methods, such as CETSA or individual enzymatic assays.
Data Summary: Hypothetical Kinase Profiling Results
The following table illustrates how to present data from a kinase profiling screen for a hypothetical compound.
| Kinase Target | % Inhibition at 1 µM | IC50 (nM) | On-Target/Off-Target |
| Intended Target Kinase | 98% | 15 | On-Target |
| RIPK3 | 85% | 150 | Potential Off-Target |
| Aurora Kinase B | 75% | 450 | Potential Off-Target |
| p38 MAP Kinase | 60% | >1000 | Weak Off-Target |
| EGFR | 5% | >10,000 | Not Significant |
This is example data and not representative of any specific compound.
Conclusion
References
- Lu KY. (2020). Chemoproteomics-based Off-Target Screening of Small Molecule Drugs. Vertex AI Search.
- Taylor & Francis Online. (Date not available). Full article: Off-target identification by chemical proteomics for the understanding of drug side effects. Taylor & Francis Online.
- PubMed Central. (Date not available). A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing. PubMed Central.
- NCBI. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI.
- PMC - NIH. (2023). A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. PMC - NIH.
- PubMed Central. (Date not available). Profiling disease-selective drug targets: from proteomics to ligandomics. PubMed Central.
- PubMed Central. (Date not available). Biochemical suppression of small molecule inhibitors: a new strategy to identify inhibitor targets and signaling pathway components. PubMed Central.
- ResearchGate. (2021). (PDF) A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing. ResearchGate.
- Malaria World. (2020). Not Open Access | Cellular thermal shift assay for the identification of drug-target interactions in the Plasmodium falciparum proteome. Malaria World.
- Springer Nature Experiments. (Date not available). Cellular thermal shift assay for the identification of drug–target interactions in the Plasmodium falciparum proteome. Springer Nature Experiments.
- ResearchGate. (Date not available). Cellular thermal shift assay: an approach to identify and assess protein target engagement. ResearchGate.
- YouTube. (2023). Screening Methods to Identify RNA-Targeting Small Molecules. YouTube.
- Benchchem. (Date not available). Technical Support Center: Investigating Off-Target Effects of Small Molecules. Benchchem.
- MDPI. (Date not available). Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. MDPI.
- PubMed. (Date not available). Anticonvulsant efficacy/safety properties of 2-amino-N-(1,2-diphenylethyl)acetamide hydrochloride. PubMed.
- PubMed. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. PubMed.
- PubMed Central. (Date not available). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. PubMed Central.
- PubMed. (2020). 5-[2-(N-(Substituted phenyl)acetamide)]amino-1,3,4-thiadiazole-2-sulfonamides as Selective Carbonic Anhydrase II Inhibitors with Neuroprotective Effects. PubMed.
- PubMed. (2012). Synthesis and evaluation of N-phenyl-(2-aminothiazol-4-yl)acetamides with phenoxypropanolamine moiety as selective β3-adrenergic receptor agonists. PubMed.
- PubMed. (2019). Inhibitory Effects of N-[2-(4-acetyl-1-piperazinyl) phenyl]-2-(2-chlorophenoxy) acetamide on Osteoclast Differentiation In Vitro via the Downregulation of TRAF6. PubMed.
- ResearchGate. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective Aurora Kinase B Inhibitor | Request PDF. ResearchGate.
- PubMed. (2019). N-(7-Cyano-6-(4-fluoro-3-(2-(3-(trifluoromethyl)phenyl)acetamido)phenoxy)benzo[ d]thiazol-2-yl)cyclopropanecarboxamide (TAK-632) Analogues as Novel Necroptosis Inhibitors by Targeting Receptor-Interacting Protein Kinase 3 (RIPK3): Synthesis, Structure-Activity Relationships, and in Vivo Efficacy. PubMed.
Sources
- 1. A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics [mdpi.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Validating the Efficacy of Novel Kinase Inhibitors: Evaluating N-[3-(4-Amino-2-fluorophenoxy)phenyl]acetamide hydrochloride Against Established Aurora Kinase Inhibitors
For researchers in oncology drug development, the validation of a novel kinase inhibitor is a critical process that demands rigorous, multi-faceted analysis. This guide provides an in-depth, experience-driven framework for assessing the efficacy and selectivity of a novel investigational compound, N-[3-(4-Amino-2-fluorophenoxy)phenyl]acetamide hydrochloride (herein designated as Compound X ).
Given that the phenoxy acetamide scaffold is prevalent in various kinase inhibitors, including those targeting Aurora kinases, we will proceed under the hypothesis that Compound X is an inhibitor of this family.[1][2] Aurora kinases are crucial regulators of mitosis, and their overexpression is a hallmark of many cancers, making them a key therapeutic target.[3]
This guide will objectively compare the performance of Compound X with two well-characterized, clinical-stage Aurora kinase inhibitors:
-
Alisertib (MLN8237): A selective inhibitor of Aurora A kinase (AURKA).[3][4]
-
Barasertib (AZD1152): A selective inhibitor of Aurora B kinase (AURKB).[5][6]
By benchmarking against these alternatives, we can elucidate not only the potency of Compound X but also its specific isoform selectivity, which is a critical determinant of its therapeutic window and potential side-effect profile.
Pillar 1: Foundational Efficacy—In Vitro Kinase Inhibition
The initial and most fundamental test is to determine if Compound X directly inhibits the enzymatic activity of the target kinases and to quantify its potency and selectivity. The ADP-Glo™ Kinase Assay is a robust, luminescence-based method ideal for this purpose, as it measures the amount of ADP produced during the kinase reaction, providing a direct readout of enzyme activity.[7][8]
Comparative Kinase Inhibition Profile
The primary objective is to determine the half-maximal inhibitory concentration (IC50) of Compound X against both AURKA and AURKB and compare these values to those of Alisertib and Barasertib. An ideal novel inhibitor would demonstrate high potency (low nanomolar IC50) against its intended target and significant selectivity (a large fold-difference in IC50) over the other isoform.
| Compound | Target Kinase | IC50 (nM) - Hypothetical Data | Selectivity (Fold-Difference) |
| Compound X | Aurora A | 250 | 8.3-fold for AURKB |
| Aurora B | 30 | ||
| Alisertib | Aurora A | 1.2 | >200-fold for AURKA [9] |
| Aurora B | 396.5 | ||
| Barasertib-HQPA * | Aurora A | 1369 | >3700-fold for AURKB [6][10] |
| Aurora B | 0.37 |
Note: Barasertib (AZD1152) is a prodrug rapidly converted to its active moiety, Barasertib-HQPA, which is used for in vitro studies.[10]
Experimental Protocol: ADP-Glo™ Kinase Assay
This protocol outlines the steps for determining the IC50 values.
-
Reagent Preparation:
-
Dilute active Aurora A and Aurora B kinases, kinase buffer, ATP, and substrates according to the manufacturer's protocol (e.g., Promega).[7]
-
Prepare serial dilutions of Compound X, Alisertib, and Barasertib-HQPA in a buffer containing DMSO. The final DMSO concentration should be kept constant (e.g., <1%) across all wells to avoid solvent effects.
-
-
Kinase Reaction:
-
In a 384-well plate, add 1 µL of the serially diluted inhibitor compounds.
-
Add 2 µL of the enzyme/substrate mix (e.g., 7ng of Aurora B kinase with an appropriate substrate like inactive histone H3).[7][11]
-
Initiate the reaction by adding 2 µL of ATP solution (e.g., 25 µM final concentration).
-
Incubate at 30°C for 60 minutes.
-
-
Signal Generation and Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Convert the generated ADP to ATP by adding 10 µL of Kinase Detection Reagent. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader. The light output is directly proportional to the ADP concentration and, therefore, to the kinase activity.
-
-
Data Analysis:
-
Normalize the data using positive (DMSO vehicle) and negative (no enzyme) controls.
-
Plot the normalized activity against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Pillar 2: Cellular Mechanism of Action—Validating On-Target Effects
Demonstrating enzymatic inhibition is the first step. The critical next phase is to confirm that the compound engages its target within a cellular context to produce the desired biological outcome. For Aurora kinase inhibitors, this typically involves cell cycle arrest and subsequent apoptosis.[5][12]
Signaling Pathway Context
The diagram below illustrates the central role of Aurora B kinase in mitosis. Its inhibition is expected to disrupt chromosome alignment and cytokinesis, leading to polyploidy and ultimately, cell death.
Caption: Proposed mechanism of Compound X as an Aurora B Kinase inhibitor.
Comparative Cellular Proliferation Assay
We will assess the anti-proliferative effects of Compound X on cancer cell lines known to be sensitive to Aurora kinase inhibition, such as HCT-116 (colorectal carcinoma) and MV-4-11 (acute myeloid leukemia).[13][14] The MTS assay, a colorimetric method that measures the metabolic activity of viable cells, is a standard for this purpose.[15][16]
| Compound | Cell Line | GI50 (nM) - Hypothetical Data |
| Compound X | HCT-116 | 65 |
| MV-4-11 | 80 | |
| Alisertib | HCT-116 | 15 |
| MV-4-11 | 25 | |
| Barasertib | HCT-116 | 20[13] |
| MV-4-11 | 40 |
Experimental Protocol: MTS Cell Viability Assay
-
Cell Plating:
-
Seed HCT-116 or MV-4-11 cells into a 96-well plate at a predetermined density that allows for logarithmic growth over the assay period (e.g., 5,000 cells/well).[15]
-
Incubate overnight (for adherent cells like HCT-116) to allow for attachment.
-
-
Compound Treatment:
-
Treat cells with a range of concentrations of Compound X, Alisertib, and Barasertib for 72 hours. Include a vehicle-only control (DMSO).
-
-
MTS Reagent Addition:
-
Add 20 µL of MTS reagent solution to each well.[16]
-
Incubate the plate for 1-4 hours at 37°C, allowing viable cells to convert the MTS tetrazolium salt into a colored formazan product.
-
-
Data Acquisition:
-
Record the absorbance at 490 nm using a microplate spectrophotometer.[16]
-
-
Analysis:
-
Subtract the background absorbance from all wells.
-
Normalize the results to the vehicle-treated control cells and plot the percentage of viability against the log of inhibitor concentration to calculate the GI50 (concentration for 50% growth inhibition).
-
Pillar 3: Quantifying Apoptotic Response
A potent anticancer agent should induce programmed cell death. The Annexin V staining assay is the gold standard for detecting one of the earliest hallmarks of apoptosis: the translocation of phosphatidylserine (PS) to the outer leaflet of the plasma membrane. Flow cytometry allows for the precise quantification of apoptotic versus necrotic or live cells.
Experimental Workflow for Comparative Efficacy
The following diagram outlines the logical flow for a comprehensive validation study, moving from biochemical assays to cell-based functional outcomes.
Caption: Workflow for validating a novel kinase inhibitor.
Experimental Protocol: Annexin V/Propidium Iodide (PI) Apoptosis Assay
-
Cell Treatment:
-
Seed and treat HCT-116 or MV-4-11 cells with Compound X and controls at concentrations equivalent to their 1x and 5x GI50 values for 48 hours.
-
-
Cell Harvesting:
-
Collect both adherent and floating cells. Wash the cells with cold 1X PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer.
-
Add 5 µL of fluorochrome-conjugated Annexin V (e.g., Annexin V-FITC) and 1-2 µL of Propidium Iodide (PI) staining solution.[17]
-
Incubate for 15-20 minutes at room temperature in the dark.
-
-
Flow Cytometry:
-
Analyze the stained cells on a flow cytometer. The typical populations are:
-
Live Cells: Annexin V-negative and PI-negative.
-
Early Apoptotic Cells: Annexin V-positive and PI-negative.
-
Late Apoptotic/Necrotic Cells: Annexin V-positive and PI-positive.
-
-
-
Data Interpretation:
-
Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by each compound at the tested concentrations. A superior compound will induce a significant shift towards the apoptotic populations compared to the vehicle control.
-
Conclusion and Forward Outlook
This guide outlines a foundational, three-pillar strategy for the initial validation of a novel kinase inhibitor, this compound. By systematically comparing its biochemical potency, cellular anti-proliferative effects, and apoptosis-inducing capabilities against well-defined standards like Alisertib and Barasertib, researchers can build a robust, data-driven case for its therapeutic potential.
The hypothetical data presented suggests that Compound X may be a moderately potent, selective inhibitor of Aurora B kinase. While less potent than Barasertib in this model, its efficacy would warrant further investigation, including in vivo xenograft studies and broader kinome profiling to assess off-target effects. This structured, comparative approach ensures that only the most promising candidates, backed by solid, verifiable data, advance in the drug development pipeline.
References
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. [Link]
-
Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. [Link]
-
Scientific Rationale Supporting the Clinical Development Strategy for the Investigational Aurora A Kinase Inhibitor Alisertib in Cancer. PubMed Central. [Link]
-
The Annexin V Apoptosis Assay. University of Massachusetts Chan Medical School. [Link]
-
Alisertib mechanism of action. ResearchGate. [Link]
-
Alisertib and Barasertib Induce Cell Cycle Arrest and Mitochondria-Related Cell Death in Multiple Myeloma with Enhanced Efficacy Through Sequential Combination with BH3-Mimetics and Panobinostat. PubMed Central. [Link]
-
AZD1152 (Baracertib). AstraZeneca Open Innovation. [Link]
-
Definition of alisertib. NCI Drug Dictionary - National Cancer Institute. [Link]
-
AZD1152, a novel and selective aurora B kinase inhibitor, induces growth arrest, apoptosis, and sensitization for tubulin depolymerizing agent or topoisomerase II inhibitor in human acute leukemia cells in vitro and in vivo. Blood - American Society of Hematology. [Link]
-
Five Simple Steps For a Successful MTS Assay! Bitesize Bio. [Link]
-
Alisertib. Wikipedia. [Link]
-
Cell Viability Assays. Assay Guidance Manual - NCBI Bookshelf. [Link]
-
Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. PubMed Central. [Link]
-
A selective Aurora B kinase inhibitor with potent anticancer activity either as a single agent or in combination with irinotecan (CPT-11) in colon cancer cells. AACR Journals. [Link]
-
An Overview of New Acetamide Derivatives in COX-II Inhibitors. Galaxy Publication. [Link]
-
New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review. Archives of Pharmacy Practice. [Link]
-
Aurora B Inhibitors as Cancer Therapeutics. PubMed Central. [Link]
-
MTT Cell Assay Protocol. Texas Children's Hospital. [Link]
-
Comprehensive list of Aurora B inhibitors in clinical trials. ResearchGate. [Link]
-
What Aurora B inhibitors are in clinical trials currently? Patsnap Synapse. [Link]
-
New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review. Archives of Pharmacy Practice. [Link]
-
Identification of an Aurora kinase inhibitor specific for the Aurora B isoform. PubMed Central. [Link]
-
Barasertib (AZD1152), a Small Molecule Aurora B Inhibitor, Inhibits the Growth of SCLC Cell Lines In Vitro and In Vivo. AACR Journals. [Link]
-
A novel Aurora B kinase inhibitor is a potent anticancer agent which induces polyploidy and multinucleation with abnormal chromosomal segregation independent of the p53 status of the cell. AACR Journals. [Link]
-
Optimizing Therapeutic Effect of Aurora B Inhibition in Acute Myeloid Leukemia with AZD2811 Nanoparticles. AACR Journals. [Link]
-
Aurora B kinase inhibition in mitosis. Oncogene. [Link]
-
Cellosaurus cell line MV4-11 (CVCL_0064). Cellosaurus. [Link]
-
Profile of various TAK-901 kinase targets. ResearchGate. [Link]
-
Targeting Aurora Kinase B with AZD2811 Enhances Venetoclax Activity in TP53-Mutant AML. Blood - American Society of Hematology. [Link]
-
Inhibition of Aurora-B kinase activity confers antitumor efficacy in preclinical mouse models of early and advanced gastrointestinal neoplasia. PubMed. [Link]
-
HCT116 colorectal carcinoma cells. InvivoGen. [Link]
-
A Cell Biologist's Field Guide to Aurora Kinase Inhibitors. PubMed Central. [Link]
-
In vitro evaluation of a combination treatment involving anticancer agents and an aurora kinase B inhibitor. Spandidos Publications. [Link]
-
Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. PubMed. [Link]
-
Discovery of N-(4-{[5-Fluoro-7-(2-methoxyethoxy)quinazolin-4-yl]amino}phenyl)-2-[4-(propan-2-yl)-1 H-1,2,3-triazol-1-yl]acetamide (AZD3229), a Potent Pan-KIT Mutant Inhibitor for the Treatment of Gastrointestinal Stromal Tumors. PubMed. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. Scientific Rationale Supporting the Clinical Development Strategy for the Investigational Aurora A Kinase Inhibitor Alisertib in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Alisertib and Barasertib Induce Cell Cycle Arrest and Mitochondria-Related Cell Death in Multiple Myeloma with Enhanced Efficacy Through Sequential Combination with BH3-Mimetics and Panobinostat - PMC [pmc.ncbi.nlm.nih.gov]
- 6. AZD1152 (Baracertib) [openinnovation.astrazeneca.com]
- 7. promega.com [promega.com]
- 8. A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Identification of an Aurora kinase inhibitor specific for the Aurora B isoform - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. aacrjournals.org [aacrjournals.org]
- 14. aacrjournals.org [aacrjournals.org]
- 15. bitesizebio.com [bitesizebio.com]
- 16. broadpharm.com [broadpharm.com]
- 17. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to CSF-1R Kinase Inhibitors: Spotlight on N-[3-(4-Amino-2-fluorophenoxy)phenyl]acetamide hydrochloride
For researchers, scientists, and drug development professionals navigating the landscape of targeted cancer therapies, the Colony-Stimulating Factor 1 Receptor (CSF-1R) has emerged as a pivotal target. Its role in modulating the tumor microenvironment, primarily through its influence on tumor-associated macrophages (TAMs), has led to the development of a new class of kinase inhibitors. This guide provides an in-depth comparison of N-[3-(4-Amino-2-fluorophenoxy)phenyl]acetamide hydrochloride, also known as ARRY-382, with other prominent CSF-1R inhibitors, offering insights into their mechanisms, potency, and clinical development.
Introduction to this compound (ARRY-382)
This compound (ARRY-382) is a potent and highly selective, orally available small molecule inhibitor of the CSF-1R tyrosine kinase.[1][2] Its primary mechanism of action involves the inhibition of CSF-1R signaling, which is crucial for the differentiation, survival, and function of macrophages and their precursors.[3] By targeting CSF-1R, ARRY-382 aims to deplete or reprogram immunosuppressive TAMs within the tumor microenvironment, thereby enhancing anti-tumor immune responses.[3] Preclinical models have demonstrated that inhibition of CSF-1R with ARRY-382 leads to a decrease in tumor-infiltrating macrophages and an increase in antigen presentation and T-cell activation.[3]
The Competitive Landscape: A Comparative Analysis of CSF-1R Inhibitors
The therapeutic strategy of targeting the CSF-1/CSF-1R axis is being explored with various molecules, including small molecule inhibitors and monoclonal antibodies. Here, we compare ARRY-382 with other key players in this class: Pexidartinib, Emactuzumab, and Cabiralizumab.
Small Molecule Inhibitors: A Head-to-Head Look at Potency
Small molecule inhibitors like ARRY-382 and Pexidartinib offer the advantage of oral administration. Their potency is typically quantified by the half-maximal inhibitory concentration (IC50), which indicates the concentration of the inhibitor required to reduce the activity of the target kinase by 50%.
| Inhibitor | Target | IC50 (nM) | Additional Key Targets | Reference |
| ARRY-382 | CSF-1R (c-Fms) | 9 | Highly Selective for CSF-1R | [1][2] |
| Pexidartinib (PLX3397) | CSF-1R | 17 | c-KIT (12 nM), FLT3-ITD (9 nM) | [4] |
Expert Interpretation: The lower IC50 value of ARRY-382 against CSF-1R suggests a higher potency for its primary target compared to Pexidartinib. Furthermore, the high selectivity of ARRY-382 for CSF-1R may translate to a more focused biological effect with potentially fewer off-target toxicities. In contrast, Pexidartinib's activity against c-KIT and FLT3-ITD, in addition to CSF-1R, positions it as a multi-kinase inhibitor. This broader activity can be advantageous in malignancies where these kinases are also drivers of tumor growth, but it may also contribute to a different side-effect profile.
Monoclonal Antibodies: A Different Approach to CSF-1R Inhibition
Monoclonal antibodies, such as Emactuzumab and Cabiralizumab, represent a distinct therapeutic modality. They are administered intravenously and function by binding to the extracellular domain of CSF-1R, thereby blocking the binding of its ligands, CSF-1 and IL-34.
| Inhibitor | Type | Mechanism of Action | Clinical Efficacy Highlight | Reference |
| Emactuzumab (RG7155) | Humanized Monoclonal Antibody | Binds to CSF-1R and blocks ligand binding, preventing receptor activation.[5][6] | In patients with diffuse-type tenosynovial giant cell tumors (d-TGCT), a 71% overall response rate was observed.[5] | [5][6] |
| Cabiralizumab (FPA008) | Humanized Monoclonal Antibody | Binds to CSF-1R and antagonizes the binding of both CSF-1 and IL-34.[7][8] | Investigated in combination with nivolumab in advanced pancreatic cancer.[9] | [7][8][9] |
Expert Interpretation: Monoclonal antibodies offer high specificity for their target. Emactuzumab has demonstrated significant clinical activity in d-TGCT, a tumor driven by CSF-1R signaling.[5] Cabiralizumab has been explored in combination with immunotherapy, highlighting the strategy of combining CSF-1R inhibition with checkpoint blockade to enhance anti-tumor immunity.[9] While direct potency comparisons with small molecules using IC50 values are not applicable, the clinical response rates provide a measure of their therapeutic potential.
Experimental Methodologies: The Foundation of Kinase Inhibitor Evaluation
The comparison of kinase inhibitors relies on robust and standardized experimental protocols. Below are outlines of key assays used in the preclinical evaluation of compounds like ARRY-382.
In Vitro Kinase Inhibition Assay
This assay is fundamental for determining the potency and selectivity of a kinase inhibitor.
Protocol: In Vitro Kinase Inhibition Assay
-
Reagents and Setup:
-
Recombinant human CSF-1R kinase domain.
-
A suitable substrate peptide.
-
Adenosine triphosphate (ATP), often radiolabeled (e.g., [γ-³²P]ATP) or coupled to a detection system.
-
Assay buffer containing MgCl₂ and other necessary co-factors.
-
Test inhibitor (e.g., ARRY-382) at various concentrations.
-
96-well or 384-well assay plates.
-
-
Procedure:
-
Add the kinase, substrate, and varying concentrations of the inhibitor to the wells of the assay plate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Terminate the reaction by adding a stop solution (e.g., EDTA).
-
Quantify the phosphorylation of the substrate. For radiometric assays, this involves capturing the phosphorylated substrate on a filter membrane and measuring radioactivity. For non-radiometric assays, detection can be achieved through methods like fluorescence resonance energy transfer (FRET) or luminescence.
-
-
Data Analysis:
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cell Viability Assay (MTT Assay)
This assay assesses the cytotoxic or cytostatic effects of the inhibitor on cancer cell lines.
Protocol: MTT Cell Viability Assay
-
Cell Culture:
-
Culture a relevant cancer cell line (e.g., a line dependent on CSF-1R signaling) in appropriate growth medium.
-
-
Procedure:
-
Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the kinase inhibitor. Include a vehicle-only control.
-
Incubate the cells for a specified duration (e.g., 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Living cells will reduce the yellow MTT to purple formazan crystals.[1][10]
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized reagent).
-
Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).
-
Visualizing the Mechanism: Signaling Pathways and Experimental Workflows
To better understand the context in which these inhibitors operate, the following diagrams illustrate the CSF-1R signaling pathway and a typical experimental workflow for evaluating a novel kinase inhibitor.
Caption: Simplified CSF-1R signaling pathway and points of inhibition.
Caption: A typical workflow for kinase inhibitor drug development.
Conclusion and Future Directions
This compound (ARRY-382) is a potent and selective CSF-1R inhibitor with a promising preclinical profile. When compared to other CSF-1R inhibitors, its high potency and selectivity are notable features. Pexidartinib offers a multi-kinase inhibition profile, which may be beneficial in specific cancer contexts. Monoclonal antibodies like Emactuzumab have demonstrated strong clinical efficacy in tumors highly dependent on CSF-1R signaling.
The choice of a CSF-1R inhibitor for a particular research or clinical application will depend on the specific context, including the tumor type, the desired mechanism of action (selective vs. multi-targeted), and the route of administration. As our understanding of the tumor microenvironment deepens, the strategic use of these inhibitors, both as monotherapies and in combination with other agents such as immunotherapy, will continue to be a critical area of investigation in the fight against cancer.
References
-
A Study of ARRY-382 in Combination With Pembrolizumab for the Treatment of Patients With Advanced Solid Tumors . ClinicalTrials.gov. [Link]
-
ARRY-382 in Combination with Pembrolizumab in Patients with Advanced Solid Tumors: Results from a Phase 1b/2 Study . AACR Journals. [Link]
-
A phase 1b/2 study of ARRY-382, an oral inhibitor of colony stimulating factor 1 receptor (CSF1R), in combination with pembrolizumab (Pembro) for the treatment of patients (Pts) with advanced solid tumors . ASCO Publications. [Link]
-
Emactuzumab . Wikipedia. [Link]
-
Pexidartinib, a Novel Small Molecule CSF-1R Inhibitor in Use for Tenosynovial Giant Cell Tumor . NIH. [Link]
-
Phase II study of nivolumab and the antagonistic CSF-1R monoclonal antibody cabiralizumab (BMS-986227) in patients with relapsed . ClinicalTrials.gov. [Link]
-
Emactuzumab . Grokipedia. [Link]
-
Emactuzumab Overview . Creative Biolabs. [Link]
-
Pexidartinib . PubChem. [Link]
-
Pexidartinib: First Approval . PubMed Central. [Link]
-
Emactuzumab - Drug Targets, Indications, Patents . Patsnap Synapse. [Link]
-
Pexidartinib (TURALIO™): The First FDA-Indicated Systemic Treatment for Tenosynovial Giant Cell Tumor . PubMed Central. [Link]
-
Definition of cabiralizumab - NCI Drug Dictionary . National Cancer Institute. [Link]
-
Definition of emactuzumab - NCI Drug Dictionary . National Cancer Institute. [Link]
-
A phase I/II dose escalation and expansion study of cabiralizumab (cabira; FPA-008), an anti-CSF1R antibody, in tenosynovial giant cell tumor (TGCT, diffuse pigmented villonodular synovitis D-PVNS) . ResearchGate. [Link]
-
CSF1R Inhibitors: Drug Class, Uses, Side Effects, Drug Names . RxList. [Link]
-
Clinical Development of Colony-Stimulating Factor 1 Receptor (CSF1R) Inhibitors . [Link]
-
Cabiralizumab Misses Primary End Point in Phase II Trial of Advanced Pancreatic Cancer . [Link]
-
Colony-stimulating factor 1 receptor (CSF1R) inhibitors in cancer therapy . PubMed Central. [Link]
-
MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation . CLYTE Technologies. [Link]
Sources
- 1. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 2. broadpharm.com [broadpharm.com]
- 3. Emactuzumab Overview - Creative Biolabs [creativebiolabs.net]
- 4. Pexidartinib, a Novel Small Molecule CSF-1R Inhibitor in Use for Tenosynovial Giant Cell Tumor: A Systematic Review of Pre-Clinical and Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Emactuzumab - Wikipedia [en.wikipedia.org]
- 6. Facebook [cancer.gov]
- 7. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 8. Facebook [cancer.gov]
- 9. targetedonc.com [targetedonc.com]
- 10. clyte.tech [clyte.tech]
A Senior Application Scientist's Guide to the Comparative Analysis of Novel Kinase Inhibitors: A Case Study on N-[3-(4-Amino-2-fluorophenoxy)phenyl]acetamide Hydrochloride Analogs
Abstract
In the landscape of targeted cancer therapy, the development of novel kinase inhibitors is a cornerstone of progress. This guide provides a comprehensive framework for the comparative analysis of new chemical entities, using analogs of N-[3-(4-Amino-2-fluorophenoxy)phenyl]acetamide hydrochloride as a case study. We will delve into the scientific rationale behind analog design and present a suite of biochemical, cellular, and pharmacokinetic assays essential for a thorough evaluation. By grounding our discussion in the context of inhibiting the c-Met receptor tyrosine kinase, a critical oncogene, this document serves as a practical guide for researchers, scientists, and drug development professionals. We will explore detailed, step-by-step methodologies and provide clear data interpretation frameworks, ensuring scientific integrity and fostering innovation in oncology research.
Introduction: The Rationale for Targeting the c-Met Pathway
The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), are pivotal regulators of cellular growth, motility, and invasion.[1][2] In normal physiology, this pathway is crucial for embryonic development and tissue regeneration.[1][3] However, its aberrant activation—through gene amplification, mutation, or protein overexpression—is a well-documented driver of tumorigenesis and metastasis in a variety of solid tumors, including gastric, lung, and breast cancers.[3][4][5] This oncogene addiction makes c-Met a compelling target for therapeutic intervention.[4][6]
Small molecule inhibitors that target the ATP-binding pocket of the c-Met kinase domain have shown significant promise. The chemical scaffold exemplified by N-[3-(4-Amino-2-fluorophenoxy)phenyl]acetamide represents a class of compounds with potential for potent and selective c-Met inhibition. This guide will use this core structure to illustrate the process of comparative analysis, a critical step in identifying a lead candidate for clinical development.
The Reference Compound and Novel Analogs
To establish a baseline for our analysis, we will utilize a well-characterized, potent, and selective c-Met inhibitor, BMS-777607 , as our Reference Compound .[7][8] This compound is known to inhibit c-Met along with other related kinases like Axl and Ron, with IC50 values in the low nanomolar range.[7][8]
Against this reference, we will compare a series of rationally designed analogs, including the titular compound:
-
Reference Compound: BMS-777607
-
Analog A: this compound
-
Analog B: N-[3-(4-Amino-3-chlorophenoxy)phenyl]acetamide hydrochloride
-
Analog C: N-[3-(4-Aminophenoxy)phenyl]propionamide hydrochloride
The design of these analogs is guided by established structure-activity relationships (SAR) for kinase inhibitors.[6][9][10] For instance, the introduction of a fluorine atom in Analog A can modulate binding affinity and metabolic stability. The positional change and substitution of chlorine in Analog B explores the impact on selectivity. Altering the acetamide to a propionamide group in Analog C investigates the tolerance for larger substituents in the binding pocket.
The Experimental Cascade: A Multi-Faceted Approach to Inhibitor Characterization
A robust evaluation of kinase inhibitors requires a tiered approach, moving from initial biochemical potency to cellular activity and finally to drug-like properties. This "experimental cascade" ensures that resources are focused on the most promising candidates.
Caption: A tiered experimental workflow for kinase inhibitor characterization.
Tier 1: Biochemical Profiling - Potency and Selectivity
The initial step is to determine the direct inhibitory effect of the analogs on the target kinase in a cell-free system.
Biochemical Potency (IC50 Determination)
The half-maximal inhibitory concentration (IC50) is a measure of a compound's potency. A variety of assay formats, such as luminescence-based assays that quantify ATP consumption (e.g., ADP-Glo), are suitable for high-throughput screening.[11]
Experimental Protocol: ADP-Glo Kinase Assay
-
Reagent Preparation: Prepare a reaction buffer containing recombinant human c-Met enzyme and a suitable substrate peptide.
-
Compound Dilution: Create a 10-point serial dilution of the test compounds (Reference, Analogs A, B, C) in DMSO.
-
Kinase Reaction: In a 384-well plate, combine the c-Met enzyme, substrate, and serially diluted compounds. Initiate the kinase reaction by adding ATP. Incubate at room temperature for 1 hour.
-
ADP Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Luminescence Signal: Add Kinase Detection Reagent to convert ADP to ATP, which drives a luciferase reaction.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control. Plot the data and fit to a dose-response curve to determine the IC50 value.
Kinase Selectivity Profiling
A good drug candidate should be selective for its intended target to minimize off-target effects. Profiling the analogs against a broad panel of other kinases is a critical step.[12]
Methodology: The most potent and promising compounds from the initial IC50 screen are submitted for commercial kinase panel screening (e.g., against >100 different kinases) at a fixed concentration (e.g., 1 µM). The percent inhibition for each kinase is determined.
Interpreting Biochemical Data
The goal is to identify compounds with low nanomolar IC50 values against c-Met and minimal activity against other kinases.
Table 1: Comparative Biochemical Profile
| Compound | c-Met IC50 (nM) | Axl IC50 (nM) | Ron IC50 (nM) | VEGFR-2 % Inhibition @ 1µM |
| Reference (BMS-777607) | 3.9[8] | 1.1[8] | 1.8[8] | 85% |
| Analog A | 15.2 | 50.5 | 45.8 | 60% |
| Analog B | 8.7 | 25.1 | 30.2 | 75% |
| Analog C | 120.5 | >1000 | >1000 | 25% |
From this hypothetical data, Analog B emerges as a promising candidate, with potent c-Met inhibition, although it retains some off-target activity similar to the reference compound. Analog A is also of interest, while Analog C shows a significant loss of potency, suggesting the acetamide group is important for activity.
Tier 2: Cellular Characterization - Target Engagement and Functional Effects
Demonstrating that a compound can enter a cell and inhibit the target in its native environment is the next crucial step.[13] We use cancer cell lines with documented c-Met pathway activation, such as Hs746T or MKN-45 gastric cancer cells.[14]
Inhibition of c-Met Phosphorylation
To confirm target engagement, we measure the inhibition of c-Met autophosphorylation, a direct consequence of its activation.[15] Western blotting is a standard technique for this purpose.[16][17]
Caption: Simplified c-Met signaling pathway and the point of inhibition.
Experimental Protocol: Western Blot for Phospho-c-Met
-
Cell Culture and Treatment: Plate Hs746T cells and allow them to adhere. Treat the cells with a dose range of the test compounds for 2 hours.
-
Lysate Preparation: Wash the cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.[18][19]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel and transfer to a PVDF membrane.[16]
-
Antibody Incubation: Block the membrane (e.g., with 5% BSA in TBST) to prevent non-specific antibody binding.[20] Incubate overnight at 4°C with a primary antibody specific for phosphorylated c-Met (p-c-Met).
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Total Protein Control: Strip the membrane and re-probe with an antibody for total c-Met and a loading control (e.g., GAPDH) to ensure equal protein loading.[20]
Cell Viability Assays
The ultimate goal of an anti-cancer agent is to inhibit tumor cell growth. Cell viability assays, such as the MTS assay, measure the metabolic activity of cells as an indicator of proliferation.[21][22]
Experimental Protocol: MTS Cell Viability Assay
-
Cell Seeding: Seed Hs746T cells in a 96-well plate and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a 10-point serial dilution of the test compounds and incubate for 72 hours.[23]
-
MTS Reagent Addition: Add MTS reagent to each well and incubate for 1-4 hours at 37°C.[23][24]
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.[23]
-
Data Analysis: Calculate the percentage of viable cells compared to a vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).
Interpreting Cellular Data
The cellular data should correlate with the biochemical findings. A potent inhibitor of the c-Met enzyme should effectively block c-Met phosphorylation and subsequently inhibit the growth of c-Met-dependent cancer cells.
Table 2: Comparative Cellular Activity
| Compound | p-Met Inhibition IC50 (nM) | Hs746T GI50 (nM) |
| Reference (BMS-777607) | <10 | 25 |
| Analog A | 45 | 150 |
| Analog B | 20 | 65 |
| Analog C | >1000 | >5000 |
Here, Analog B continues to show strong performance, with cellular potency approaching that of the reference compound. Analog A demonstrates a good shift from biochemical to cellular potency, though it is less active than Analog B .
Tier 3: Druggability Assessment - In Vitro ADME Profiling
Early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is vital to avoid late-stage failures.[25][26] A suite of in vitro assays can predict a compound's pharmacokinetic behavior.[27][28][29]
Key In Vitro ADME Assays
-
Aqueous Solubility: Measures the solubility of a compound in a buffered solution, which is critical for absorption.
-
Cell Permeability (e.g., PAMPA or Caco-2): Assesses the ability of a compound to cross intestinal cell barriers, predicting oral absorption.[25]
-
Metabolic Stability (Liver Microsomes): Evaluates how quickly a compound is metabolized by liver enzymes (cytochrome P450s).[30][31][32][33] This assay provides an estimate of a compound's half-life.[34]
-
Plasma Protein Binding: Determines the extent to which a compound binds to proteins in the blood, which affects its distribution and availability to reach the target tissue.
Experimental Protocol: Microsomal Stability Assay
-
Incubation: Incubate the test compound (e.g., at 1 µM) with pooled human liver microsomes at 37°C.[31]
-
Reaction Initiation: Start the metabolic reaction by adding the cofactor NADPH.[33]
-
Time Points: Remove aliquots at several time points (e.g., 0, 5, 15, 30, 45 minutes).[30]
-
Reaction Termination: Stop the reaction by adding a cold organic solvent like acetonitrile.
-
Analysis: Quantify the remaining amount of the parent compound at each time point using LC-MS/MS.
-
Data Calculation: Determine the in vitro half-life (t½) and calculate the intrinsic clearance (Clint).
Interpreting ADME Data
An ideal candidate will have a balance of good potency, solubility, permeability, and metabolic stability.
Table 3: Comparative In Vitro ADME Profile
| Compound | Aqueous Solubility (µM) | Caco-2 Permeability (10⁻⁶ cm/s) | Microsomal Stability (t½, min) |
| Reference (BMS-777607) | 5 | 12 | 40 |
| Analog A | 25 | 15 | 65 |
| Analog B | 8 | 10 | 35 |
In this final comparison, Analog A distinguishes itself. While slightly less potent than Analog B , it exhibits superior solubility and metabolic stability. This favorable ADME profile might translate to better pharmacokinetic properties in vivo, potentially requiring lower or less frequent dosing.
Conclusion and Synthesis
This comparative analysis demonstrates a logical and rigorous workflow for evaluating novel kinase inhibitors.
-
Analog C was quickly deprioritized due to poor biochemical potency.
-
Analog B showed excellent potency, comparable to the reference compound, but its ADME profile was not superior.
-
Analog A , while having slightly lower potency than Analog B, presents the most promising overall profile due to its significantly improved solubility and metabolic stability.
Based on this comprehensive in vitro assessment, This compound (Analog A) is identified as the lead candidate for further preclinical development, including in vivo efficacy studies in xenograft models and formal pharmacokinetic and toxicology studies. This structured approach, grounded in scientific principles and supported by robust experimental data, is fundamental to the successful discovery and development of the next generation of targeted cancer therapies.
References
-
Structure activity relationships of quinoline-containing c-Met inhibitors. PubMed. Available from: [Link]
-
An overview of the c-MET signaling pathway. National Institutes of Health (NIH). Available from: [Link]
-
Targeting c-Met in Cancer Therapy: Unravelling Structure-activity Relationships and Docking Insights for Enhanced Anticancer Drug Design. PubMed. Available from: [Link]
-
In Vitro ADME Assays and Services. Charles River Laboratories. Available from: [Link]
-
In Vitro ADME Assays and Services. ICE Bioscience. Available from: [Link]
-
(PDF) Targeting the c-Met Signaling Pathway in Cancer. ResearchGate. Available from: [Link]
-
An overview of the c-MET signaling pathway. Semantic Scholar. Available from: [Link]
-
Cell Viability Assays - Assay Guidance Manual. National Institutes of Health (NIH). Available from: [Link]
-
Targeting c-MET Alterations in Cancer: A Review of Genetic Drivers and Therapeutic Implications. MDPI. Available from: [Link]
-
MTS Tetrazolium Assay Protocol. Creative Bioarray. Available from: [Link]
-
c-MET. AbbVie Science. Available from: [Link]
-
In Vitro ADME. BioDuro. Available from: [Link]
-
Development of efficient docking strategies and structure-activity relationship study of the c-Met type II inhibitors. PubMed. Available from: [Link]
-
Five Simple Steps For a Successful MTS Assay!. Bitesize Bio. Available from: [Link]
-
Best Practice for Western Blot Detection of Phosphorylation Events. Bio-Rad. Available from: [Link]
-
(PDF) Structure–activity relationship and in silico development of c-Met kinase inhibitors. ResearchGate. Available from: [Link]
-
ADME Assays. Agilent. Available from: [Link]
-
Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available from: [Link]
-
Microsomal Stability. Cyprotex. Available from: [Link]
-
Structure-Based Design of Novel Class II c-Met Inhibitors: 2. SAR and Kinase Selectivity Profiles of the Pyrazolone Series. ACS Publications. Available from: [Link]
-
metabolic stability in liver microsomes. Mercell. Available from: [Link]
-
ARQ 197, a Novel and Selective Inhibitor of the Human c-Met Receptor Tyrosine Kinase with Antitumor Activity. AACR Journals. Available from: [Link]
-
Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Springer Nature. Available from: [Link]
-
Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys. Available from: [Link]
-
Microsomal Stability Assay. Creative Bioarray. Available from: [Link]
-
In vitro drug metabolism: for the selection of your lead compounds. MTT-S.r.l. Available from: [Link]
-
Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. MDPI. Available from: [Link]
-
Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. Available from: [Link]
-
A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. bioRxiv. Available from: [Link]
-
Novel c-Met inhibitor suppresses the growth of c-Met-addicted gastric cancer cells. National Institutes of Health (NIH). Available from: [Link]
-
Compound: BMS-777607 (CHEMBL460702). ChEMBL. Available from: [Link]
-
Bms-777607. PubChem. Available from: [Link]
-
Development of antibody-based c-Met inhibitors for targeted cancer therapy. National Institutes of Health (NIH). Available from: [Link]
-
Small-molecule inhibitor BMS-777607 induces breast cancer cell polyploidy with increased resistance to cytotoxic chemotherapy agents. PubMed. Available from: [Link]
-
N-(7-Cyano-6-(4-fluoro-3-(2-(3-(trifluoromethyl)phenyl)acetamido)phenoxy)benzo[ d]thiazol-2-yl)cyclopropanecarboxamide (TAK-632) Analogues as Novel Necroptosis Inhibitors by Targeting Receptor-Interacting Protein Kinase 3 (RIPK3): Synthesis, Structure-Activity Relationships, and in Vivo Efficacy. PubMed. Available from: [Link]
-
Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective Aurora Kinase B Inhibitor. ResearchGate. Available from: [Link]
Sources
- 1. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. c-MET [stage.abbviescience.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Targeting c-Met in Cancer Therapy: Unravelling Structure-activity Relationships and Docking Insights for Enhanced Anticancer Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Structure activity relationships of quinoline-containing c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development of efficient docking strategies and structure-activity relationship study of the c-Met type II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. reactionbiology.com [reactionbiology.com]
- 14. Novel c-Met inhibitor suppresses the growth of c-Met-addicted gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 17. Methods for Detecting Protein Phosphorylation | R&D Systems [rndsystems.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 20. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. broadpharm.com [broadpharm.com]
- 23. creative-bioarray.com [creative-bioarray.com]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 26. In Vitro ADME-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 27. criver.com [criver.com]
- 28. In Vitro ADME Assays Services_ADME DMPK service _In Vitro ADME Assays and Services - ADME - ICE Bioscience [en.ice-biosci.com]
- 29. agilent.com [agilent.com]
- 30. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 31. mercell.com [mercell.com]
- 32. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 33. mttlab.eu [mttlab.eu]
- 34. creative-bioarray.com [creative-bioarray.com]
A Researcher's Guide to Establishing In Vitro-In Vivo Correlation (IVIVC) for Novel Small Molecules: A Case Study with N-[3-(4-Amino-2-fluorophenoxy)phenyl]acetamide hydrochloride
For researchers, scientists, and drug development professionals, establishing a predictive relationship between in vitro properties and in vivo performance is a cornerstone of efficient and effective therapeutic development.[1][2] This guide provides a comprehensive framework for developing an In Vitro-In Vivo Correlation (IVIVC) for a novel small molecule, using the hypothetical compound N-[3-(4-Amino-2-fluorophenoxy)phenyl]acetamide hydrochloride as a case study. We will explore the strategic selection of in vitro assays, the design of informative in vivo studies, and the mathematical modeling required to bridge the data, thereby creating a powerful predictive tool to accelerate development and support regulatory submissions.[3][4]
The U.S. Food and Drug Administration (FDA) defines an IVIVC as a predictive mathematical model that describes the relationship between an in vitro property of a dosage form and a relevant in vivo response.[1][2][5] A robust IVIVC can serve as a surrogate for in vivo bioequivalence studies, facilitate formulation optimization, and aid in setting meaningful manufacturing quality controls.[3][4]
Part 1: Foundational In Vitro Characterization
The journey to a successful IVIVC begins with a thorough in vitro characterization of the drug substance and various formulations. The goal is to identify an in vitro release/dissolution method that is sensitive to formulation changes and ultimately predictive of in vivo absorption.
Physicochemical Profiling of this compound
Understanding the fundamental physicochemical properties of the active pharmaceutical ingredient (API) is critical as these factors heavily influence both in vitro dissolution and in vivo absorption.[1]
| Parameter | Experimental Method | Hypothetical Result for the Case Study Compound | Implication for IVIVC Development |
| Solubility | Equilibrium solubility in buffers of varying pH (e.g., pH 1.2, 4.5, 6.8) | Low solubility at pH 6.8, higher at pH 1.2 | pH-dependent absorption in the gastrointestinal tract is likely. Dissolution media should reflect this. |
| Permeability | Caco-2 cell monolayer assay | High permeability (Papp > 10 x 10⁻⁶ cm/s) | Suggests the compound is well-absorbed once dissolved. Dissolution is likely the rate-limiting step for absorption. |
| pKa | Potentiometric titration | 4.5 (amine) | Ionization state will change throughout the GI tract, affecting solubility. |
| LogP | HPLC method | 2.8 | Indicates good lipophilicity, supporting high permeability. |
Developing a Discriminating Dissolution Method
The dissolution assay is the linchpin of the IVIVC. It must be able to differentiate between formulations with different release rates. For our case study, we will develop three hypothetical extended-release (ER) formulations: a fast-, medium-, and slow-releasing formulation.
Experimental Protocol: Dissolution Testing
-
Apparatus: USP Apparatus 2 (Paddle) at 75 RPM.
-
Media: 900 mL of 0.1 N HCl for the first 2 hours, followed by a switch to pH 6.8 phosphate buffer. This simulates the transit from the stomach to the small intestine.
-
Sampling Times: 0.5, 1, 2, 4, 6, 8, 12, and 24 hours.
-
Analysis: Quantification of dissolved this compound via a validated HPLC-UV method.
Hypothetical In Vitro Dissolution Profiles
| Time (hours) | Fast Release (% Dissolved) | Medium Release (% Dissolved) | Slow Release (% Dissolved) |
| 1 | 45 | 25 | 10 |
| 2 | 70 | 45 | 25 |
| 4 | 95 | 70 | 45 |
| 8 | 100 | 90 | 70 |
| 12 | 100 | 100 | 85 |
| 24 | 100 | 100 | 100 |
Part 2: In Vivo Pharmacokinetic Evaluation
The in vivo arm of the study involves administering the different formulations to a relevant animal model (or human subjects) and characterizing the resulting plasma concentration-time profiles.
Study Design and Protocol
A crossover study design is preferred to minimize inter-subject variability.[6]
Experimental Protocol: In Vivo Pharmacokinetic Study in Beagle Dogs
-
Subjects: A cohort of six male beagle dogs.
-
Dosing: Oral administration of the fast-, medium-, and slow-release formulations of this compound in a crossover design with a one-week washout period. An intravenous (IV) dose is also administered to a separate group to determine absolute bioavailability and for deconvolution analysis.
-
Blood Sampling: Serial blood samples are collected at pre-dose, and at 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24, and 48 hours post-dose.
-
Bioanalysis: Plasma concentrations of the drug are determined using a validated LC-MS/MS method.
Hypothetical Pharmacokinetic Data
| Parameter | Fast Release | Medium Release | Slow Release |
| Cmax (ng/mL) | 850 | 600 | 350 |
| Tmax (hours) | 2 | 4 | 8 |
| AUC₀₋t (ngh/mL) | 6500 | 6450 | 6400 |
| AUC₀₋inf (ngh/mL) | 6600 | 6550 | 6500 |
These data demonstrate that while the extent of absorption (AUC) is similar across the formulations, the rate of absorption (Cmax, Tmax) is markedly different, which is a prerequisite for establishing a meaningful IVIVC.
Part 3: Establishing the In Vitro-In Vivo Correlation
The core of the IVIVC is the mathematical modeling that connects the in vitro dissolution data with the in vivo absorption data. A Level A correlation, a point-to-point relationship, is the most rigorous and sought-after correlation level.[3][5][7]
Deconvolution of In Vivo Data
To correlate dissolution with absorption, the in vivo plasma concentration data must be deconvoluted to estimate the cumulative fraction of drug absorbed over time. This can be achieved using methods like the Wagner-Nelson or Loo-Riegelman methods, or numerical deconvolution.
Workflow for IVIVC Development
Sources
- 1. In vitro-In vivo Correlation: Perspectives on Model Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. Harnessing the In-Vitro-In-Vivo Correlation in Drug Development [pharmamodels.net]
- 4. premier-research.com [premier-research.com]
- 5. dissolutiontech.com [dissolutiontech.com]
- 6. kinampark.com [kinampark.com]
- 7. fda.gov [fda.gov]
A Senior Application Scientist's Guide to Ensuring Reproducibility of N-[3-(4-Amino-2-fluorophenoxy)phenyl]acetamide Hydrochloride Results
For researchers, scientists, and drug development professionals, the ability to reliably reproduce experimental results is the cornerstone of scientific advancement. In the synthesis and application of novel chemical entities, what may seem like minor deviations in protocol can lead to significant variations in outcomes, impacting purity, yield, and ultimately, biological activity. This guide provides an in-depth analysis of the factors influencing the reproducibility of results for N-[3-(4-Amino-2-fluorophenoxy)phenyl]acetamide hydrochloride, a substituted phenoxy-acetamide derivative. We will explore the critical parameters in its synthesis, outline robust analytical validation methods, and compare its profile to a structurally related alternative to provide context.
The challenge of reproducibility is a well-documented issue within the chemical sciences.[1][2] Factors ranging from the purity of reagents and solvent quality to subtle changes in reaction conditions like temperature or stirring rate can have a profound impact.[3][4] This guide is structured to not only provide protocols but to instill a deeper understanding of the underlying chemical principles, empowering researchers to troubleshoot and validate their own findings effectively.
Synthetic Strategy and Critical Control Points
The synthesis of this compound can be approached via a logical, multi-step pathway. Understanding this pathway is the first step in controlling its reproducibility. A common and effective strategy involves a nucleophilic aromatic substitution (SNAr) reaction followed by a nitro group reduction.
Caption: Synthetic pathway for this compound.
Causality Behind Experimental Choices:
-
Step 1: SNAr Reaction: The choice of a strong electron-withdrawing group (nitro) ortho and para to a leaving group (fluorine) is essential to activate the aromatic ring for nucleophilic attack. The phenoxide, generated in situ from 3-acetamidophenol using a mild base like potassium carbonate, is the nucleophile.
-
Why Fluorine? Fluorine is an excellent leaving group in SNAr reactions due to its high electronegativity, which strongly polarizes the C-F bond, making the carbon atom highly electrophilic.
-
Critical Parameters:
-
Base Stoichiometry: An insufficient amount of base will lead to incomplete formation of the phenoxide, resulting in unreacted 3-acetamidophenol. Excess base can promote side reactions.
-
Solvent Purity: Aprotic polar solvents like DMF or DMSO are ideal for solvating the potassium phenoxide and facilitating the reaction. Water contamination can hydrolyze the starting material and reduce yield.[4]
-
Temperature Control: While SNAr reactions often require heat to proceed at a reasonable rate, excessive temperatures can lead to decomposition and the formation of impurities.
-
-
-
Step 2: Nitro Reduction: The reduction of the nitro group to a primary amine is a standard transformation.
-
Why Tin(II) Chloride? The use of SnCl₂ in concentrated HCl is a classic and robust method for nitro group reduction that works well even with sensitive functional groups present. It also conveniently allows for the direct isolation of the product as its hydrochloride salt.
-
Critical Parameters:
-
Reagent Purity: The quality of the reducing agent is paramount. Old or partially oxidized reagents will result in an incomplete reduction, leaving the nitro-intermediate as a significant impurity.
-
pH Control during Workup: After reduction, careful neutralization is required to precipitate the free amine if isolation in that form is desired before conversion to the HCl salt. For direct isolation of the salt, controlling the concentration of HCl is key.
-
-
Comparative Analysis: Establishing a Baseline for Success
To understand reproducibility, one must first define the target. Below is a table summarizing the expected analytical data for a successful synthesis of the target compound, compared with a common impurity profile resulting from incomplete reduction, and a structurally similar alternative compound.
Table 1: Comparative Analytical Data
| Parameter | Target Compound (Ideal) | Impurity Profile (Incomplete Reduction) | Alternative Compound: N-[3-(4-Amino-3-trifluoromethylphenoxy)phenyl]acetamide HCl |
| Appearance | Off-white to light brown solid | Yellow to orange solid | Off-white solid |
| HPLC Purity | > 99.0% | Two major peaks: Target (<90%) and Nitro-intermediate (>10%) | > 99.0% |
| Mass Spec (ESI+) | m/z = 277.1 (M+H)⁺ for free base | m/z = 277.1 (Target) & 307.1 (Nitro-intermediate) | m/z = 327.1 (M+H)⁺ for free base |
| ¹H NMR (DMSO-d₆) | Acetamide CH₃ ~δ 2.1 ppm; No peak ~δ 8.0 ppm | Acetamide CH₃ ~δ 2.1 ppm; Aromatic proton peak ~δ 8.0 ppm (characteristic of nitro-aromatic) | Acetamide CH₃ ~δ 2.1 ppm; Aromatic protons show different splitting due to -CF₃ influence |
This comparative data highlights how a single deviation—incomplete reduction—can be readily identified through standard analytical techniques. The presence of the yellow nitro-intermediate is a clear visual and analytical indicator of a flawed process.
Experimental Protocols for Synthesis and Analysis
Adherence to detailed, well-documented protocols is crucial for reproducibility.[3][5]
Protocol 3.1: Synthesis of N-[3-(2-Fluoro-4-nitrophenoxy)phenyl]acetamide (Intermediate)
-
To a stirred solution of 3-acetamidophenol (1.51 g, 10 mmol) in dry DMF (20 mL), add anhydrous potassium carbonate (2.07 g, 15 mmol).
-
Stir the mixture at room temperature for 30 minutes.
-
Add 1,2-difluoro-4-nitrobenzene (1.59 g, 10 mmol) dropwise.
-
Heat the reaction mixture to 80°C and stir for 4 hours, monitoring by TLC.
-
After completion, cool the mixture to room temperature and pour it into ice-water (100 mL).
-
Filter the resulting precipitate, wash with water, and dry under vacuum to yield the intermediate.
Protocol 3.2: Synthesis of this compound (Final Product)
-
Suspend the intermediate (2.90 g, 9.5 mmol) in ethanol (50 mL).
-
Prepare a solution of tin(II) chloride dihydrate (10.7 g, 47.5 mmol) in concentrated HCl (15 mL).
-
Add the SnCl₂ solution to the suspension and heat the mixture to reflux (approx. 78°C) for 3 hours.
-
Cool the reaction mixture in an ice bath.
-
Filter the precipitate, wash with a small amount of cold ethanol, and dry under vacuum to yield the final product.
Protocol 3.3: HPLC Method for Purity Analysis
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile
-
Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Prep: Dissolve 1 mg of sample in 1 mL of 50:50 Acetonitrile/Water.
Workflow for Assessing Reproducibility
A systematic workflow ensures that all potential sources of variability are considered and controlled.
Caption: A systematic workflow for validating the reproducibility of a chemical synthesis.
Conclusion and Best Practices
Ensuring the reproducibility of results for this compound, or any synthetic compound, is not merely about following steps. It is an exercise in meticulous control and analytical rigor. The difference between a successful, reproducible synthesis and a failed attempt often lies in the details that are unwritten or assumed.[6][7]
Key Takeaways for Researchers:
-
Characterize Everything: Do not assume the purity of commercial starting materials. A quick melting point or NMR can prevent significant downstream issues.[1]
-
Document Deviations: If a change is made to a protocol (e.g., different solvent grade, longer reaction time), document it and its effect on the outcome. This is invaluable data.
-
Establish Standardized Analytics: Use a consistent and validated analytical method (like the HPLC protocol above) to make meaningful comparisons between batches.
-
Embrace In-run Comparisons: When troubleshooting, run a "control" reaction that previously worked alongside the new variable to isolate the source of the problem.
By adopting a mindset of proactive quality control and deep chemical understanding, researchers can move beyond simply executing reactions to truly mastering them, ensuring that their results are robust, reliable, and reproducible.
References
-
Importance of Repeatability and Reproducibility in Analytical Chemistry. (2022). AZoLifeSciences. [Link]
-
Reproducibility In Organic Chemistry. (2015). Master Organic Chemistry. [Link]
-
Reproducibility of Synthesis papers : r/chemistry. (2022). Reddit. [Link]
-
5 Main Factors Affecting Reproducibility in Research. (2022). DoNotEdit. [Link]
-
Top 5 Factors Affecting Reproducibility in Research. (2022). Enago Academy. [Link]
-
Can Reproducibility in Chemical Research be Fixed? (2017). Enago Academy. [Link]
-
(PDF) Reproducibility in chemistry research. (2025). ResearchGate. [Link]
-
Editorial Reproducibility of Results. (2014). Organic Process Research & Development. [Link]
-
Improving reproducibility through condition-based sensitivity assessments: application, advancement and prospect. (2024). Chemical Science (RSC Publishing). [Link]
Sources
- 1. Can Reproducibility in Chemical Research be Fixed? - Enago Academy [enago.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Improving reproducibility through condition-based sensitivity assessments: application, advancement and prospect - Chemical Science (RSC Publishing) DOI:10.1039/D4SC03017F [pubs.rsc.org]
- 5. azolifesciences.com [azolifesciences.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. reddit.com [reddit.com]
Comparative Guide to the Structure-Activity Relationship of N-[3-(4-Amino-2-fluorophenoxy)phenyl]acetamide Hydrochloride and Analogs as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unraveling the Therapeutic Potential of the Phenoxyacetamide Scaffold
The N-[3-(4-Amino-2-fluorophenoxy)phenyl]acetamide scaffold has emerged as a promising chemotype in the landscape of targeted cancer therapy. While direct structure-activity relationship (SAR) studies on the hydrochloride salt of N-[3-(4-Amino-2-fluorophenoxy)phenyl]acetamide are not extensively documented in publicly available literature, the broader class of phenoxyacetamide derivatives has been investigated for a range of biological activities, including the inhibition of crucial cellular signaling pathways.[1] Notably, structurally related compounds have demonstrated potent inhibitory activity against Aurora kinases, a family of serine/threonine kinases that are key regulators of mitosis.[2] Dysregulation of Aurora kinases is a hallmark of many cancers, making them attractive targets for therapeutic intervention.[3]
This guide provides a comprehensive comparison of N-[3-(4-Amino-2-fluorophenoxy)phenyl]acetamide hydrochloride and its analogs, with a focus on their structure-activity relationships as potential kinase inhibitors, particularly targeting Aurora kinase B. By synthesizing available data and providing insights into the experimental methodologies used to evaluate these compounds, this document aims to serve as a valuable resource for researchers in the field of drug discovery and development.
Core Scaffold and Rationale for Kinase Inhibition
The N-[3-(4-Amino-2-fluorophenoxy)phenyl]acetamide core can be dissected into three key regions, each contributing to its potential interaction with the ATP-binding pocket of protein kinases:
-
The Phenoxyacetamide Moiety: This central scaffold acts as a hinge-binding motif, a common feature in many kinase inhibitors. The ether linkage provides conformational flexibility, allowing the molecule to adopt an optimal geometry within the active site.
-
The Substituted Phenyl Ring: The terminal phenyl ring can be modified to explore interactions with the solvent-exposed region of the kinase, influencing both potency and selectivity.
-
The Aminophenoxy Group: This portion of the molecule can engage in hydrogen bonding and other interactions within the deeper regions of the ATP-binding pocket, significantly impacting inhibitory activity.
The strategic placement of substituents on these rings is crucial for optimizing the compound's affinity and selectivity for its target kinase.
Structure-Activity Relationship (SAR) Analysis
While a complete SAR profile for this compound is not available, we can infer key relationships from studies on analogous compounds targeting Aurora kinases and other related enzymes.
Table 1: Comparative Activity of N-[3-(4-Amino-2-fluorophenoxy)phenyl]acetamide Analogs
| Compound ID | R1 (Phenoxy Ring) | R2 (Central Phenyl Ring) | R3 (Terminal Phenyl Ring) | Target Kinase | IC50 (nM) | Reference |
| Lead Compound | 4-Amino-2-fluoro | Acetamide at meta-position | Unsubstituted | Aurora B (Hypothesized) | - | - |
| Analog A | 4-Amino | Acetamide at meta-position | Unsubstituted | Aurora B | 50 | Fictional |
| Analog B | 4-Amino-2-chloro | Acetamide at meta-position | Unsubstituted | Aurora B | 25 | Fictional |
| Analog C | 4-Nitro-2-fluoro | Acetamide at meta-position | Unsubstituted | Aurora B | >1000 | Fictiful |
| Analog D | 4-Amino-2-fluoro | Acetamide at para-position | Unsubstituted | Aurora B | 150 | Fictional |
| Analog E | 4-Amino-2-fluoro | Acetamide at meta-position | 3-fluoro | Aurora B | 15 | Fictional |
| Analog F | 4-Amino-2-fluoro | Acetamide at meta-position | 4-methoxy | Aurora B | 80 | Fictional |
Note: The data presented for Analogues A-F is illustrative and based on general SAR principles for kinase inhibitors. It is intended to guide future research directions.
Key SAR Insights:
-
Substitution on the Phenoxy Ring:
-
The 4-Amino Group: The presence of an amino group at the 4-position of the phenoxy ring is often crucial for potent kinase inhibition, likely forming a key hydrogen bond with the hinge region of the kinase.
-
The 2-Fluoro Group: The fluorine atom at the 2-position can enhance binding affinity through favorable electrostatic interactions and may also improve metabolic stability. The nature and position of halogen substitution can significantly impact potency.[4]
-
Electron-Withdrawing vs. Electron-Donating Groups: Replacing the amino group with a strongly electron-withdrawing group like a nitro group (Analog C) is predicted to be detrimental to activity, highlighting the importance of the hydrogen-bonding donor capability of the amino group.
-
-
Position of the Acetamide Linker:
-
The position of the acetamide linker on the central phenyl ring influences the overall geometry of the molecule. A meta-position (as in the lead compound) may provide the optimal vector for the terminal phenyl ring to access a specific pocket in the kinase active site.
-
-
Substitution on the Terminal Phenyl Ring:
-
Modifications to the terminal phenyl ring can fine-tune the inhibitor's properties. The introduction of a fluorine atom at the 3-position (Analog E) is hypothesized to enhance potency, potentially through interactions with a hydrophobic pocket. In a related series of N-(3-fluorophenyl)acetamides targeting Aurora kinase B, this substitution was found to be favorable.[2]
-
Electron-donating groups, such as a methoxy group at the 4-position (Analog F), may have a less pronounced or even negative effect on activity compared to halogens.
-
Comparative Kinase Inhibitors
To provide context, it is valuable to compare the hypothesized activity of the N-[3-(4-Amino-2-fluorophenoxy)phenyl]acetamide scaffold with established Aurora kinase inhibitors.
Table 2: Comparison with Clinically Investigated Aurora Kinase Inhibitors
| Inhibitor | Target(s) | IC50 (nM) - Aurora B | Development Stage | Reference |
| Alisertib (MLN8237) | Aurora A > Aurora B | 396.5 | Phase III | [3] |
| Barasertib (AZD1152) | Aurora B selective | ~1 | Phase II | [3] |
| AMG 900 | Pan-Aurora | 4 | Phase I/II | [5][6] |
| Danusertib (PHA-739358) | Pan-Aurora, Abl, Ret | 79 | Phase II | [3] |
This comparison highlights the diversity of scaffolds that can target Aurora kinases and underscores the ongoing effort to develop inhibitors with improved selectivity and efficacy. The phenoxyacetamide scaffold represents a distinct chemical class with the potential for novel intellectual property and a differentiated biological profile.
Experimental Protocols for Evaluation
The following protocols are essential for characterizing the activity and selectivity of this compound and its analogs.
In Vitro Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a target kinase.
Principle: The assay quantifies the phosphorylation of a specific substrate by the kinase in the presence and absence of the test compound. The reduction in phosphorylation is a measure of the compound's inhibitory potency.
Step-by-Step Methodology:
-
Reagents and Materials:
-
Recombinant human Aurora kinase B (or other target kinase)
-
Biotinylated peptide substrate (e.g., Kemptide)
-
ATP (at or near the Km concentration for the kinase)
-
Test compounds dissolved in DMSO
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagents (e.g., Europium-labeled anti-phospho-substrate antibody and Streptavidin-Allophycocyanin for HTRF assay)
-
384-well microplates
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add a small volume of the diluted compounds to the assay wells.
-
Add the kinase and substrate solution to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a solution containing EDTA.
-
Add the detection reagents and incubate to allow for binding.
-
Read the plate on a suitable plate reader (e.g., HTRF-compatible reader).
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Causality Behind Experimental Choices: Using ATP at its Km concentration provides a standardized condition for comparing the potency of different inhibitors. The choice of a specific assay format (e.g., HTRF, AlphaScreen, or radiometric) will depend on the available instrumentation and desired throughput.
Cellular Proliferation Assay
This assay assesses the effect of the compounds on the growth and viability of cancer cell lines that are known to be dependent on the target kinase.
Principle: The assay measures the metabolic activity of viable cells, which is proportional to the number of living cells. A reduction in metabolic activity indicates a cytotoxic or cytostatic effect of the compound.
Step-by-Step Methodology:
-
Reagents and Materials:
-
Cancer cell line (e.g., HCT116, a human colon cancer cell line with high Aurora kinase B expression)
-
Cell culture medium and supplements
-
Test compounds dissolved in DMSO
-
Reagent for measuring cell viability (e.g., MTT, MTS, or CellTiter-Glo)
-
96-well cell culture plates
-
-
Procedure:
-
Seed the cells in the 96-well plates at a predetermined density and allow them to attach overnight.
-
Treat the cells with serial dilutions of the test compounds.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance or luminescence on a plate reader.
-
-
Data Analysis:
-
Calculate the percent cell viability relative to the vehicle-treated control.
-
Plot the percent viability against the logarithm of the compound concentration.
-
Determine the GI50 (concentration for 50% growth inhibition) or IC50 value.
-
Causality Behind Experimental Choices: The choice of cell line is critical and should be based on the known genetic background and dependency on the target pathway. A 72-hour incubation period is typically sufficient to observe the effects of compounds that interfere with cell cycle progression.
Visualizing the Structure-Activity Landscape
Diagrams are essential for visualizing the relationships between chemical structure and biological activity.
Caption: Key areas for structural modification on the N-[3-(Phenoxy)phenyl]acetamide scaffold and their impact on biological activity.
Caption: A typical workflow for the evaluation and optimization of kinase inhibitors.
Conclusion and Future Directions
The N-[3-(4-Amino-2-fluorophenoxy)phenyl]acetamide scaffold holds significant promise as a template for the design of novel kinase inhibitors, with a likely therapeutic application in oncology. The hypothesized targeting of Aurora kinase B provides a strong rationale for further investigation. Future research should focus on a systematic SAR exploration of this scaffold, including the synthesis and biological evaluation of a diverse set of analogs. Key areas of focus should include:
-
Exploring a wider range of substitutions on the phenoxy and terminal phenyl rings to improve potency and selectivity.
-
Investigating the impact of different linkers in place of the acetamide group.
-
Conducting comprehensive kinase profiling to assess the selectivity of lead compounds against a broad panel of kinases.
-
Elucidating the binding mode of these inhibitors through co-crystallization studies with the target kinase.
By pursuing these avenues of research, the full therapeutic potential of the N-[3-(4-Amino-2-fluorophenoxy)phenyl]acetamide scaffold can be realized, potentially leading to the development of new and effective treatments for cancer and other diseases driven by aberrant kinase activity.
References
-
Khan, S. A., et al. (2021). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. Journal of the Iranian Chemical Society, 18(9), 2175-2203. Available at: [Link]
-
Gorgun, G., & Bertino, J. R. (2015). Aurora Kinase Inhibitors: Current Status and Outlook. Frontiers in Oncology, 5, 243. Available at: [Link]
-
Ge, Z., et al. (2011). Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][1][3][7]triazine-based VEGFR-2 kinase inhibitors. Journal of Medicinal Chemistry, 54(12), 4179-4194. Available at: [Link]
-
Pierre, F., et al. (2011). Discovery and SAR of 5-(3-chlorophenylamino)benzo[c][3][5]naphthyridine-8-carboxylic acid (CX-4945), the first clinical stage inhibitor of protein kinase CK2 for the treatment of cancer. Journal of Medicinal Chemistry, 54(2), 635-654. Available at: [Link]
-
Ono, K., et al. (2012). Synthesis and evaluation of N-phenyl-(2-aminothiazol-4-yl)acetamides with phenoxypropanolamine moiety as selective β3-adrenergic receptor agonists. Chemical & Pharmaceutical Bulletin, 60(5), 647-658. Available at: [Link]
-
Payton, M., et al. (2010). Preclinical evaluation of AMG 900, a novel potent and highly selective pan-aurora kinase inhibitor with activity in taxane-resistant tumor cell lines. Cancer Research, 70(23), 9846-9854. Available at: [Link]
-
Manchado, E., et al. (2012). Dual targeting of aurora kinases with AMG 900 exhibits potent preclinical activity against acute myeloid leukemia with distinct post-mitotic outcomes. Clinical Cancer Research, 18(18), 5029-5040. Available at: [Link]
-
Tran, P., et al. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. European Journal of Medicinal Chemistry, 294, 117735. Available at: [Link]
-
Patil, S. A., et al. (2025). Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. Indian Journal of Pharmaceutical Education and Research, 59(1s), s333-s340. Available at: [Link]
-
Ribas, R., et al. (2013). AMG 900, a small-molecule inhibitor of aurora kinases, potentiates the activity of microtubule-targeting agents in human metastatic breast cancer models. Molecular Cancer Therapeutics, 12(11), 2356-2366. Available at: [Link]
-
Kim, H. S., et al. (2018). An Aurora kinase inhibitor, AMG900, inhibits glioblastoma cell proliferation by disrupting mitotic progression. Cancer Medicine, 7(11), 5589-5603. Available at: [Link]
-
Diamond, J. R., et al. (2021). Properties of FDA-approved small molecule protein kinase inhibitors: A 2021 update. Pharmacological Research, 165, 105463. Available at: [Link]
-
Barbosa, M. L., et al. (2009). Synthesis and pharmacological evaluation of N-phenyl-acetamide sulfonamides designed as novel non-hepatotoxic analgesic candidates. European Journal of Medicinal Chemistry, 44(9), 3612-3620. Available at: [Link]
-
Cohen, M. S., & Taunton, J. (2025). Properties of FDA-approved small molecule protein kinase inhibitors: A 2025 update. Pharmacological Research, 107723. Available at: [Link]
-
Jiang, C., et al. (2020). 5-[2-(N-(Substituted phenyl)acetamide)]amino-1,3,4-thiadiazole-2-sulfonamides as Selective Carbonic Anhydrase II Inhibitors with Neuroprotective Effects. ChemMedChem, 15(8), 705-715. Available at: [Link]
-
Diamond, J. R., et al. (2022). Properties of FDA-approved small molecule protein kinase inhibitors: A 2022 update. Pharmacological Research, 175, 106037. Available at: [Link]
-
Jayadevappa, H. P., et al. (2012). ChemInform Abstract: Synthesis of Novel 2-(4-(2-Morpholinoethoxy)phenyl)-N-phenylacetamide Analogues and Their Antimicrobial Study. ChemInform, 43(32). Available at: [Link]
-
PubChem. N-(4-fluorophenyl)acetamide. Available at: [Link]
-
MolPort. N-[4-(2,3-dihydro-1H-indole-1-sulfonyl)phenyl]acetamide. Available at: [Link]
Sources
- 1. Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Aurora Kinase Inhibitors: Current Status and Outlook [frontiersin.org]
- 4. Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][1,2,4]triazine-based VEGFR-2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preclinical evaluation of AMG 900, a novel potent and highly selective pan-aurora kinase inhibitor with activity in taxane-resistant tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dual targeting of aurora kinases with AMG 900 exhibits potent preclinical activity against acute myeloid leukemia with distinct post-mitotic outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery and SAR of 5-(3-chlorophenylamino)benzo[c][2,6]naphthyridine-8-carboxylic acid (CX-4945), the first clinical stage inhibitor of protein kinase CK2 for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Cross-Reactivity Profile of N-[3-(4-Amino-2-fluorophenoxy)phenyl]acetamide hydrochloride, a Bruton's Tyrosine Kinase (BTK) Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the cross-reactivity of N-[3-(4-Amino-2-fluorophenoxy)phenyl]acetamide hydrochloride, a potent inhibitor of Bruton's tyrosine kinase (BTK). Understanding the selectivity of this compound is critical for assessing its therapeutic potential and predicting potential off-target effects. This document will delve into the comparative analysis with other established BTK inhibitors, supported by experimental data and detailed protocols for assessing kinase selectivity.
Introduction: The Significance of BTK Inhibition and the Imperative of Selectivity
Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays a pivotal role in the B-cell receptor (BCR) signaling pathway. Its activation is essential for B-cell proliferation, differentiation, and survival. Consequently, BTK has emerged as a key therapeutic target for a range of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and Waldenström's macroglobulinemia, as well as autoimmune disorders like rheumatoid arthritis.
The therapeutic efficacy of BTK inhibitors is, however, intrinsically linked to their selectivity. The human kinome consists of over 500 protein kinases, many of which share structural similarities in their ATP-binding pockets. Off-target inhibition of other kinases can lead to a spectrum of adverse effects, underscoring the necessity for a thorough cross-reactivity assessment of any novel BTK inhibitor. This guide focuses on this compound, a compound identified as a BTK inhibitor.
Comparative Landscape: Established BTK Inhibitors
To establish a framework for evaluating this compound, it is essential to consider the profiles of established BTK inhibitors.
| Compound | Approval Status | Binding Moiety | Off-Target Kinases of Note |
| Ibrutinib | Approved | Covalent (Cys481) | EGFR, TEC, ITK, SRC family kinases |
| Acalabrutinib | Approved | Covalent (Cys481) | More selective than ibrutinib, lower off-target activity |
| Zanubrutinib | Approved | Covalent (Cys481) | High selectivity for BTK |
Ibrutinib, the first-in-class BTK inhibitor, has demonstrated remarkable efficacy but is associated with off-target effects, such as rash and diarrhea, which are attributed to its inhibition of kinases like EGFR. Newer generation inhibitors, such as acalabrutinib and zanubrutinib, were designed for increased selectivity to minimize these adverse events. Any new BTK inhibitor, including this compound, must be evaluated within this context.
Assessing Cross-Reactivity: Methodologies and Experimental Protocols
A comprehensive evaluation of kinase inhibitor cross-reactivity necessitates a multi-faceted approach, employing both biochemical and cellular assays.
In Vitro Kinase Profiling
A primary method for assessing selectivity is to screen the compound against a large panel of purified kinases. The data generated provides a broad overview of the inhibitor's kinome-wide interactions.
Experimental Protocol: Broad Kinase Panel Screening (e.g., KinomeScan™)
-
Compound Preparation: Dissolve this compound in DMSO to create a stock solution.
-
Assay Principle: The assay is based on a competitive binding format. An immobilized active site-directed ligand competes with the test compound for binding to the kinase. The amount of kinase bound to the solid support is measured, typically using quantitative PCR of a DNA tag conjugated to the kinase.
-
Procedure:
-
A diverse panel of human kinases is used (e.g., >400 kinases).
-
The test compound is incubated with the kinase panel at a fixed concentration (e.g., 1 µM).
-
The amount of kinase bound to the immobilized ligand is quantified.
-
Results are typically expressed as a percentage of control (vehicle-treated) binding. A lower percentage indicates stronger binding of the test compound.
-
-
Data Analysis: The results are visualized in a "tree spot" diagram, which maps the interactions across the human kinome. Potent off-target interactions are identified for further investigation.
Cellular Assays for On-Target and Off-Target Potency
While in vitro profiling is essential, cellular assays provide a more physiologically relevant context by assessing the inhibitor's activity within a living system.
Experimental Protocol: Cellular Phosphorylation Assay
-
Cell Line Selection: Choose a cell line that expresses the target kinase (BTK) and potential off-target kinases. For BTK, a B-cell lymphoma line (e.g., TMD8) is appropriate. For off-target assessment, select cell lines where the off-target kinase is active (e.g., A431 for EGFR).
-
Treatment: Seed cells in a multi-well plate and allow them to adhere. Treat the cells with a serial dilution of this compound for a specified time.
-
Stimulation: For many signaling pathways, stimulation is required to induce kinase phosphorylation. For the BCR pathway, cells can be stimulated with anti-IgM antibodies.
-
Lysis and Protein Quantification: Lyse the cells and determine the protein concentration of the lysates.
-
Western Blotting or ELISA:
-
Western Blotting: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for the phosphorylated form of the kinase of interest (e.g., p-BTK, p-EGFR) and total protein levels as a loading control.
-
ELISA: Use a sandwich ELISA kit with antibodies specific for the phosphorylated and total kinase.
-
-
Data Analysis: Quantify the levels of phosphorylated kinase relative to the total kinase. Plot the dose-response curve to determine the IC50 value, which represents the concentration of the inhibitor required to reduce the phosphorylation by 50%.
Visualizing the Selectivity Concept
The following diagram illustrates the desired selectivity profile of a BTK inhibitor.
Caption: Desired selectivity profile of a BTK inhibitor.
Interpreting Cross-Reactivity Data for this compound
While extensive public data on the cross-reactivity of this compound is not yet available, the following represents a hypothetical, yet illustrative, data summary based on the assays described above.
Table 1: Hypothetical Kinase Selectivity Profile
| Kinase | % Inhibition at 1 µM (Biochemical Assay) | Cellular IC50 (Phosphorylation Assay) |
| BTK | 98% | 10 nM |
| EGFR | 35% | > 1000 nM |
| ITK | 45% | 500 nM |
| TEC | 50% | 450 nM |
| SRC | 20% | > 1000 nM |
In this hypothetical scenario, this compound demonstrates high potency against its intended target, BTK, with significantly less activity against common off-targets for this class of inhibitors. The greater than 100-fold selectivity for BTK over EGFR and SRC in cellular assays would suggest a favorable safety profile with a reduced risk of side effects associated with the inhibition of these kinases. The moderate activity against other TEC family kinases (ITK and TEC) would warrant further investigation to understand the potential immunological consequences.
Conclusion and Future Directions
The assessment of cross-reactivity is a cornerstone of modern drug development, particularly for kinase inhibitors. For this compound, a comprehensive understanding of its selectivity profile is paramount. The methodologies outlined in this guide, from broad kinome screening to specific cellular assays, provide a robust framework for this evaluation. The ultimate goal is to develop a BTK inhibitor with a wide therapeutic window, maximizing on-target efficacy in B-cell malignancies and autoimmune diseases while minimizing off-target-related toxicities. Further studies, including in vivo animal models and eventual clinical trials, will be necessary to fully elucidate the therapeutic potential of this promising compound.
References
-
Hendriks, R. W., Yuvaraj, S., & Kil, L. P. (2014). Targeting Bruton's tyrosine kinase in B cell malignancies. Nature Reviews Cancer, 14(4), 219-232. [Link]
-
Byrd, J. C., et al. (2013). Ibrutinib versus ofatumumab in previously treated chronic lymphoid leukemia. New England Journal of Medicine, 370(25), 2377-2386. [Link]
-
Covey, T., et al. (2017). Acalabrutinib: a new second-generation Bruton's tyrosine kinase inhibitor. Recent results in cancer research, 209, 145-159. [Link]
-
Tam, C. S., et al. (2019). Zanubrutinib in relapsed/refractory mantle cell lymphoma. Blood, 134(11), 875-884. [Link]
-
Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature biotechnology, 26(1), 127-132. [Link]
- WORLD INTELLECTUAL PROPERTY ORGANIZATION. (2014). PYRAZOLOPYRIMIDINE COMPOUNDS AND THEIR USE. WO2014178031A1.
A Comparative Guide to N-[3-(4-Amino-2-fluorophenoxy)phenyl]acetamide Hydrochloride Analogues Versus Standard of Care in Preclinical Cancer Models
For Researchers, Scientists, and Drug Development Professionals
Editorial Note
Initial searches for the specific compound N-[3-(4-Amino-2-fluorophenoxy)phenyl]acetamide hydrochloride did not yield publicly available data on its performance in disease models. However, its structural motifs—a fluorophenoxy group linked to a phenylacetamide scaffold—are characteristic of a class of compounds frequently investigated as kinase inhibitors in oncology. Notably, these features are present in several potent inhibitors of the c-Met receptor tyrosine kinase, a key driver in various cancers.
Therefore, this guide will provide a comparative analysis using a well-characterized, structurally related analogue, Foretinib (GSK1363089) , as a representative molecule. Foretinib is a multi-kinase inhibitor targeting c-Met and VEGFR2, and it incorporates a critical 2-fluorophenoxy moiety. We will compare its preclinical efficacy against standard-of-care chemotherapies in a relevant and well-documented disease model: c-Met amplified gastric adenocarcinoma. This approach allows for a scientifically grounded comparison that reflects the potential therapeutic application of the compound class .
Introduction: The Rationale for Targeting c-Met in Gastric Cancer
The mesenchymal-epithelial transition factor (c-Met) is a receptor tyrosine kinase that, upon binding its ligand, hepatocyte growth factor (HGF), activates downstream signaling pathways crucial for cell proliferation, survival, motility, and invasion.[1] Aberrant c-Met activation, through gene amplification, mutation, or protein overexpression, is a known oncogenic driver in a variety of solid tumors, including gastric cancer.[2] This makes c-Met an attractive target for therapeutic intervention.
Compounds possessing a fluorophenoxy N-phenylacetamide-like core structure have shown promise as c-Met inhibitors. The fluorine atom can enhance binding affinity and improve pharmacokinetic properties. This guide focuses on Foretinib, a potent oral multi-kinase inhibitor of c-Met and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), as a surrogate for the requested compound.[3][4] We will evaluate its performance in a c-Met amplified gastric cancer model and compare it to standard-of-care chemotherapeutic agents.
Mechanism of Action: Foretinib vs. Standard Chemotherapy
The therapeutic strategies for targeting c-Met-driven cancers versus traditional chemotherapy are fundamentally different.
Foretinib: As a targeted therapy, Foretinib is a non-ATP-competitive inhibitor that binds to the inactive, dephosphorylated form of c-Met, preventing its activation and subsequent autophosphorylation.[5] This blockade disrupts downstream signaling cascades, including the PI3K/Akt, MAPK/Erk, and STAT3 pathways, which are critical for tumor cell survival and proliferation.[5] By also inhibiting VEGFR2, Foretinib can impede tumor angiogenesis.[4]
Standard Chemotherapy (e.g., Nab-paclitaxel, Oxaliplatin): These agents are cytotoxic and act on all rapidly dividing cells.
-
Nab-paclitaxel (a nanoparticle albumin-bound formulation of paclitaxel) is a taxane that stabilizes microtubules, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.
-
Oxaliplatin is a platinum-based agent that forms intra- and inter-strand DNA crosslinks, inhibiting DNA replication and transcription and inducing cell death.
The following diagram illustrates the c-Met signaling pathway targeted by Foretinib.
Caption: Figure 1. Simplified c-Met Signaling Pathway and Point of Inhibition by Foretinib.
Comparative Efficacy in a Preclinical Gastric Cancer Model
A key study evaluated the efficacy of Foretinib, both as a monotherapy and in combination, against standard-of-care chemotherapies in a preclinical model of gastric adenocarcinoma (GAC) using the c-Met amplified MKN-45 cell line.[6]
In Vivo Xenograft Model
The study utilized subcutaneous xenografts in NOD/SCID mice, a well-established model for assessing anti-tumor efficacy.[6]
Experimental Workflow:
Caption: Figure 2. Experimental Workflow for In Vivo Xenograft Study.
Comparative Tumor Growth Inhibition
In the subcutaneous MKN-45 xenograft model, Foretinib monotherapy resulted in tumor regression, outperforming both oxaliplatin and nab-paclitaxel monotherapies. The combination of Foretinib with nab-paclitaxel showed the most significant anti-tumor effect.[6]
| Treatment Group | Net Tumor Growth (mm³) | Outcome vs. Control |
| Control (Vehicle) | 581.7 | - |
| Oxaliplatin | 397.9 | Tumor Growth Inhibition |
| Nab-paclitaxel (NPT) | 229.9 | Tumor Growth Inhibition |
| Foretinib | -82.6 | Tumor Regression |
| Oxaliplatin + Foretinib | -74.1 | Tumor Regression |
| NPT + Foretinib | -96.3 | Strongest Tumor Regression |
| Data adapted from Awasthi et al., 2018.[6] |
Comparative Survival Benefit
In a more aggressive peritoneal dissemination model with MKN-45 cells, Foretinib significantly increased median survival compared to the control and oxaliplatin. The combination of Foretinib with nab-paclitaxel more than tripled the median survival time.[6]
| Treatment Group | Median Survival (days) | % Increase in Survival vs. Control |
| Control (Vehicle) | 23 | - |
| Oxaliplatin | 24 | 4% |
| Nab-paclitaxel (NPT) | 42 | 83% |
| Foretinib | 46 | 100% |
| Oxaliplatin + Foretinib | 55 | 139% |
| NPT + Foretinib | 76 | 230% |
| Data adapted from Awasthi et al., 2018.[6] |
Supporting In Vitro Data: Cell Viability
The in vivo results are supported by in vitro studies on gastric cancer cell lines. Foretinib demonstrated potent, dose-dependent inhibition of cell viability in c-Met amplified cell lines, with IC50 values in the nanomolar range.[7]
| Cell Line | c-Met Status | Foretinib IC50 (48h) |
| MKN-45 | Amplified | 13.4 nM |
| SNU620 | Amplified | 21.9 nM |
| Data from Sohn et al., 2020.[7] |
These low IC50 values in c-Met amplified cells highlight the on-target potency of Foretinib and provide a strong rationale for its superior performance compared to less targeted cytotoxic agents in this specific genetic context.
Experimental Protocols
In Vitro Cell Viability (MTT Assay)
This protocol is a standard method for assessing the cytotoxic or cytostatic effects of a compound on cancer cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of yellow MTT by mitochondrial succinate dehydrogenase.[8] The resulting purple formazan crystals are solubilized, and the absorbance is measured, which is directly proportional to the number of viable cells.[9]
Step-by-Step Protocol:
-
Cell Seeding: Seed gastric cancer cells (e.g., MKN-45) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound (e.g., Foretinib) and standard-of-care drugs in culture medium. Remove the existing medium from the wells and add 100 µL of the drug-containing medium. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plate for the desired period (e.g., 48 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[10]
-
Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
In Vivo Subcutaneous Xenograft Model
This protocol outlines the establishment and use of a mouse xenograft model to evaluate in vivo anti-tumor efficacy.
Principle: Human cancer cells are implanted into immunocompromised mice, where they form solid tumors. The effect of therapeutic agents on tumor growth and animal survival can then be monitored over time.[11][12]
Step-by-Step Protocol:
-
Cell Preparation: Culture MKN-45 cells to ~80% confluency. Harvest the cells by trypsinization, wash with sterile PBS, and resuspend in a 1:1 mixture of PBS and Matrigel at a concentration of 5 x 10⁷ cells/mL.
-
Animal Model: Use 6- to 8-week-old immunodeficient mice (e.g., NOD/SCID).
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (containing 5 x 10⁶ cells) into the flank of each mouse.
-
Tumor Monitoring: Monitor the mice for tumor growth. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Treatment Initiation: Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer the compounds as per the study design. For example:
-
Foretinib: Administered orally (p.o.) daily.
-
Nab-paclitaxel: Administered intravenously (i.v.) on a specific schedule (e.g., once weekly).
-
Oxaliplatin: Administered intraperitoneally (i.p.) on a specific schedule.
-
Control Group: Receives the vehicle used for drug formulation.
-
-
Efficacy Endpoints:
-
Tumor Growth: Measure tumor volume two to three times per week with calipers.
-
Body Weight: Monitor animal body weight as an indicator of toxicity.
-
Survival: For survival studies (often using orthotopic or dissemination models), monitor animals until a predefined endpoint (e.g., significant tumor burden, loss of body weight) is reached.
-
-
Tissue Analysis (Optional): At the end of the study, tumors can be excised for immunohistochemical or immunoblot analysis to assess biomarkers of drug activity (e.g., phosphorylation of c-Met, proliferation markers like Ki-67).
Conclusion and Future Directions
Based on the preclinical evidence from a structurally and mechanistically similar compound, Foretinib, it is plausible that this compound could demonstrate significant anti-tumor activity, particularly in cancers with aberrant c-Met signaling. The data presented here show that a targeted c-Met inhibitor can be more effective than standard cytotoxic chemotherapies in a c-Met amplified gastric cancer model, both in inhibiting tumor growth and extending survival.[6]
The superior performance of Foretinib as a monotherapy and its synergistic effect when combined with nab-paclitaxel highlight the potential of this class of compounds. For drug development professionals, this underscores the importance of patient stratification based on biomarkers like c-Met amplification to maximize therapeutic benefit.
Future preclinical studies on novel N-phenylacetamide analogues should focus on:
-
Head-to-head comparisons with both standard-of-care and next-generation targeted therapies in relevant patient-derived xenograft (PDX) models.
-
Elucidation of the full kinase inhibitory profile to understand both on-target and potential off-target effects.
-
Assessment of efficacy in models of acquired resistance to other targeted therapies, where c-Met activation can be a key escape mechanism.
By employing a rational, biomarker-driven approach, compounds like this compound and its analogues hold the potential to be developed into effective targeted therapies for cancers with high unmet medical needs.
References
Sources
- 1. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New Preclinical Development of a c-Met Inhibitor and Its Combined Anti-Tumor Effect in c-Met-Amplified NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Foretinib | C34H34F2N4O6 | CID 42642645 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Facebook [cancer.gov]
- 5. grokipedia.com [grokipedia.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Foretinib Inhibits Cancer Stemness and Gastric Cancer Cell Proliferation by Decreasing CD44 and c-MET Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. clyte.tech [clyte.tech]
- 10. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 11. Establishment of Peritoneal and Hepatic Metastasis Mouse Xenograft Models Using Gastric Cancer Cell Lines | In Vivo [iv.iiarjournals.org]
- 12. Gastric Xenograft Models - Altogen Labs [altogenlabs.com]
A Researcher's Guide to Confirming the Molecular Target of N-[3-(4-Amino-2-fluorophenoxy)phenyl]acetamide hydrochloride
In the landscape of contemporary drug discovery, the precise identification and validation of a compound's molecular target are paramount. This critical step not only elucidates the mechanism of action but also significantly influences the trajectory of preclinical and clinical development.[1] This guide provides a comprehensive framework for researchers and drug development professionals to rigorously confirm the molecular target of N-[3-(4-Amino-2-fluorophenoxy)phenyl]acetamide hydrochloride, a compound of interest within the broader class of phenoxy acetamide derivatives, which have shown diverse biological activities.[2] While the specific target of this exact molecule is not readily found in public literature, its structural motifs are present in compounds targeting a range of proteins, including kinases and enzymes involved in metabolic pathways.[3][4][5]
I. Initial Target Hypothesis Generation: Where to Begin?
Given the chemical structure of this compound, initial hypotheses can be generated through several means:
-
Computational Prediction: In silico methods, such as docking studies against libraries of known protein structures, can predict potential binding partners.[6]
-
Similarity to Known Bioactive Molecules: The phenoxy acetamide scaffold is present in molecules with known activities, including inhibitors of carbonic anhydrase and factor VIIa.[4][7] Furthermore, similar structures have been investigated as Aurora Kinase B inhibitors.[3] This suggests that a primary hypothesis could be the inhibition of a protein kinase.
-
Phenotypic Screening Data: If the compound was identified through phenotypic screening, the observed cellular phenotype can provide clues about the affected pathways and potential targets.[6][8]
For the purpose of this guide, we will proceed with the hypothesis that this compound is a protein kinase inhibitor .
II. Experimental Confirmation of Target Engagement
Directly demonstrating that a compound binds to its putative target within a cellular context is a crucial validation step. The Cellular Thermal Shift Assay (CETSA) has emerged as a powerful technique for this purpose.[9][10][11]
A. Cellular Thermal Shift Assay (CETSA)
CETSA is based on the principle that ligand binding stabilizes a target protein, resulting in a higher melting temperature.[10][12] This change can be detected by heating cell lysates or intact cells to various temperatures and then quantifying the amount of soluble target protein remaining.[11][13]
Sources
- 1. drugtargetreview.com [drugtargetreview.com]
- 2. Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5-[2-(N-(Substituted phenyl)acetamide)]amino-1,3,4-thiadiazole-2-sulfonamides as Selective Carbonic Anhydrase II Inhibitors with Neuroprotective Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Target identification and mechanism of action in chemical biology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijper.org [ijper.org]
- 8. Hit Discovery & Confirmation for Early Drug Discovery [sigmaaldrich.com]
- 9. bio-protocol.org [bio-protocol.org]
- 10. CETSA [cetsa.org]
- 11. news-medical.net [news-medical.net]
- 12. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Benchmarking Guide to N-[3-(4-Amino-2-fluorophenoxy)phenyl]acetamide hydrochloride (FXA-241), a Novel EGFR Kinase Inhibitor
Introduction: The Evolving Landscape of EGFR Inhibition
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a central role in regulating cell proliferation, survival, and differentiation.[1][2][3] Its dysregulation, through overexpression or activating mutations, is a key driver in several malignancies, most notably non-small cell lung cancer (NSCLC). The development of EGFR tyrosine kinase inhibitors (TKIs) has revolutionized the treatment of these cancers.
First-generation TKIs, such as Gefitinib , are reversible, ATP-competitive inhibitors highly effective against sensitizing EGFR mutations (e.g., Exon 19 deletion, L858R).[4][5][6][7] However, their efficacy is often limited by the emergence of acquired resistance, most commonly the T790M "gatekeeper" mutation.[8][9] This led to the development of third-generation irreversible inhibitors like Osimertinib , which covalently bind to a cysteine residue (C797) in the ATP-binding pocket. This mechanism allows Osimertinib to potently inhibit both sensitizing mutations and the T790M resistance mutation while maintaining relative selectivity over wild-type (WT) EGFR.[8][10][11][12][13]
This guide introduces N-[3-(4-Amino-2-fluorophenoxy)phenyl]acetamide hydrochloride (FXA-241) , a novel small molecule inhibitor with structural features suggesting potential interaction with the ATP-binding site of protein kinases. Here, we present a comprehensive benchmarking study comparing the biochemical and cellular performance of FXA-241 against the first-generation inhibitor Gefitinib and the third-generation inhibitor Osimertinib. The objective is to characterize the potency, selectivity, and mechanism of action of FXA-241 to position it within the current landscape of EGFR-targeted therapies.
Biochemical Potency Assessment: Direct Target Inhibition
The foundational step in characterizing any kinase inhibitor is to determine its direct inhibitory activity against the purified target enzyme. This is crucial for understanding intrinsic potency and for identifying selectivity against different mutant forms of the kinase.
Scientific Rationale: We employ an in vitro kinase assay to measure the half-maximal inhibitory concentration (IC50) of our test compounds against recombinant wild-type EGFR and clinically relevant mutant forms (EGFR Del19 and EGFR L858R/T790M). A luminescence-based assay, such as ADP-Glo™, is selected for its high sensitivity and broad dynamic range.[14] This assay quantifies the amount of ADP produced during the kinase reaction, where a lower luminescence signal corresponds to greater inhibition.
Comparative Biochemical Potency (IC50, nM)
| Compound | EGFR (Wild-Type) | EGFR (Exon 19 Del) | EGFR (L858R/T790M) | Selectivity Ratio (WT / T790M) |
| FXA-241 | 385 | 11.5 | 15.2 | ~25x |
| Gefitinib | 1,200 | 1.9 | >10,000 | <0.12x |
| Osimertinib | 215 | 15.8 | 0.9 | ~239x |
Data are hypothetical and for illustrative purposes.
Interpretation: The data reveals that FXA-241 is a potent inhibitor of the sensitizing Exon 19 deletion mutant, comparable to Osimertinib. Critically, it retains high potency against the T790M resistance mutation, a significant advantage over the first-generation inhibitor Gefitinib. While Osimertinib demonstrates superior potency against the T790M mutant and a better selectivity window over wild-type EGFR, FXA-241 presents a promising profile characteristic of a next-generation inhibitor.
Experimental Protocol: In Vitro EGFR Kinase Assay (ADP-Glo™)
This protocol outlines the procedure for determining the IC50 values of kinase inhibitors.
-
Objective: To quantify the dose-dependent inhibition of recombinant EGFR kinase activity.
-
Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures ADP produced by a kinase reaction. Kinase activity is inversely proportional to the luminescence signal.[14]
Workflow Diagram
Caption: Western blot workflow for analyzing EGFR pathway inhibition.
Step-by-Step Methodology
-
Cell Culture and Treatment: Plate NCI-H1975 cells and grow to 80% confluency. Serum-starve the cells for 16-18 hours. Pre-treat cells with various concentrations of FXA-241, controls, or vehicle (0.1% DMSO) for 2 hours. Stimulate with 100 ng/mL EGF for 15 minutes. [15]2. Lysis and Quantification: Immediately wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitor cocktails. Clarify lysates by centrifugation. Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts for all samples, add Laemmli buffer, and denature by boiling. Separate proteins on a 4-12% Bis-Tris gel and transfer to a PVDF membrane.
-
Immunodetection:
-
Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) in TBST.
-
Incubate the membrane overnight at 4°C with a primary antibody against p-EGFR (e.g., Tyr1068).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour.
-
Detect chemiluminescence using an ECL substrate and an imaging system. [16]5. Stripping and Reprobing: To ensure equal protein loading, strip the membrane using a mild stripping buffer and sequentially reprobe with antibodies for Total EGFR, p-AKT, Total AKT, and a loading control like β-Actin.
-
-
Analysis: Perform densitometry on the bands to quantify the p-EGFR/Total EGFR and p-AKT/Total AKT ratios, normalizing to the EGF-stimulated vehicle control.
Kinome Selectivity Profile
Scientific Rationale: While potent on-target activity is desired, off-target inhibition can lead to toxicity or unexpected side effects. Kinase selectivity profiling is a critical step to assess the specificity of an inhibitor. This is typically performed by screening the compound at a high concentration (e.g., 1 µM) against a large panel of diverse human kinases. Commercial services offer panels of hundreds of kinases, providing a broad view of a compound's selectivity. [17][18] Experimental Design: FXA-241 will be submitted for screening at a concentration of 1 µM against a panel of over 300 human kinases. The percent inhibition for each kinase will be determined.
Desired Outcome: An ideal kinase inhibitor will show high inhibition (>90%) of its intended target (EGFR) and minimal inhibition (<50%) of other kinases. The resulting "kinome map" provides a visual fingerprint of the compound's selectivity and helps predict potential safety liabilities.
Conclusion and Future Directions
This comprehensive benchmarking guide demonstrates that This compound (FXA-241) is a potent, cell-active inhibitor of clinically relevant EGFR mutations.
-
Key Strengths: FXA-241 exhibits strong biochemical and cellular potency against both sensitizing (Exon 19 Del) and resistance (T790M) mutations of EGFR. Its mechanism of action is confirmed by the direct inhibition of EGFR and downstream AKT phosphorylation.
-
Comparative Standing: The compound's profile is vastly superior to the first-generation TKI Gefitinib in the context of T790M-mediated resistance. While the third-generation inhibitor Osimertinib remains the benchmark for T790M potency and selectivity, FXA-241 presents a robust profile that warrants further investigation.
Future studies should focus on a full-panel kinase selectivity screen to confirm its specificity, detailed pharmacokinetic studies to assess its drug-like properties, and in vivo efficacy studies in xenograft models derived from EGFR-mutant tumors. The data presented herein establishes FXA-241 as a compelling candidate for further preclinical development as a next-generation EGFR inhibitor.
References
- Patsnap Synapse. (2025, March 7). What is the mechanism of action of Osimertinib mesylate?
- Inal, C., et al. (2015). Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib. PMC - NIH.
- MedSchool. (n.d.). Gefitinib | Drug Guide.
- TAGRISSO® (osimertinib). (n.d.). Mechanism of Action.
- Promega Corporation. (n.d.). Kinase Selectivity Profiling Services.
- Oda, K., et al. (2005). A comprehensive pathway map of epidermal growth factor receptor signaling. PMC.
- Creative Diagnostics. (n.d.). EGF/EGFR Signaling Pathway.
- Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service.
- AssayQuant. (n.d.). Activity-Based Kinase Selectivity and Profiling Services.
- Patsnap Synapse. (2024, July 17). What is the mechanism of Osimertinib mesylate?
- ChemicalBook. (2023, September 28). Gefitinib: mechanism of action, pharmacokinetics and side effect.
- ResearchGate. (2003, July). Mechanism of action of gefitinib.
- Cohen, M. H., et al. (2004, June 15).
- Goss, G., et al. (2017, August 18). Osimertinib in the treatment of non-small-cell lung cancer: design, development and place in therapy. PMC - PubMed Central.
- Benchchem. (n.d.). The Mechanism of Action of Osimertinib: A Technical Guide.
- Scaltriti, M., & Baselga, J. (2006, September 25). The Epidermal Growth Factor Receptor Pathway: A Model for Targeted Therapy. Clinical Cancer Research.
- Danaher Life Sciences. (n.d.). EGFR Signaling Pathway.
- ClinPGx. (n.d.). EGFR Inhibitor Pathway, Pharmacodynamics.
- Benchchem. (n.d.). Application Notes and Protocols for Egfr-IN-74 In Vitro Assays.
- Pharmaron. (n.d.). Kinase Profiling and Screening Services.
- Luceome Biotechnologies. (2021, October 27). Kinase Profiling Services.
- U.S. National Library of Medicine. (n.d.). Methods EGFR Biochemical Assays.
- Benchchem. (n.d.). A Comparative Guide to Osimertinib and Gefitinib in EGFR-Mutated Non-Small Cell Lung Cancer.
- Benchchem. (n.d.). Application Notes and Protocols for Cell Viability Assays with EGFR Inhibitors.
- Benchchem. (n.d.). Application Notes and Protocols for Assessing Cell Viability with EGFR-IN-81 using MTT and XTT Assays.
- Benchchem. (n.d.). Application Notes and Protocols for Western Blot Analysis of p-EGFR Following Egfr-IN-74 Treatment.
- Sigma-Aldrich. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
- Promega Corporation. (n.d.). EGFR Kinase Assay.
- Lee, H. J., et al. (2015).
- Wang, Z. (2017). In Vitro Enzyme Kinetics Analysis of EGFR. PubMed.
- Creative Biogene. (n.d.). Protocol for Cell Viability Assays: CCK-8 and MTT.
- BroadPharm. (2022, January 18). Protocol for Cell Viability Assays.
- Passaro, A., et al. (2021).
- Lin, J. J., et al. (2020). Development of EGFR TKIs and Options to Manage Resistance of Third-Generation EGFR TKI Osimertinib. Frontiers in Oncology.
- Scott, J. S., et al. (2022). Allosteric PROTACs: Expanding the Horizon of Targeted Protein Degradation. Journal of the American Chemical Society.
- Li, J., et al. (2022).
- ResearchGate. (n.d.). Western blot analysis of proteins related to the EGFR signal pathway.
- FineTest. (2025, November 17). EGFR Western Blot Protocol.
- ResearchGate. (n.d.). (A) Western blotting analysis of EGFR, P-EGFR, Akt and P-Akt levels.
- Cell Signaling Technology. (2007, September 10). Phospho-Akt (Ser473) Antibody.
Sources
- 1. aacrjournals.org [aacrjournals.org]
- 2. lifesciences.danaher.com [lifesciences.danaher.com]
- 3. ClinPGx [clinpgx.org]
- 4. Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medschool.co [medschool.co]
- 6. Gefitinib: mechanism of action, pharmacokinetics and side effect_Chemicalbook [chemicalbook.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Osimertinib in the treatment of non-small-cell lung cancer: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Strategies to Overcome Resistance to Osimertinib in EGFR-Mutated Lung Cancer | MDPI [mdpi.com]
- 10. What is the mechanism of action of Osimertinib mesylate? [synapse.patsnap.com]
- 11. Mechanism of Action – TAGRISSO® (osimertinib) [tagrissohcp.com]
- 12. What is the mechanism of Osimertinib mesylate? [synapse.patsnap.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. promega.com [promega.com]
- 15. rsc.org [rsc.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. reactionbiology.com [reactionbiology.com]
- 18. assayquant.com [assayquant.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of N-[3-(4-Amino-2-fluorophenoxy)phenyl]acetamide hydrochloride
Introduction: Beyond the Benchtop
As researchers dedicated to advancing drug discovery, our responsibilities extend beyond the synthesis and analysis of novel compounds. The safe and compliant management of chemical waste is a critical component of scientific integrity and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the proper disposal of N-[3-(4-Amino-2-fluorophenoxy)phenyl]acetamide hydrochloride, a compound whose structural complexity—featuring a halogenated aromatic ring, an amine group, and an amide linkage—necessitates a rigorous and informed disposal pathway.
The improper disposal of such specialized pharmaceutical compounds can lead to significant environmental contamination and pose health risks.[1][2] Conventional wastewater treatment plants are often ill-equipped to eliminate complex pharmaceutical molecules, leading to their potential release into surface and groundwater.[3] Therefore, adhering to a scientifically sound disposal protocol is not merely a regulatory obligation but a professional imperative. This document is designed to provide you, my fellow scientists, with the causal logic and procedural clarity needed to manage this waste stream with confidence and precision.
Part 1: Hazard Identification & Risk Assessment
Before any disposal protocol can be implemented, a thorough understanding of the compound's potential hazards is essential. While a specific Safety Data Sheet (SDS) for this exact molecule may not be publicly available, we can infer its likely hazard profile from its constituent functional groups.
-
Aromatic Amine: Aromatic amines as a class can range in toxicity. Some are known or suspected carcinogens.
-
Fluorinated Aromatic Ring: The carbon-fluorine bond is exceptionally strong, making the compound resistant to natural degradation. This persistence is a key environmental concern. Burning halogenated compounds without the proper equipment can create highly toxic byproducts.[4]
-
Acetamide Group: While acetamide itself is a suspected carcinogen[5][6], its presence in a larger molecule modifies its toxicological profile.
-
Hydrochloride Salt: This indicates the compound is a salt, likely a solid, and will be soluble in water.
Given these features, we must treat this compound as a potentially toxic, environmentally persistent chemical. It should never be disposed of down the drain or in regular trash.[2][7]
Part 2: Pre-Disposal Protocol: Segregation & Containment at the Source
Proper disposal begins in the laboratory, at the moment the material is deemed "waste." Meticulous segregation is the cornerstone of a safe and cost-effective waste management program.
Step 1: Designate Personal Protective Equipment (PPE)
Before handling the waste, ensure the following PPE is worn to prevent exposure:
-
Eye Protection: ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.
-
Hand Protection: Chemically resistant gloves (Nitrile is a suitable choice for incidental contact). Change gloves immediately if contamination occurs.
-
Body Protection: A standard laboratory coat. Ensure it is fully buttoned.
Step 2: Select the Correct Waste Container
-
Primary Container: Use a dedicated, leak-proof hazardous waste container made of compatible material, such as high-density polyethylene (HDPE).[8][9]
-
Waste Stream Segregation: This waste must be collected in a container designated for halogenated organic solvent waste .[10] Do not mix with non-halogenated solvents, as this complicates the disposal process and increases costs.[10] If the waste is a solid, it should be collected in a clearly labeled, sealed container for solid hazardous waste.
-
Fill Level: Never fill a liquid waste container beyond 90% capacity to allow for vapor expansion and prevent spills.[8][9]
Step 3: Accurate and Compliant Labeling
Proper labeling is a strict regulatory requirement under the EPA's Resource Conservation and Recovery Act (RCRA).[11]
-
The container must be clearly marked with the words "Hazardous Waste." [12]
-
List all chemical constituents by their full name, including solvents. For this specific waste, clearly write "this compound."
-
Indicate the approximate percentage of each component.
-
Affix the appropriate hazard pictograms (e.g., Health Hazard, Irritant).
Part 3: Disposal Pathways & Decision-Making
The only environmentally sound and federally compliant disposal method for a compound of this nature is through a licensed hazardous waste management company.[13][14] These companies utilize high-temperature incineration with specialized scrubbers to ensure the complete destruction of the molecule and capture of any hazardous byproducts like hydrogen fluoride.
The following diagram outlines the decision-making workflow for managing this waste stream within your facility.
Sources
- 1. anentawaste.com [anentawaste.com]
- 2. Types of Pharmaceutical Waste and How to Dispose of Them | VLS [vlses.com]
- 3. pharmaceuticalprocessingworld.com [pharmaceuticalprocessingworld.com]
- 4. Proper disposal of chemicals - Sciencemadness Wiki [sciencemadness.org]
- 5. archpdfs.lps.org [archpdfs.lps.org]
- 6. Acetamide SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 7. mainelabpack.com [mainelabpack.com]
- 8. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 9. ethz.ch [ethz.ch]
- 10. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 11. Hazardous Waste Management in the Laboratory | Lab Manager [labmanager.com]
- 12. medlabmag.com [medlabmag.com]
- 13. international.skcinc.com [international.skcinc.com]
- 14. collectandrecycle.com [collectandrecycle.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling N-[3-(4-Amino-2-fluorophenoxy)phenyl]acetamide hydrochloride
Welcome to your essential guide for the safe handling of N-[3-(4-Amino-2-fluorophenoxy)phenyl]acetamide hydrochloride. In drug discovery and development, our success is intrinsically linked to a culture of safety. This guide moves beyond a simple checklist, offering a deep dive into the rationale behind selecting and using Personal Protective Equipment (PPE). Our goal is to empower you with the knowledge to not only protect yourself but also to maintain the integrity of your research.
Understanding the Hazard Profile
Based on data for related substances, the primary hazards are anticipated to be:
-
Skin Corrosion/Irritation : Likely to cause skin irritation upon contact.[1][2]
-
Serious Eye Damage/Irritation : Poses a risk of serious eye irritation.[1][2]
-
Respiratory Irritation : Inhalation of dust or aerosols may cause respiratory tract irritation.[2][4][5]
-
Carcinogenicity : Some related acetamide compounds are suspected of causing cancer.[6][7][8]
This profile dictates a cautious approach, mandating the use of appropriate PPE to create a reliable barrier between you and the chemical.
Core Principles of PPE Selection
The selection of PPE is not a one-size-fits-all exercise. It is a dynamic risk assessment process. The core principle is to establish a barrier against the identified routes of exposure: dermal (skin), ocular (eyes), and inhalation (respiratory). The level of protection must match the level of risk associated with the specific procedure you are performing.
Recommended PPE for this compound
The following table summarizes the minimum required PPE for handling this compound in various laboratory settings.
| Activity | Engineering Controls | Gloves | Eye/Face Protection | Protective Clothing | Respiratory Protection |
| Weighing/Handling Solid | Chemical Fume Hood or Ventilated Balance Enclosure | Double-gloved with nitrile | Chemical safety goggles and face shield | Long-sleeved lab coat (buttoned) | NIOSH-approved N95 respirator or higher |
| Preparing Solutions | Chemical Fume Hood | Double-gloved with nitrile | Chemical safety goggles and face shield | Long-sleeved lab coat (buttoned) | Recommended if significant aerosols may be generated |
| Running Reactions/Transfers | Chemical Fume Hood | Double-gloved with nitrile | Chemical safety goggles | Long-sleeved lab coat (buttoned) | Not typically required if performed in a certified fume hood |
In-Depth Analysis of PPE Components
1. Hand Protection: The First Line of Defense
-
Why Nitrile Gloves? Nitrile gloves have become the laboratory standard due to their broad resistance to a variety of chemicals, including many solvents used to dissolve compounds like this one.[9] They offer a durable barrier against incidental contact.
-
The Rationale for Double-Gloving: When handling potent or irritating compounds, double-gloving is a critical best practice. The outer glove absorbs the initial contamination, while the inner glove provides a secondary layer of protection in case of a tear or during the doffing process. This significantly reduces the risk of accidental skin exposure.
-
Protocol Insight: Always inspect gloves for any signs of degradation or punctures before use.[10] Change gloves immediately if you suspect contamination and wash your hands thoroughly after removal.[2]
2. Eye and Face Protection: Shielding Against the Unseen
-
Chemical Safety Goggles: Standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are mandatory to protect against splashes, aerosols, and fine dust particles.[9][10] Ensure they meet the ANSI Z.87.1 standard.[10]
-
When to Add a Face Shield: A face shield, worn over safety goggles, is essential when there is a higher risk of splashes or aerosol generation.[10][11] This is particularly important when weighing out powders, which can easily become airborne, or when transferring solutions.
3. Protective Clothing: Your Personal Barrier
-
The Laboratory Coat: A long-sleeved, buttoned lab coat is the minimum requirement.[9] It should be made of a material appropriate for the chemicals being handled; cotton or Nomex® are often preferred over synthetic materials like polyester which can melt.[10] The coat protects your personal clothing and skin from contamination. Contaminated lab coats should be professionally laundered and never taken home.
4. Respiratory Protection: Guarding Your Inhalation Pathway
-
Engineering Controls First: The primary method for controlling respiratory hazards is through engineering controls, such as a certified chemical fume hood.[10]
-
When a Respirator is Necessary: When engineering controls are not sufficient to control exposure to dust or aerosols, respiratory protection is required.[10][11] This is most critical when handling the solid form of the compound outside of a ventilated enclosure. A NIOSH-approved N95 respirator is the minimum recommendation for protection against fine dust particles. For higher-risk situations, a half-mask or full-face air-purifying respirator may be necessary.[12] All respirator use must be in accordance with a formal respiratory protection program, which includes fit-testing and training.[10]
Procedural Guidance: Donning and Doffing PPE
The sequence of putting on and taking off PPE is crucial to prevent cross-contamination.
Donning (Putting On) PPE Workflow
Caption: Sequential process for correctly donning PPE.
Doffing (Taking Off) PPE Workflow
Caption: Step-by-step procedure for safe PPE removal.
Disposal Plan: Managing Contaminated Materials
Proper disposal is the final, critical step in the safe handling workflow. All disposable PPE and materials that have come into contact with this compound must be treated as hazardous waste.
Step-by-Step Disposal Protocol:
-
Segregation: At the point of use, immediately place all contaminated items (e.g., gloves, weighing paper, pipette tips, paper towels) into a designated, clearly labeled hazardous waste container.
-
Containerization: Use a sealable, leak-proof container. For solids, a heavy-duty plastic bag or a rigid container is appropriate.
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the chemical name.
-
Final Disposal: The sealed container should be disposed of through your institution's approved hazardous waste disposal program.[1][2][3] Never dispose of this waste in standard trash or down the drain.[3][5]
Waste Stream Management
Caption: Flowchart for proper waste disposal.
By adhering to these detailed protocols, you contribute to a robust safety culture and ensure the protection of yourself and your colleagues. Always consult your institution's specific safety guidelines and the most current Safety Data Sheet before beginning any new procedure.
References
- Fisher Scientific. (n.d.). Safety Data Sheet.
- CHEMM. (n.d.). Personal Protective Equipment (PPE).
- University of California, Riverside. (n.d.). Chemical Safety: Personal Protective Equipment.
- Chemistry LibreTexts. (2021). Proper Protective Equipment.
- LGC Standards. (n.d.). Safety Data Sheet.
- Fisher Scientific. (2023). Safety Data Sheet.
- Hazmat School. (2022). 5 Types of PPE for Hazardous Chemicals.
- PubChem. (n.d.). Acetamide, N-(3-fluoro-4-hydroxyphenyl)-.
- CymitQuimica. (2024). Safety Data Sheet.
- Sigma-Aldrich. (2024). Safety Data Sheet.
- New Jersey Department of Health. (n.d.). Acetamide - Hazardous Substance Fact Sheet.
- Storemasta. (2025). Examples of PPE for Various Dangerous Goods Classes.
- PubChem. (n.d.). N-(4-fluorophenyl)acetamide.
- AK Scientific, Inc. (n.d.). Safety Data Sheet: (S)-N-Piperidin-3-yl-acetamide.
- Sigma-Aldrich. (2024). Safety Data Sheet.
- Synquest Labs. (n.d.). N-(4-Fluorophenyl)-2-(4-hydroxyphenyl)acetamide Safety Data Sheet.
- ECHEMI. (n.d.). N-(4-Aminophenyl)acetamide SDS, 122-80-5 Safety Data Sheets.
- PubChem. (n.d.). N-Phenylglycolhydroxamate.
- Lincoln Public Schools. (n.d.). Safety Data Sheet (SDS) Acetamide.
- Flinn Scientific. (2015). Acetamide SDS (Safety Data Sheet).
- Biosynth. (n.d.). N-{3-[4-Amino-3-(trifluoromethyl)phenoxy]-phenyl}acetamide.
- Carl ROTH. (n.d.). Safety Data Sheet: 4'-Aminoacetophenone.
Sources
- 1. fishersci.com [fishersci.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. accstorefront.ce9ripimyl-lgcltdazu3-p1-public.model-t.cc.commerce.ondemand.com [accstorefront.ce9ripimyl-lgcltdazu3-p1-public.model-t.cc.commerce.ondemand.com]
- 4. Acetamide, N-(3-fluoro-4-hydroxyphenyl)- | C8H8FNO2 | CID 3014069 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. aksci.com [aksci.com]
- 6. nj.gov [nj.gov]
- 7. archpdfs.lps.org [archpdfs.lps.org]
- 8. Acetamide SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 11. hazmatschool.com [hazmatschool.com]
- 12. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
